molecular formula C6H5N3 B1439257 4H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-68-1

4H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1439257
CAS No.: 271-68-1
M. Wt: 119.12 g/mol
InChI Key: AOWIHGSSRREUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWIHGSSRREUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=NC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664027
Record name 4H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-68-1
Record name 4H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4H-Pyrrolo[2,3-d]pyrimidine core structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the 4H-Pyrrolo[2,3-d]pyrimidine core (systematically known as 7H-pyrrolo[2,3-d]pyrimidine or 7-deazapurine ), a privileged scaffold in modern drug discovery, particularly for kinase inhibition.

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Topic: Structure, Synthesis, Properties, and Pharmacological Utility

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine (specifically adenine) where the nitrogen at position 7 is replaced by a carbon (C7).[1] This "7-deaza" modification fundamentally alters the electronic landscape of the ring system, enhancing metabolic stability against glycosylases and nucleoside phosphorylases while retaining the critical hydrogen-bonding geometry required for ATP-competitive inhibition. It is the structural anchor for blockbuster JAK inhibitors, including Tofacitinib , Ruxolitinib , and Baricitinib .

Structural Anatomy & Physicochemical Fundamentals

Nomenclature and Numbering

While often colloquially referred to as "4H" derivatives due to functionalization at the C4 position (e.g., 4-aminopyrrolo[2,3-d]pyrimidine), the unsubstituted aromatic core exists predominantly as the 7H-tautomer .

  • Systematic Name: 7H-pyrrolo[2,3-d]pyrimidine[2][3][4][5][6][7][8]

  • Common Name: 7-Deazapurine[1][6][9]

  • Core Formula: C₆H₅N₃[1][6]

  • Molecular Weight: 119.12 g/mol [6]

Tautomerism and Acidity

Unlike purines, where the imidazole proton can shuttle between N7 and N9, the pyrrolo[2,3-d]pyrimidine is locked. The pyrrole nitrogen (N7) bears the proton.

  • Acidity (N7-H): The pKa of the N7 proton is approximately 13.0–13.5 (in water/DMSO). This is significantly more acidic than indole (pKa ~16) due to the electron-withdrawing effect of the fused pyrimidine ring, but less acidic than the N9-H of purine (pKa ~9.8).

  • Basicity (N1): The pyrimidine N1 is the primary basic center (pKa ~4.5), acting as a key hydrogen bond acceptor in kinase hinge regions.

Solubility Profile
  • Water: Poor (< 1 mg/mL). The planar, rigid aromatic system favors strong

    
    -
    
    
    
    stacking.
  • Organic Solvents: Soluble in DMSO, DMF, and hot alcohols.

  • Optimization: Solubility is typically engineered by introducing polar solubilizing groups (e.g., piperidines, morpholines) at the C4 position.

Synthetic Architectures

The synthesis of the core typically follows two main retrosynthetic logic streams: Traube-like cyclization (building the pyrimidine onto a pyrrole) or Pyrrole annulation (building the pyrrole onto a pyrimidine).

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 7H-Pyrrolo[2,3-d]pyrimidine (Target Core) InterA 2-Amino-3-cyanopyrrole Target->InterA Cyclization (Formamide) InterB 4,6-Dihydroxypyrimidine Target->InterB Annulation StartA Start: Malononitrile + Bromoacetaldehyde acetal InterA->StartA Condensation StartB Start: Chloroacetaldehyde + Amidine InterB->StartB Classic Route

Figure 1: Two primary retrosynthetic pathways for accessing the 7-deazapurine scaffold.

Key Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This intermediate is the "gateway" to most medicinal derivatives. The chlorine atom at C4 is highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

Step 1: Chlorination of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • Reagents: 4-Hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Dimethylaniline (catalytic).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂).

  • Procedure:

    • Suspend the starting material in neat POCl₃ (10 vol).

    • Add N,N-dimethylaniline (0.1 eq) to catalyze the reaction.

    • Heat to reflux (105 °C) for 3–5 hours. The suspension will clear as the chloride forms.

    • Monitor: TLC (50% EtOAc/Hexane) should show the disappearance of the polar starting material.

  • Workup (Caution: Exothermic):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~7–8.

    • Collect the precipitate by filtration.[10]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH).

  • Yield: Typically 70–85%.

Step 2: SNAr Functionalization (The "Kinase Warhead" Install)

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Amine Nucleophile (e.g., methylamine, 1.2 eq), Triethylamine (2.0 eq), n-Butanol or Isopropanol.

  • Procedure:

    • Dissolve the chloro-intermediate in n-Butanol.

    • Add the amine and base.[10]

    • Heat to 100 °C in a sealed tube for 12 hours.

  • Outcome: The amine displaces the chloride, yielding the N6-substituted adenine mimic.

Medicinal Chemistry & Pharmacology

Mechanism of Action: ATP Mimicry

The 7-deazapurine scaffold functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the kinase in the active conformation (DFG-in).

  • Hinge Region Interaction:

    • N1 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Glu, Leu).

    • C4-NH (Donor): If an amino group is present at C4, it donates a hydrogen bond to the backbone Carbonyl of the hinge.

  • Selectivity Filter: The C7-H (carbon) prevents the formation of a hydrogen bond that would otherwise occur with N7 in purines. This subtle difference is exploited to gain selectivity over other kinases that strictly require the N7 interaction.

Binding Mode Visualization (DOT Diagram)

BindingMode cluster_pocket ATP Binding Pocket Scaffold 7-Deazapurine Core N1 N1 (Acceptor) C4_Sub C4-Substituent (Donor) C7 C7-H (Hydrophobic) Hinge_NH Hinge Backbone NH (Glu/Leu) N1->Hinge_NH H-Bond Hinge_CO Hinge Backbone C=O C4_Sub->Hinge_CO H-Bond Gatekeeper Gatekeeper Residue (Met/Thr) C7->Gatekeeper Van der Waals

Figure 2: Schematic of the bidentate hydrogen bonding network in the kinase hinge region.

Case Studies: The "Tinibs"

The clinical success of this core is best exemplified by the Janus Kinase (JAK) inhibitors.

FeatureTofacitinib (Xeljanz)Ruxolitinib (Jakafi)
Target JAK1 / JAK3JAK1 / JAK2
Indication Rheumatoid ArthritisMyelofibrosis
Core Substitution 4-aminopiperidine derivativePyrazole-substituted cyclopentyl
Binding Mode Binds in ATP pocket; N1/C4-NH interaction.Binds in ATP pocket; N1/C4-NH interaction.
Selectivity High for JAK3 over JAK2 (due to Cys909 interaction).Balanced JAK1/2 inhibitor.
Metabolic Stability Enhanced by 7-deaza modification (prevents N-glycosylation).Enhanced stability.
Why 7-Deaza?

In Tofacitinib, the use of the 7-deazapurine instead of purine prevents the metabolic cleavage of the ribose-like moiety (if it were a nucleoside) or N-dealkylation. Furthermore, the C7-H vector allows for hydrophobic packing against the "gatekeeper" residue (often Methionine in JAKs), which a polar N7 would repel.

References

  • National Institutes of Health (NIH). (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4. [Link]

  • PubChem. (2025).[6] 7H-Pyrrolo[2,3-d]pyrimidine Compound Summary. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. [Link][3][7]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. [Link]

Sources

The 4H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 4H-Pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands as a quintessential example of such a scaffold. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), provides a compelling rationale for its efficacy, particularly as a competitive inhibitor of ATP-dependent enzymes like kinases.[1][2] This guide offers an in-depth exploration of the multifaceted biological activities of the 4H-pyrrolo[2,3-d]pyrimidine scaffold, delving into its role in kinase inhibition, antimicrobial and antiviral applications, and providing practical insights into its synthesis and biological evaluation for researchers and drug development professionals.

The versatility of the 7-deazapurine core, which combines an electron-rich pyrrole ring with an electron-deficient pyrimidine ring, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a diverse array of bioactive molecules with applications spanning oncology, inflammation, and infectious diseases.[2][3]

Kinase Inhibition: A Dominant Therapeutic Application

The most prominent and clinically successful application of the 4H-pyrrolo[2,3-d]pyrimidine scaffold lies in the development of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The 7-deazapurine core serves as an effective "warhead" that binds to the ATP-binding pocket of kinases, disrupting their catalytic activity.[4]

Janus Kinase (JAK) Inhibition: Taming the Inflammatory Cascade

The JAK-STAT signaling pathway is a critical mediator of immune responses, and its overactivation is central to the pathophysiology of autoimmune diseases like rheumatoid arthritis and psoriasis. Several FDA-approved drugs targeting JAKs are built upon the 4H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Tofacitinib (Xeljanz®): A pioneering oral JAK inhibitor, Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5] It exhibits a preference for JAK1 and JAK3 over JAK2.[6] By blocking these kinases, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby interrupting the downstream signaling of pro-inflammatory cytokines.[7] This ultimately leads to a reduction in inflammation and immune cell activation.[7]

  • Ruxolitinib (Jakafi®): This inhibitor shows potent activity against both JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.[8] Its mechanism also involves competitive inhibition of the ATP-binding site of JAK1 and JAK2, leading to the downregulation of the JAK-STAT pathway and suppression of pro-inflammatory cytokine production.[8]

JAK-STAT Signaling Pathway and Inhibition by Pyrrolo[2,3-d]pyrimidines

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription 7. Gene Expression Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by 4H-pyrrolo[2,3-d]pyrimidine-based drugs.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Targeted Approach in Oncology

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in the development of non-small cell lung cancer (NSCLC). The 4H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the design of next-generation EGFR inhibitors that can overcome resistance to earlier treatments.

  • Osimertinib (Tagrisso®): A third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib is designed to potently and selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation.[9] It forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition.[10]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The development of potent and selective kinase inhibitors based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold is guided by extensive structure-activity relationship (SAR) studies. Key modifications at various positions of the core structure have been shown to significantly impact biological activity.

Position of ModificationGeneral Observation on Activity/SelectivityTarget ExamplesReference
C4-Amino Substituent Crucial for interacting with the hinge region of the kinase ATP-binding site. Aromatic and heteroaromatic substitutions are common and significantly influence potency and selectivity.JAK, EGFR, RET[11]
C5-Position Modifications at this position can modulate selectivity and pharmacokinetic properties. Introduction of small alkyl or cyano groups can enhance potency.JAK[11]
N7-Position (Pyrrole Nitrogen) Often unsubstituted to maintain a hydrogen bond donor capability, mimicking adenine. However, substitution can be explored to improve properties like solubility.General Kinases
C6-Position Substitutions at this position are less common but can be used to fine-tune the overall properties of the molecule.General Kinases[8]

Antimicrobial and Antiviral Activities

Beyond kinase inhibition, the 4H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated significant promise as a source of novel antimicrobial and antiviral agents.[2]

Antiviral Activity

Derivatives of 7-deazapurine have shown activity against a range of viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism often involves the inhibition of viral enzymes essential for replication. For instance, some 7-deazapurine nucleoside analogs act as chain terminators after being incorporated into the viral genome by viral polymerases.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives with potent activity against various bacterial and fungal strains.[2][12] For example, certain derivatives have exhibited excellent activity against Candida albicans and Staphylococcus aureus, in some cases surpassing the efficacy of standard drugs like fluconazole and ampicillin.[12] The SAR for antimicrobial activity suggests that substitutions on the pyrimidine ring, particularly those bearing amino and hydrazino groups, are beneficial for potency.[12]

Experimental Protocols: Synthesis and Biological Evaluation

A critical aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides an overview of key experimental methodologies.

General Synthesis of 4-Amino-Substituted 4H-Pyrrolo[2,3-d]pyrimidines

A common and versatile route to synthesize a variety of biologically active 4H-pyrrolo[2,3-d]pyrimidine derivatives starts from the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate can be readily prepared from commercially available starting materials. The subsequent nucleophilic aromatic substitution with a desired amine is a robust method to introduce diversity at the C4 position.

Synthetic Workflow for 4-Amino-Pyrrolo[2,3-d]pyrimidines

synthesis_workflow Start Starting Materials (e.g., Pyrrole derivatives) Step1 Ring Closure/ Annulation Reactions Start->Step1 Intermediate1 4-Hydroxy-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-pyrrolo[2,3-d]pyrimidine (Key Intermediate) Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 FinalProduct 4-Amino-pyrrolo[2,3-d]pyrimidine Derivative Step3->FinalProduct Amine Primary/Secondary Amine (R-NH2) Amine->Step3

Caption: General synthetic workflow for the preparation of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Protocol for Nucleophilic Aromatic Substitution:

  • Dissolution: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as isopropanol, n-butanol, or dioxane.

  • Reaction Conditions: The reaction can be carried out under conventional heating (reflux) or microwave irradiation for enhanced reaction rates. The reaction time can range from a few hours to overnight.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-amino-substituted 4H-pyrrolo[2,3-d]pyrimidine derivative.

In Vitro Kinase Inhibition Assay

Determining the inhibitory activity of synthesized compounds against specific kinases is a fundamental step in the drug discovery process. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Protocol for a Typical In Vitro Kinase Assay (e.g., for JAKs):

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

    • Kinase-specific substrate (e.g., a peptide with a tyrosine residue)

    • ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence-based methods like ADP-Glo™)

    • Assay buffer (containing MgCl₂, DTT, and other necessary components)

    • Test compounds (dissolved in DMSO)

    • 96- or 384-well plates

  • Assay Procedure:

    • Add the assay buffer, substrate, and the test compound at various concentrations to the wells of the plate.

    • Initiate the reaction by adding the kinase and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays, the amount of ADP produced is measured.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

To assess the effect of the compounds on cell proliferation and viability, a cell-based assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specific period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.

Workflow for a Cell-Based Viability Assay

cell_assay_workflow Start Cell Seeding in 96-well plate Step1 Compound Treatment (Varying Concentrations) Start->Step1 Step2 Incubation (e.g., 48-72 hours) Step1->Step2 Step3 Addition of Viability Reagent (e.g., MTT, CellTiter-Glo®) Step2->Step3 Step4 Incubation (for color/signal development) Step3->Step4 Step5 Signal Detection (Absorbance/Luminescence) Step4->Step5 End Data Analysis (IC50/GI50 Determination) Step5->End

Caption: A generalized workflow for conducting a cell-based viability or cytotoxicity assay.

Conclusion and Future Perspectives

The 4H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of life-changing therapies, particularly in the fields of oncology and immunology. The continued exploration of this privileged scaffold, driven by a deeper understanding of SAR and the application of novel synthetic methodologies, holds immense potential for the discovery of next-generation therapeutics. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel biological targets beyond kinases, and harnessing this versatile core to combat emerging challenges such as drug resistance and novel infectious diseases. For researchers and drug development professionals, the 4H-pyrrolo[2,3-d]pyrimidine scaffold remains a fertile ground for innovation and a powerful tool in the quest for new medicines.

References

  • Tofacitinib. (2023). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Miyata, M., & Yoshimura, A. (2016). The possible mode of action of Tofacitinib, a JAK inhibitor. Allergology International, 65(4), 369-375. Retrieved from [Link]

  • Hasudungan, A. (n.d.). JAK (Janus Kinase Pathway) Inhibitor Tofacitinib – pharmacology, mechanism of action, side effects. Armando Hasudungan. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. Retrieved from [Link]

  • Li, H., et al. (2020). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 194, 112248. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 823-830. Retrieved from [Link]

  • Hassan Hilmy, K. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250. Retrieved from [Link]

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Mini-Reviews in Medicinal Chemistry, 24. Retrieved from [Link]

  • van der Stoep, M., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(7), 931-945. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Retrieved from [Link]

  • TAGRISSO® (osimertinib) Prescribing Information. AstraZeneca. Retrieved from [Link]

  • Finlay, D., & Cross, D. (2017). The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M. Annals of Translational Medicine, 5(S2), S21. Retrieved from [Link]

  • Jantratitan, P., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 336-346. Retrieved from [Link]

  • FDA. (2011). Pharmacology Review(s) - Tofacitinib. Retrieved from [Link]

  • Osimertinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • TAGRISSO® (osimertinib) Mechanism of Action. Retrieved from [Link]

  • Dick, A. D., et al. (2021). Pharmacokinetic Study of Osimertinib in Cancer Patients with Mild or Moderate Hepatic Impairment. Cancers, 13(21), 5345. Retrieved from [Link]

  • Yang, Y., et al. (2022). Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study. Frontiers in Pharmacology, 13, 928509. Retrieved from [Link]

  • Ruxolitinib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jakafi® (ruxolitinib) Mechanism of Action. Retrieved from [Link]

  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. Retrieved from [Link]

  • Ruxolitinib. (2023). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR summary of disubstituted pyrrolopyrimidine. Retrieved from [Link]

  • Al-Otaibi, F. M., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(3), 567. Retrieved from [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (2022). Journal of Medicinal Chemistry, 65(10), 7149-7164. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism & Profiling of 4H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Executive Summary: The 7-Deazapurine Scaffold

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (also known as 7-deazapurine ) represents a cornerstone in modern kinase inhibitor design. Structurally isosteric to adenine, this scaffold exploits the ATP-binding pocket of protein kinases with high affinity. Unlike the purine ring of ATP, the 7-deazapurine core lacks the N7 nitrogen, altering its hydrogen-bonding potential and allowing for unique substitution patterns at the C4, C5, and C6 positions to tune selectivity.

This guide focuses on the most clinically significant application of this scaffold: the inhibition of the Janus Kinase (JAK) family. We will dissect the mechanism of action (MoA) of key drugs like Tofacitinib and Ruxolitinib , detailing their structural biology, resistance profiles, and the experimental workflows required to validate their potency.

Structural Biology & Mechanism of Action

ATP-Competitive Inhibition (Type I)

Inhibitors based on this scaffold function as Type I ATP-competitive inhibitors . They bind to the kinase domain in its active conformation (DFG-in), directly competing with endogenous ATP.

  • Adenine Mimicry: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP.

  • Hinge Binding: The inhibitor forms critical hydrogen bonds with the kinase hinge region.[1] The pyrrole nitrogen acts as a hydrogen bond donor, while the pyrimidine nitrogen acts as an acceptor.

Case Study: Tofacitinib & Ruxolitinib Binding Modes

The selectivity of these drugs is driven by specific interactions within the ATP pocket and the flexible gatekeeper residues.

DrugTargetPDB CodeKey Hinge ResiduesGatekeeper Interaction
Tofacitinib JAK33LXKGlu903, Leu905 Binds deep in the pocket; Cys909 (unique to JAK3) is proximal but not covalently bound.
Ruxolitinib JAK13EYG*Glu957, Leu959 Stabilized by hydrophobic contacts in the specificity pocket.
Ruxolitinib JAK26VGLGlu930, Leu932 Met929 (flexible gatekeeper) accommodates the lipophilic tail via Van der Waals forces.[2]

*Note: 3EYG is a reference structure for JAK1 docking.[3]

Visualization of the Binding Mode

BindingMode Scaffold Pyrrolo[2,3-d]pyrimidine (Scaffold) ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Occupies (Type I Binding) Hinge Hinge Region (Glu/Leu Residues) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (e.g., Met929 in JAK2) Scaffold->Gatekeeper Van der Waals Interactions Selectivity Selectivity Pocket (Specific Substituents) Scaffold->Selectivity C-Term Tail Orientation

Caption: Abstract representation of the pharmacophore binding mode within the JAK kinase ATP pocket.

Comparative Profiling: Potency & Selectivity

The following table summarizes the inhibitory potency (


) of major pyrrolo[2,3-d]pyrimidine inhibitors. Note the significant selectivity differences driven by the scaffold substitutions.
InhibitorJAK1

(nM)
JAK2

(nM)
JAK3

(nM)
TYK2

(nM)
Primary Class
Tofacitinib 3.24.11.6 34.0Pan-JAK (JAK3/1 bias)
Ruxolitinib 3.3 2.8 >10019.0JAK1/2 Selective
Baricitinib 5.95.7>40053.0JAK1/2 Selective

Data aggregated from biochemical assays (1 mM ATP).

Experimental Validation Workflows

To validate the mechanism and potency of these inhibitors, a dual-approach workflow combining biochemical kinetics and cellular signaling analysis is required.

Biochemical Assay: LanthaScreen™ TR-FRET

This assay measures the displacement of a tracer (fluorophore-labeled inhibitor) by the test compound. It is preferred over activity assays for determining true binding affinity (


).

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Thaw JAK kinase enzyme and keep on ice.

  • Kinase Titration (Optimization):

    • Prepare a serial dilution of the Kinase (e.g., JAK2) in the buffer.

    • Add Eu-anti-GST antibody (2 nM final) and Tracer 236 (Alexa Fluor® 647-labeled, 5-100 nM).

    • Incubate 1 hour at Room Temp (RT).

    • Read TR-FRET (Ex: 340nm, Em: 665nm/615nm). Plot Ratio vs. [Kinase] to find

      
      .
      
  • Inhibitor

    
     Determination: 
    
    • Step A: Add 5 µL of test compound (Tofacitinib) serial dilution (in 1% DMSO) to a 384-well plate.

    • Step B: Add 5 µL of Kinase/Antibody/Tracer master mix (at

      
       concentration).
      
    • Step C: Incubate 1 hour at RT in the dark.

    • Step D: Read TR-FRET. Calculate

      
       by fitting data to a sigmoidal dose-response curve.
      
Cellular Assay: Phospho-STAT3 Western Blot

Validates that the biochemical inhibition translates to blockage of the downstream JAK-STAT signaling pathway.

Protocol:

  • Cell Culture: Seed HEL (JAK2 V617F driven) or TF-1 cells in 6-well plates. Starve in serum-free media for 4 hours.

  • Treatment: Treat cells with Tofacitinib/Ruxolitinib (0.1 nM – 1 µM) for 1 hour. Stimulate TF-1 cells with IL-6 (10 ng/mL) for 15 mins (HEL cells are constitutively active).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Na3VO4, NaF) and Protease Inhibitors.

  • SDS-PAGE: Load 20 µg protein/lane on a 4-12% Bis-Tris gel. Run at 150V.

  • Transfer: Transfer to PVDF membrane (100V, 1 hr).

  • Blocking: Block with 5% BSA in TBST for 1 hour (Milk interferes with phospho-antibodies).

  • Antibody Incubation:

    • Primary: Anti-pSTAT3 (Tyr705) (Rabbit mAb, 1:1000) overnight at 4°C.

    • Secondary: Anti-Rabbit HRP (1:5000) for 1 hr at RT.

  • Detection: Apply ECL substrate and image. Normalize signal to Total STAT3 or

    
    -Actin.
    
Workflow Visualization

Workflow Compound Test Compound (e.g., Ruxolitinib) TR_FRET TR-FRET Assay (Kinase + Tracer + Ab) Compound->TR_FRET Treatment Drug Treatment + Cytokine Stim Compound->Treatment IC50 Biochemical IC50 Calculation TR_FRET->IC50 Validation Target Validation Success IC50->Validation Correlate Cells Cell Culture (HEL / TF-1) Cells->Treatment Lysis Lysis & SDS-PAGE Treatment->Lysis Western Western Blot (pSTAT3 Tyr705) Lysis->Western Western->Validation Correlate

Caption: Integrated workflow for validating kinase inhibitor potency from bench to cell.

Resistance Mechanisms

Long-term exposure to these inhibitors can select for resistance mutations, particularly in the kinase domain.

  • JAK2 Y931C: This mutation in the hinge region creates a steric clash with the pyrrolo[2,3-d]pyrimidine scaffold, significantly increasing the

    
     of Ruxolitinib.
    
  • JAK2 E985K / G935R: These mutations destabilize the inactive conformation or alter the ATP pocket geometry, reducing inhibitor affinity.

  • Gatekeeper Mutations: While less common than in BCR-ABL, mutations at the gatekeeper residue (e.g., Met929 in JAK2) can sterically hinder inhibitor binding while allowing ATP access.

References

  • Vertex AI Search. (2024). Mechanism of action 4H-Pyrrolo[2,3-d]pyrimidine kinase inhibitors. 4[2][5][6][7]

  • RCSB PDB. (2021). 6WTN: Human JAK2 JH1 domain in complex with Ruxolitinib. 8[2][6]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2. 9

  • Meso Scale Discovery. (n.d.). Phospho-STAT3 (Tyr705) Assay Protocol. 10[2][6][7][11]

  • Dowty, M. E., et al. (2019).[11] Profiling of clinical JAK inhibitors. 11

  • Koppikar, P., et al. (2012). Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F. 12[2][6][7]

Sources

4H-Pyrrolo[2,3-d]pyrimidine Derivatives as Antiviral Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4H-pyrrolo[2,3-d]pyrimidine derivatives, a promising class of compounds exhibiting a broad spectrum of antiviral activities. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of antiviral therapeutics.

Introduction: The Therapeutic Potential of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 4H-pyrrolo[2,3-d]pyrimidine core, a structural analog of purine, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] This heterobicyclic system is found in a variety of natural products and has been extensively explored for its potential as an anticancer, anti-inflammatory, antimicrobial, and, most notably, antiviral agent.[1][2] The structural similarity to endogenous purines allows these derivatives to interact with a wide range of biological targets, particularly enzymes involved in nucleic acid biosynthesis and signaling pathways, making them prime candidates for the development of novel antiviral therapies.[3]

Derivatives of this scaffold have demonstrated potent activity against a diverse array of viruses, including Zika virus, Dengue virus, and coronaviruses such as SARS-CoV-2.[4][5] Their mechanisms of action are multifaceted, ranging from the direct inhibition of viral enzymes to the modulation of host cell pathways essential for viral replication. This guide will provide a detailed technical overview of the key aspects of 4H-pyrrolo[2,3-d]pyrimidine derivatives as antiviral agents, from their chemical synthesis to their biological evaluation and mechanistic elucidation.

Synthetic Strategies for 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various synthetic routes, allowing for the introduction of diverse substituents and the fine-tuning of their biological activity. Common strategies often involve the construction of the pyrimidine ring onto a pre-existing pyrrole core or vice versa.

A prevalent and efficient method for the synthesis of the core scaffold involves a multi-step process starting from simple precursors.[6] A general synthetic workflow is outlined below:

A Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Addition of formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination F Antiviral Derivatives E->F Nucleophilic Substitution

Caption: General synthetic workflow for 4H-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common method for preparing the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile precursor for a wide range of antiviral derivatives.[6]

Step 1: Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate

  • In a reaction vessel, combine ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

  • Perform a coupling reaction, often facilitated by a base, to yield ethyl 2-cyano-4,4-dimethoxybutanoate.

Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Treat the product from Step 1 with formamidine.

  • This reaction leads to the formation of the pyrimidine ring, resulting in 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Step 3: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Subject the pyrimidine derivative from Step 2 to acidic conditions to induce cyclization.

  • This step forms the fused pyrrole ring, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Treat the product from Step 3 with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • This reaction converts the hydroxyl group at position 4 to a chlorine atom, affording the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

Experimental Protocol: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives

The 4-chloro intermediate is readily derivatized via nucleophilic substitution to introduce various amines at the C4 position, a key modification for antiviral activity.[2]

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, such as isopropanol.

  • Add the desired primary or secondary amine.

  • The reaction is typically catalyzed by an acid and may require heating.

  • Upon completion, the product can be isolated by precipitation and purified by recrystallization.

Antiviral Activity and Evaluation

4H-Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. Their efficacy is typically evaluated using a variety of in vitro assays that measure the inhibition of viral replication.

Key Antiviral Activities
Compound ClassTarget VirusReported Activity (IC₅₀/EC₅₀)Reference
4,7-disubstituted derivativesZika Virus (ZIKV)Low micromolar range[4]
4,7-disubstituted derivativesDengue Virus (DENV)Low micromolar range[4]
Tryptophan-derived derivativesSARS-CoV-26.1 µM (Mac1 inhibition)[5]
Aminopyrrolo[2,3-d]pyrimidinesMycobacterium tuberculosis0.488–62.5 µM[2]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral replication.[7]

Step 1: Cell Seeding

  • Seed a monolayer of susceptible host cells in a multi-well plate.

  • Incubate until the cells reach confluency.

Step 2: Virus and Compound Incubation

  • Prepare serial dilutions of the 4H-pyrrolo[2,3-d]pyrimidine derivative.

  • Mix a standardized amount of virus with each compound dilution and incubate for a defined period (e.g., 1 hour) to allow for viral neutralization.

Step 3: Infection and Overlay

  • Remove the culture medium from the cells and add the virus-compound mixture.

  • Allow the virus to adsorb to the cells for 1-2 hours.

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

Step 4: Incubation and Plaque Visualization

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

Step 5: Data Analysis

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus-only control.

  • Determine the 50% effective concentration (EC₅₀) of the compound.

A Seed susceptible host cells C Infect cell monolayer A->C B Prepare compound dilutions and mix with virus B->C D Add semi-solid overlay C->D E Incubate and allow plaques to form D->E F Fix, stain, and count plaques E->F G Calculate EC50 F->G

Caption: Workflow for a Plaque Reduction Assay.

Experimental Protocol: Reporter Gene Assay

Reporter gene assays offer a high-throughput alternative for screening antiviral compounds by measuring the expression of a reporter gene (e.g., luciferase, GFP) that is dependent on viral replication.

Step 1: Cell Line and Virus

  • Utilize a stable cell line that expresses a reporter gene under the control of a viral promoter or a host promoter that is activated upon viral infection.

  • Infect the reporter cell line with the virus of interest.

Step 2: Compound Treatment

  • Add serial dilutions of the 4H-pyrrolo[2,3-d]pyrimidine derivatives to the infected cells.

  • Incubate for a period that allows for viral replication and reporter gene expression.

Step 3: Reporter Gene Measurement

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

Step 4: Data Analysis

  • Normalize the reporter signal to a cell viability control.

  • Calculate the percentage of inhibition of reporter gene expression compared to the virus-only control.

  • Determine the 50% inhibitory concentration (IC₅₀) of the compound.

Mechanisms of Antiviral Action

The antiviral effects of 4H-pyrrolo[2,3-d]pyrimidine derivatives are mediated through the inhibition of various viral and host cell targets. Their structural resemblance to purines allows them to act as competitive inhibitors of enzymes involved in nucleic acid synthesis and other critical cellular processes.

Inhibition of Viral Enzymes

A primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral polymerases. Following intracellular phosphorylation to the triphosphate form, these compounds can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Additionally, they can act as competitive inhibitors of the natural nucleotide substrates.

Targeting Host Cell Kinases

Many viruses rely on host cell kinases for their replication. 4H-Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various host cell kinases, thereby indirectly inhibiting viral replication.[3] For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in the replication of certain viruses.[8]

cluster_virus Viral Replication Cycle cluster_host Host Cell V_Entry Viral Entry V_Replication Viral Genome Replication & Transcription V_Entry->V_Replication V_Assembly Viral Assembly & Release V_Replication->V_Assembly H_Kinase Host Cell Kinase Signaling H_Kinase->V_Replication Supports Replication H_Nucleotide Nucleotide Biosynthesis Compound 4H-Pyrrolo[2,3-d]pyrimidine Derivative Compound->V_Replication Inhibition of Viral Polymerase Compound->H_Kinase Inhibition of Host Kinases

Caption: Dual mechanism of action of 4H-pyrrolo[2,3-d]pyrimidine derivatives.

Case Study: Inhibition of SARS-CoV-2 Mac1 Domain

Recent studies have identified 4H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1).[5] The Mac1 domain is crucial for the virus's ability to counteract the host's innate immune response. By inhibiting Mac1, these compounds can restore the host's antiviral defenses. The interaction of a tryptophan-derived 4H-pyrrolo[2,3-d]pyrimidine with the Mac1 binding pocket has been structurally characterized, providing a basis for the rational design of more potent inhibitors.[5]

Structure-Activity Relationships (SAR)

The antiviral potency and selectivity of 4H-pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of their substituents. Systematic modifications of the core structure have provided valuable insights into their structure-activity relationships (SAR).

  • Substitution at the 4-position: The introduction of various amine-containing moieties at this position is a common strategy to enhance antiviral activity. The nature of the amine (aliphatic vs. aromatic, cyclic vs. acyclic) and the presence of additional functional groups can significantly impact potency and target selectivity.[2]

  • Substitution at the 7-position: Modifications at the N7 position of the pyrrole ring can influence the compound's interaction with the target protein and its pharmacokinetic properties.

  • Modifications of the Pyrrole Ring: Substitution on the pyrrole ring can modulate the electronic properties of the core scaffold and provide additional points of interaction with the target.

For example, in the case of anti-Zika virus compounds, specific substitutions at both the 4- and 7-positions were found to be critical for potent antiviral activity.[4]

Conclusion and Future Directions

4H-Pyrrolo[2,3-d]pyrimidine derivatives represent a versatile and highly promising class of antiviral agents with a broad spectrum of activity. Their amenability to chemical modification allows for the fine-tuning of their biological properties, making them attractive candidates for further drug development. Future research in this area should focus on:

  • Expansion of the chemical diversity: The synthesis and evaluation of novel derivatives with unique substitution patterns to explore new areas of chemical space.

  • Elucidation of novel mechanisms of action: Identifying new viral and host cell targets to broaden the therapeutic applications of this scaffold.

  • In vivo efficacy and safety studies: Advancing the most promising candidates into preclinical and clinical development to assess their therapeutic potential in relevant disease models.

  • Combination therapies: Investigating the synergistic effects of 4H-pyrrolo[2,3-d]pyrimidine derivatives with other antiviral agents to enhance efficacy and combat drug resistance.

The continued exploration of this remarkable scaffold holds great promise for the discovery and development of the next generation of antiviral drugs.

References

  • Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing. Accessed February 7, 2024. [Link].

  • Li, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113715. [Link]

  • Lohse, A., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Šačkus, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5373. [Link]

  • Wang, Y., et al. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.
  • Mackay, I. M., & Northill, J. A. (2019). Influenza A H3 virus TaqMan assay v3. protocols.io. [Link]

  • Adeboye, T. A., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecular Diversity, 27(2), 753-765. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3829. [Link]

  • Hassan, A. E. A., et al. (2020). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Medicinal Chemistry Research, 29(10), 1762-1772. [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Archiv der Pharmazie, 348(11), 799-809. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3829. [Link]

  • Husain, A., et al. (2023). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. mBio, 14(4), e03865-22. [Link]

  • Giorgis, M., et al. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of Medicinal Chemistry, 64(10), 6531-6565. [Link]

  • De Clercq, E. (2000). Antiviral Methods and Protocols. Clinical Infectious Diseases, 31(4), 1103-1104. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1621-1653. [Link]

  • Centers for Disease Control and Prevention. (2020). Hepatitis C virus RNA Laboratory Procedure Manual. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • Soto-Acosta, R., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3829. [Link]

  • Delang, L., et al. (2022). Host Cell Targets for Unconventional Antivirals against RNA Viruses. Viruses, 14(3), 633. [Link]

  • Lown, J. W., & Krowicki, K. (1985). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 28(1), 59-66. [Link]

  • Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(21), 15923. [Link]

Sources

The Medicinal Chemist’s Guide to 4H-Pyrrolo[2,3-d]pyrimidine Scaffolds: SAR, Synthesis, and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4H-pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry widely recognized as a 7-deazapurine bioisostere of adenine. It focuses on the structural determinants of kinase inhibition, synthetic methodologies, and therapeutic applications.[1][2][3][4]

Abstract

The 4H-pyrrolo[2,3-d]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. By mimicking the adenine moiety of ATP, this bicyclic system effectively anchors small molecules within the kinase hinge region.[5] This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing how substitutions at the C2, C4, C5, and C6 positions modulate potency, selectivity, and physicochemical properties. We analyze the mechanistic basis of FDA-approved drugs like Tofacitinib and Ruxolitinib and provide validated synthetic protocols for scaffold derivatization.

Chemical Architecture & Binding Mode

To rationally design analogs, one must first understand the scaffold's homology to adenine and its specific interaction with the ATP-binding pocket.

Numbering System and Bioisosterism

Confusion often arises between IUPAC numbering for pyrrolo[2,3-d]pyrimidines and standard purine numbering. This guide utilizes the IUPAC system for the pyrrolo[2,3-d]pyrimidine core.

  • The Core: A fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring.

  • The Bioisostere: It is a 7-deazapurine .[4][6][7] The Nitrogen at position 7 of the purine ring is replaced by a Carbon (C5 in pyrrolo[2,3-d]pyrimidine), removing a potential hydrogen bond acceptor and altering the electronic profile of the ring.

Position (Pyrrolo)Equivalent (Purine)Function in Kinase Binding
N1 N1H-Bond Acceptor: Binds to the hinge region backbone NH (e.g., Leu959 in JAK1).
C2 C2Solvent Front: Modulates solubility and isoform selectivity.
N3 N3Auxiliary: Generally not involved in direct hinge binding but affects pKa.
C4 C6The "Warhead" Vector: Site for exocyclic amine attachment; projects into the ribose pocket.
C5 N7Gatekeeper Interaction: Replaces N with C, allowing substitution to target the gatekeeper residue.
C6 C8Hydrophobic Pocket: Interactions here can stabilize the DFG-out conformation.
N7 N9H-Bond Donor: The pyrrole NH binds to the hinge region backbone Carbonyl (e.g., Glu957 in JAK1).
The Hinge Binding Motif

The "Donor-Acceptor" motif is the scaffold's defining feature.

  • Acceptor (N1): Accepts a proton from a hinge residue (e.g., Leucine, Valine).

  • Donor (N7-H): Donates a proton to a hinge residue carbonyl (e.g., Glutamate, Alanine).

This bidentate interaction mimics the Adenine-Hinge interaction of ATP but with higher affinity due to the optimized geometry and hydrophobic contacts of the deaza-ring.

Detailed Structure-Activity Relationship (SAR)

The C4 Position: The Specificity Vector

The C4 position is the primary vector for diversity. In ATP, this is the site of the exocyclic amine. In inhibitors, bulky substituents here occupy the ribose-binding pocket and determine specificity.

  • Aliphatic Amines: Introduction of chiral cycloalkyl amines (e.g., the piperidine ring in Tofacitinib ) at C4 is critical.

    • Mechanism:[7] These groups fill the hydrophobic pocket normally occupied by the ATP ribose.

    • Chirality: The stereochemistry (e.g., 3R,4R) rigidly orients the solubilizing groups (e.g., cyanoacetyl) towards the solvent front, interacting with specific residues like Cys909 in JAK3.

  • Aromatic Substitution: Direct attachment of anilines at C4 (via Buchwald-Hartwig) often yields potent but less selective inhibitors (Type I).

  • Linker Chemistry: An amine linker (-NH-) is preferred over ether (-O-) or sulfide (-S-) due to its ability to participate in water-mediated H-bond networks within the pocket.

The C5 & C6 Positions: Targeting the Gatekeeper

The "7-deaza" modification (C5) allows for substitution where purines cannot be modified.

  • C5 Substituents (The "Gatekeeper" Clash):

    • Small Groups (H, F, CH3): Preferred when the target kinase has a bulky gatekeeper residue (e.g., Methionine in T790M EGFR mutants).

    • Bulky Groups (Phenyl, Isopropyl): Can induce selectivity for kinases with small gatekeepers (e.g., Threonine) but will clash with bulky gatekeepers, abolishing activity.

  • C6 Substituents:

    • Substitutions here (e.g., aryl groups) often twist the molecule out of planarity. This is exploited in Type II inhibitors to push the DFG motif into the "out" conformation, preventing ATP binding.

The C2 Position: Fine-Tuning
  • H vs. NH2: While Adenine has a C2-H, Guanine has an amine. Introducing an amine or amide at C2 can pick up additional H-bonds (e.g., with Asp residues) but often reduces cell permeability due to increased polarity.

  • Hydrophobic Groups: Small alkyl groups can improve potency by displacing conserved water molecules at the solvent interface.

Visualization of Signaling & Binding

Kinase Interaction Logic

The following diagram illustrates the binding mode of a generic pyrrolo[2,3-d]pyrimidine inhibitor within the kinase hinge region.

KinaseBinding Scaffold Pyrrolo[2,3-d]pyrimidine Scaffold Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (N7 Donor) RibosePocket Ribose Binding Pocket (Specificity) Scaffold->RibosePocket C4 Substituent (e.g., Piperidine) Gatekeeper Gatekeeper Residue (Selectivity) Scaffold->Gatekeeper C5 Substituent (Steric Filter)

Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the pyrrolo[2,3-d]pyrimidine core and the kinase hinge region, highlighting vectors for selectivity.[5]

Validated Synthetic Protocols

General Synthetic Pathway

The synthesis of C4-substituted analogs typically proceeds via a nucleophilic aromatic substitution (SNAr) on a chlorinated intermediate.

Protocol: Synthesis of 4-Amino-Substituted Analogs

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (commercially available).[5]

  • Protection (Optional but Recommended):

    • Protect N7 with Tosyl (Ts) or SEM (2-(Trimethylsilyl)ethoxymethyl) if N-alkylation side reactions are observed.

    • Reagent: TsCl, NaH, DMF, 0°C.

  • SNAr Reaction (C4 Functionalization):

    • Reagents: 4-Chloro-scaffold (1.0 eq), Amine (R-NH2, 1.2 eq), DIPEA (2.0 eq).

    • Solvent: n-Butanol or Isopropanol (protic solvents facilitate the transition state).

    • Conditions: Reflux (100-120°C) for 12-24 hours or Microwave irradiation (150°C, 30 min).

    • Observation: Reaction progress monitored by TLC (formation of polar product).

  • Deprotection:

    • If Tosyl protected: Reflux with NaOH/MeOH or TBAF/THF.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

C5/C6 Functionalization (Halogenation)

To introduce groups at C5:

  • Iodination:

    • Reagents: N-Iodosuccinimide (NIS), DMF.

    • Conditions: Room temperature, 2-4 hours.

    • Product: 5-Iodo-4-chloro-pyrrolo[2,3-d]pyrimidine.

  • Coupling: The 5-iodo intermediate is an excellent substrate for Suzuki-Miyaura coupling (Boronic acids) to introduce aryl/heteroaryl groups.

Synthesis Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Protection (N7-Ts/SEM) Start->Step1 Inter1 Protected Intermediate Step1->Inter1 Step2 S_NAr (R-NH2, Heat) Inter1->Step2 Branch C5-Iodination (NIS) Inter1->Branch Optional Diversity Inter2 C4-Substituted Intermediate Step2->Inter2 Step3 Deprotection Inter2->Step3 Final Final C4-Analog Step3->Final Suzuki Suzuki Coupling (Ar-B(OH)2) Branch->Suzuki Suzuki->Inter2

Figure 2: Synthetic workflow for generating C4 and C5 substituted pyrrolo[2,3-d]pyrimidine libraries.

Case Studies: From Scaffold to Drug

Tofacitinib (Xeljanz)
  • Target: JAK1/JAK3 (Selectivity over JAK2 is dose-dependent).

  • Key SAR Feature:

    • C4-Piperidine: The specific chiral methyl-piperidine group fits perfectly into the ATP ribose pocket.

    • Cyanoacetyl Group: Acts as a "soft" electrophile? No, in Tofacitinib, the cyanoacetyl group interacts with the solvent front and potentially makes reversible covalent interactions or electrostatic interactions, but primarily it rigidifies the piperidine. (Correction: Tofacitinib is a reversible inhibitor; the cyano group is involved in H-bonding/dipolar interactions, not covalent bonding).

    • N7-H: Critical for binding Glu957 (JAK1).

Ruxolitinib (Jakafi)
  • Target: JAK1/JAK2.

  • Key SAR Feature:

    • C5-Substitution: Ruxolitinib contains a cyclopentyl ring fused to the pyrazole? No, Ruxolitinib is a pyrrolo[2,3-d]pyrimidine with a cyclopentyl ring at the pyrazole part?

    • Correction: Ruxolitinib is a pyrrolo[2,3-d]pyrimidine derivative.[3][4][5][8][9] It has a pyrazole ring attached at C4.[5]

    • The C4-Pyrazole: This acts as the linker to the cyclopentyl group. The extra nitrogen atoms in the pyrazole ring provide additional water-mediated H-bonding opportunities.

Biological Evaluation Protocols

In Vitro Kinase Assay (FRET-based)

To validate the SAR, a robust biochemical assay is required.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant Kinase (e.g., JAK1), Fluorescently labeled peptide substrate (e.g., ULight-JAK1 peptide), Europium-labeled anti-phospho-antibody.

  • Protocol:

    • Incubate compound (serial dilution) with Kinase and ATP (at K_m) for 60 min.

    • Add Detection Mix (EDTA to stop reaction + Antibody).

    • Read on Plate Reader (Excitation 320nm, Emission 665nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Cellular Selectivity (Ba/F3 System)
  • System: Murine Ba/F3 cells dependent on IL-3.

  • Engineering: Transfect cells with specific oncogenic kinases (e.g., JAK2 V617F).

  • Readout: Cell viability (ATP quantitation via CellTiter-Glo) in the absence of IL-3. Potency here confirms membrane permeability and target engagement.

References

  • Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484. Link

  • Duan, W., et al. "Anti-inflammatory effects of pyrrolo[2,3-d]pyrimidine derivatives." Current Topics in Medicinal Chemistry 16.30 (2016). Link

  • Kulikova, L., et al. "Structure-Activity Relationship of 7-Deazapurine Analogs." National Institutes of Health (NIH) / PubMed. Link

  • FDA Access Data. "Pharmacology Review: Tofacitinib (NDA 203214)." Link

  • Travers, R. J., et al. "Structural Analysis of JAK Kinase Inhibition." Biochemistry (2014).[10]

  • Vertex Pharmaceuticals. "Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry (2018). Link

Sources

physicochemical properties of 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The physicochemical profile of 4H-Pyrrolo[2,3-d]pyrimidine (commonly known as 7-Deazapurine in its aromatic 7H-tautomeric form) represents a cornerstone in modern medicinal chemistry. As a bioisostere of purine, this scaffold is critical in the development of kinase inhibitors (e.g., JAK inhibitors like Tofacitinib) and modified nucleosides for antiviral and antineoplastic therapies.

This technical guide synthesizes the structural, electronic, and physicochemical characteristics of the scaffold, clarifying the nomenclature ambiguity between the "4H" and "7H" designations and providing actionable data for drug development workflows.

Part 1: Structural Identity & Nomenclature

The "4H" vs. "7H" Distinction

In drug discovery databases, the terms 4H-pyrrolo[2,3-d]pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine are often used interchangeably, but they refer to distinct chemical entities or tautomers depending on the substitution at the C4 position.

  • 7H-Pyrrolo[2,3-d]pyrimidine (The Aromatic Parent): The fully aromatic, unsubstituted scaffold. The hydrogen resides on the pyrrole nitrogen (N7 in IUPAC numbering). This is the thermodynamically stable form.

  • 4H-Pyrrolo[2,3-d]pyrimidine (The Reactive/Tautomeric Form): Strictly refers to a dihydro- form where the C4 position is saturated (CH₂). However, in commercial catalogs and loose nomenclature, "4H" frequently denotes 4-substituted derivatives (e.g., 4-amino, 4-chloro) or the 4-oxo tautomer (7-deazahypoxanthine), which exists in equilibrium between the enol (4-hydroxy, aromatic) and keto (4H-one) forms.

Recommendation: For all pharmacological applications involving the aromatic core, assume the 7H-tautomer geometry for docking and modeling unless a 4-oxo group locks the system into the 4H-lactam form.

Structural Isosterism

The replacement of the N7 atom of purine with a carbon atom (C7) fundamentally alters the electronic landscape while maintaining the steric footprint.

Scaffold_Comparison cluster_0 Natural Substrate cluster_1 Bioisostere Purine Purine (N7 Acceptor) Deaza 7H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) (C7 Donor/Neutral) Purine->Deaza N7 → C7 Substitution Loss of H-bond Acceptor Increased Lipophilicity

Figure 1: Structural transition from Purine to 7-Deazapurine, highlighting the loss of the N7 hydrogen bond acceptor site.[1]

Part 2: Physicochemical Specifications

The following data aggregates experimental and high-confidence predicted values for the parent scaffold and its two most critical drug development derivatives: the 4-chloro intermediate (key for SNAr couplings) and the 4-amino derivative (7-Deazaadenine).

Table 1: Comparative Physicochemical Properties
Property7H-Pyrrolo[2,3-d]pyrimidine (Parent)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)4-Amino-7H-pyrrolo[2,3-d]pyrimidine (7-Deazaadenine)
CAS Number 271-70-53680-69-11500-85-2
Molecular Weight 119.12 g/mol 153.57 g/mol 134.14 g/mol
Physical State Solid (Orange/Brown)Solid (Off-white/Tan)Solid (White/Yellow)
Melting Point 133–135 °C188–194 °C257–260 °C (Dec)
Solubility (Water) Low (< 1 mg/mL)Very LowModerate (pH dependent)
Solubility (Organic) DMSO, MeOH, CHCl₃DMSO, EtOAc, DCMDMSO, Hot MeOH
pKa (Acidic) ~12.8 (Pyrrole NH)~11.5 (Pyrrole NH)~12.5 (Pyrrole NH)
pKa (Basic) ~2.8 (N1/N3)< 1.0 (Pyrim.[2] N)5.3 (N1)
UV

270 nm (MeOH)278 nm (MeOH)271 nm (MeOH)
LogP (Predicted) 0.71.80.2
Electronic Effects & Reactivity
  • Electron Density: The pyrrole ring is electron-rich, making the C5 and C7 positions susceptible to electrophilic aromatic substitution (e.g., halogenation, Mannich reaction). This is a distinct advantage over purines, where C8 functionalization is more difficult.

  • Acidity/Basicity:

    • The Pyrrole NH (N7) is weakly acidic (pKa ~12–13). In the presence of a strong base (e.g., NaH, Cs₂CO₃), it forms a stable anion, allowing for regioselective alkylation or glycosylation at N7.

    • The Pyrimidine N1 in 7-deazaadenine is more basic (pKa 5.3) than in adenine (pKa 4.1), enhancing its H-bond acceptor capability in the active site of enzymes.

Part 3: Spectroscopic Profiling

UV-Vis Spectroscopy

The scaffold exhibits a characteristic absorption band in the UV region, typically between 270–280 nm .

  • Diagnostic Shift: Substitution at C4 (e.g., -NH₂ vs -Cl) causes a bathochromic shift.

  • pH Dependence: The spectra are pH-sensitive due to protonation at N1 (acidic pH) and deprotonation at N7 (basic pH).

NMR Signatures (¹H)

Distinguishing 7-deazapurine from purine is straightforward via ¹H NMR due to the presence of the C7 proton.

  • H2 (Pyrimidine): Singlet, deshielded (~8.8 ppm in DMSO-d₆).

  • H8 (Purine equivalent -> C7-H): Appears as a doublet (~7.4 ppm) coupled to H5.

  • H5 (Pyrrole): Appears as a doublet (~6.5 ppm), characteristic of the electron-rich pyrrole ring.

  • Coupling Constant (

    
    ):  Typically 3.0–3.5 Hz, confirming the pyrrole ring integrity.
    

Part 4: Experimental Protocols

Protocol A: Determination of pKa (Spectrophotometric Method)

Use this protocol to determine the ionization constants of novel 7-deazapurine derivatives.

Reagents:

  • Compound stock solution (10 mM in DMSO).

  • Universal buffer series (pH 2.0 to 13.0, ionic strength 0.1 M).

Workflow:

  • Preparation: Dilute the stock solution into the buffer series to a final concentration of 50 µM. Ensure DMSO content < 1% to avoid solvent effects.

  • Scan: Record UV-Vis spectra (220–350 nm) for each pH point.

  • Analysis: Identify the isosbestic points. Plot absorbance at

    
     vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation to extract pKa values for N1 (basic limb) and N7 (acidic limb).

Protocol B: Solubility Measurement (Shake-Flask)

Critical for assessing "drug-likeness" early in the development cycle.

  • Saturation: Add excess solid compound to 1 mL of solvent (Water, PBS pH 7.4, or SGF).

  • Equilibration: Shake at 25 °C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Part 5: Synthesis & Tautomeric Workflows

The synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines often proceeds through the "4H-one" (lactam) intermediate, which is then chlorinated to the "4-chloro" form.

Synthesis_Flow Precursor α-Halo Ketone + Malononitrile Cyclization Cyclization (Formamidine acetate) Precursor->Cyclization Lactam 4H-Pyrrolo[2,3-d]pyrimidin-4-one (7-Deazahypoxanthine) *Tautomeric Equilibrium* Cyclization->Lactam Ring Closure Chlorination Chlorination (POCl3) Lactam->Chlorination Activation Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Scaffold) Chlorination->Intermediate SNAr Precursor Product 4-Substituted Derivative (e.g., Tofacitinib analog) Intermediate->Product Amine Coupling

Figure 2: Synthetic pathway illustrating the transition from the 4-oxo (4H) tautomer to the aromatic 4-chloro intermediate.

Tautomeric Equilibrium Note

The 4H-pyrrolo[2,3-d]pyrimidin-4-one exists in equilibrium with its enol form, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine .

  • Solid State: Predominantly the keto (lactam) form (C=O).

  • Solution: Solvent-dependent, but the keto form is generally favored in polar solvents.

  • Reactivity: Despite the keto preference, reaction with POCl₃ proceeds via the enol tautomer to yield the 4-chloro derivative.

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine, 2,6-diaminopurine, and guanine: Synthesis and physical properties. Synthesis , 2006(16), 2683-2690.

  • Kierdaszuk, B., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Journal of Physical Chemistry A , 127(15), 3452–3463.

  • ChemicalBook. (2025).[3] 7H-Pyrrolo[2,3-d]pyrimidine Product Properties and Specifications.

  • PubChem. (2025).[4] Compound Summary: 7H-Pyrrolo[2,3-d]pyrimidine.[2][3][4][5][6][7][8][9][10][11] National Library of Medicine.

  • TCI Chemicals. (2025).[12] Product Specification: 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.

Sources

spectroscopic analysis of 4H-Pyrrolo[2,3-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Analysis of the 4H-Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide

Executive Summary: The 7-Deazapurine Scaffold

The 4H-pyrrolo[2,3-d]pyrimidine core (commonly referred to as 7-deazapurine ) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for the purine ring system. By replacing the N7 nitrogen of purine with a carbon (C7), this scaffold alters hydrogen bonding capabilities and electronic distribution while maintaining the overall geometry required for ATP-binding pockets. This modification is pivotal in the design of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib) and various antiviral agents.

This guide provides a rigorous spectroscopic framework for characterizing this core, with a specific focus on resolving the common regioisomeric challenges encountered during synthesis.

Structural Dynamics & Nomenclature

Before interpreting spectra, one must master the numbering systems, as literature often oscillates between IUPAC and purine-based numbering.

  • IUPAC Name: 7H-Pyrrolo[2,3-d]pyrimidine[1][2][3]

  • Bioisostere Name: 7-Deazapurine[1][2][4][5][6]

  • Critical Difference: The acidic proton resides on N7 in the IUPAC system (analogous to N9 in purines).

Tautomeric Equilibrium

In solution (DMSO-d₆), the neutral core exists predominantly as the N7-H tautomer .

  • Acidity (pKa_a): ~13.6 (Pyrrole N-H).[1]

  • Basicity (pKa_b): ~5.3 (Protonation occurs at N1 or N3).[1]

NMR Spectroscopy: The Definitive Characterization

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The most frequent challenge in this field is distinguishing between N7-alkylation (desired, mimics purine nucleosides) and N1/N3-alkylation (common byproducts).[1]

Characteristic Chemical Shifts (DMSO-d₆)
Position (IUPAC)Atom Type¹H Shift (δ ppm)¹³C Shift (δ ppm)MultiplicityCoupling (J Hz)
2 CH (Pyrimidine)8.60 - 8.80150 - 152s / d-
4 C (Quaternary)-150 - 158--
4a C (Bridgehead)-115 - 120--
5 CH (Pyrrole)6.40 - 6.6099 - 102d³J(5,[1]6) ~ 3.5
6 CH (Pyrrole)7.40 - 7.60126 - 129d³J(5,[1]6) ~ 3.5
7 NH (Pyrrole)11.8 - 12.2-br s-
7a C (Bridgehead)-148 - 150--

Expert Insight: The coupling constant between H5 and H6 (


 Hz) is diagnostic for the pyrrole ring fusion. If this coupling is lost or significantly altered, suspect ring opening or saturation.[1]
Protocol: Distinguishing Regioisomers via HMBC

When alkylating the core (e.g., with an alkyl halide R-X), the substituent can attack N7, N1, or N3. 1D NMR is insufficient for conclusive assignment. You must use Heteronuclear Multiple Bond Correlation (HMBC).[1]

The Logic:

  • N7-Alkylation (Target): The N-CH₂ protons will show a strong ³J correlation to the bridgehead carbons C4a and C6 .

  • N1-Alkylation: The N-CH₂ protons will correlate with C2 and C7a .[1]

G Start Unknown Alkyl-Pyrrolopyrimidine HMBC Run 1H-13C HMBC Experiment Start->HMBC Analyze Analyze N-CH2 Cross-Peaks HMBC->Analyze Res_N7 Correlation to C4a (~115 ppm) & C6 (~128 ppm) Analyze->Res_N7 Observed Res_N1 Correlation to C2 (~151 ppm) & C7a (~149 ppm) Analyze->Res_N1 Observed Concl_N7 CONFIRMED: N7-Isomer (Pyrrole N Alkylation) Res_N7->Concl_N7 Concl_N1 CONFIRMED: N1-Isomer (Pyrimidine N Alkylation) Res_N1->Concl_N1

Figure 1: HMBC Decision Tree for Regioisomer Assignment in Pyrrolo[2,3-d]pyrimidine Derivatives.

Mass Spectrometry: Fragmentation Pathways

While the core is aromatic and stable, High-Resolution Mass Spectrometry (HRMS) using ESI+ is standard for identification.

  • Molecular Ion:

    
     is usually the base peak due to the high basicity of the pyrimidine nitrogens.
    
  • Characteristic Fragmentation (MS/MS):

    • RDA (Retro-Diels-Alder): Rare in the fused system unless saturated.[1]

    • Side Chain Loss: Alkyl groups at N7 often undergo

      
      -cleavage or McLafferty rearrangement if the chain length allows (
      
      
      
      ).[1]
    • HCN Loss: A signature of nitrogen heterocycles.[1] Look for a neutral loss of 27 Da from the core, though this requires high collision energy.

Diagnostic Rule: If investigating a halogenated derivative (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), the isotopic pattern (Cl³⁵/Cl³⁷ ratio of 3:1) is the first checkpoint before analyzing fragmentation.

Vibrational & Electronic Signatures

UV-Vis Spectroscopy
  • 
    :  Typically 270–290 nm  in methanol.[1]
    
  • pH Sensitivity: The spectrum shifts bathochromically (red shift) upon deprotonation of the N7-H (pH > 14) or protonation of N1 (pH < 4). This property allows for spectrophotometric pKa determination.[1]

Infrared (IR) Spectroscopy
  • 
    :  A sharp, medium intensity band at 3100–3200 cm⁻¹  (if unsubstituted at N7).[1] Disappearance of this band confirms successful N-alkylation.[1]
    
  • 
     / 
    
    
    
    :
    Characteristic "breathing" modes of the aromatic system appear at 1580–1620 cm⁻¹ .

References

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives. Russian Journal of Organic Chemistry, 2021.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Molecules, 2023.[1]

  • 7-Deazapurine (pyrrolo[2,3-d]pyrimidine) as a privileged scaffold. Medicinal Research Reviews, 2017.[1]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992. [1]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023.

Sources

The Emergence of 4H-Pyrrolo[2,3-d]pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

Abstract

The 4H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has solidified its status as a quintessential privileged scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to function as a highly effective bioisostere, interacting with a multitude of biological targets, most notably protein kinases. This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action that underpin the scaffold's success. We will explore its evolution from a nucleoside analogue to the core of blockbuster kinase inhibitors, detailing the key structure-activity relationships and synthetic strategies that have enabled its widespread application. Through an examination of landmark drugs such as Tofacitinib and Ruxolitinib, this document will illustrate the scaffold's profound impact on treating cancers and autoimmune diseases. Detailed experimental protocols and workflow visualizations are provided to offer field-proven insights for researchers aiming to leverage this remarkable chemical entity in their own drug discovery programs.

Introduction: The Concept of a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. These structures represent a validated starting point in drug design, offering a significant advantage in the quest for novel therapeutics. The 4H-pyrrolo[2,3-d]pyrimidine core is a paramount example of such a scaffold.[1] Its journey from a chemical curiosity to a cornerstone of modern pharmaceuticals is a testament to its inherent versatility and potent biological activity.

The core's privileged status stems from its function as a bioisostere of purine.[2] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, the 7-deazapurine scaffold is created.[3] This seemingly minor alteration has profound consequences:

  • Altered Electronics: The carbon atom at position 7 makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purine.[3]

  • New Vector for Substitution: The C7 position provides a new, stable point for chemical modification, allowing for the exploration of chemical space not accessible with the parent purine.[3]

  • Enhanced ATP Mimicry: The scaffold retains the key hydrogen bonding donors and acceptors necessary to mimic adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of numerous enzymes, particularly kinases.[4]

These features have made the pyrrolo[2,3-d]pyrimidine core a prolific starting point for developing inhibitors against various target classes, including kinases, viruses, and other enzymes.[5][6][7]

The Ascent of a Scaffold: From Purine Mimic to Kinase Dominator

The initial interest in 7-deazapurines was rooted in their identity as analogues of biogenic purine nucleosides, leading to the development of antiviral and cytostatic agents.[3] However, the scaffold's true potential was unlocked with the explosion of research into protein kinase inhibitors. Kinases, which regulate a vast array of cellular processes by phosphorylating target proteins, rely on ATP as a phosphate donor. The structural and electronic similarity of the 4H-pyrrolo[2,3-d]pyrimidine core to adenine (the core of ATP) made it an ideal candidate for designing ATP-competitive kinase inhibitors.

The watershed moment for the scaffold came with the discovery of its potent inhibition of the Janus kinase (JAK) family.[8] This family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) is crucial for mediating signaling from cytokine and growth factor receptors. Dysregulated JAK signaling is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms.[9] The development of Tofacitinib, the first JAK inhibitor approved for rheumatoid arthritis, demonstrated unequivocally that targeting the JAK pathway with a pyrrolo[2,3-d]pyrimidine-based molecule was a viable and highly effective therapeutic strategy.[8][10]

Chemical Synthesis: Forging the Privileged Core

The versatility of the 4H-pyrrolo[2,3-d]pyrimidine scaffold is matched by its synthetic accessibility. The most critical intermediate for the synthesis of the majority of kinase inhibitors based on this core is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[11][12][13] This intermediate serves as a versatile handle for introducing various substituents at the C4 position, typically through nucleophilic aromatic substitution reactions.

Protocol: Synthesis of a Generic C4-Substituted 4H-Pyrrolo[2,3-d]pyrimidine

This protocol outlines a standard, field-proven methodology for synthesizing a generic kinase inhibitor scaffold. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of the Key Intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Objective: To produce the core building block for subsequent derivatization.

  • Rationale: Chlorination of the 4-hydroxy precursor (7H-pyrrolo[2,3-d]pyrimidin-4-one) activates the C4 position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on heterocyclic systems.

  • Methodology:

    • To a stirred suspension of 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in a suitable solvent like acetonitrile, add N,N-dimethylaniline (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid. This intermediate is often used directly in the next step.[11]

Step 2: Buchwald-Hartwig or SₙAr Coupling at C4

  • Objective: To install the desired amine side chain, a critical component for kinase hinge binding and specificity.

  • Rationale: The C4-chloro group is now susceptible to displacement by a nucleophilic amine. A palladium-catalyzed Buchwald-Hartwig cross-coupling or a standard nucleophilic aromatic substitution (SₙAr) can be employed. The choice often depends on the nucleophilicity of the amine and the desired reaction conditions.

  • Methodology (SₙAr Example):

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the desired primary or secondary amine (R-NH₂) (1.1 eq) in a polar aprotic solvent such as n-butanol or dioxane.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to act as a scavenger for the HCl generated during the reaction.

    • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue using column chromatography on silica gel to obtain the desired C4-substituted product. This method is used in the synthesis of many derivatives.[14]

This two-step sequence provides a robust and scalable route to a vast library of analogues, allowing for extensive exploration of the structure-activity relationship (SAR) at the C4 position. Further modifications can be made at other positions, such as N7, to fine-tune the molecule's properties.[4]

Mechanism of Action: The ATP Mimicry Advantage in Kinase Inhibition

The remarkable success of the 4H-pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibition lies in its ability to act as an ATP-competitive inhibitor. It occupies the adenine-binding pocket of the kinase, preventing the binding of ATP and thus halting the phosphorylation cascade.

The key interactions responsible for its high affinity are:

  • Hinge Binding: The N1 nitrogen and the N7-H proton (or a substituent on N7) form crucial hydrogen bonds with the backbone amide residues of the kinase's "hinge region," the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP.[4]

  • Pyrrole Ring Interaction: The fused pyrrole ring can form favorable hydrophobic interactions with gatekeeper residues at the back of the ATP pocket.[15] The NH proton of the pyrrole ring can also act as a hydrogen bond donor, further stabilizing the complex.[16]

Case Study: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary target for pyrrolo[2,3-d]pyrimidine-based drugs. In autoimmune diseases, pro-inflammatory cytokines aberrantly activate this pathway, leading to chronic inflammation.[17] Drugs like Tofacitinib and Ruxolitinib function by blocking the ATP-binding site of JAKs, thereby inhibiting the downstream signaling cascade.[18][19]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation ADP ADP JAK->ADP STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation ATP ATP ATP->JAK STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS ATP Binding

Caption: The JAK-STAT signaling pathway and its inhibition.

As the diagram illustrates, the pyrrolo[2,3-d]pyrimidine inhibitor directly competes with ATP at the JAK kinase active site, preventing the phosphorylation of STAT proteins. This blockade halts the entire downstream cascade, resulting in reduced transcription of inflammatory genes.

Landmark Drugs and Broad Therapeutic Applications

The validation of the 4H-pyrrolo[2,3-d]pyrimidine scaffold is best exemplified by the number of FDA-approved drugs that incorporate this core. These drugs have transformed the treatment landscape for numerous diseases.

Drug NamePrimary Target(s)Approved Indications
Tofacitinib JAK1, JAK3 >> JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10][20]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[9][18]
Baricitinib JAK1, JAK2Rheumatoid Arthritis, Alopecia Areata
Oclacitinib JAK1Allergic Dermatitis (Veterinary)

Beyond JAK inhibition, the scaffold has been successfully employed to target a wide range of other kinases, including Epidermal Growth Factor Receptor (EGFR), RET kinase, and Casein Kinase 1α (CK1α), demonstrating its remarkable versatility.[4][14][15] This has led to the development of compounds with potent anti-cancer activity.[21][22] Furthermore, derivatives have shown promise as inhibitors of USP7 for cancer therapy and as antiviral agents, highlighting the broad biological potential of this privileged core.[3][6]

A Validated Workflow for Novel Inhibitor Discovery

For research teams aiming to develop new therapeutics, the 4H-pyrrolo[2,3-d]pyrimidine scaffold provides a validated and efficient starting point. A typical discovery workflow leverages the known properties of the core to rapidly identify and optimize new drug candidates.

Discovery_Workflow Start Scaffold Selection: 4H-Pyrrolo[2,3-d]pyrimidine Synthesis Library Synthesis (C4, C5, N7 modifications) Start->Synthesis HTS High-Throughput Screening (HTS) (Biochemical Kinase Assay) Synthesis->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Iterative Cycles SAR->Synthesis Cell_Assay Cellular Assays (Target Engagement & Phenotype) SAR->Cell_Assay Lead_Opt Lead Optimization (ADME/Tox Properties) Cell_Assay->Lead_Opt Lead_Opt->SAR PK_PD In Vivo PK/PD & Efficacy Studies Lead_Opt->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

Caption: A typical drug discovery workflow using the scaffold.

This self-validating system begins with the known privileged scaffold, proceeds through iterative cycles of synthesis and testing to establish a robust SAR, and culminates in the identification of a preclinical candidate with optimized potency, selectivity, and drug-like properties.

Conclusion and Future Perspectives

The 4H-pyrrolo[2,3-d]pyrimidine scaffold has earned its "privileged" title through a combination of inherent biological relevance as a purine isostere, synthetic tractability, and a proven track record of clinical success. Its ability to effectively mimic ATP has made it a dominant core in the field of kinase inhibition, leading to life-changing therapies for patients with cancer and autoimmune disorders.

The future for this remarkable scaffold remains bright. Ongoing research continues to explore its potential in targeting novel kinases and overcoming drug resistance mutations.[4][16] The modular nature of its synthesis allows for the application of new chemical biology techniques, such as the development of PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, to address previously "undruggable" targets. As our understanding of cellular signaling pathways deepens, the 4H-pyrrolo[2,3-d]pyrimidine core will undoubtedly continue to serve as a foundational tool for the next generation of targeted therapies.

References

  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation.PubMed.
  • Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy.PubMed.
  • Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template.ScienceDirect.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.PubMed Central.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.Google Patents.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.MDPI.
  • The structure of 4-substituted pyrrolo[2,3-d]pyrimidine derivatives.ResearchGate.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.ACS Publications.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.ACS Medicinal Chemistry Letters.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.PubMed Central.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.PubMed.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations.PubMed.
  • FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1,...ResearchGate.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation.MDPI.
  • Ruxolitinib.StatPearls - NCBI Bookshelf.
  • After 25 years of drug development, do we know JAK?PubMed Central.
  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents.ResearchGate.
  • Mechanism of action - Jakafi® (ruxolitinib).Jakafi.
  • Tofacitinib.Wikipedia.
  • Ruxolitinib.Wikipedia.
  • Ruxolitinib Mechanism of Action Action Pathway.PathWhiz.
  • The Role of 4-Chloropyrrolo[2,3-d]pyrimidine in Advancing Kinase Inhibitor Therapies.NINGBO INNO PHARMCHEM CO.,LTD.
  • tofacitinib.IUPHAR/BPS Guide to PHARMACOLOGY.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.ChemicalBook.

Sources

The 4H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4H-Pyrrolo[2,3-d]pyrimidine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine ) represents one of the most privileged structures in contemporary drug discovery. Functioning as a bioisostere of the naturally occurring purine ring (specifically adenine), this bicyclic heteroaromatic system has become the backbone for a generation of kinase inhibitors and nucleoside analogs.[1]

Its medicinal utility stems from a critical structural modification: the replacement of the N7 nitrogen of purine with a carbon atom (C7).[1][2] This single atomic substitution fundamentally alters the electronic distribution, lipophilicity, and hydrogen-bonding potential of the ring system, enabling high-affinity binding to the ATP-binding hinge region of kinases while mitigating the metabolic liabilities often associated with the N7-glycosidic bond.

This guide provides a technical deep-dive into the structural activity relationships (SAR), synthetic methodologies, and validation protocols that define the utility of this scaffold, with a specific focus on its application in Janus Kinase (JAK) inhibitors.

Structural Biology & SAR: The "Hinge Binder"

The success of pyrrolo[2,3-d]pyrimidine in kinase inhibition is driven by its ability to mimic the adenine moiety of ATP.[3]

Purine vs. 7-Deazapurine Isosterism

In the purine scaffold, N7 acts as a hydrogen bond acceptor. In 7-deazapurine, the C7-H bond presents a non-polar surface or, upon substitution, a vector for directing groups into the solvent-exposed regions or the hydrophobic pocket of the enzyme.

  • Hinge Interaction: The N1 and N3 atoms (pyrimidine ring) and the NH at position 7 (pyrrole ring) form a characteristic donor-acceptor motif that complements the backbone carbonyls and amides of the kinase hinge region.[1]

  • Electronic Modulation: The pyrrole ring is electron-rich, making the C5 and C6 positions susceptible to electrophilic aromatic substitution, facilitating diverse library synthesis.

Visualization: Binding Mode Comparison

The following diagram illustrates the structural differences and the binding vectors.

SAR_Comparison cluster_0 Natural Purine (Adenine) cluster_1 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) node_purine Purine Scaffold (N7 = H-bond Acceptor) metabolism High N7-Glycosylation Potential node_purine->metabolism node_deaza 7-Deazapurine (C7 = Vector for SAR) node_purine->node_deaza Bioisosteric Replacement hinge Hinge Binding (N1, N7-H) node_deaza->hinge Mimics ATP selectivity Selectivity Vector (C7 Substitution) node_deaza->selectivity Major Groove/Solvent

Figure 1: Structural comparison between Purine and 7-Deazapurine scaffolds, highlighting the shift from metabolic liability (N7) to synthetic opportunity (C7).[1]

Therapeutic Applications & Case Studies

The scaffold is most prominent in the development of Janus Kinase (JAK) inhibitors.[1] The JAK-STAT pathway is a central node in cytokine signaling, and its dysregulation is implicated in autoimmune diseases (RA, Psoriasis) and myeloproliferative neoplasms.

Quantitative Summary of Approved Drugs

The following table summarizes key drugs utilizing this core.

Drug NameBrand NameTargetIndicationCore Structure
Tofacitinib XeljanzJAK1/JAK3Rheumatoid Arthritis, UCPyrrolo[2,3-d]pyrimidine
Ruxolitinib JakafiJAK1/JAK2MyelofibrosisPyrrolo[2,3-d]pyrimidine
Baricitinib OlumiantJAK1/JAK2Rheumatoid ArthritisPyrrolo[2,3-d]pyrimidine
Tubercidin (Experimental)RNA/DNA PolymeraseAntifungal/Antineoplastic7-Deazaadenosine Nucleoside
Mechanism of Action: JAK-STAT Pathway

The inhibitors bind competitively to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of STAT proteins.

JAK_Pathway Cytokine Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Auto-phosphorylation) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor 7-Deazapurine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK ATP Competition (Blockade) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nuclear Translocation & Transcription pSTAT->Nucleus Gene Expression

Figure 2: The JAK-STAT signaling cascade and the point of intervention by pyrrolo[2,3-d]pyrimidine inhibitors.[1]

Technical Deep Dive: Synthetic Methodologies

The synthesis of the pyrrolo[2,3-d]pyrimidine core often proceeds via the "Traube synthesis" variation or condensation of


-haloketones with amidines. Below is a robust protocol for synthesizing a Tofacitinib-like intermediate, focusing on the critical SNAr functionalization of the 4-chloro core.
Protocol: Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the introduction of a chiral amine side chain, a critical step in defining the selectivity of the inhibitor.

Reagents:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 3680-69-1).

  • Protecting Group: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[1][4]

  • Base: Sodium hydride (NaH, 60% dispersion) or Cesium Carbonate (

    
    ).[1]
    
  • Nucleophile: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (or similar chiral amine).

Step-by-Step Workflow:

  • SEM Protection (Critical for Solubility & Regioselectivity):

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min to form the anion.

    • Add SEM-Cl (1.1 eq) dropwise.[1] Note: Exothermic reaction.

    • Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

    • Validation: Check TLC (Hexane:EtOAc 4:1). Product moves higher than starting material.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the SEM-protected intermediate (1.0 eq) in n-butanol or dioxane.

    • Add the chiral amine (1.2 eq) and DIPEA (2.0 eq).[1]

    • Heat to reflux (100-110°C) for 12-24 hours. Causality: The electron-deficient pyrimidine ring facilitates the displacement of the chloride at C4.

    • Validation: LC-MS should show mass shift corresponding to the amine addition.

  • Deprotection:

    • Treat the coupled product with TFA/DCM (1:1) or TBAF in THF to remove the SEM group.[1]

    • Note: If using TFA, the resulting hydroxymethyl intermediate requires basic workup (aqueous ammonia) to release the formaldehyde equivalent and yield the free NH pyrrole.[1]

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 SEM Protection (NaH, SEM-Cl) Start->Step1 Step2 S_NAr Coupling (Chiral Amine, Heat) Step1->Step2 Step3 Deprotection (TFA or TBAF) Step2->Step3 Final Functionalized Inhibitor Step3->Final

Figure 3: Synthetic route for functionalizing the core scaffold.

Biological Validation: In Vitro Kinase Assay[1][5]

To validate the potency of the synthesized inhibitors, a radiometric or fluorescence-based kinase assay is required. The ADP-Glo™ Kinase Assay is a standard industry protocol due to its high sensitivity and resistance to interference.

Protocol: JAK1 Kinase Inhibition Assay

Principle: Measures the amount of ADP produced from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Recombinant Human JAK1 Enzyme (e.g., Promega or Carna Biosciences).[1]

  • Substrate: IRS-1 peptide or Poly(Glu, Tyr) 4:1.[1]

  • ATP (Ultrapure).[1]

  • Test Compounds (dissolved in DMSO).[1]

Procedure:

  • Preparation: Dilute JAK1 enzyme in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Addition: Add 1

    
    L of serial diluted inhibitor to 384-well white plates.
    
  • Enzyme Incubation: Add 2

    
    L of JAK1 enzyme. Incubate for 10 min at RT to allow inhibitor binding.
    
  • Reaction Start: Add 2

    
    L of ATP/Substrate mix.
    
    • Final concentrations: 10

      
      M ATP, 0.2 
      
      
      
      g/
      
      
      L substrate.
  • Incubation: Incubate at RT for 60 minutes.

  • Detection (ADP-Glo):

    • Add 5

      
      L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).[1]

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Self-Validating Control:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Include Staurosporine or Tofacitinib as a positive control in every run.

References

  • Kullak-Ublick, G. A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry.[1][3] Link[1]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection.[1] Journal of Medicinal Chemistry.[5] Link[1]

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine: synthesis, fluorescence properties, and inclusion into DNA. Journal of Organic Chemistry. Link[1]

  • Vazquez, M. L., et al. (2018).[6] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.[7][8] Organic Process Research & Development.[1][6] Link[1]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays.[1][9][5][10][11] Methods in Molecular Biology.[10] Link[1]

Sources

The 7-Deazapurine Scaffold: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in modern medicinal chemistry.

CAS: 3680-69-1 | Formula: C₆H₄ClN₃ | MW: 153.57 g/mol Synonyms: 6-Chloro-7-deazapurine

Executive Summary: The Adenine Isostere

In the landscape of kinase inhibitor design, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine represents a "privileged structure." It is an isostere of adenine (the purine base of ATP) where the N7 nitrogen is replaced by a carbon (C7). This single atom substitution—creating the 7-deazapurine core—fundamentally alters the electronic profile while maintaining the hydrogen-bonding motif required for ATP-binding site occupancy.

For drug developers, this scaffold offers two distinct advantages:

  • Metabolic Stability: The C7-H bond is less susceptible to oxidative metabolism compared to the N7 lone pair of purines.

  • Vector Control: The C4-chlorine atom serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

    
    ), allowing the rapid attachment of complex "tail" moieties that confer selectivity (e.g., the chiral piperidine in Tofacitinib).
    

Structural & Reactivity Profile

Understanding the electron density map of this heterocycle is a prerequisite for successful functionalization.

The Reactivity Map

The molecule features three distinct zones of reactivity. The following diagram illustrates the logical flow of functionalization.

ReactivityMap Core 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine C4 C4 Position (The Gateway) Core->C4 N7 N7 Position (The Anchor) Core->N7 C5 C5/C6 Positions (The Backbone) Core->C5 SNAr SNAr / Suzuki (Primary Drug Linkage) C4->SNAr High Reactivity Protect Protection (Tos, SEM) or Alkylation N7->Protect pKa ~13 (Acidic) Halogen Electrophilic Subst. (Halogenation) C5->Halogen Electron Rich

Figure 1: Functionalization logic for the 7-deazapurine scaffold. The C4 position is the primary site for diversity generation.

Mechanism of Action ( )

The pyrimidine ring is electron-deficient, activating the C4-chlorine towards nucleophilic attack. However, the electron-rich pyrrole ring donates density into the system, making the C4 position less reactive than in a simple pyrimidine.

  • Implication: Harsh conditions (elevated temperature, strong bases) or transition metal catalysis (Suzuki-Miyaura) are often required compared to simple chloropyrimidines.

  • Self-Validation: If

    
     fails at reflux, protect N7 first. An electron-withdrawing group (EWG) like Tosyl (Ts) on N7 pulls electron density from the rings, significantly accelerating 
    
    
    
    at C4.

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of the Core (Chlorination)

Target: Converting 4-hydroxypyrrolo[2,3-d]pyrimidine to the 4-chloro derivative.

Rationale: The hydroxy precursor is tautomeric (lactam/lactim). Phosphorus oxychloride (


) acts as both solvent and chlorinating agent.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), charge 4-hydroxypyrrolo[2,3-d]pyrimidine  (1.0 eq).
    
  • Reagent Addition: Add

    
      (5–10 volumes). Caution: Corrosive/Toxic.[1][2]
    
  • Reaction: Heat to reflux (approx. 105°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (keep bath < 50°C).
      
    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Exothermic!

  • Isolation:

    • Adjust pH to ~8–9 using

      
       or saturated 
      
      
      
      .
    • Extract the precipitate with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Toluene if necessary.

Protocol B: Coupling (General Procedure)

Target: Coupling a primary/secondary amine to C4.

  • Mix: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-Butanol or DMF .

  • Base: Add

    
     (2.0 eq) or DIPEA.
    
  • Nucleophile: Add the amine (1.1 eq).

  • Conditions: Heat to 80–100°C for 4–12 hours.

    • Note: If reaction is sluggish, add catalytic KI (0.1 eq) or switch to microwave irradiation.

Case Study: Synthesis of Tofacitinib

Tofacitinib (Xeljanz) is the premier example of this chemistry in action. The synthesis hinges on the coupling of the 4-chloro core with a chiral aminopiperidine.

Retrosynthetic Flow

The industrial route often utilizes an N-protected core to facilitate the coupling and subsequent deprotection.

Tofacitinib Start 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Step1 Step 1: N7-Protection (Tosyl Chloride, DCM, Phase Transfer) Start->Step1 Inter1 4-Chloro-7-tosyl- pyrrolo[2,3-d]pyrimidine Step1->Inter1 Step2 Step 2: SNAr Coupling (Chiral Amine, K2CO3, Water/Heat) Inter1->Step2 + (3R,4R)-N,4-dimethyl- 1-(benzyl)piperidin-3-amine Inter2 Coupled Intermediate (N-Tosyl Tofacitinib) Step2->Inter2 Step3 Step 3: Deprotection (NaOH, Hydrolysis) Inter2->Step3 Final TOFACITINIB (Free Base) Step3->Final

Figure 2: Industrial synthesis workflow for Tofacitinib utilizing the N7-Tosyl strategy.

Technical Insight: Why Tosylate?

In the Tofacitinib synthesis, the 4-chloro core is often first converted to 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .[3]

  • Reason 1 (Solubility): The tosyl group renders the molecule more soluble in organic solvents (DCM, Toluene) compared to the free NH heterocycle.

  • Reason 2 (Reactivity): The electron-withdrawing sulfonyl group activates the C4-Cl bond, allowing the

    
     reaction with the sterically hindered piperidine amine to proceed under milder conditions (e.g., aqueous conditions with phase transfer catalysts).
    

Physical Properties & Safety Data

Accurate data is essential for handling and process safety calculations.

PropertyValueNotes
Appearance Off-white to tan solidDarkens upon light exposure.
Melting Point 174–178 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, hot EthanolPoorly soluble in water.[4][5]
Acidity (pKa) ~13 (NH)Deprotonatable by NaH, KOH, or t-BuOK.
Toxicity H301 (Toxic if swallowed)LD50 (oral, rat) < 300 mg/kg (est).
Hazards H315, H319, H335 Irritating to skin, eyes, and respiratory tract.[6]

Handling Precaution: When conducting the


 chlorination, ensure the scrubber system is active to neutralize HCl gas evolution. The final product should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: ChemicalBook. (n.d.).[7] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis. Retrieved from

  • Tofacitinib Synthesis & Process Chemistry: Organic Process Research & Development. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.[3] Retrieved from

  • Safety Data & GHS Classification: PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound).[2][3][4][5][7][8][9][10][11][12][13] Retrieved from

  • Reactivity & Applications: Srini Chem. (2025). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

Sources

An In-Depth Technical Guide to Pharmacophore Modeling of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for developing and validating pharmacophore models centered on the 4H-pyrrolo[2,3-d]pyrimidine scaffold. This privileged heterocyclic system, also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors.[1][2] Its structure serves as a bioisostere of purine, enabling it to form critical hydrogen bonding interactions with the hinge region of kinase ATP-binding sites, mimicking the natural ligand, adenosine.[3] Derivatives of this scaffold have led to approved drugs such as Tofacitinib, a Janus Kinase (JAK) inhibitor, and are being extensively investigated for inhibiting a range of other kinases, including Cyclin-Dependent Kinases (CDKs) and RET kinase, for applications in oncology and inflammatory diseases.[3][4][5][6][7]

This document is structured to guide researchers and drug development professionals through the strategic decisions, technical execution, and rigorous validation required to build predictive pharmacophore models that can accelerate the discovery of novel and potent 4H-pyrrolo[2,3-d]pyrimidine-based drug candidates.

Section 1: The Strategic Foundation—Choosing the Right Modeling Approach

Pharmacophore modeling simplifies complex molecular interactions into an abstract representation of essential steric and electronic features required for biological activity.[8] The success of any modeling endeavor hinges on the initial strategic choice between a ligand-based or a structure-based approach. This decision is dictated by the available data for the target of interest.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds is known, but a high-resolution 3D structure of the biological target is unavailable. The model is generated by aligning the structures of multiple active ligands and identifying the common chemical features that are presumed to be responsible for their activity.[8][9]

  • Structure-Based Pharmacophore Modeling: When a high-quality 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, preferably co-crystallized with a ligand, this method is superior.[10] The model is derived directly from the key interaction points observed within the protein's binding site, providing a more direct map of the features required for potent binding.[9][10][11]

The logical flow for this decision is illustrated below. For the 4H-pyrrolo[2,3-d]pyrimidine scaffold, numerous kinase targets like JAKs and RET have well-characterized structures, making a structure-based approach often feasible and highly informative.[3][12]

G start Project Start: Develop Pharmacophore Model for 4H-Pyrrolo[2,3-d]pyrimidine Derivatives data_check Is a high-resolution 3D structure of the target protein available? start->data_check ligand_check Is there a set of structurally diverse ligands with known activity data (IC50/Ki)? data_check->ligand_check No sbdd Pursue Structure-Based Pharmacophore Modeling data_check->sbdd Yes lbdd Pursue Ligand-Based Pharmacophore Modeling ligand_check->lbdd Yes dead_end Insufficient Data for Pharmacophore Modeling. Consider other methods or generate new experimental data. ligand_check->dead_end No G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application a1 Compile Ligand Dataset (Structures & IC50s) a2 Partition into Training Set & Test Set a1->a2 a3 Generate 3D Conformations a2->a3 b_or OR a3->b_or b1 Ligand-Based (HypoGen) - Align active compounds - Extract common features b1->b_or b2 Structure-Based - Prepare PDB structure - Map binding site interactions b2->b_or c1 Internal Validation: Test Set Screening b_or->c1 c2 External Validation: Decoy Set Screening c1->c2 c3 Statistical Analysis: ROC Curve, AUC, EF c2->c3 d1 Validated Pharmacophore Model c3->d1 d2 Virtual Screening of Compound Libraries d1->d2 d3 Lead Optimization & Scaffold Hopping d1->d3

Caption: Comprehensive workflow for pharmacophore modeling and application.

Section 3: Self-Validating Systems—Ensuring Model Predictivity

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Rigorous validation is non-negotiable. [13]

Internal Validation: Test Set Screening

The first checkpoint is to screen the reserved test set against the generated pharmacophore model. The model should identify the majority of the active compounds in the test set while rejecting the inactive ones.

External Validation: Decoy Set Screening

This is a more stringent test of the model's specificity.

Protocol:

  • Decoy Generation: For each active compound in your test set, generate a set of "decoy" molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP) but different topology, making them unlikely to be active. The DUD-E database is a common resource for generating decoy sets. [13]2. Screening: Screen the combined database of active ligands and decoys against your pharmacophore model.

  • Performance Evaluation: Calculate key statistical metrics to quantify the model's performance.

Key Validation Metrics

Quantitative data from validation experiments should be summarized for clarity.

MetricDescriptionDesired Value
Enrichment Factor (EF) The ratio of the concentration of active compounds in a small fraction of the ranked database to the concentration of actives in the entire database.High (>> 1.0)
Area Under the Curve (AUC) From a Receiver Operating Characteristic (ROC) plot, this measures the model's ability to distinguish between classes.Close to 1.0 (0.8 or higher is excellent) [13]
Goodness of Hit (GH) Score A metric that combines the hit rate of actives and the fraction of actives in the database into a single score ranging from 0 (null model) to 1 (ideal model).Close to 1.0

Table 1: Key Metrics for Pharmacophore Model Validation. These metrics provide a self-validating system; a model that performs well across these tests can be trusted for subsequent applications. [13]

Section 4: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for hit identification and lead optimization. [14][15]

  • Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen large virtual compound libraries (e.g., ZINC, Maybridge, Enamine). This process filters databases containing millions of compounds down to a manageable number of "hits" that possess the desired chemical features for subsequent biological testing. [10]

  • Lead Optimization and Scaffold Hopping: The model provides a clear 3D map of the features essential for activity. This guides medicinal chemists in modifying existing lead compounds to improve their potency and selectivity. It can also be used for "scaffold hopping," where the core structure of a molecule is replaced with a novel one while preserving the crucial pharmacophoric features, leading to new intellectual property. [15] By integrating this in-depth modeling approach, research teams can significantly enhance the efficiency and success rate of discovering next-generation 4H-pyrrolo[2,3-d]pyrimidine-based therapeutics.

References

  • Journal of Theoretical and Computational Chemistry. Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. Available from: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH. (2022-05-22). Available from: [Link]

  • ACS Omega. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022-09-06). Available from: [Link]

  • ACS Omega. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available from: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023-01-19). Available from: [Link]

  • MDPI. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Available from: [Link]

  • Frontiers. Pharmacophore modeling: advances and pitfalls. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Available from: [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021-06-25). Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC - PubMed Central. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available from: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023-01-03). Available from: [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - NIH. Available from: [Link]

  • ACS Publications. Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025-08-31). Available from: [Link]

  • PubMed. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022-01-27). Available from: [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PubMed Central. (2022-10-13). Available from: [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022-10-07). Available from: [Link]

  • PubMed. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019-09-15). Available from: [Link]

  • PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021-07-21). Available from: [Link]

  • PubMed. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025-05-16). Available from: [Link]

  • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Available from: [Link]

  • The Role of 4-Chloropyrrolo[2,3-d]pyrimidine in Advancing Kinase Inhibitor Therapies. (2026-01-26). Available from: [Link]

  • Preprints.org. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025-02-27). Available from: [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling & Screening Services. Available from: [Link]

  • PubMed. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Available from: [Link]

  • ResearchGate. What are differences between structure based and ligand based pharmacophore modelling?. (2013-11-24). Available from: [Link]

  • RSC Publishing. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021-01-07). Available from: [Link]

Sources

Quantum Chemical Insights into the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, with tailored modifications, can interact with a diverse range of biological targets. The 4H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold. Its significance is fundamentally rooted in its structural resemblance to adenine, a key component of ATP, making it an ideal template for the design of competitive kinase inhibitors.[1] This has led to the development of numerous therapeutics targeting a variety of kinases implicated in cancer and inflammatory diseases.[1] Beyond kinase inhibition, derivatives of this versatile heterocycle have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[2]

This technical guide delves into the application of quantum chemical studies to unravel the electronic properties and reactivity of the 4H-pyrrolo[2,3-d]pyrimidine core. By understanding the fundamental quantum mechanics that govern its behavior, researchers and drug development professionals can make more informed decisions in the design of novel therapeutics with enhanced potency and selectivity. We will explore the theoretical underpinnings, practical computational methodologies, and the translation of these in silico insights into tangible drug design strategies.

I. The Quantum Mechanical Landscape of 4H-Pyrrolo[2,3-d]pyrimidine

At the heart of understanding the chemical behavior of the 4H-pyrrolo[2,3-d]pyrimidine scaffold lies the application of quantum chemistry. These computational methods allow us to visualize and quantify the distribution of electrons within the molecule, which in turn dictates its reactivity and interaction with biological targets.

Structural and Electronic Properties: A DFT Perspective

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Studies on pyrrolo[2,3-d]pyrimidine derivatives have employed DFT, often using functionals like B3LYP with basis sets such as 6-311G++, to investigate their optimized geometries and electronic structures.[3]

X-ray crystallography data for derivatives like 4-chloro-1H-pyrrolo[2,3-d]pyrimidine reveal an essentially planar structure, with the pyrrole and pyrimidine rings being nearly coplanar.[4] This planarity is crucial for its function as a scaffold, allowing for effective π-π stacking interactions within the ATP-binding sites of kinases.

Quantum chemical calculations provide a deeper understanding of the electron distribution. The nitrogen atoms within the bicyclic system create a unique electronic landscape, influencing the molecule's reactivity. For instance, in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the electron-withdrawing nature of the chlorine atom at the 4-position enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution—a common strategy in the synthesis of derivatives.[5]

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory, which provides profound insights into chemical reactivity. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

Quantum chemical analyses of pyrrolo[2,3-d]pyrimidine derivatives have shown that a low HOMO-LUMO energy gap is correlated with higher electronic reactivity and, consequently, enhanced biological activity.[6] This is because a smaller energy gap facilitates electron transfer, which is often a key step in chemical reactions and biological interactions.

II. Computational Workflow for Quantum Chemical Analysis

To provide a practical framework, this section outlines a typical workflow for the quantum chemical analysis of a novel 4H-pyrrolo[2,3-d]pyrimidine derivative.

Step-by-Step Protocol for DFT Calculations
  • Molecular Structure Preparation:

    • Construct the 3D structure of the 4H-pyrrolo[2,3-d]pyrimidine derivative using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization with DFT:

    • Select a suitable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G* or a larger basis set like 6-311G++ for improved accuracy.[3]

    • Perform a full geometry optimization without any constraints.

    • Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Electronic Properties:

    • From the optimized geometry, calculate key electronic properties, including:

      • HOMO and LUMO energies and their spatial distributions.

      • Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.

      • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

Visualization of a Quantum Chemical Workflow

G cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Property Analysis cluster_application 4. Application start Design Derivative build 3D Build start->build mm_opt MMFF94 Optimization build->mm_opt dft_opt Geometry Optimization (B3LYP/6-311G++) mm_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo mep MEP Mapping freq_calc->mep charges Atomic Charge Calculation freq_calc->charges qsar QSAR Modeling homo_lumo->qsar docking Molecular Docking mep->docking charges->docking synthesis Synthesis & Bio-assay qsar->synthesis docking->synthesis

A typical workflow for quantum chemical analysis in drug design.

III. Translating Quantum Insights into Drug Design Strategies

The true power of quantum chemical studies lies in their ability to guide the rational design of more effective drugs.

Guiding Synthesis and Predicting Reactivity

The calculated electronic properties can predict the most likely sites for chemical reactions. For instance, the MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. This information is invaluable for synthetic chemists looking to modify the scaffold. For example, an electrostatic surface potential map can reveal a distinct electrophilic character around a specific part of a molecule, suggesting its potential for covalent bond formation with nucleophilic residues like cysteine in a target protein.[6]

Informing Structure-Activity Relationships (SAR)

By calculating quantum chemical descriptors for a series of synthesized compounds, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the calculated properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges) with the experimentally determined biological activity. A statistically significant QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Enhancing Molecular Docking Studies

While molecular docking is a powerful tool for predicting the binding pose of a ligand in a protein's active site, its accuracy can be enhanced by incorporating quantum chemical information. The atomic charges calculated using quantum mechanics provide a more accurate representation of the electrostatic interactions between the ligand and the protein compared to the generic charges often used in docking force fields. This is particularly important for the pyrrolo[2,3-d]pyrimidine scaffold, where hydrogen bonding plays a critical role in its interaction with the hinge region of kinases.

Case Study: Kinase Inhibitor Design

In the design of kinase inhibitors based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold, quantum chemical studies can rationalize the observed SAR. For example, the introduction of a substituent that lowers the LUMO energy at a specific position might enhance the molecule's ability to accept electrons, potentially leading to a stronger interaction with an electron-rich residue in the kinase's active site. Similarly, understanding the tautomeric preferences of the scaffold under different conditions, which can be predicted using quantum chemical calculations, is crucial for designing inhibitors that present the correct hydrogen bonding pattern to the target protein.

IV. Quantitative Data Summary

The following table summarizes typical quantum chemical descriptors that can be calculated for a series of 4H-pyrrolo[2,3-d]pyrimidine derivatives to inform drug design.

DescriptorTypical Value Range (a.u.)Significance in Drug Design
EHOMO -0.2 to -0.3Relates to the molecule's ability to donate electrons. Higher values indicate greater ease of electron donation.
ELUMO -0.05 to -0.15Relates to the molecule's ability to accept electrons. Lower values indicate greater ease of electron acceptance.
HOMO-LUMO Gap (ΔE) 0.1 to 0.2Correlates with chemical reactivity and stability. A smaller gap often implies higher reactivity.[6]
Dipole Moment 1.0 to 5.0 DInfluences solubility and the ability to engage in long-range electrostatic interactions with the target protein.
Mulliken Charge on N7 -0.4 to -0.6Indicates the partial charge on the nitrogen atom in the pyrrole ring, a key site for hydrogen bonding.
Mulliken Charge on N1 -0.5 to -0.7Indicates the partial charge on a key hydrogen bond acceptor in the pyrimidine ring.

V. Future Directions and Conclusion

References

  • Ansari, M. D., Sagir, H., Yadav, V. B., Verma, A., Nazeef, M., Shakya, S., & Siddiqui, I. R. (n.d.). DFT Analysis and Synthesis of Medicinally Important Pyrrolo[2,3-d]Pyrimidines by Using Thiamine Hydrochloride as a Recyclable Organocatalyst in Aqueous Media. Taylor & Francis Online. Retrieved from [Link]

  • (2025, August 10). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Wiley Online Library. Retrieved from [Link]

  • Hilmy, K. M. H., Taha, M. A. M., Eissa, A. M., Elsafty, M. M., & Attia, H. F. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. Retrieved from [Link]

  • Schenone, S., Radi, M., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Retrieved from [Link]

  • Sudheer, C., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Retrieved from [Link]

  • Talele, T. T. (2016). The "7-deazapurine" scaffold in kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., & Gu, Y. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Wei, M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 4H-Pyrrolo[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Template

In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family has emerged as a critical class of therapeutic targets. The 4H-Pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, represents a "privileged scaffold". Its intrinsic structural resemblance to the purine core of ATP allows it to effectively compete for the highly conserved ATP-binding pocket of numerous kinases.[1] This inherent advantage has established the pyrrolopyrimidine scaffold as a foundational element in the design of potent and selective kinase inhibitors, including FDA-approved drugs such as Tofacitinib (a JAK inhibitor) and other clinical candidates targeting kinases like EGFR, RET, and CSF1R.[2][3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the design and execution of a robust in vitro screening cascade for 4H-pyrrolo[2,3-d]pyrimidine-based compound libraries. We will move beyond mere procedural descriptions to explain the underlying scientific rationale, ensuring that every stage of the process is a self-validating system built on a foundation of scientific integrity.

The Strategic Framework: A Multi-Stage Screening Cascade

A successful screening campaign is not a single experiment but a strategic, multi-stage funnel designed to efficiently identify and validate true, high-quality hits from a large library of compounds. This "screening cascade" approach systematically reduces the number of compounds at each stage, while increasing the biological and analytical rigor. The primary goal is to eliminate false positives early and enrich for compounds with the desired mechanism of action and cellular activity.

G cluster_0 Library Preparation & QC cluster_1 Primary Screen (Biochemical) cluster_2 Hit Confirmation & Triage cluster_3 Secondary Screen (Cellular) cluster_4 Lead Prioritization Lib Pyrrolopyrimidine Library Synthesis QC Quality Control (Purity, Integrity) Lib->QC HTS High-Throughput Screen (HTS) Single Concentration, e.g., 10 µM (e.g., ADP-Glo™) QC->HTS Screening Deck Confirm Hit Confirmation (Fresh Compound) HTS->Confirm Primary Hits Dose IC50 Determination (Dose-Response Curve) Confirm->Dose Ortho Orthogonal Assay (e.g., TR-FRET) Dose->Ortho Confirmed Hits Viability Cell Viability Assay (e.g., CellTiter-Glo®) Ortho->Viability Validated Biochemical Hits Apoptosis Apoptosis Assay (e.g., Caspase-Glo®) Viability->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Selectivity Kinase Selectivity Profiling CellCycle->Selectivity Cell-Active Hits Lead Lead Candidate Selectivity->Lead

Figure 1: The In Vitro Screening Cascade.

Part I: Primary Screening – High-Throughput Biochemical Assays

The initial goal is to rapidly and cost-effectively screen the entire library against the purified target kinase to identify all potential inhibitors. This is typically done at a single, high concentration (e.g., 10 µM). The choice of assay technology is critical for success.

Causality Behind Assay Choice: Why ADP-Glo™ is a Superior Primary Assay

For kinase screening, the universal nature of the enzymatic reaction—the transfer of a phosphate group from ATP to a substrate, yielding ADP—makes the detection of ADP a robust and versatile readout. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous "add-mix-measure" assay that quantifies the amount of ADP produced.[4][5]

Its superiority for primary HTS lies in several key factors:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid, or even autophosphorylation).

  • High Sensitivity: The luminescent readout provides a wide dynamic range and high sensitivity, allowing for low enzyme consumption and miniaturization to 384- or 1536-well formats.

  • Resistance to Interference: Unlike fluorescence-based methods, luminescence is less susceptible to interference from autofluorescent library compounds.

  • Robustness: The "glow-type" signal is stable over several hours, providing flexibility for batch processing of plates in an automated HTS environment.

Experimental Protocol: Primary HTS with ADP-Glo™ (384-Well Format)

This protocol is a template and must be optimized for each specific kinase system (e.g., enzyme concentration, substrate concentration, and incubation time).

1. Assay Setup and Reagent Preparation:

  • Plate Choice: Use solid white, low-volume 384-well plates (e.g., Corning #3573) to maximize luminescent signal and prevent crosstalk.[6]
  • Compound Plating: Dispense 50 nL of test compounds from the 4H-Pyrrolo[2,3-d]pyrimidine library (typically in DMSO) into the assay plate for a final concentration of 10 µM. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).
  • Reagent Preparation: Prepare Kinase Reaction Buffer, Enzyme Solution, and Substrate/ATP Solution according to the specific kinase requirements. The ATP concentration is a critical parameter.

2. Kinase Reaction:

  • Dispense 2.5 µL of the enzyme solution into each well.
  • Dispense 2.5 µL of the Substrate/ATP solution to initiate the reaction. The final reaction volume is 5 µL.
  • Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

3. ADP Detection:

  • Step 1 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[1]
  • Incubate at room temperature for 40 minutes.[1]
  • Step 2 (ADP to ATP Conversion & Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin components to generate a luminescent signal.[1]
  • Incubate at room temperature for 30-60 minutes.[1]

4. Data Acquisition:

  • Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar).
Trustworthiness: In-Process Quality Control with Z-Factor

To ensure the validity of a screen, the quality of the assay must be quantified on every plate. The Z-factor (Z') is the industry-standard statistical parameter for this purpose.[7][8][9][10][11] It measures the separation between the distributions of the positive and negative controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or max inhibition).

  • μn and σn are the mean and standard deviation of the negative control (DMSO vehicle).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[11]
0 to 0.5Marginal assay, may require optimization.[11]
< 0Unsuitable assay, no separation between controls.[11]

An assay with a Z' ≥ 0.5 is considered robust and reliable for making decisions about which compounds are "hits".[11]

Part II: Hit Confirmation and Cellular Screening

Primary hits are merely candidates. A rigorous validation workflow is essential to eliminate artifacts and confirm genuine activity in a more biologically relevant context.

Step 1: Hit Confirmation and IC50 Determination

The first step is to re-test the primary hits, preferably using a freshly sourced powder sample to rule out issues with compound storage or integrity.[12] Instead of a single concentration, a dose-response curve is generated using a serial dilution of the compound (typically 10-point, 3-fold dilutions). This allows for the calculation of the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%.

Expert Insight: The Critical Role of ATP Concentration For ATP-competitive inhibitors like most pyrrolopyrimidines, the measured IC50 is highly dependent on the ATP concentration used in the assay. The Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]) describes this relationship.[13]

  • Screening at Km for ATP: Many commercial profiling services run assays with the ATP concentration set near the Km of the specific kinase. Under these conditions, the IC50 value is approximately 2×Ki, providing a good estimate of the inhibitor's intrinsic binding affinity.[13]

  • Screening at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often far above the Km for most kinases. An inhibitor that appears potent at a low ATP concentration may show significantly reduced activity in a cellular environment.[14] Therefore, re-confirming hits at a high ATP concentration (e.g., 1 mM) provides a better prediction of cellular efficacy.[15]

Step 2: Orthogonal and Counter-Screening

An orthogonal assay confirms the activity of a hit using a different detection technology. This is a critical step to eliminate false positives that interfere with the primary assay's specific readout (e.g., compounds that inhibit luciferase in the ADP-Glo™ assay). A suitable orthogonal method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen™, which measures either substrate phosphorylation or inhibitor binding via a completely different physical principle.

A counter-screen is used to identify and discard compounds with undesirable mechanisms. For example, if the goal is to find an allosteric inhibitor, a counter-screen against the target kinase at a high ATP concentration (1 mM) can be employed to eliminate ATP-competitive binders.[15]

Step 3: Assessing Cellular Activity

Validated biochemical hits must be tested in a cellular context to assess membrane permeability, metabolic stability, and engagement of the target in its native environment.

Cell Viability / Anti-Proliferation Assay

The most fundamental cellular assay measures the effect of a compound on the proliferation or viability of cancer cell lines known to be dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS-compatible method that measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[16][17][18][19][20]

Experimental Protocol: CellTiter-Glo® Viability Assay (384-Well Format)

  • Cell Plating: Seed cancer cells in a clear-bottom, white-walled 384-well plate at a pre-determined optimal density in 25 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the hit compounds to the cells.

  • Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (e.g., 25 µL).[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Measure luminescence. The signal is directly proportional to the number of viable cells.

Apoptosis Induction Assay

Potent anti-cancer agents often induce programmed cell death, or apoptosis. A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a simple, luminescent method to quantify this activity.[3][10][22][23]

Experimental Protocol: Caspase-Glo® 3/7 Assay (384-Well Format)

  • Cell Plating and Treatment: Plate and treat cells with compounds as described for the viability assay. A shorter incubation time (e.g., 24-48 hours) is often optimal for detecting apoptosis.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in the well.

    • Mix on a plate shaker at 300–500 rpm for 30 seconds.[24]

    • Incubate at room temperature, protected from light, for 30 minutes to 3 hours.[24][25]

    • Measure luminescence. The signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis

Kinase inhibitors frequently exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Data Acquisition cluster_3 Analysis Harvest Harvest & Wash Cells Fix Fix in Cold 70% Ethanol Harvest->Fix RNase Treat with RNase A Fix->RNase PI_Stain Stain with Propidium Iodide RNase->PI_Stain FCM Analyze on Flow Cytometer (Measure Fluorescence Intensity) PI_Stain->FCM Histogram Generate DNA Content Histogram FCM->Histogram Quantify Quantify Cells in G0/G1, S, G2/M Phases Histogram->Quantify G cluster_ras_raf MAPK Pathway cluster_pi3k PI3K Pathway EGF EGF Ligand EGFR EGFR Receptor (Inactive) EGF->EGFR Binds EGFR_A EGFR Dimer (Active) EGFR->EGFR_A Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_A->GRB2 PI3K PI3K EGFR_A->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis Response Cell Proliferation, Survival, Growth Nucleus->Response

Figure 3: Simplified EGFR Signaling Pathway.

G Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Active) Receptor->JAK Receptor Dimerization & JAK Activation STAT_I STAT (Inactive) JAK->STAT_I Recruits & Phosphorylates STAT_A STAT Dimer (Active) STAT_I->STAT_A Dimerization Nucleus Nucleus STAT_A->Nucleus Translocation Response Gene Transcription (Inflammation, Immunity) Nucleus->Response

Figure 4: Simplified JAK-STAT Signaling Pathway.

Conclusion

The in vitro screening of 4H-pyrrolo[2,3-d]pyrimidine libraries is a powerful engine for the discovery of novel kinase inhibitors. Success, however, is not merely a matter of automation. It is achieved through a deep understanding of the underlying biochemistry, a strategic and logical screening cascade, and an unwavering commitment to data quality and integrity. By employing a robust primary assay, confirming hits with orthogonal methods, and validating activity in relevant cellular models, researchers can confidently identify and advance promising lead candidates. This guide provides a foundational blueprint, grounded in field experience, to navigate the complexities of the screening process and maximize the potential for therapeutic innovation.

References
  • Patel, H., Pawara, R., & Talele, T. T. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. Available at: [Link]

  • Muthukumar, D., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112674. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 20(8), 949-971. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • Scott, J. D., & Pawson, T. (Eds.). (2018). The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. Available at: [Link]

  • Broad Institute. (n.d.). An informatic pipeline for managing high-throughput screening experiments. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Wikimedia Commons. (2013). File:EGFR signaling pathway (zh-cn).svg. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • YouTube. (2023). JAK-STAT signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib. Retrieved from [Link]

  • Promega Corporation. (2022). The RealTime-Glo MT cell viability assay. Retrieved from [Link]

  • Drug Target Review. (2007). Statistical techniques for handling high content screening data. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The JAK/STAT Pathway. Retrieved from [Link]

Sources

exploring the chemical space of 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The exploration of 4H-Pyrrolo[2,3-d]pyrimidine (commonly referred to as 7-deazapurine ) represents a cornerstone in modern medicinal chemistry. As an isostere of the purine nucleus (adenine/guanine), this scaffold offers a unique "privileged" geometry that mimics the ATP hinge-binding motif while altering electronic distribution and solubility profiles.

This guide dissects the chemical space of this scaffold, moving from electronic anatomy to practical synthetic protocols and advanced functionalization strategies.

A Technical Guide to Synthesis, Functionalization, and Drug Design

Structural Anatomy & Reactivity Landscape

To navigate the chemical space effectively, one must first understand the electronic "terrain" of the scaffold. Unlike the parent purine, the 7-deazapurine replaces the N7 nitrogen with a carbon (C5 in systematic numbering, C7 in deaza-nomenclature), making the five-membered ring significantly more electron-rich and prone to electrophilic attack, while the pyrimidine ring remains electron-deficient and susceptible to nucleophilic attack.

Reactivity Map
  • N1 & N3 (Pyrimidine): H-bond acceptors. N1 is often the key hinge-binding interaction point in kinase inhibitors.

  • C2: Sterically accessible for solubilizing groups; less reactive to SNAr than C4 but can be activated via oxidation (sulfone displacement).

  • C4 (The "Warhead" Position): Highly reactive to Nucleophilic Aromatic Substitution (SNAr). This is the primary vector for introducing diversity (amines, ethers).

  • C5 & C6 (Pyrrole): Electron-rich.[1] Prone to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation) and direct C-H activation.

  • N7 (Pyrrole Nitrogen): Acidic proton (pKa ~13). Site for alkylation, glycosylation, or protecting group installation (SEM, Tosyl, Boc) to direct regioselectivity.

ReactivityMap Core 4H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core) N1 N1: Kinase Hinge Binding (H-Bond Acceptor) Core->N1 C4 C4: S_NAr 'Hotspot' (Cl displacement by Amines) Core->C4 C5_C6 C5/C6: Electrophilic Attack (Halogenation, C-H Activation) Core->C5_C6 N7 N7: Alkylation/Glycosylation (Protecting Group Strategy) Core->N7

Figure 1: Reactivity landscape of the 7-deazapurine scaffold highlighting orthogonal functionalization vectors.

Synthetic Architectures: Construction & Diversification

The synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives generally follows two distinct architectures: De Novo Construction (building the rings) or Core Functionalization (decorating a pre-formed scaffold).

Strategy A: The "Core Functionalization" Route (Industry Standard)

Most medicinal chemistry campaigns utilize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material. This commercially available building block allows for rapid library generation via C4-displacement.

Reaction TypeTarget PositionReagents/ConditionsKey Insight
SNAr C4Primary/Secondary Amine, Et3N, n-BuOH/IPA, Heat (80-100°C)The chlorine at C4 is highly labile. Water can be used as a co-solvent to precipitate the product.
Suzuki-Miyaura C4 / C5 / C6Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2OC4-Cl couples readily. C5/C6 requires prior halogenation (e.g., NIS or NBS).
N-Alkylation N7Alkyl Halide, Cs2CO3 or NaH, DMFCritical: Under basic conditions, N7 is alkylated. Under Michael addition conditions, selectivity can vary.
Halogenation C5NIS (Iodine) or NBS (Bromine), DMF, RTElectrophilic substitution occurs exclusively at C5 (the most electron-rich position) before C6.
Strategy B: De Novo Synthesis (Cyclization)

For isotopically labeled compounds or core-modified analogs, the "bottom-up" approach is preferred.

  • Condensation: Ethyl-2-cyano-4,4-dimethoxybutanoate + Formamidine → Pyrimidine formation.[2]

  • Cyclization: Acid-catalyzed cyclization forms the pyrrole ring.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine)

This protocol is optimized for scalability and purity, avoiding the use of hazardous POCl3 on the final step if starting from the 4-hydroxy tautomer.

Reagents:

  • 4-Hydroxypyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • POCl3 (Phosphorus oxychloride) (Excess, solvent/reagent)

  • N,N-Dimethylaniline (1.5 equiv) - Catalyst/Acid Scavenger

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 4-hydroxypyrrolo[2,3-d]pyrimidine (10 g) in POCl3 (50 mL).

  • Addition: Slowly add N,N-dimethylaniline (1.5 equiv) at room temperature. (Exothermic reaction).

  • Reflux: Heat the mixture to reflux (105°C) for 3-5 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (baseline) should disappear.

  • Quench (Critical): Cool the reaction to RT. Remove excess POCl3 under reduced pressure. Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis.

  • Isolation: Adjust pH to ~8 using saturated NaHCO3 or NH4OH. The product precipitates as a beige solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

    • Yield: ~85-90%

    • Validation: 1H NMR (DMSO-d6): δ 12.5 (br s, 1H, NH), 8.6 (s, 1H, H-2), 7.6 (d, 1H, H-6), 6.6 (d, 1H, H-5).

Protocol 2: Regioselective C4-Amination (Library Generation)

Standard protocol for synthesizing kinase inhibitors like Tofacitinib intermediates.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[2][3]

  • Amine (R-NH2) (1.2 equiv)

  • K2CO3 (2.0 equiv) or DIPEA

  • Solvent: 1:1 mixture of Water:1,4-Dioxane (Green Chemistry variant) or n-Butanol.

Methodology:

  • Mixing: Charge the reaction vessel with the chloropyrimidine derivative and K2CO3.

  • Solvation: Add the solvent system (Water/Dioxane) and the amine.

  • Reaction: Heat to 90-100°C in a sealed tube (if volatile amine) or reflux (if high boiling) for 12-24 hours.

  • Workup:

    • If product precipitates: Cool to RT, filter, and wash with water/ether.

    • If soluble: Remove organics, extract with EtOAc, wash with brine, dry over MgSO4.

  • Self-Validation: The disappearance of the characteristic C4-Cl signal in LCMS and the appearance of the [M+H]+ corresponding to the amine adduct confirms conversion.

Advanced Functionalization: C-H Activation

Modern drug discovery moves beyond simple SNAr. Direct C-H activation at C6 allows for the introduction of aryl groups without pre-halogenation.

CH_Activation Start N7-Protected Scaffold (e.g., N-SEM-4-chloro...) Reagents Pd(OAc)2 (5 mol%) Ag2CO3 (Oxidant) Ar-I (Aryl Iodide) Start->Reagents Intermediate C6-Palladacycle Intermediate Reagents->Intermediate C-H Insertion Product C6-Arylated Product (Regioselective) Intermediate->Product Reductive Elimination

Figure 2: Workflow for Pd-catalyzed C6-arylation. The N7 protecting group is crucial to direct the catalyst.

Case Study: Tofacitinib (JAK Inhibitor)

Tofacitinib exemplifies the successful application of this scaffold.

  • Mechanism: Competitive inhibitor of ATP at the JAK3 kinase domain.

  • Structural Logic:

    • Scaffold: 7-Deazapurine mimics the Adenine of ATP.

    • N1 & C6-NH: Form hydrogen bonds with the hinge region (Glu903/Leu905).

    • C4-Substituent: The chiral piperidine moiety extends into the solvent-exposed region, providing selectivity and favorable pharmacokinetic properties.

Synthesis Highlight: The industrial route involves the coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral 3-aminopiperidine derivative. The choice of the 7-deaza scaffold over a standard purine improves metabolic stability (avoiding N7-glucuronidation) and selectivity.

References

  • Synthesis and SAR of Pyrrolo[2,3-d]pyrimidine Derivatives

    • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
    • Source: PubMed (2020).
  • C-H Activation Methodologies

    • Title: Pd-Catalyzed solvent-controlled site-selective arene C–H monoacyloxylation of pyrrolo[2,3-d]pyrimidine deriv
    • Source: Organic & Biomolecular Chemistry (RSC).
  • Tofacitinib Synthesis & Process Chemistry

    • Title: Novel synthesis process of tofacitinib citrate.[4]

    • Source: Google P
  • Scaffold Properties & Applications

    • Title: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
    • Source: ChemicalBook (2023).
  • Antitubercular Exploration

    • Title: Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.[5]

    • Source: NIH / PMC (2022).

Sources

toxicological profile of 4H-Pyrrolo[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of 4H-Pyrrolo[2,3-d]pyrimidine Compounds

Authored by a Senior Application Scientist

Foreword: The Double-Edged Sword of a Privileged Scaffold

The 4H-Pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibition. Its structural resemblance to adenine, the core component of ATP, makes it an ideal scaffold for designing competitive inhibitors that target the ATP-binding pocket of various kinases.[1][2][3] This "privileged" status is evidenced by its presence in blockbuster drugs like Tofacitinib and Ruxolitinib, which are instrumental in treating inflammatory diseases and myeloproliferative neoplasms.[2][4] However, this same ATP-mimicry necessitates a rigorous and intelligent toxicological evaluation. Any compound designed to interfere with a fundamental cellular process like phosphorylation carries an inherent risk of off-target effects and toxicity.

This guide is structured not as a simple checklist, but as a strategic roadmap for researchers, scientists, and drug development professionals. It moves from predictive, high-throughput methods to specific, mechanistically-driven assays, mirroring a logical, resource-conscious preclinical development pipeline. Our focus will be on the causality behind experimental choices, ensuring that each step is part of a self-validating system to build a comprehensive and reliable safety profile.

Section 1: A Strategic Framework for Toxicological Assessment

A robust toxicological assessment is not a linear path but a tiered, iterative process. The goal is to identify potential liabilities early, using predictive and in vitro models, to inform the design of safer molecules and to justify the resource-intensive in vivo studies. This "fail early, fail cheap" philosophy is paramount in modern drug discovery.

The logical flow of assessment begins with broad, predictive methods and progressively narrows down to specific, mechanistic inquiries.

G cluster_0 Tier 1: Early Assessment (In Silico & High-Throughput) cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Confirmation InSilico In Silico ADMET - hERG Liability - Hepatotoxicity Prediction - Genotoxicity Alerts HTS High-Throughput Screening - Broad Cytotoxicity (e.g., HepG2, HEK293) - Kinome Selectivity Panel InSilico->HTS Prioritizes Compounds Geno Genotoxicity - Ames Test (Metabolic Activation) - Micronucleus Assay InSilico->Geno Flags Structural Alerts Cyto Definitive Cytotoxicity - IC50 on Cancer vs. Normal Cells - Apoptosis vs. Necrosis HTS->Cyto Confirms & Refines Organo Organ-Specific Toxicity - hERG Patch Clamp - Hepatocyte Viability HTS->Organo Identifies Specific Liabilities MPE Maximum Tolerated Dose (MTD) - Rodent Models - Monitor Body Weight, Clinical Signs Cyto->MPE Informs Dose Selection Geno->MPE Organo->MPE ToxK Toxicokinetics - Relate Exposure to Toxicity MPE->ToxK Provides Context

Caption: Tiered toxicological assessment workflow.

Section 2: Predictive & In Silico Toxicology: The Early Warning System

Before a compound is even synthesized, computational tools can predict potential safety liabilities based on its structure. For the pyrrolo[2,3-d]pyrimidine class, two areas of concern often emerge.

  • Cardiotoxicity (hERG Liability): Some complex pyrrolo[2,3-d]pyrimidine derivatives have shown predicted QPlogHERG values below -5, which raises a significant safety concern for potential cardiotoxicity associated with hERG K+ channel inhibition.[5] This is a critical early flag, as hERG channel blockade can lead to fatal cardiac arrhythmias (QT prolongation). While not a definitive result, it mandates that experimental confirmation, such as an automated patch-clamp assay, be prioritized for any lead compound.

  • ADMET Profile: In silico tools can model a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). Studies on certain halogenated pyrrolo[2,3-d]pyrimidines predicted good intestinal absorption but also potential hepatotoxicity.[6] This prediction immediately informs the in vitro testing strategy, making liver cell lines a mandatory part of the cytotoxicity panel.

Section 3: In Vitro Profiling: From Broad Cytotoxicity to Specific Mechanisms

In vitro assays provide the first experimental data on a compound's interaction with living cells. The key is to use a matrix of cell lines and assays to build a complete picture.

General Cytotoxicity Assessment

The initial question is simple: at what concentration does the compound kill cells? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a workhorse for this, measuring metabolic activity as a proxy for cell viability.

Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can exhibit potent, dose-dependent cytotoxic effects against a range of cancer cell lines, including breast (4T1, MCF-7), liver (HepG2), and cervical (HeLa) cancers.[6][7] However, cytotoxicity against cancer cells is the intended therapeutic effect. The crucial, self-validating step is to run these assays in parallel with a non-cancerous cell line. A favorable therapeutic window is demonstrated when the IC50 (the concentration required to kill 50% of cells) is significantly lower in cancer cells than in normal cells, such as peripheral blood mononuclear cells (PBMCs) or normal human bronchial epithelial (HBE) cells.[7][8] For example, one derivative showed a 493-fold increased efficacy against an EGFR-mutant cancer cell line compared to normal HBE cells, indicating high selectivity.[8]

Compound Type/StudyCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity InsightReference
Halogenated DerivativesHepG229.12 - 74.61--Halogen position impacts potency.
Halogenated DerivativesHeLa46.07 - >100--Cell line-specific sensitivity.
Tricyclic DerivativesHT-29 (Colon)4.01 - 4.55HeLa, MCF-7≥ 50High selectivity for colon cancer cells.[5]
Unspecified Derivative4T1 (Breast)Lower than PBMCPBMCsHigher than 4T1Favorable therapeutic window.[7]
Covalent Inhibitor (12i)HCC827 (Lung)~0.004HBE~1.97~493-fold selectivity.[8]

Table 1: Summary of reported in vitro cytotoxicity data for various 4H-Pyrrolo[2,3-d]pyrimidine derivatives.

Genotoxicity: Assessing Mutagenic Potential

Genotoxicity testing is non-negotiable. A compound that damages DNA can have catastrophic long-term consequences, including carcinogenesis. The bacterial reverse mutation assay, or Ames test, is the gold standard.

The logic of the Ames test is what makes it a self-validating system. It uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-). They cannot grow on a histidine-free medium. The test exposes these bacteria to the compound and looks for "revertant" colonies that have re-mutated to regain the ability to produce histidine. A positive result indicates the compound is a mutagen. The critical component is the inclusion of a "S9 mix," a liver enzyme fraction. Many compounds only become mutagenic after being metabolized by the liver. Running the test with and without the S9 mix distinguishes between direct-acting mutagens and those requiring metabolic activation.

Protocol Spotlight: The Ames Test (OECD 471)
  • Rationale: To detect point mutations (base substitutions and frameshifts) caused by a chemical.

  • Preparation: Select at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) to detect different types of mutations. Prepare the S9 liver fraction from rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix or a control buffer.

    • Incubate briefly to allow for metabolic activation.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur).

    • Pour the mixture onto a minimal glucose agar plate (the histidine-free medium).

    • Incubate at 37°C for 48-72 hours.

  • Validation & Interpretation: A positive control (e.g., sodium azide for TA1535) and a negative (vehicle) control are mandatory on every run. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

G Compound Test Compound S9 S9 Liver Extract (Metabolic Activation) Compound->S9 NoS9 Control Buffer (No Activation) Compound->NoS9 Bacteria his- Salmonella (Cannot grow without Histidine) Bacteria->S9 Bacteria->NoS9 Plate_S9 Pour on Histidine-Free Plate S9->Plate_S9 Plate_NoS9 Pour on Histidine-Free Plate NoS9->Plate_NoS9 Result_S9 Count Revertant Colonies (Mutated to his+) Plate_S9->Result_S9 Result_NoS9 Count Revertant Colonies (Mutated to his+) Plate_NoS9->Result_NoS9

Caption: Workflow for the Ames test with and without metabolic activation.

Section 4: In Vivo Observations: The Whole-System Reality Check

While in vitro data is essential, it cannot fully replicate the complexity of a living organism. In vivo studies provide the ultimate test of a compound's safety.

  • Systemic Toxicity: Early-stage animal studies often focus on determining the Maximum Tolerated Dose (MTD). During these studies, general health indicators are monitored closely. For a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, an obvious decrease in the body weight of treated animals was observed at high doses, a classic sign of systemic toxicity that warrants further investigation.[9] This in vivo toxicity was a major concern noted by the researchers due to the compound's inhibition of multiple CDK kinases.[9]

  • Clinically Observed Toxicities: The toxicological profile of approved drugs with the 4H-Pyrrolo[2,3-d]pyrimidine scaffold informs the entire class. Adverse effects seen in patients taking these drugs include fatigue, gastrointestinal toxicity, neutropenia (low white blood cells), and hypertension.[6][10] This knowledge provides a clinically relevant filter through which to view preclinical data and helps prioritize monitoring for specific organ toxicities (e.g., hematological parameters, cardiovascular function) in later-stage animal studies.

Section 5: Integrated Analysis & Future Directions

The is intrinsically linked to their mechanism of action. As ATP-competitive kinase inhibitors, the primary challenge is achieving selectivity. Off-target inhibition of other essential kinases is a major driver of toxicity.

Key Toxicological Hurdles for the Class:

  • Off-Target Kinase Inhibition: Leads to a wide range of effects, as seen in the clinical side effects of approved drugs.

  • Cardiotoxicity: A persistent concern flagged by in silico models that must be experimentally addressed.[5]

  • Hepatotoxicity: Predicted computationally and observed in vitro, this is a common liability for kinase inhibitors that are metabolized in the liver.[6]

The path forward involves a multi-pronged strategy. Medicinal chemists must continue to design derivatives with higher selectivity for the target kinase. This can be achieved by exploiting unique structural features of the target's ATP-binding pocket that are not present in other kinases. Concurrently, toxicologists must employ the tiered assessment strategy outlined here, using intelligent, causality-driven experimental designs to build a comprehensive safety profile and guide the development of safer, more effective therapies based on this remarkable scaffold.

References

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety - ChemicalBook. (2023-10-10). ChemicalBook.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023-09-19). MDPI.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 - ChemicalBook. ChemicalBook.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. MDPI.
  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed. (2021-08-05). PubMed.
  • Identification of novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as new FtsZ inhibitors: Bioactivity evaluation and computational simulation - PubMed. (2024-06-05). PubMed.
  • Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line. - ResearchGate. (2023-09-23). ResearchGate.
  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies | Semantic Scholar. Semantic Scholar.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. PubMed Central.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (2021-07-21). PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. PubMed.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023-01-19). NIH.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed. (2020-11-15). PubMed.
  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed. (2009-12-01). PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. PubMed.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed. PubMed.

Sources

Methodological & Application

Synthesis of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4H-Pyrrolo[2,3-d]pyrimidine

The 4H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet the replacement of N-7 with a carbon atom imparts unique physicochemical properties that can lead to enhanced selectivity and metabolic stability. This heterocyclic system is the cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of bioactivity, including potent kinase inhibitors for cancer therapy, as well as antiviral, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4][5] The versatility of the pyrrolo[2,3-d]pyrimidine core allows for substitution at various positions, enabling the fine-tuning of pharmacological properties.[5][6] This guide provides an in-depth overview of the key synthetic strategies for constructing and functionalizing this important scaffold, complete with detailed protocols and expert insights for researchers in the field.

Strategic Approaches to the Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The construction of the 4H-pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into two main strategies:

  • Strategy A: Annulation of a Pyrrole Ring onto a Pre-existing Pyrimidine. This is a widely employed approach that offers a high degree of control over the substitution pattern of the final product.

  • Strategy B: Construction of the Pyrimidine Ring onto a Pre-functionalized Pyrrole. This method is also effective and can be advantageous depending on the availability of starting materials.

This guide will primarily focus on Strategy A, which encompasses some of the most robust and versatile synthetic methodologies.

Methodology 1: Palladium- and Copper-Catalyzed Cross-Coupling and Cyclization

Transition metal-catalyzed reactions, particularly those involving palladium and copper, have revolutionized the synthesis of complex heterocycles.[7] The Sonogashira cross-coupling reaction is a cornerstone of this approach for pyrrolo[2,3-d]pyrimidine synthesis.[8]

Scientific Rationale

This strategy hinges on the initial coupling of a halogenated pyrimidine with a terminal alkyne. The resulting alkynylpyrimidine intermediate is then subjected to a cyclization reaction to form the fused pyrrole ring. The choice of catalyst is critical; while palladium catalysts have been traditionally used, copper-catalyzed alternatives are gaining traction due to their lower cost and toxicity.[8] The subsequent intramolecular cyclization is typically base-mediated and proceeds via a nucleophilic attack of a nitrogen atom from the pyrimidine ring onto the alkyne.

Experimental Workflow: Sonogashira Coupling and Cyclization

Sonogashira_Workflow Start Start: Halogenated Pyrimidine + Terminal Alkyne Coupling Sonogashira Coupling (Pd or Cu catalyst, base, solvent) Start->Coupling Intermediate Alkynylpyrimidine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Base, heat) Intermediate->Cyclization Purification Purification (e.g., Column Chromatography) Cyclization->Purification Product 4H-Pyrrolo[2,3-d]pyrimidine Derivative Purification->Product

Caption: Workflow for the synthesis of 4H-pyrrolo[2,3-d]pyrimidines via Sonogashira coupling and cyclization.

Detailed Protocol: Synthesis of a 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from established methodologies and provides a general framework.[8][9]

Step 1: Sonogashira Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4,6-dichloro-5-iodopyrimidine (1.0 eq), the desired terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or a mixture of DMF and triethylamine). Add a suitable base, such as triethylamine (3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the alkynylpyrimidine intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the purified alkynylpyrimidine from Step 1 in a suitable solvent (e.g., DMF or NMP).

  • Base Addition: Add a strong base, such as potassium tert-butoxide (2.0 eq) or sodium hydride (1.5 eq), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat to a higher temperature (e.g., 80-120 °C) and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired 4H-pyrrolo[2,3-d]pyrimidine derivative.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, CuIEfficiently catalyzes the C-C bond formation between the pyrimidine and alkyne.
Base (Coupling) Triethylamine, DiisopropylethylamineActs as a scavenger for the HI generated during the reaction.
Solvent (Coupling) DMF, Acetonitrile, THFMust be anhydrous and degassed to prevent catalyst deactivation.
Base (Cyclization) Potassium tert-butoxide, Sodium hydrideA strong base is required to deprotonate the pyrimidine nitrogen, initiating the cyclization.
Solvent (Cyclization) DMF, NMP, DMSOHigh-boiling polar aprotic solvents are often used to facilitate the reaction at elevated temperatures.

Methodology 2: Construction from Substituted Pyrroles

An alternative and powerful approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyrrole. This is particularly useful for accessing derivatives with specific substitution patterns on the pyrrole moiety.

Scientific Rationale

This strategy typically starts with a 2-amino-3-cyanopyrrole derivative. The pyrimidine ring is then constructed through condensation with a one-carbon synthon, such as formamide or formamidine acetate.[4] This cyclization reaction is often acid- or base-catalyzed and proceeds through the formation of an intermediate that undergoes intramolecular cyclization and subsequent aromatization to yield the 4H-pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Workflow: Pyrimidine Ring Annulation

Pyrimidine_Annulation Start Start: 2-Amino-3-cyanopyrrole Derivative Condensation Condensation with One-Carbon Synthon (e.g., Formamide) Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Purification Purification Aromatization->Purification Product 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: Workflow for the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidines from a 2-amino-3-cyanopyrrole.

Detailed Protocol: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine

This protocol is based on well-established literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-amino-3-cyanopyrrole derivative (1.0 eq) with an excess of formamide (used as both reactant and solvent).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it at reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. The product will often precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 4-amino-7H-pyrrolo[2,3-d]pyrimidine.

Methodology 3: Multi-Component Reactions (MCRs)

For rapid library synthesis and the exploration of chemical diversity, one-pot multi-component reactions (MCRs) offer a highly efficient strategy.[10]

Scientific Rationale

MCRs allow for the construction of complex molecules in a single synthetic operation by combining three or more starting materials. This approach is characterized by high atom economy, reduced waste generation, and simplified purification procedures. For the synthesis of pyrrolo[2,3-d]pyrimidines, MCRs can be designed to assemble the core structure from simple, readily available building blocks.[10]

Detailed Protocol: Three-Component Synthesis of a Polysubstituted Pyrrolo[2,3-d]pyrimidine

This protocol is a representative example of an MCR approach.[10]

  • Reaction Setup: In a suitable reaction vessel, combine 6-amino-1,3-dimethyluracil (1.0 eq), an arylglyoxal (1.0 eq), and a barbituric acid derivative (1.0 eq) in a solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, for example, tetra-n-butylammonium bromide (TBAB) (5 mol%).[10]

  • Reaction Conditions: Stir the reaction mixture at a moderate temperature (e.g., 50 °C) for a specified time, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry to obtain the purified pyrrolo[2,3-d]pyrimidine derivative.

Component A Component B Component C Catalyst/Conditions
6-Amino-1,3-dimethyluracilArylglyoxalBarbituric AcidTBAB, Ethanol, 50 °C
4-Aminopyrimidineα-Halo KetoneActive Methylene CompoundBase, Reflux

Functionalization of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold

Once the core is synthesized, further functionalization is often necessary to develop drug candidates with desired properties. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a particularly valuable and versatile intermediate for this purpose.[11][12]

Scientific Rationale

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, particularly nitrogen and oxygen nucleophiles.[12] This is a key step in the synthesis of many kinase inhibitors.[6][13]

Experimental Workflow: Functionalization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Functionalization_Workflow Start Start: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic_Substitution Nucleophilic Aromatic Substitution (Amine, Alcohol, etc.) Start->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Cross_Coupling Product Functionalized 4H-Pyrrolo[2,3-d]pyrimidine Nucleophilic_Substitution->Product Cross_Coupling->Product

Caption: Key functionalization strategies for the 4H-pyrrolo[2,3-d]pyrimidine scaffold.

Detailed Protocol: Nucleophilic Substitution at the C4-Position

This protocol describes a general procedure for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[13]

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., n-butanol, isopropanol, or DMF), add the desired amine (1.1-1.5 eq).

  • Base Addition (Optional): In some cases, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.

  • Purification: The product can be purified by column chromatography or recrystallization to yield the desired 4-amino-substituted pyrrolo[2,3-d]pyrimidine.

Conclusion and Future Perspectives

The synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives remains a vibrant and important area of research in organic and medicinal chemistry. The methodologies outlined in this guide, from classic cross-coupling reactions to modern multi-component strategies, provide a robust toolkit for accessing a wide range of structurally diverse compounds. As our understanding of the biological roles of these derivatives continues to grow, the development of novel, more efficient, and sustainable synthetic methods will be crucial for advancing the discovery of new therapeutics. The ongoing innovation in catalysis and reaction design promises to further expand the accessible chemical space around this privileged scaffold, paving the way for the next generation of life-saving medicines.

References

  • Taylor & Francis. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidines using two pyrimidine substrates. Retrieved from [Link]

  • PubMed. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. Retrieved from [Link]

  • LookChem. (n.d.). 4H-Pyrrolo[2,3-d]pyrimidin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 4H-Pyrrolo[2,3-d]pyrimidine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows its derivatives to interact with a wide array of biological targets, most notably protein kinases, making it a cornerstone for the development of targeted therapies.[2] The strategic functionalization of this heterocyclic system is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of key functionalization strategies, including site-selective halogenation, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. Each section elucidates the underlying chemical principles and provides detailed, field-proven protocols for researchers engaged in the synthesis of novel therapeutics.

Introduction: The Significance of the 7-Deazapurine Core

The 7-deazapurine scaffold is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic properties and metabolic stability. The replacement of N7 with a CH group makes the pyrrole ring more electron-rich and provides an additional vector for substitution, enabling the introduction of diverse chemical functionalities.[1]

This scaffold is the central feature in numerous approved drugs and clinical candidates, particularly Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are used to treat autoimmune diseases and myelofibrosis.[3][4] The efficacy of these drugs hinges on the specific substituents attached to the pyrrolo[2,3-d]pyrimidine core, which underscores the critical need for robust and versatile synthetic methodologies to explore this chemical space.

This document serves as a practical guide for chemists, outlining reliable methods to modify this important heterocyclic system at key positions.

The Workhorse Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of a vast number of 7-deazapurine derivatives begins with a common, highly versatile intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Its utility stems from the reactivity of the C4-chloro substituent, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and as a handle for a multitude of palladium-catalyzed cross-coupling reactions.[3]

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Pathways Start Pyrimidinone Precursors Chlorination Chlorination (e.g., POCl3) Start->Chlorination Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Intermediate SNAr SNAr (Amines, Alcohols, Thiols) Intermediate->SNAr Nucleophilic Attack Pd_Coupling Pd-Catalyzed Cross-Coupling Intermediate->Pd_Coupling Catalytic Cycle Derivatives Diverse C4-Substituted Derivatives SNAr->Derivatives Pd_Coupling->Derivatives

Diagram 1: Central role of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

N7-Position: Protection Strategies

The pyrrole NH at the N7 position is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Therefore, the protection of this nitrogen is a crucial strategic consideration. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Common N7-Protecting Groups:

Protecting GroupAbbreviationKey Features & Rationale
Tosyl (Ts) TsRobust, stable to many cross-coupling conditions. Cleaved with strong base (e.g., NaOH, KOH).
(Trimethylsilyl)ethoxymethyl SEMStable to a wide range of non-fluoride conditions. Removed with fluoride sources (e.g., TBAF) or strong acid. Often used in multi-step syntheses.[5]
Benzenesulfonyl BsSimilar to Tosyl, offers robust protection.
Protocol 3.1: N7-Tosylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Rationale: This protocol installs the robust tosyl group, which is stable to many subsequent palladium-catalyzed reactions. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrrole nitrogen for efficient reaction with tosyl chloride.

  • Materials:

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • p-Toluenesulfonyl chloride (TsCl)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

    • Add a solution of TsCl (1.1 eq) in a small amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with EtOAc (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine.

Functionalization at the C4-Position: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for introducing carbon-carbon and carbon-heteroatom bonds at the C4 position, starting from the 4-chloro or 4-iodo derivatives.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products Start N7-Protected 4-Halo-pyrrolo[2,3-d]pyrimidine Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R-NH2) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts, Base Aryl C4-Aryl/Heteroaryl Suzuki->Aryl Amine C4-Amino Buchwald->Amine Alkyne C4-Alkynyl Sonogashira->Alkyne

Diagram 2: Overview of C4-position cross-coupling strategies.

Suzuki-Miyaura Coupling: C-C Bond Formation
  • Causality & Expertise: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[6] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C4-Cl bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos) facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency.[6]

Protocol 4.1.1: Suzuki-Miyaura Coupling of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine with an Arylboronic Acid
  • Materials:

    • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To a microwave vial or Schlenk tube, add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction vial.

    • Add the degassed dioxane/water solvent mixture.

    • Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Heat the reaction mixture at 80-110 °C for 2-12 hours. Microwave irradiation can often shorten reaction times significantly.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation
  • Causality & Expertise: This reaction is the cornerstone for synthesizing the C4-amino derivatives that are prevalent in JAK inhibitors like Tofacitinib. The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[7] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the amine in the catalytic cycle to form the key palladium-amido intermediate.[8] The choice of ligand and base must be carefully optimized for the specific amine substrate, as steric hindrance and electronics play a significant role.

Protocol 4.2.1: Buchwald-Hartwig Amination of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
  • Materials:

    • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Amine (1.2 eq)

    • Pd(OAc)₂ (Palladium(II) acetate) (0.02 eq) or a pre-catalyst like XPhos-Pd-G2

    • A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel.

    • Add the 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent (e.g., EtOAc or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation
  • Causality & Expertise: The Sonogashira reaction couples terminal alkynes with aryl halides, providing access to C4-alkynyl derivatives.[9] It uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper facilitates the deprotonation of the alkyne and forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as a solvent.

Protocol 4.3.1: Sonogashira Coupling of a 4-Iodo-7-deazapurine Derivative
  • Note: Iodo-derivatives are generally more reactive than chloro-derivatives in Sonogashira couplings.

  • Materials:

    • N7-Protected 4-Iodo-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • Terminal alkyne (1.5-2.0 eq)

    • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as solvent and base

    • Anhydrous THF or DMF (co-solvent)

  • Procedure:

    • To a dry Schlenk flask, add the 4-iodo substrate, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add the degassed amine base and any co-solvent.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature to 60 °C. The reaction is often rapid (1-6 hours).

    • Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and filter through Celite®.

    • Concentrate the filtrate and purify the residue by silica gel chromatography.

Functionalization of the Pyrrole Ring: Halogenation & C-H Activation

While the pyrimidine ring is often modified first, the pyrrole moiety offers important sites for further diversification.

Regioselective Halogenation (C5 & C6)

Direct electrophilic halogenation of the electron-rich pyrrole ring is a key strategy for introducing handles for further cross-coupling.

  • Causality & Expertise: The regioselectivity of halogenation depends on the substituents already present on the ring and the reaction conditions. N-Halosuccinimides (NCS, NBS, NIS) are common, mild halogenating agents. For certain substrates, protection of the N7 and C4 positions can direct halogenation specifically to the C5 position.[10]

Protocol 5.1.1: Regioselective Iodination at C5
  • Materials:

    • N7-Protected 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Procedure:

    • Dissolve the starting material in the anhydrous solvent in a flask protected from light.

    • Add NIS in one portion.

    • Stir the reaction at room temperature for 1-5 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography.

Direct C-H Functionalization
  • Causality & Expertise: Direct C-H activation is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the scaffold.[11] These reactions often rely on transition metal catalysts that can coordinate to the heterocycle and selectively activate a specific C-H bond for subsequent bond formation. For the 7-deazapurine system, ferrocene-catalyzed C-H imidation has been shown to occur regioselectively at the C6 (often numbered as C8 in purine nomenclature) position.[12]

Characterization and Validation

  • Trustworthiness: The successful functionalization must be rigorously confirmed. A self-validating protocol includes clear characterization data.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrrole protons (H5 and H6) are diagnostic. Functionalization at C4 will cause significant shifts in the adjacent H5 proton. The disappearance of a proton signal upon halogenation or C-H functionalization confirms the reaction's success. For example, in many N-aryl derivatives, the C2-H proton appears as a singlet around δ 8.3 ppm, while the pyrrole protons H5 and H6 appear as doublets.[13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the newly synthesized compound.[13]

  • Chromatography: TLC and HPLC are used to monitor reaction progress and assess the purity of the final compound. Purification is typically achieved by silica gel column chromatography.

Conclusion

The 4H-pyrrolo[2,3-d]pyrimidine ring system is a scaffold of immense therapeutic potential. Its successful derivatization relies on a strategic and logical application of modern synthetic methods. By understanding the reactivity of the different positions on the ring system and employing robust protocols for N-protection, cross-coupling, and direct functionalization, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols and insights provided herein serve as a foundational guide for professionals in drug discovery to navigate the synthesis and unlock the full potential of this privileged heterocyclic core.

References

  • Rammimger, D. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Taylor, E. C. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Antonenko, T. S. et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Abdel-Ghani, T. M. et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Laha, J. K. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Hocek, M. et al. (2018). C–H Imidation of 7-Deazapurines. PMC - NIH. [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Sriram, D. et al. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC - PubMed Central. [Link]

  • Tautvydas, K. et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Hocek, M. et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PMC - NIH. [Link]

  • Hanan, F. M. et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Hassan Hilmy, K. M. et al. (2014). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]

  • Fruh, M. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Perkovic, M. N. et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. [Link]

  • Khanye, S. D. et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC - NIH. [Link]

  • Scott, J. S. et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln. [Link]

  • Synthesis method of tofacitinib citrate.
  • Wang, Y. et al. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Tautvydas, K. et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • Kouhkan, M. et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

  • Srishylam, V. et al. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • 7H-PYRROLO(2,3-D)PYRIMIDINE. gsrs.ncats.nih.gov. [Link]

  • Sarpong, R. (2016). C–H Functionalization/activation in organic synthesis. PMC - NIH. [Link]

Sources

Application Note: Strategic N-Protection of 4H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 4H-Pyrrolo[2,3-d]pyrimidine Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as the bioisostere for the adenine core of ATP. It features prominently in FDA-approved therapeutics such as Tofacitinib (JAK inhibitor) and Ruxolitinib (JAK1/2 inhibitor).

However, the synthesis of functionalized 7-deazapurines presents a specific challenge: the acidity of the pyrrole-like N-7 proton (


) and the competing nucleophilicity of the pyrimidine N-1/N-3. Without strategic protection, reactions such as lithiation, glycosylation, or palladium-catalyzed cross-couplings often suffer from poor solubility, regiochemical ambiguity, or catalyst poisoning.

This guide details the selection, installation, and removal of high-fidelity protecting groups (PGs) for the N-7 position, focusing on SEM (2-(trimethylsilyl)ethoxymethyl) and Tosyl (p-toluenesulfonyl) strategies.

Strategic Overview: The Decision Matrix

The choice of protecting group is dictated by the electronic requirements of the intermediate steps and the conditions required for final removal.

  • SEM (2-(trimethylsilyl)ethoxymethyl): The "Gold Standard" for organometallic chemistry. It is stable to strong bases (n-BuLi, NaH) and directs lithiation to the C-6 position.

  • Tosyl (Ts): Ideal for crystallinity and electron-withdrawal. It deactivates the ring against oxidation but makes the C-4 position more susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • TIPS (Triisopropylsilyl): A bulky alternative often used when SEM deprotection conditions (fluoride or strong acid) are incompatible with other motifs.

Visualization: Protecting Group Selection Logic

PG_Selection Start Reaction Requirement Lithiation C-H Activation / Lithiation (Requires Ortho-Direction) Start->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Purification Need Crystallinity / Purification Start->Purification SnAr Nucleophilic Substitution (at C-4) Start->SnAr SEM SEM Group (Stable to Base, Directs Lithiation) Lithiation->SEM Primary Choice TIPS TIPS Group (Bulky, Fluoride Labile) Lithiation->TIPS Alternative Coupling->SEM High Stability Tosyl Tosyl Group (Electron Withdrawing, Crystallizing) Coupling->Tosyl If Base Sensitive Purification->Tosyl High Melting Point SnAr->SEM Neutral Effect SnAr->Tosyl Increases Electrophilicity THP THP/Benzyl (Acid Labile / Hydrogenolysis)

Figure 1: Decision tree for selecting N-7 protecting groups based on synthetic downstream requirements.

Detailed Protocols

Protocol A: The SEM Strategy (Lithiation & Cross-Coupling)

Context: Used in the synthesis of Ruxolitinib . The SEM group is robust enough to withstand the Suzuki-Miyaura coupling conditions and directs lithiation if C-H functionalization is required.

Step 1: Installation

Mechanism: Deprotonation of N-7 followed by


 attack on SEM-Chloride.
  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH and anhydrous DMF under Argon at 0°C.

    • Add the 4H-pyrrolo[2,3-d]pyrimidine substrate dropwise (dissolved in DMF). Stir for 30–60 minutes to ensure complete anion formation (solution often turns yellow/orange).

    • Add SEM-Cl dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Carefully add sat.

      
      . Extract with EtOAc.[1]
      
  • Critical Insight: Regioselectivity is generally >95% for N-7 over N-1 due to the higher acidity of the pyrrole proton (

    
     ~13) vs the pyrimidine proton.
    
Step 2: The "Two-Stage" Deprotection

Challenge: Standard acid deprotection of SEM yields a stable N-hydroxymethyl intermediate (


) that does not spontaneously decompose, leading to inseparable mixtures.
Solution:  A sequential Acid-Base protocol.
  • Stage 1 (Acidic Cleavage):

    • Dissolve substrate in DCM. Add Trifluoroacetic acid (TFA) (typically 1:1 to 1:4 ratio TFA:DCM).

    • Stir at RT for 1–3 hours.

    • Monitoring: LCMS will show the mass of the

      
       intermediate (M+30 relative to deprotected product).
      
    • Concentrate to dryness to remove excess TFA.

  • Stage 2 (Formaldehyde Scavenging):

    • Redissolve the residue in MeOH or EtOH.

    • Add excess Ethylenediamine (EDA) or aqueous Ammonia (

      
      ).
      
    • Stir for 1 hour. The base promotes the retro-aldol-type collapse of the hemiaminal, releasing formaldehyde.

    • Note: EDA acts as a formaldehyde scavenger, preventing the formation of dimers.

Protocol B: The Tosyl Strategy (Crystallinity & Activation)

Context: Often used in Tofacitinib intermediates to improve the crystallinity of the piperidine-coupling partners and to activate the C-4 position for


 reactions by withdrawing electron density from the ring.
Step 1: Installation
  • Reagents: p-Toluenesulfonyl chloride (TsCl), NaH or aqueous NaOH/TEBA (Phase Transfer).

  • Procedure (Phase Transfer Method):

    • Dissolve substrate in Toluene or DCM.

    • Add 50% aq. NaOH and catalytic TEBA (benzyltriethylammonium chloride).

    • Add TsCl. Stir vigorously at RT.

    • Advantage: Avoids anhydrous conditions; product often precipitates directly.

Step 2: Deprotection

Mechanism: Base-mediated hydrolysis.

  • Reagents: LiOH or NaOH in THF/Water or MeOH/Water.

  • Procedure:

    • Heat the substrate at 50–60°C with 3–5 eq of base.

    • Caution: If the molecule contains a nitrile (as in Tofacitinib), harsh hydrolysis can convert

      
       to 
      
      
      
      . In such cases, milder conditions (e.g.,
      
      
      in MeOH) or careful monitoring is required.

Comparative Data Analysis

FeatureSEM (Silyl Ethoxy Methyl)Tosyl (p-Toluenesulfonyl)TIPS (Triisopropylsilyl)
Stability (Base) Excellent (stable to n-BuLi, NaH)Moderate (cleaves with hydroxide)Good
Stability (Acid) Moderate (stable to weak acid)HighLow (acid labile)
Electronic Effect Weak Donor (stabilizes cation)Strong Withdrawer (activates C-4)Steric Shielding
Lithiation Directing Group (C-6)Not compatible (reacts w/ Li)Steric blocking (C-6)
Deprotection TFA then Base; or TBAF/HMPANaOH/MeOH; or NaOMeTBAF or HF-Pyridine
Primary Use Ruxolitinib, C-H ActivationTofacitinib, PurificationIndole/Pyrrole masking

Case Study: Ruxolitinib Synthesis Workflow

The synthesis of Ruxolitinib highlights the necessity of the SEM group for coupling a boronate ester to the chloropyrrolopyrimidine core.

Ruxolitinib_Flow Start 4-Chloro-7H- pyrrolo[2,3-d]pyrimidine Step1 SEM Protection (NaH, SEM-Cl) Start->Step1 Inter1 N-SEM Intermediate Step1->Inter1 Step2 Suzuki Coupling (Pyrazole Boronate, Pd cat.) Inter1->Step2 Inter2 Coupled Scaffold Step2->Inter2 Step3 SEM Deprotection (1. TFA; 2. EDA) Inter2->Step3 Final Ruxolitinib Core Step3->Final

Figure 2: Workflow for Ruxolitinib synthesis demonstrating the transient use of SEM protection.

Troubleshooting & Expert Insights

The "Formaldehyde" Trap (SEM Deprotection)

A common failure mode in SEM deprotection is the isolation of the N-hydroxymethyl species.

  • Symptom: LCMS shows a peak at

    
    . NMR shows a broad singlet at 
    
    
    
    ppm (
    
    
    ) and lack of coupling.
  • Fix: Do not attempt to purify this intermediate. Treat the crude reaction mixture immediately with ammonia or ethylenediamine in methanol. The amine attacks the methylene, forming a hemiaminal that collapses to release the free amine and formaldehyde-imine.

Regioselectivity (N-7 vs N-1)

While N-7 is thermodynamically preferred (


 13 vs N-1 

~0-1), kinetic alkylation can occur at N-1 (the pyrimidine nitrogen) if the base is too weak or the electrophile is extremely reactive.
  • Validation: Use 2D NMR (HMBC).

    • N-7 Alkylation: Cross-peaks between the

      
       protons and C-5/C-7a (bridgehead).
      
    • N-1 Alkylation: Cross-peaks between

      
       and C-2/C-7a.
      
Crystallinity

If an intermediate is an oil, consider switching to a Tosyl group. Tosyl-protected pyrrolopyrimidines are frequently high-melting solids, facilitating purification by recrystallization rather than column chromatography—a critical factor in process scale-up (e.g., Tofacitinib manufacturing).

References

  • Lipshutz, B. H., et al. (1980).[2] Use of the SEM group in organic synthesis. Tetrahedron Letters. Link (Foundational SEM chemistry).

  • Pfizer Inc. (2010). Process for the preparation of Tofacitinib. US Patent 9,670,160. Link (Describes Tosyl and Benzyl strategies).

  • Incyte Corp. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 (Ruxolitinib). Organic Letters, 11(9), 1999–2002.[3] Link (Details SEM protection and deprotection sequence).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for deprotection conditions).
  • Seela, F., et al. (2000). Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity. Nucleosides Nucleotides Nucleic Acids.[4][5] Link (Discusses 7-deazapurine functionalization).[6]

Sources

Mastering the Purification of 4H-Pyrrolo[2,3-d]pyrimidine Compounds: A Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors and other therapeutic agents.[1][2] The efficacy and safety of these drug candidates are critically dependent on their purity. This guide provides a comprehensive overview of robust purification techniques tailored for 4H-pyrrolo[2,3-d]pyrimidine derivatives, moving beyond simple protocols to explain the underlying chemical principles that govern successful separation and isolation.

The Structural Landscape and Its Implications for Purification

The 4H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analogue, possesses a unique combination of chemical features that dictate its behavior during purification.[2] The fused ring system consists of an electron-rich pyrrole ring and an electron-deficient pyrimidine ring. This electronic dichotomy, coupled with the presence of multiple nitrogen atoms, imparts a distinct polarity and reactivity profile.

The pyrrole-like NH proton is weakly acidic, with a pKa similar to that of pyrrole itself (around 17.5), allowing for deprotonation with strong bases.[3] Conversely, the pyrimidine nitrogens are basic and can be protonated in acidic conditions. This amphoteric nature is a key lever to be pulled during extractive purifications. Furthermore, the overall polarity of a substituted 4H-pyrrolo[2,3-d]pyrimidine can vary significantly depending on the nature of the appended functional groups, ranging from highly polar to lipophilic.[4]

A Strategic Approach to Purification

A well-defined purification strategy is paramount to achieving high purity with minimal loss of material. The choice of technique is dictated by the physicochemical properties of the target compound and the nature of the impurities.

Purification_Strategy cluster_techniques Purification Techniques Crude_Mixture Crude Reaction Mixture Initial_Assessment Initial Assessment (TLC, LC-MS, Solubility) Crude_Mixture->Initial_Assessment Purification_Choice Choice of Primary Purification Technique Initial_Assessment->Purification_Choice Chromatography Chromatography Purification_Choice->Chromatography Complex Mixture or Similar Polarity Impurities Crystallization Crystallization Purification_Choice->Crystallization Solid Compound & Thermally Stable Extraction Acid-Base Extraction Purification_Choice->Extraction Acidic/Basic Compound or Gross Impurity Removal Post_Purification Purity Analysis (NMR, LC-MS, HPLC) Chromatography->Post_Purification Crystallization->Post_Purification Extraction->Post_Purification Final_Product Pure Compound (>95%) Post_Purification->Final_Product

Caption: A general workflow for selecting an appropriate purification technique for 4H-pyrrolo[2,3-d]pyrimidine compounds.

In-Depth Protocols and Methodologies

Silica Gel Chromatography: The Workhorse of Purification

Silica gel chromatography is the most widely employed technique for the purification of 4H-pyrrolo[2,3-d]pyrimidine derivatives due to its versatility in separating compounds with varying polarities.[5][6]

Scientific Principles: The separation is based on the differential partitioning of the analyte between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase. Compounds with higher polarity interact more strongly with the acidic silica gel and thus elute later. For basic nitrogen-containing heterocycles like pyrrolopyrimidines, tailing or streaking on silica gel can be a common issue due to strong interactions with the acidic silanol groups.[7]

Protocol for Flash Column Chromatography:

  • Solvent System Selection:

    • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).

    • Commonly used solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5][6]

    • For basic compounds that exhibit tailing, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure a flat, stable bed by adding a thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds of interest.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Compound Type Typical Solvent System Notes
Non-polar derivatives10-50% Ethyl Acetate/Hexane[6]Standard system for many organic compounds.
Moderately polar derivatives0-10% Methanol/Dichloromethane[5]Good for compounds with moderate polarity.
Polar/Basic derivatives5% Methanol/Dichloromethane with 0.5% NH4OHThe basic modifier helps to prevent peak tailing.

Troubleshooting:

  • Poor Separation: Optimize the solvent system using different solvent combinations. A shallower gradient during elution can also improve resolution.[8]

  • Compound Streaking: Add a basic modifier to the eluent.[7]

  • Compound Insoluble in Loading Solvent: Utilize the dry loading technique.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid, thermally stable 4H-pyrrolo[2,3-d]pyrimidine compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Scientific Principles: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Protocol for Recrystallization:

  • Solvent Selection:

    • Test the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water) in small test tubes.[9]

    • A good solvent will dissolve the compound when hot but lead to crystal formation upon cooling.

    • Commonly used solvents for recrystallizing pyrrolopyrimidine derivatives include ethanol and methanol.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to its boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute; boil off some solvent to concentrate it. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[7]

  • Oiling Out: The compound may be melting before dissolving or is highly impure. Adding more solvent or changing to a different solvent system may help.[10]

Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for removing acidic or basic impurities from a neutral 4H-pyrrolo[2,3-d]pyrimidine derivative or for the initial purification of acidic or basic derivatives themselves.[11]

Scientific Principles: The solubility of acidic and basic compounds in aqueous and organic solvents can be manipulated by changing the pH. A basic compound can be protonated with an acid to form a water-soluble salt, which will then move from the organic phase to the aqueous phase. Conversely, an acidic compound can be deprotonated with a base to form a water-soluble salt.

Acid_Base_Extraction start Mixture of: - Basic Pyrrolopyrimidine (B) - Acidic Impurity (HA) - Neutral Impurity (N) in Organic Solvent step1 Add Aqueous Acid (e.g., 1M HCl) Shake and Separate Layers start->step1 organic1 Organic Layer Acidic Impurity (HA) Neutral Impurity (N) step1->organic1 aqueous1 Aqueous Layer Protonated Pyrrolopyrimidine (BH+Cl-) step1->aqueous1 step2_org Add Aqueous Base (e.g., 1M NaOH) Shake and Separate Layers organic1->step2_org step2_aq Neutralize with Base (e.g., 1M NaOH) Extract with Organic Solvent aqueous1->step2_aq organic2 Organic Layer Neutral Impurity (N) step2_org->organic2 aqueous2 Aqueous Layer Deprotonated Acidic Impurity (A-Na+) step2_org->aqueous2 pure_product Organic Layer Pure Basic Pyrrolopyrimidine (B) step2_aq->pure_product

Caption: An illustrative workflow for the acid-base extraction of a basic 4H-pyrrolo[2,3-d]pyrimidine.

Protocol for Purifying a Basic 4H-Pyrrolo[2,3-d]pyrimidine:

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic pyrrolopyrimidine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.

  • Basification and Re-extraction: Neutralize the aqueous layer with a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated pyrrolopyrimidine will precipitate or can be extracted back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Protocol for Purifying a Pyrrolopyrimidine with an Acidic Pyrrole NH:

  • Dissolution: Dissolve the crude mixture in an organic solvent.

  • Basic Extraction: Wash the organic solution with a dilute aqueous base (e.g., 1 M NaOH). The acidic pyrrole NH can be deprotonated, and the resulting salt will move to the aqueous phase.

  • Separation: Separate the aqueous layer.

  • Acidification and Re-extraction: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) and extract the protonated product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate to obtain the purified product.

Conclusion

The successful purification of 4H-pyrrolo[2,3-d]pyrimidine compounds is a critical step in the drug discovery and development pipeline. A thorough understanding of the physicochemical properties of this important scaffold, combined with a strategic application of purification techniques such as chromatography, recrystallization, and acid-base extraction, will enable researchers to obtain highly pure materials essential for reliable biological evaluation and further development.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrole. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023).
  • Shankar, G., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112673.
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Hassan, A. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(1), 123.
  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • Larhed, M., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(40), 37435-37443.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed Central. (2022). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • PubMed Central. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Retrieved from [Link]

  • Oxford Academic. (1987). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubMed Central. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubMed. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold

The 4H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Derivatives of this scaffold have been successfully developed as potent inhibitors for various therapeutic areas, including oncology (e.g., EGFR inhibitors) and infectious diseases.[1][2]

Given the therapeutic potential and the need for precise structure-activity relationship (SAR) studies, unambiguous structural confirmation and purity assessment of newly synthesized derivatives are paramount. A single analytical technique is insufficient to provide a complete picture of the molecule. This guide presents an integrated, multi-technique workflow, detailing the core analytical methods required for the robust characterization of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices and provide validated protocols to ensure data integrity and reproducibility.

The Integrated Analytical Workflow

Successful characterization relies on the logical application of complementary analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a standard, field-proven approach for moving from a newly synthesized compound to a fully characterized molecule ready for biological evaluation.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Secondary & Definitive Characterization synthesis Synthesized Crude Product purification Purification (Column Chromatography, Recrystallization) synthesis->purification hplc Purity & Identity Check (HPLC/LC-MS) purification->hplc nmr Structural Elucidation (1H & 13C NMR) hplc->nmr If >95% Pure ms Elemental Composition (HRMS) nmr->ms Structure Confirmed ftir Functional Group Analysis (FTIR) ms->ftir Complementary Data xray Absolute Structure (X-ray Crystallography) ms->xray If Crystal Available final Fully Characterized Compound ftir->final xray->final

Sources

Application Note: The 4H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold Mimicking Nature's Blueprint

The 4H-Pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a cornerstone in the design of targeted kinase inhibitors.[1][2] Its intrinsic structural similarity to the purine core of adenosine triphosphate (ATP) allows it to function as a highly effective hinge-binding motif, competitively inhibiting the action of a wide array of protein kinases.[1][3] This versatile scaffold has been successfully incorporated into numerous clinically approved and investigational drugs targeting kinases such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), underscoring its significance in contemporary medicinal chemistry.[2][4]

This application note provides a comprehensive guide for researchers on the strategic use of the 4H-pyrrolo[2,3-d]pyrimidine scaffold in kinase inhibitor design. We will delve into the mechanistic basis of its inhibitory action, provide detailed, field-proven protocols for the synthesis and biochemical evaluation of representative inhibitors, and illustrate its impact on key cellular signaling pathways.

Mechanism of Action: Winning the Competition for the ATP-Binding Site

The efficacy of the 4H-pyrrolo[2,3-d]pyrimidine scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, the conserved anchor point for the adenine moiety of ATP.[3] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the nitrogen at position 7 of the pyrrolo ring, act as hydrogen bond acceptors and donors, respectively, effectively mimicking the interactions of adenine. This high-affinity binding competitively blocks ATP from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase and disrupting downstream signaling cascades.

Strategic modifications to the 4H-pyrrolo[2,3-d]pyrimidine core are crucial for achieving selectivity and potency for specific kinase targets. Substitutions at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine ring, in particular, allow for the exploration of different regions of the ATP-binding site, leading to the development of highly selective inhibitors.[3][5]

Targeting Key Oncogenic and Inflammatory Pathways

The adaptability of the 4H-pyrrolo[2,3-d]pyrimidine scaffold has enabled the development of inhibitors for a diverse range of kinases implicated in cancer and inflammatory diseases.

JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[6][7] Tofacitinib, a prominent example of a 4H-pyrrolo[2,3-d]pyrimidine-based drug, is a potent inhibitor of JAK kinases. By blocking the ATP-binding site of JAKs, tofacitinib prevents the phosphorylation and activation of STAT proteins, thereby inhibiting their translocation to the nucleus and subsequent gene transcription.[6][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor 4H-Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Cell Proliferation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Inhibition of the JAK-STAT pathway by a 4H-pyrrolo[2,3-d]pyrimidine-based inhibitor.

EGFR Signaling Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[9][10] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[2][5] 4H-Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, including those effective against resistance mutations.[5][11] These inhibitors compete with ATP to block EGFR autophosphorylation, thereby inhibiting the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Nuclear Translocation AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibitor 4H-Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Binding & Dimerization

Caption: Inhibition of the EGFR signaling pathway by a 4H-pyrrolo[2,3-d]pyrimidine-based inhibitor.

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis and in vitro evaluation of a representative 4-substituted-4H-pyrrolo[2,3-d]pyrimidine kinase inhibitor.

Protocol 1: Synthesis of a 4-Anilino-4H-pyrrolo[2,3-d]pyrimidine Derivative

This protocol describes a general and robust method for the synthesis of 4-anilino-pyrrolo[2,3-d]pyrimidine derivatives via an acid-mediated nucleophilic substitution reaction.[13] This approach is widely applicable for generating a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted aniline (3 equivalents)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ammonium hydroxide (NH₄OH) solution

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol) and the desired substituted aniline (3.0 mmol).

  • Add isopropanol (5 mL) to the flask and stir the mixture to dissolve the solids.

  • Carefully add 3 drops of concentrated HCl to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture for 12-48 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) to the reaction mixture to precipitate the product.

  • Filter the crude product, wash with water, and air-dry overnight.

  • For purification, recrystallize the crude solid from a suitable solvent, such as methanol, to afford the pure 4-anilino-pyrrolo[2,3-d]pyrimidine derivative.[13]

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[14][15] This protocol is adaptable for various kinases and is suitable for high-throughput screening of inhibitors.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Synthesized 4H-pyrrolo[2,3-d]pyrimidine inhibitor

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer in a 384-well plate.

    • Add the synthesized inhibitor at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Initiate the kinase reaction by adding ATP to all wells.[16]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[14]

    • Incubate the plate at room temperature for 40 minutes.[16][17]

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP.[14]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4H-pyrrolo[2,3-d]pyrimidine scaffold is essential for optimizing inhibitor potency and selectivity. The following table summarizes key SAR trends observed for this class of inhibitors targeting EGFR.

Position of SubstitutionMoietyImpact on ActivityReference
C4 Substituted anilinesCrucial for interacting with the hinge region and determining selectivity.[5]
C5 Small alkyl or polar groupsCan enhance potency and solubility.[11]
N7 HydrogenEssential for key hydrogen bonding interactions; removal leads to a significant loss of activity.[11]

Table 1: Structure-Activity Relationship (SAR) for 4H-Pyrrolo[2,3-d]pyrimidine-based EGFR Inhibitors.

Conclusion and Future Perspectives

The 4H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile platform in the design of novel kinase inhibitors. Its inherent ability to mimic ATP, coupled with the potential for diverse chemical modifications, allows for the development of potent and selective inhibitors for a wide range of kinase targets. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery efforts. Future work in this area will likely focus on the development of next-generation inhibitors that can overcome acquired resistance mechanisms and offer improved safety profiles.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • The Role of 4-Chloropyrrolo[2,3-d]pyrimidine in Advancing Kinase Inhibitor Therapies. (2026-01-26). [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Publications. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. [Link]

  • (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]

  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. ResearchGate. [Link]

  • HTRF ® Kinase Assay Protocol | Download Table. ResearchGate. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • In vitro ADP-Glo kinase assay. Bio-protocol. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • An Efficient Method for Synthesis of Tofacitinib Citrate. Semantic Scholar. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR. Semantic Scholar. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. [Link]

  • File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. [Link]

  • The JAK/STAT Pathway. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Video: The JAK-STAT Signaling Pathway. JoVE. [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


 Methodologies for 7-Deazapurine Scaffolds

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core pharmacophore for Janus Kinase (JAK) inhibitors such as Tofacitinib , Ruxolitinib , and Baricitinib . The critical synthetic step in accessing these APIs is the functionalization of the C4 position via Nucleophilic Aromatic Substitution (


).

While seemingly straightforward, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) presents unique challenges due to the amphoteric nature of the imidazole-like ring. The acidity of the N7-proton (


) allows for deprotonation under basic conditions, generating an electron-rich anion that significantly deactivates the C4-chloride towards nucleophilic attack. Conversely, protonation at N1 or N3 under acidic conditions activates the system but risks solvolysis.

This guide details three field-proven protocols to navigate these electronic constraints, emphasizing "Green" aqueous media which has recently emerged as superior to traditional organic solvent reflux methods.

Mechanistic Insight & Strategy

The Deactivation Paradox

In standard


 conditions (basic media), the base deprotonates the N7 position. The resulting anion distributes electron density into the pyrimidine ring, increasing the energy barrier for the nucleophile to attack C4.
  • Strategy A (Aqueous Suspension): Water stabilizes the transition state via hydrogen bonding to the leaving group (Cl) and the ring nitrogens, often accelerating the reaction despite the heterogeneity.

  • Strategy B (Acid Catalysis): Using catalytic HCl protonates the pyrimidine nitrogen (N1), rendering C4 highly electrophilic. This is ideal for weak nucleophiles (e.g., anilines) but requires careful monitoring to prevent hydrolysis.

  • Strategy C (N7-Protection): Masking N7 with a Tosyl (Ts) or SEM group prevents anion formation, maintaining high electrophilicity at C4.

Mechanism cluster_0 Path A: Basic Conditions (Deactivation Risk) cluster_1 Path B: Acid Catalysis (Activation) cluster_2 Path C: Aqueous Acceleration Start_Base 4-Cl-Substrate (Neutral) Anion N7-Anion (Electron Rich) Start_Base->Anion Base (Deprotonation) Slow_Prod Slow Reaction High Temp Req. Anion->Slow_Prod Nucleophile Attack Start_Acid 4-Cl-Substrate (Neutral) Cation N1-Protonated (Highly Electrophilic) Start_Acid->Cation H+ (HCl) Fast_Prod Rapid Substitution Cation->Fast_Prod Weak Nucleophile Start_Water 4-Cl-Substrate (Suspension) TS_Water Transition State H-Bond Stabilized Start_Water->TS_Water H2O/Heat Green_Prod Product Precipitates High Purity TS_Water->Green_Prod S_NAr

Figure 1: Mechanistic pathways governing reactivity. Path C is currently the preferred industrial method for aliphatic amines.

Experimental Protocols

Protocol A: Aqueous (The "Green" Standard)

Best For: Aliphatic amines (primary/secondary), synthesis of Tofacitinib intermediates. Advantages: No organic solvents, product precipitates, high yield, scalable.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1][2][3]

  • Amine Nucleophile (1.1 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Deionized Water (10 volumes)

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , the amine , and

    
     .
    
  • Solvent: Add deionized water. The starting material acts as a suspension; it does not need to fully dissolve initially.

  • Reaction: Heat the mixture to 95–100 °C (reflux).

    • Note: The reaction typically becomes homogeneous or changes appearance as the product forms.

  • Monitor: Check by HPLC or TLC (EtOAc/MeOH 9:1) after 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Stir for 1 hour to maximize precipitation.

    • Filter the solid product.

    • Wash: Wash the filter cake with water (

      
       volumes) to remove inorganic salts.
      
    • Dry: Dry in a vacuum oven at 50 °C.

Typical Yield: 85–95% Purity: >98% (often requires no chromatography).

Protocol B: Acid-Catalyzed Amination

Best For: Weak nucleophiles (Anilines), sterically hindered amines. Advantages: Activates the pyrimidine ring without protecting groups.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1][2][3]

  • Aniline derivative (1.1 equiv)[4]

  • HCl (conc.[4] aq.) (0.1 – 0.5 equiv) or 1M HCl in dioxane.

  • Solvent: Water (preferred) or 2-Propanol.

Procedure:

  • Charge: Combine substrate and aniline in water (suspension).

  • Catalyst: Add catalytic HCl.

    • Critical: Do not use excess acid (>1 equiv) as this promotes hydrolysis of the chloride to the 4-OH derivative (solvolysis).

  • Reaction: Heat to 80–100 °C .

  • Workup:

    • Cool to room temperature.

    • Basify to pH 8–9 using saturated

      
       or dilute NaOH (this ensures the product is in the free base form).
      
    • Filter the precipitate.

    • Recrystallize from EtOH if necessary.

Protocol C: Protected Route (N7-Tosylation)

Best For: Sensitive substrates, multi-step synthesis requiring organic solubility, or when regio-selectivity is critical in subsequent steps.

Step 1: Protection (Tosylation)

  • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DCM.

  • Add TEA (3.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.

  • Stir at RT for 30 mins. Wash with water, dry, and concentrate.[1] Yield: >95%.

Step 2: Substitution

  • Dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in n-Butanol or DMSO.

  • Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 60–80 °C (Lower temperature required compared to unprotected scaffold).

  • Standard extractive workup.

Data Summary & Troubleshooting

ParameterProtocol A (Aqueous)Protocol B (Acid Cat.)Protocol C (Protected)
Substrate UnprotectedUnprotectedN7-Tosyl Protected
Nucleophile Aliphatic AminesAnilines / Weak AminesSensitive / Complex
Solvent WaterWater or IsopropanolDCM, DMSO, n-BuOH
Base/Add

0.1 eq HClDIPEA / TEA
Temp 100 °C80–100 °C40–80 °C
Main Byproduct None (clean)4-OH (Hydrolysis)N/A
Yield High (85-95%)Moderate-High (70-90%)High (>90%)
Troubleshooting Guide
  • Low Conversion (Protocol A): If the amine is hydrophobic, add 10-20% n-Butanol or Ethanol as a co-solvent to improve solubility.

  • Hydrolysis (4-OH formation): Occurs if pH is too high (strong base like NaOH) or too low (excess acid). Stick to Carbonate bases or catalytic acid.

  • Purification: The 4-amino products are often amphoteric. If column chromatography is needed, use DCM/MeOH/NH3 (90:9:1) to prevent streaking on silica.

Case Study: Synthesis of Tofacitinib Intermediate

Reference: Adapted from Org. Process Res. Dev. 2014, 18, 12, 1714–1720.

Objective: Coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-4-methylpiperidin-3-amine.

Workflow:

  • Reaction: 4-Cl-substrate (10 g) + Amine salt (1.2 eq) +

    
     (5 eq) in Water (100 mL).
    
  • Conditions: Reflux (95 °C) for 12 hours.

  • Observation: The mixture starts as a slurry and remains heterogeneous.

  • Isolation: Cool to 20 °C. Filter solid. Wash with water.[4][5][6][7]

  • Result: 19.5 g (89% Yield), 99.3% HPLC purity.

Workflow Step1 Start: 4-Cl-pyrrolo[2,3-d]pyrimidine + Amine + K2CO3 Step2 Solvent Addition: Water (10 vol) (Suspension) Step1->Step2 Step3 Reaction: Heat to 95-100°C 12-15 Hours Step2->Step3 Step4 Cooling: Cool to 20°C Precipitation occurs Step3->Step4 Step5 Filtration: Filter & Wash (H2O) Step4->Step5 Step6 Product: N-Substituted-7H-pyrrolo >98% Purity Step5->Step6

Figure 2: Optimized Process Flow for Aqueous Substitution.

References

  • Pfizer Inc. "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives." World Intellectual Property Organization, WO2007012953.[8] Link

  • Mrug K. et al. "An Improved and Efficient Process for the Preparation of Tofacitinib Citrate." Organic Process Research & Development, 2014, 18, 12, 1714–1720. Link

  • Jørgensen, P. T. et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." ACS Omega, 2023. Link

  • ChemicalBook. "4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Reactions." Link

Sources

Forging New Paths: A Researcher's Guide to C-C Bond Formation on the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The 4H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, stands as a privileged scaffold in medicinal chemistry and drug development. Its presence in a multitude of clinically relevant molecules, particularly as kinase inhibitors, underscores the critical importance of versatile and efficient methods for its functionalization. The strategic formation of carbon-carbon (C-C) bonds on this nitrogen-rich heterocycle is paramount for elaborating molecular complexity, fine-tuning pharmacological properties, and ultimately, discovering novel therapeutic agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern synthetic methodologies for C-C bond formation on the 4H-pyrrolo[2,3-d]pyrimidine scaffold. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights to empower rational experimental design and troubleshooting. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

The Strategic Importance of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold

The structural resemblance of 4H-pyrrolo[2,3-d]pyrimidine to endogenous purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone in the design of targeted therapies for cancer and inflammatory diseases. The ability to introduce diverse aryl, heteroaryl, vinyl, and alkyl substituents at various positions on the scaffold is crucial for modulating potency, selectivity, and pharmacokinetic profiles. This guide will focus on the most robust and widely employed palladium-catalyzed cross-coupling reactions and direct C-H activation strategies for achieving these critical C-C bond formations.

Navigating the Landscape of C-C Bond Formation

The electron-deficient nature of the pyrimidine ring and the presence of the electron-rich pyrrole moiety create a unique electronic landscape on the 4H-pyrrolo[2,3-d]pyrimidine scaffold. This duality dictates the reactivity and regioselectivity of C-C bond-forming reactions. Understanding these electronic effects is key to selecting the appropriate methodology and reaction conditions.

The primary focus of this guide will be on the functionalization of the C4, C5, and C6 positions, which are the most common sites for modification. The versatile and commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a common entry point for many of these transformations, particularly at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools for modifying the 4H-pyrrolo[2,3-d]pyrimidine scaffold. The choice of reaction—Suzuki-Miyaura, Heck, or Sonogashira—depends on the desired functionality to be introduced.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used method for creating C(sp²)-C(sp²) bonds on the pyrrolo[2,3-d]pyrimidine core. Its popularity stems from the commercial availability of a vast array of boronic acids and esters, the relatively mild reaction conditions, and the generation of non-toxic byproducts.[1]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-pyrrolo[2,3-d]pyrimidine, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for the efficiency of each step, particularly for an electron-deficient substrate like a chloropyrimidine. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[1]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyr-Pd(II)-X Pyr-Pd(II)(L)2-X Oxidative_Addition->Pyr-Pd(II)-X Pyr-X Halo-pyrrolo[2,3-d]pyrimidine Pyr-X->Oxidative_Addition Transmetalation Transmetalation Pyr-Pd(II)-X->Transmetalation Pyr-Pd(II)-R Pyr-Pd(II)(L)2-R Transmetalation->Pyr-Pd(II)-R R-B(OR)2 Organoboron Reagent R-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Pyr-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Pyr-R Functionalized Pyrrolo[2,3-d]pyrimidine Reductive_Elimination->Pyr-R

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with an Arylboronic Acid

This protocol provides a general procedure for the C4-arylation of the pyrrolo[2,3-d]pyrimidine scaffold.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the arylboronic acid (1.1 equivalents), and K₃PO₄ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 70-80°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Field-Proven Insights & Troubleshooting:

  • Choice of Catalyst and Ligand: For electron-deficient heterocycles like pyrimidines, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction rates and yields by promoting the oxidative addition step.

  • Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ are often more effective than weaker ones like Na₂CO₃ for these substrates. The base activates the boronic acid for transmetalation.

  • Solvent Considerations: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

  • Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reagents. Catalyst poisoning by sulfur-containing impurities in the starting materials can also lead to low conversion.[2]

Parameter Recommendation for 4H-Pyrrolo[2,3-d]pyrimidine Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂ with a ligandPd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ requires in-situ reduction.
Ligand Electron-rich, bulky phosphines (e.g., XPhos, SPhos)Facilitates oxidative addition and reductive elimination for electron-deficient heterocycles.
Base K₃PO₄, Cs₂CO₃Stronger bases are generally more effective in promoting transmetalation.
Solvent 1,4-Dioxane, DMF, TolueneAprotic polar solvents that can be heated to facilitate the reaction.
The Heck Reaction: Introducing Vinylic Functionality

The Heck reaction provides a powerful method for the alkenylation of aryl or vinyl halides. This reaction is particularly useful for installing vinyl groups at the C4 or C5 positions of the pyrrolo[2,3-d]pyrimidine scaffold, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale: The Heck reaction cycle involves the oxidative addition of the palladium(0) catalyst to the halo-pyrrolo[2,3-d]pyrimidine, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the vinylated product, and the resulting palladium-hydride species is converted back to the active palladium(0) catalyst in the presence of a base.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyr-Pd(II)-X Pyr-Pd(II)(L)2-X Oxidative_Addition->Pyr-Pd(II)-X Pyr-X Halo-pyrrolo[2,3-d]pyrimidine Pyr-X->Oxidative_Addition Alkene_Coordination Alkene Coordination & Migratory Insertion Pyr-Pd(II)-X->Alkene_Coordination Intermediate Intermediate Alkene_Coordination->Intermediate Alkene Alkene Alkene->Alkene_Coordination Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Pyr-Alkene Vinylated Pyrrolo[2,3-d]pyrimidine Beta_Hydride_Elimination->Pyr-Alkene H-Pd(II)-X H-Pd(II)(L)2-X Beta_Hydride_Elimination->H-Pd(II)-X Base_Regeneration Base-mediated Regeneration H-Pd(II)-X->Base_Regeneration Base Base Base->Base_Regeneration Base_Regeneration->Pd(0)L2 Regeneration

Figure 2: Simplified catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine with an Acrylate

This protocol outlines a general procedure for the vinylation of the C4 position.

Materials:

  • 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Solvent (e.g., DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere

Procedure:

  • To a Schlenk flask, add 4-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).

  • Evacuate the flask and backfill with an inert gas (three cycles).

  • Add anhydrous DMF, followed by Et₃N (2 equivalents) and the alkene (1.5 equivalents) via syringe.

  • Heat the reaction mixture to 100°C with stirring under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Field-Proven Insights & Troubleshooting:

  • Leaving Group: Iodides are generally more reactive than bromides or chlorides in the Heck reaction.

  • Alkene Partner: Electron-deficient alkenes, such as acrylates and acrylonitriles, are often used as they tend to give higher yields and better regioselectivity.

  • Base: An organic base like triethylamine is commonly used to neutralize the HX formed during the reaction and to facilitate the regeneration of the Pd(0) catalyst.

  • Regioselectivity: With unsymmetrical alkenes, a mixture of regioisomers can be formed. The electronic and steric properties of the alkene influence the regioselectivity.

The Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl groups onto the 4H-pyrrolo[2,3-d]pyrimidine scaffold, which are important pharmacophores and can also serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the halo-pyrrolo[2,3-d]pyrimidine. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyr-Pd(II)-X Pyr-Pd(II)(L)2-X Oxidative_Addition->Pyr-Pd(II)-X Pyr-X Halo-pyrrolo[2,3-d]pyrimidine Pyr-X->Oxidative_Addition Transmetalation Transmetalation Pyr-Pd(II)-X->Transmetalation Pyr-Pd(II)-Alkyne Pyr-Pd(II)(L)2-C≡CR Transmetalation->Pyr-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Pyr-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Pyr-Alkyne Alkynylated Pyrrolo[2,3-d]pyrimidine Reductive_Elimination->Pyr-Alkyne Cu(I)X Cu(I)X Cu-Acetylide Cu-C≡CR Cu(I)X->Cu-Acetylide Reaction with Alkyne & Base Alkyne Terminal Alkyne Alkyne->Cu-Acetylide Base Base Base->Cu-Acetylide Cu-Acetylide->Transmetalation

Figure 3: Simplified catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine with a Terminal Alkyne

This protocol describes a typical procedure for the C4-alkynylation of the scaffold.

Materials:

  • 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Base (e.g., diisopropylamine)

  • Solvent (e.g., THF)

  • Anhydrous reaction vessel

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, dissolve 4-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Add the terminal alkyne (1.2 equivalents) and diisopropylamine.

  • Add CuI (0.03 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 70°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, filter off the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.[3]

Field-Proven Insights & Troubleshooting:

  • Homocoupling (Glaser Coupling): A significant side reaction is the homocoupling of the terminal alkyne. This can be minimized by using a copper-free Sonogashira protocol or by slow addition of the alkyne to the reaction mixture.[4]

  • Copper-Free Conditions: Copper-free Sonogashira couplings have been developed to avoid the issues associated with copper, such as the need for strictly anaerobic conditions and the difficulty in removing copper residues from the final product. These protocols often require a different choice of base and solvent.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used, which also serves as the solvent in some cases.

Direct C-H Activation: A Modern Approach to C-C Bond Formation

Direct C-H activation has emerged as a powerful and atom-economical strategy for forming C-C bonds, as it avoids the pre-functionalization of the substrate (e.g., halogenation) that is required for traditional cross-coupling reactions. For the 4H-pyrrolo[2,3-d]pyrimidine scaffold, direct C-H arylation has been successfully applied, often with high regioselectivity.

Regioselective C6 Arylation via Direct C-H Activation

Recent studies have demonstrated the palladium-catalyzed direct arylation of the C6 position of the pyrrolo[2,3-d]pyrimidine core with arylboronic acids.[2] This transformation offers a streamlined approach to a key class of 6-aryl-pyrrolo[2,3-d]pyrimidines, which are prevalent in bioactive compounds.

Mechanistic Considerations: The proposed mechanism often involves the formation of a Pd(II) species that reacts with the arylboronic acid. The resulting intermediate then reacts with the pyrrolo[2,3-d]pyrimidine at the C5 position, followed by a 1,2-migration to the C6 position and deprotonation. Reductive elimination then furnishes the C6-arylated product and a Pd(0) species, which is re-oxidized to Pd(II) to complete the catalytic cycle.[2]

CH_Arylation_Workflow Start Start Substrate Pyrrolo[2,3-d]pyrimidine Start->Substrate Reaction Reaction at Room Temp Substrate->Reaction Reagents Arylboronic Acid, Pd(OAc)2, TEMPO, CF3CO2H Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product C6-Arylated Product Purification->Product End End Product->End

Figure 4: General workflow for C6-selective C-H arylation.

Protocol: Palladium-Catalyzed C6 Arylation of a 4H-Pyrrolo[2,3-d]pyrimidine with an Arylboronic Acid

This protocol is based on a recently reported method for the regioselective C6 arylation.[2]

Materials:

  • 4H-Pyrrolo[2,3-d]pyrimidine derivative

  • Arylboronic acid (2 equivalents)

  • Pd(OAc)₂ (10 mol%)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy, 2 equivalents)

  • Trifluoroacetic acid (CF₃CO₂H) as the solvent

  • Reaction vessel

Procedure:

  • To a reaction vessel, add the 4H-pyrrolo[2,3-d]pyrimidine derivative (1 equivalent), the arylboronic acid (2 equivalents), Pd(OAc)₂ (0.1 equivalents), and TEMPO (2 equivalents).

  • Add trifluoroacetic acid as the solvent.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Field-Proven Insights & Troubleshooting:

  • Regioselectivity: The regioselectivity of direct C-H activation can be influenced by the catalyst, oxidant, and directing groups on the substrate. The conditions described above have been shown to be highly selective for the C6 position.

  • Oxidant: TEMPO is used as an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.

  • Solvent: Trifluoroacetic acid serves as both the solvent and a promoter for this reaction.

  • Substrate Scope: This method has been shown to be tolerant of a variety of functional groups on both the pyrrolo[2,3-d]pyrimidine and the arylboronic acid.

Conclusion

The 4H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, and the ability to efficiently and selectively form C-C bonds on this nucleus is a critical skill for researchers in the field. This guide has provided a detailed overview of the most important methods for achieving this, including the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, as well as the more recent direct C-H activation strategies.

By understanding the mechanistic principles behind these reactions and leveraging the practical insights and detailed protocols provided, scientists can confidently design and execute synthetic routes to novel and potentially life-saving 4H-pyrrolo[2,3-d]pyrimidine derivatives. The continued development of new catalysts and methodologies will undoubtedly further expand the synthetic chemist's toolbox for functionalizing this important heterocyclic system.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Liu, M.; Shen, C.; Tang, T.; Pan, C.; Liu, M.; Zhang, X. Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 2023 , 25 (13), 2276–2281. [Link]

  • Tumkevicius, S.; Dodonova, J. Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 2012 , 48 (2), 259-275. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 2010 , 110 (2), 1147–1169. [Link]

  • Svergja, H.; Yasuda, S.; Olsen, C. E.; Hoff, B. H. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 2023 , 8 (43), 40785–40794. [Link]

  • Li, J. J. Palladium in Cross-Coupling Reactions. John Wiley & Sons, 2005 . [Link]

  • Wu, X.; et al. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers, 2018 , 5, 2686-2690. [Link]

  • Aher, N. G.; et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 2006 , 16(10), 2770-2773. [Link]

  • Han, Y.; et al. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 2018 , 11(1), 42-48. [Link]

  • Li, H.; et al. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 2023 , 28(1), 423. [Link]

  • O'Brien, C. J.; et al. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 2014 , 10, 1343–1350. [Link]

  • Al-Masum, M.; et al. Sonogashira coupling reaction with diminished homocoupling. Tetrahedron Letters, 2004 , 45(29), 5671-5674. [Link]

  • Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020 , 25(19), 4463. [Link]

  • Štefane, B.; et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2019 , 24(18), 3291. [Link]

  • Seela, F.; et al. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 2023 , 28(4), 1731. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4H-Pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The 4H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of adenine allows it to effectively interact with the ATP-binding sites of various kinases.[1] This mimicry has made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors for a range of diseases, including cancers and autoimmune disorders.[1][2]

This guide provides a detailed overview of scalable synthetic routes to key 4H-pyrrolo[2,3-d]pyrimidine intermediates, with a focus on providing practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering insights into process optimization for large-scale production.

Strategic Approaches to the Synthesis of the 4H-Pyrrolo[2,3-d]pyrimidine Core

The efficient construction of the 4H-pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of numerous pharmaceuticals. Two prominent strategies for the large-scale synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, are presented below.

Route 1: Synthesis Starting from Ethyl Cyanoacetate and Thiourea

This classic and robust route involves a multi-step process that is well-suited for industrial scale-up. The key steps are outlined below, with a detailed protocol for each.

Experimental Protocol: Route 1

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • Rationale: This initial step constructs the pyrimidine ring, which serves as the foundation for the final bicyclic system. The use of sodium ethoxide as a base is crucial for promoting the condensation reaction between ethyl cyanoacetate and thiourea.

  • Procedure:

    • In a suitable reactor, dissolve ethyl cyanoacetate and thiourea in ethanol (molar ratio of 1:1 to 1:3).

    • Cool the mixture to 0-5 °C.

    • Slowly add a solution of sodium ethoxide in ethanol (1.5 to 3 molar equivalents) while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Gradually heat the mixture to 80-100 °C and reflux for 8-10 hours.

    • Cool the reaction to room temperature, filter the resulting solid, wash with ethanol, and dry to obtain 2-mercapto-4-amino-6-hydroxypyrimidine.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

  • Rationale: The desulfurization of the 2-mercapto group is achieved using Raney nickel in an ammonia solution. The ammonia solution aids in the solubility of the starting material and facilitates the reaction.

  • Procedure:

    • Suspend 2-mercapto-4-amino-6-hydroxypyrimidine in an ammonia solution (10-20 times the mass of the starting material).

    • Add Raney nickel (3-5 molar equivalents) and heat the mixture to 80-100 °C for 4-6 hours.

    • Filter the hot reaction mixture to remove the Raney nickel.

    • Cool the filtrate to room temperature to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 4-amino-6-hydroxypyrimidine.

Step 3: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

  • Rationale: This step involves the construction of the pyrrole ring through a condensation reaction with 2-chloroacetaldehyde. Sodium acetate is used as a base to facilitate the reaction.

  • Procedure:

    • To a suspension of 4-amino-6-hydroxypyrimidine in water, add sodium acetate (3-5 molar equivalents).

    • Heat the mixture to 60-80 °C.

    • Slowly add an aqueous solution of 2-chloroacetaldehyde (2-5 molar equivalents).

    • Stir the reaction at 60-80 °C for 4-6 hours.

    • Cool the mixture to room temperature, filter the precipitate, wash with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: The final step is a chlorination reaction using phosphorus oxychloride (POCl₃), a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

  • Procedure:

    • Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol to phosphorus oxychloride.

    • Heat the mixture to 80-100 °C and stir for 2-4 hours.

    • Remove excess POCl₃ by distillation under reduced pressure.

    • Cool the residue to 0-10 °C and cautiously quench with ice water.

    • Adjust the pH to 9-10 with a sodium hydroxide solution.

    • Filter the resulting solid, wash with water, and dry.

    • Recrystallize the crude product from toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Route 2: Synthesis via Diethyl Malonate

An alternative and efficient route commences with diethyl malonate, offering a different pathway to the pyrimidine core. This method is also suitable for large-scale production and has been reported with good overall yields.[4]

Experimental Protocol: Route 2

Step 1: α-Alkylation of Diethyl Malonate

  • Rationale: This step introduces the allyl group, which is a precursor to the aldehyde functionality required for the subsequent cyclization to form the pyrrole ring.

  • Procedure:

    • In a suitable solvent, react diethyl malonate with a base (e.g., sodium ethoxide) to form the enolate.

    • Add allyl bromide to the reaction mixture to perform the alkylation.

    • Work up the reaction to isolate the α-allyl diethyl malonate.

Step 2: Cyclization to form the Pyrimidine Ring

  • Rationale: The alkylated diethyl malonate is cyclized with a suitable amidine source to form the six-membered pyrimidine ring.

  • Procedure:

    • React the α-allyl diethyl malonate with an amidine (e.g., formamidine) in the presence of a base to yield a bislactam.

Step 3: Chlorination of the Pyrimidine Ring

  • Rationale: Similar to Route 1, phosphorus oxychloride is used to convert the carbonyl groups of the bislactam to chloro substituents.

  • Procedure:

    • Treat the bislactam with phosphorus oxychloride to obtain the corresponding dichloropyrimidine.

Step 4: Oxidative Cleavage of the Allyl Group

  • Rationale: The terminal double bond of the allyl group is oxidatively cleaved to form an aldehyde. A two-step oxidation using potassium osmate and sodium periodate is a common and effective method.

  • Procedure:

    • React the dichloropyrimidine with a catalytic amount of potassium osmate and a stoichiometric amount of sodium periodate to yield the aldehyde.

Step 5: Cyclization to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: The final step involves an intramolecular cyclization facilitated by ammonia, which also participates in a nucleophilic aromatic substitution (SNAr) reaction.

  • Procedure:

    • Treat the aldehyde with an ammonia source to induce cyclization and formation of the pyrrole ring, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Comparative Analysis of Synthetic Routes

FeatureRoute 1 (from Ethyl Cyanoacetate)Route 2 (from Diethyl Malonate)
Starting Materials Ethyl cyanoacetate, thioureaDiethyl malonate, allyl bromide
Key Reagents Raney nickel, 2-chloroacetaldehyde, POCl₃Potassium osmate, sodium periodate, POCl₃
Overall Yield Reported up to 53%[6]Reported up to 45.8%[4][5]
Scalability Well-established for large-scale production.Suitable for large-scale production.
Safety Considerations Use of Raney nickel (pyrophoric), POCl₃ (corrosive).Use of osmate (toxic), periodate (strong oxidizer), POCl₃ (corrosive).
Advantages Readily available starting materials, well-documented procedures.Avoids the use of Raney nickel.
Disadvantages Use of hazardous Raney nickel.Use of toxic and expensive osmium catalyst.

Visualization of Synthetic Workflows

Route 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Route 1 Ethyl Cyanoacetate + Thiourea Ethyl Cyanoacetate + Thiourea 2-Mercapto-4-amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine Ethyl Cyanoacetate + Thiourea->2-Mercapto-4-amino-6-hydroxypyrimidine NaOEt, EtOH 4-Amino-6-hydroxypyrimidine 4-Amino-6-hydroxypyrimidine 2-Mercapto-4-amino-6-hydroxypyrimidine->4-Amino-6-hydroxypyrimidine Raney Ni, NH3(aq) 7H-Pyrrolo[2,3-d]pyrimidin-4-ol 7H-Pyrrolo[2,3-d]pyrimidin-4-ol 4-Amino-6-hydroxypyrimidine->7H-Pyrrolo[2,3-d]pyrimidin-4-ol ClCH2CHO, NaOAc 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-Pyrrolo[2,3-d]pyrimidin-4-ol->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3

Caption: Synthetic pathway for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting from ethyl cyanoacetate.

Route 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_1 Route 2 Diethyl Malonate Diethyl Malonate α-Allyl Diethyl Malonate α-Allyl Diethyl Malonate Diethyl Malonate->α-Allyl Diethyl Malonate Base, Allyl Bromide Bislactam Bislactam α-Allyl Diethyl Malonate->Bislactam Amidine Dichloropyrimidine Dichloropyrimidine Bislactam->Dichloropyrimidine POCl3 Aldehyde Aldehyde Dichloropyrimidine->Aldehyde K2OsO4, NaIO4 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aldehyde->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine NH3

Caption: Synthetic pathway for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting from diethyl malonate.

Application in the Synthesis of Tofacitinib

The critical intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a cornerstone in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. The chloro group at the 4-position is readily displaced by nucleophiles, allowing for the introduction of the piperidine moiety, a key structural feature of Tofacitinib.[7][8]

The synthesis of Tofacitinib typically involves the nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a chiral piperidine derivative, followed by further functional group manipulations to arrive at the final active pharmaceutical ingredient (API). The efficiency and purity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate directly impact the overall yield and quality of the final drug product.

Tofacitinib_Synthesis cluster_2 Tofacitinib Synthesis 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Tofacitinib Intermediate Tofacitinib Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->Tofacitinib Intermediate Nucleophilic Substitution Chiral Piperidine Derivative Chiral Piperidine Derivative Chiral Piperidine Derivative->Tofacitinib Intermediate Tofacitinib Tofacitinib Tofacitinib Intermediate->Tofacitinib Further Steps

Caption: General scheme for the synthesis of Tofacitinib utilizing the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Conclusion and Future Perspectives

The large-scale synthesis of 4H-pyrrolo[2,3-d]pyrimidine intermediates is a well-established field with multiple viable routes. The choice of a particular synthetic strategy depends on factors such as cost of starting materials, scalability, safety, and environmental considerations. The protocols and comparative analysis provided in this guide offer a solid foundation for researchers and process chemists to make informed decisions for their specific needs.

Future advancements in this area will likely focus on the development of greener and more cost-effective synthetic methods, including the use of novel catalysts and flow chemistry techniques to improve efficiency and reduce waste. As the demand for targeted therapies based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold continues to grow, so too will the need for innovative and sustainable manufacturing processes.

References

  • Metallurgical and Materials Engineering. Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Available from: [Link]

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available from: [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]

  • ResearchGate. Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF. Available from: [Link]

Sources

Application Note: Solid-Phase Synthesis of 4H-Pyrrolo[2,3-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the "Peptoid-Directed Annulation" strategy, a robust and modular method for generating 4H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) libraries on solid support.

Executive Summary & Strategic Rationale

The 4H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors) due to its ability to mimic the adenosine moiety of ATP while offering distinct hydrogen-bonding capabilities.

Traditional solution-phase synthesis of this core often suffers from tedious purification steps and limited diversity at the N-7 and C-6 positions. This guide details a Solid-Phase Synthesis (SPS) protocol that leverages a "submonomer" peptoid approach. By constructing the pyrrole ring on-resin via an intramolecular Knoevenagel-type condensation, researchers can achieve:

  • High Diversity: Independent variation of substituents at N-7, C-6, C-4, and C-2.

  • Operational Efficiency: "Split-and-pool" compatibility and filtration-based purification.

  • Speed: Microwave-assisted coupling steps reduce reaction times from hours to minutes.

Synthetic Strategy & Mechanism

The core logic of this protocol relies on converting a resin-bound peptoid (N-substituted glycine oligomer) into the pyrrole ring of the target scaffold.

Mechanistic Pathway[1]
  • Peptoid Assembly: A resin-bound amine is acylated with bromoacetic acid, followed by displacement with a primary amine (R¹-NH₂). This creates a secondary amine on the solid support.

  • Scaffold Capture (SₙAr): The secondary amine undergoes nucleophilic aromatic substitution with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde .

  • Annulation: Base-mediated intramolecular condensation between the active methylene of the peptoid backbone and the pendant aldehyde closes the pyrrole ring.

  • Diversification: The remaining chloride at C-4 is displaced by a second amine (R²-NH₂), and the scaffold is cleaved.

Workflow Visualization

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Acylation Acylation (Bromoacetic Acid/DIC) Deprotect->Acylation Displacement Amine Displacement (R¹-NH₂) Acylation->Displacement Microwave Capture SₙAr Capture (Pyrimidine Aldehyde) Displacement->Capture Formation of Intermediate Cyclization Annulation (DBU/DMF) Capture->Cyclization Ring Closure Diversification C-4 Substitution (R²-NH₂) Cyclization->Diversification Cleavage TFA Cleavage & Isolation Diversification->Cleavage Final Library

Figure 1: Step-wise workflow for the solid-phase assembly of the 7-deazapurine scaffold.

Detailed Protocols

Materials & Equipment[2][3][4][5]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). High loading is acceptable due to the robust nature of the chemistry.

  • Reagents: Bromoacetic acid, DIC (N,N'-Diisopropylcarbodiimide), 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvents: DMF (Anhydrous), DCM, MeOH, TFA.

  • Equipment: Microwave synthesizer (e.g., Biotage Initiator or CEM Discover) capable of maintaining 35–80°C.

Protocol 1: Resin Preparation & Peptoid Assembly

Objective: To construct the "pre-scaffold" secondary amine on the solid support.

  • Swelling: Place Rink Amide MBHA resin (100 mg) in a syringe reactor. Swell in DMF for 2 hours at room temperature (RT).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

  • Bromoacetylation (Microwave):

    • Add Bromoacetic acid (1.0 M in DMF, 5 equiv) and DIC (1.0 M in DMF, 5 equiv) to the resin.

    • Irradiate: Microwave at 35°C for 2 × 15 seconds (or shake at RT for 30 min if microwave is unavailable).

    • Wash resin thoroughly with DMF.[1]

  • Amine Displacement (Introduction of R¹):

    • Add primary amine solution (R¹-NH₂, 2.0 M in DMSO/DMF 1:1, 10 equiv).

    • Irradiate: Microwave at 60°C for 3 × 1 min (pulse method prevents localized overheating).

    • Wash with DMF (5x).

    • QC Check: Perform a Chloranil test. A blue color indicates the presence of the secondary amine.

Protocol 2: Scaffold Construction (The Core Step)

Objective: To couple the pyrimidine precursor and cyclize the ring.

  • SₙAr Coupling:

    • Prepare a solution of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (5 equiv) and DIEA (10 equiv) in DMF.

    • Add to the resin-bound peptoid.[1]

    • Shake at RT for 2 hours or Microwave at 50°C for 20 min.

    • Wash with DMF (5x).

  • Cyclization (Annulation):

    • Add DBU (5 equiv) in DMF to the resin.

    • Shake at RT for 2 hours. The color of the resin typically deepens, indicating conjugation.

    • Wash with DMF (3x), DCM (3x).

    • Result: This step forms the 4-chloro-6,7-dihydro-7-substituted-pyrrolo[2,3-d]pyrimidine core.

Protocol 3: Library Diversification (C-4) & Cleavage

Objective: To introduce the final diversity element and release the compound.

  • C-4 Displacement (Introduction of R²):

    • Add amine R²-NH₂ (5–10 equiv) and DIEA (10 equiv) in NMP or DMF.

    • Irradiate: Microwave at 80°C for 30–60 min. (Aromatic nucleophilic substitution on the deazapurine core requires higher energy than the initial peptoid displacement).

    • Wash with DMF, MeOH, DCM.

  • Cleavage:

    • Treat resin with cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Shake for 2 hours at RT.

    • Collect filtrate, evaporate TFA under nitrogen flow.

    • Precipitate in cold diethyl ether and centrifuge to isolate the crude solid.

Quantitative Performance & Optimization

The following data summarizes typical yields and purities observed using this protocol based on validation studies (Lee et al., 2012).

VariableConditionTypical Yield (Crude)Typical Purity (HPLC)Notes
Resin Rink Amide MBHAN/AHighStable to microwave heating.
Cyclization Base DBU (5 eq)>90% (Step)>85%Stronger bases (e.g., t-BuOK) may degrade resin.
Microwave Temp 60°C - 80°CN/AN/A>90°C risks premature cleavage or linker degradation.
Overall Library 5-Step Sequence35% - 65% >80% Yield depends heavily on the nucleophilicity of R²-NH₂.

Troubleshooting Guide

Issue: Low Yield of C-4 Substitution
  • Cause: Steric hindrance of the amine R² or deactivation of the pyrimidine ring.

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) to increase reaction temperature capability (up to 100°C). Use a Lewis acid catalyst (e.g., ZnCl₂) if thermal boosting is insufficient.

Issue: Incomplete Cyclization
  • Cause: "Wet" solvents preventing the condensation.

  • Solution: Ensure DMF is anhydrous. The Knoevenagel condensation releases water; using molecular sieves in the reaction vessel (if not using solid phase) or refreshing the DBU solution halfway through can drive equilibrium.

Issue: Resin Aggregation
  • Cause: "Sticky" peptoid intermediates.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP blends) during washing steps to ensure polymer chains remain solvated.

References

  • Lee, J. H., & Lim, H. S. (2012).[2] Solid-phase synthesis of tetrasubstituted pyrrolo[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 10(21), 4229-4235.[2]

  • Deng, X., & Mani, N. S. (2006). Microwave-assisted synthesis of pyrrolo[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 43(5), 1395-1400.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Trautman, C. K., et al. (2023).[3] Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry.

  • Perveen, S., et al. (2023). Microwave-Assisted Multicomponent Synthesis of Pyrrolo[2,3-d]Pyrimidinone Derivatives. Zenodo.

Sources

Application Notes and Protocols for Enzymatic Assays of 4H-Pyrrolo[2,3-d]pyrimidine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor

The 4H-pyrrolo[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] Its structural resemblance to adenine, the purine core of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases.[1] This structural mimicry provides a versatile platform for designing potent and selective inhibitors of critical kinases implicated in various cancers and inflammatory diseases, including Janus kinases (JAKs), Src family kinases (SFKs), and vascular endothelial growth factor receptors (VEGFRs).[2]

The successful development of drugs centered on this scaffold necessitates robust and reliable enzymatic assays to accurately determine inhibitor potency (typically as IC50 values), selectivity, and mechanism of action. This guide provides an in-depth overview of the key enzymatic assays and detailed protocols tailored for the characterization of 4H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Pillar 1: Foundational Principles of Kinase Inhibition Assays

The core principle of a kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate (a protein or peptide). The inhibitory effect of a compound is then quantified by the reduction in this enzymatic activity. A variety of assay formats are available, each with its own advantages and considerations.[3] The choice of assay depends on factors such as the specific kinase, the required throughput, and the available instrumentation.

For 4H-pyrrolo[2,3-d]pyrimidine-based inhibitors, which are primarily ATP-competitive, it is crucial to perform assays under conditions that accurately reflect this mechanism. This includes careful consideration of the ATP concentration, as it will directly influence the apparent potency of the inhibitor.[4]

The following sections will detail three widely used and robust assay formats: a luminescence-based assay for quantifying ADP production, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for detecting product formation, and the "gold standard" radioactive assay for direct measurement of phosphate incorporation.

Pillar 2: Assay Selection and Methodologies

Luminescence-Based ADP Detection: The ADP-Glo™ Kinase Assay

Causality Behind Experimental Choice: The ADP-Glo™ Kinase Assay is a powerful and versatile platform for studying kinase activity. It measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[5][6][7] This assay is particularly well-suited for high-throughput screening (HTS) due to its simple, homogeneous "add-mix-read" format and high sensitivity.[5][7] Furthermore, its ability to tolerate high concentrations of ATP makes it ideal for characterizing ATP-competitive inhibitors like those based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold, allowing for the determination of inhibitor potency at ATP concentrations that mimic physiological conditions.[4][8]

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Luminescence KR Kinase, Substrate, ATP, Inhibitor KR_Incubate Incubate at RT KR->KR_Incubate ADP_Produced ADP Produced KR_Incubate->ADP_Produced Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent ADP_Produced->Add_ADP_Glo_Reagent Deplete_ATP Deplete remaining ATP Add_ADP_Glo_Reagent->Deplete_ATP Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Deplete_ATP->Add_Kinase_Detection_Reagent ADP_to_ATP ADP converted to ATP Add_Kinase_Detection_Reagent->ADP_to_ATP Luciferase_Reaction ATP + Luciferin -> Light ADP_to_ATP->Luciferase_Reaction Measure Luminescence Measure Luminescence Luciferase_Reaction->Measure Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: IC50 Determination for a 4H-Pyrrolo[2,3-d]pyrimidine Inhibitor against JAK1

This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific kinase-inhibitor pair.

Materials:

  • JAK1 Kinase (recombinant)

  • Peptide Substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • 4H-Pyrrolo[2,3-d]pyrimidine-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4H-pyrrolo[2,3-d]pyrimidine inhibitor in DMSO. A 10-point dose-response curve is recommended for accurate IC50 determination.[9] Further dilute the inhibitor solutions in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the JAK1 enzyme and peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase to accurately assess ATP-competitive inhibition.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[12] Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the luminescence from the vehicle control (no inhibitor) as 100% activity and the background as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Self-Validation:

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Positive Control: Include a known kinase inhibitor (e.g., staurosporine) as a positive control to validate the assay performance.[3]

ParameterRecommended ValueRationale
ATP Concentration At or near KmMimics physiological competition for ATP-competitive inhibitors.
Enzyme Concentration Linear range of activityEnsures the reaction rate is proportional to enzyme concentration.[13]
Substrate Concentration At or above KmEnsures the reaction is not substrate-limited.
Incubation Time Within initial velocityAvoids substrate depletion and product inhibition.[13]
DMSO Concentration ≤ 1%Minimizes solvent effects on enzyme activity.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Causality Behind Experimental Choice: TR-FRET assays are another popular choice for kinase inhibitor screening due to their homogeneous format and high signal-to-noise ratio.[15][16] This technology combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces background fluorescence from scattered light and auto-fluorescent compounds.[16][17][18] In a typical kinase TR-FRET assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor are used. The kinase-mediated phosphorylation of the substrate is detected by the binding of the antibody, bringing a lanthanide-labeled streptavidin (donor) and the acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow:

TR_FRET_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection KR Kinase, Biotinylated Substrate, ATP, Inhibitor KR_Incubate Incubate at RT KR->KR_Incubate Phospho_Substrate Phosphorylated Biotinylated Substrate KR_Incubate->Phospho_Substrate Add_Detection_Mix Add Detection Mix: - Eu-Streptavidin (Donor) - Phospho-Ab-Acceptor Phospho_Substrate->Add_Detection_Mix FRET_Complex Formation of Donor-Acceptor Complex Add_Detection_Mix->FRET_Complex Excite Donor & Measure TR-FRET Excite Donor & Measure TR-FRET FRET_Complex->Excite Donor & Measure TR-FRET Radiometric_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Separation & Detection KR Kinase, Substrate, [γ-³²P]ATP, Inhibitor KR_Incubate Incubate at 30°C KR->KR_Incubate Phospho_Substrate_32P ³²P-Labeled Substrate KR_Incubate->Phospho_Substrate_32P Stop_Reaction Stop Reaction (e.g., with acid) Phospho_Substrate_32P->Stop_Reaction Filter_Binding Spot onto Filter Membrane (e.g., P81) Stop_Reaction->Filter_Binding Wash_Filter Wash to remove unincorporated [γ-³²P]ATP Filter_Binding->Wash_Filter Measure Radioactivity\n(Scintillation Counting) Measure Radioactivity (Scintillation Counting) Wash_Filter->Measure Radioactivity\n(Scintillation Counting)

Caption: Workflow of a Radiometric Kinase Assay.

Protocol: IC50 Determination for a 4H-Pyrrolo[2,3-d]pyrimidine Inhibitor

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Non-radioactive ATP

  • 4H-pyrrolo[2,3-d]pyrimidine-based inhibitor

  • Kinase Reaction Buffer

  • Stop Solution (e.g., phosphoric acid)

  • P81 phosphocellulose filter paper or other suitable membrane

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare a master mix for the kinase reaction containing kinase, substrate, and kinase buffer.

  • Kinase Reaction:

    • In microcentrifuge tubes, add the diluted inhibitor or vehicle.

    • Add the kinase reaction master mix.

    • Initiate the reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). [19]4. Reaction Termination and Separation:

    • Stop the reaction by adding an aliquot of the reaction mixture to a tube containing a stop solution.

    • Spot the terminated reaction mixture onto a P81 phosphocellulose filter paper. [20] * Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition:

    • Place the washed filter papers into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Determine the counts per minute (CPM) for each reaction.

    • Normalize the data and perform a sigmoidal dose-response curve fit to determine the IC50 value.

Self-Validation:

  • Linearity: Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration.

  • Background Controls: Include no-enzyme and no-substrate controls to determine the background signal.

Pillar 3: Data Interpretation and Trustworthiness

Accurate determination of an inhibitor's potency is critical for its progression in the drug discovery pipeline. The IC50 value, while a valuable metric, is dependent on the assay conditions. For ATP-competitive inhibitors like the 4H-pyrrolo[2,3-d]pyrimidine series, the IC50 value will increase with increasing ATP concentration. Therefore, it is imperative to report the ATP concentration at which the IC50 was determined.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
High background signal Contaminated reagents; non-specific binding of substrate or antibody.Use high-purity reagents; optimize washing steps; include appropriate controls.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentration; short incubation time.Optimize assay conditions (enzyme, substrate, ATP concentrations, and time). [14]
Poor curve fit for IC50 Incorrect inhibitor dilutions; compound precipitation; compound interference.Check serial dilutions; ensure compound solubility in assay buffer; test for compound auto-fluorescence or quenching in FRET/luminescence assays.
Inconsistent results Pipetting errors; temperature fluctuations; reagent instability.Use calibrated pipettes; ensure consistent incubation temperatures; prepare fresh reagents.

By implementing these robust protocols and adhering to the principles of self-validation and careful data interpretation, researchers can confidently and accurately characterize the inhibitory potential of novel 4H-pyrrolo[2,3-d]pyrimidine-based compounds, accelerating the development of new targeted therapies.

References

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. (n.d.). Retrieved from [Link]

  • What is the role of radioactive labelled ATP in kinase activity assay? - ResearchGate. (2022). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed. (2020). Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020). Retrieved from [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. (n.d.). Retrieved from [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. (n.d.). Retrieved from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - JoVE. (2017). Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (2023). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). Retrieved from [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - NIH. (2023). Retrieved from [Link]

  • TR-FRET Measurements | BMG LABTECH. (n.d.). Retrieved from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. (2025). Retrieved from [Link]

  • (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. (2018). Retrieved from [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. (2023). Retrieved from [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (n.d.). Retrieved from [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.). Retrieved from [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs. (n.d.). Retrieved from [Link]

  • FRET and TR-FRET Assays - ICE Bioscience. (n.d.). Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). Retrieved from [Link]

  • A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP - PubMed. (1983). Retrieved from [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. (n.d.). Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025). Retrieved from [Link]

  • JAK1 Assay Service - BPS Bioscience. (n.d.). Retrieved from [Link]

Sources

Application Note: Evaluation of Cytotoxicity and Mechanism of Action for 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) represents a "privileged structure" in medicinal chemistry. By replacing the N-7 of the purine ring with a carbon, this scaffold mimics the adenine moiety of ATP while altering hydrogen bonding capabilities and electron density. This modification is central to the design of potent ATP-competitive kinase inhibitors, including FDA-approved drugs like Ruxolitinib (JAK1/2 inhibitor) and Tofacitinib (JAK1/3 inhibitor).

Evaluating the cytotoxicity of these derivatives requires a nuanced approach. Unlike non-specific toxins, kinase inhibitors often induce cytostasis (cell cycle arrest) before, or instead of, acute cytotoxicity (membrane rupture/necrosis). Standard colorimetric assays (e.g., MTT) can underestimate potency or misidentify the mechanism of action (MoA).

This guide outlines a tiered screening approach designed to:

  • Accurately quantify potency (IC50/GI50) using ATP-based luminescence.

  • Distinguish between cytostatic and cytotoxic effects.

  • Validate the Mechanism of Action (MoA) via apoptosis and cell cycle analysis.

Mechanistic Pathway: JAK-STAT Inhibition

The following diagram illustrates the primary mechanism by which pyrrolo[2,3-d]pyrimidines (e.g., Ruxolitinib) exert cytotoxic/cytostatic effects in neoplastic cells.

JAK_STAT_Pathway Compound 4H-Pyrrolo[2,3-d]pyrimidine (Inhibitor) JAK JAK Kinase (ATP Pocket) Compound->JAK ATP Competition (Blockade) Receptor Cytokine Receptor Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Inhibited by Drug Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Outcome Apoptosis & G1 Cell Cycle Arrest Nucleus->Outcome Downregulation of Bcl-xL, Cyclin D

Figure 1: Mechanism of ATP-competitive inhibition by pyrrolo[2,3-d]pyrimidines preventing STAT phosphorylation and inducing apoptosis.

Compound Handling & Preparation[1][2][3][4]

Critical Warning: Pyrrolo[2,3-d]pyrimidine derivatives often exhibit poor aqueous solubility due to the planar, aromatic heterocycle. Improper handling leads to micro-precipitation in the assay well, causing false negatives (loss of potency) or false positives (light scattering in optical assays).

Protocol: Stock Solution Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid concentrations >50 mM to prevent crashing out upon freeze-thaw.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Visual Check: Before every assay, centrifuge the thawed stock at 10,000 x g for 1 minute. If a pellet is visible, sonicate for 5 minutes.

Primary Screen: ATP-Based Luminescence Viability Assay

Why this assay? While MTT/MTS assays are cheaper, they rely on mitochondrial reductase activity, which can be chemically interfered with by kinase inhibitors or metabolically decoupled during cell cycle arrest. ATP quantification (e.g., CellTiter-Glo®) is the gold standard for kinase inhibitors as it is linearly proportional to viable cell number and highly sensitive.

Experimental Workflow

Assay_Workflow Seeding Day 0: Seed Cells (384/96-well) Treatment Day 1: Compound Addition (Serial Dilution) Seeding->Treatment Adherence Incubation Incubation (24h - 72h) Treatment->Incubation Reagent Add ATP Reagent Incubation->Reagent Lysis Lysis & Luciferase Rxn Reagent->Lysis 10 min shake Read Read Luminescence (RLU) Lysis->Read

Figure 2: Optimized workflow for high-throughput ATP-based cytotoxicity screening.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed cells (e.g., K-562, HEL, or solid tumor lines) in white-walled, clear-bottom 96-well plates.

    • Density: 2,000–5,000 cells/well. (Optimization required: Ensure cells are in log-phase growth at t=72h).

    • Volume: 90 µL per well.

    • Control: Include "No Cell" wells (media only) for background subtraction.

  • Compound Treatment (24h post-seeding):

    • Prepare a 10x intermediate dilution plate in media (max 5% DMSO).

    • Add 10 µL of 10x compound to the 90 µL cells.

    • Final DMSO: Must be

      
       to avoid solvent toxicity.
      
    • Dose Range: 9-point serial dilution (e.g., 10 µM down to 1 nM).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2. (Kinase inhibitors often require >48h to show phenotype).

  • Detection:

    • Equilibrate plate and detection reagent to room temperature (RT).

    • Add 100 µL of ATP detection reagent (e.g., CellTiter-Glo) to each well.

    • Orbitally shake for 2 minutes (crucial for lysing aggregates).

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read on a luminometer (integration time: 0.5–1.0 sec).

Secondary Assay: Multiplexed Apoptosis (Caspase 3/7)

Scientific Rationale: A drop in ATP indicates fewer viable cells but does not define how they died. Pyrrolo[2,3-d]pyrimidines typically induce apoptosis via the intrinsic pathway (Bcl-2/Bax axis). This assay multiplexes a fluorescent cytotoxicity dye (membrane integrity) with a luminescent Caspase 3/7 substrate.

Protocol
  • Reagent Prep: Prepare Caspase-Glo 3/7 reagent containing a DNA-binding dye (e.g., CellTox Green) that is impermeable to live cells.

  • Addition: Add reagent directly to the treated cells (same volume as media).

  • Sequential Read:

    • Read 1 (Fluorescence): Ex 485nm / Em 520nm. Signal = Necrosis/Primary Cytotoxicity.

    • Read 2 (Luminescence): Signal = Apoptosis (Caspase activation).

  • Interpretation:

    • High Luminescence + Low Fluorescence: Early Apoptosis (Desired for kinase inhibitors).

    • High Luminescence + High Fluorescence: Late Apoptosis/Secondary Necrosis.

    • Low Luminescence + High Fluorescence: Primary Necrosis (Potential off-target toxicity).

Mechanism Validation: Cell Cycle Analysis (Flow Cytometry)

Scientific Rationale: Inhibitors of the JAK-STAT or CDK pathways (common targets for this scaffold) often cause cell cycle arrest at the G1/S checkpoint .

Protocol
  • Treatment: Treat 1x10^6 cells in 6-well plates with the compound at IC50 and 5x IC50 concentrations for 24 hours.

  • Fixation:

    • Harvest cells and wash with PBS.

    • Add dropwise to ice-cold 70% ethanol while vortexing.

    • Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase A staining solution.

    • Incubate 30 min at 37°C in the dark.

  • Analysis:

    • Acquire on a Flow Cytometer (Linear scale on FL2/PE channel).

    • Expected Result: An increase in the G0/G1 peak and a decrease in the S-phase population compared to DMSO control.

Data Analysis & Reporting

Quantitative Metrics Table

Summarize your findings using the following structure:

MetricDefinitionSignificance for 7-Deazapurines
IC50 Concentration inhibiting 50% of activity/viability.Primary potency metric.
GI50 Concentration inhibiting 50% of growth (corrected for t=0).Distinguishes cytostasis from killing.
Z' Factor Statistical effect size ($1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)

.
Safety margin.[1][2] Target SI > 10.
Calculation of GI50 (Growth Inhibition)

For cytostatic kinase inhibitors, calculating GI50 is often more accurate than simple IC50.



  • 
    : Optical density/Luminescence of treated wells at 72h.
    
  • 
    : Optical density/Luminescence at time zero (before treatment).
    
  • 
    : Optical density/Luminescence of control wells at 72h.
    

References

  • Sechi, M., et al. (2023). "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4." MDPI Molecules. Link

  • Perlikova, T., et al. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides."[2] Medicinal Research Reviews. Link

  • Kuykendall, A., et al. (2020).[3] "Ruxolitinib in myelofibrosis and polycythemia vera." Therapeutic Advances in Hematology. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

  • Thermo Fisher Scientific. "Cell Cycle Analysis with Propidium Iodide." Link

Sources

Application Notes and Protocols: Developing Cellular Models for 4H-Pyrrolo[2,3-d]pyrimidine Drug Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4H-Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors

The 4H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, is a privileged heterocyclic structure in medicinal chemistry. Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, making it a valuable core for the development of targeted therapies.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[2] Notably, several approved drugs, such as the Janus kinase (JAK) inhibitor tofacitinib, are based on the 4H-pyrrolo[2,3-d]pyrimidine core, highlighting its clinical significance.[3][4]

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. However, translating the biochemical potency of a compound into effective cellular activity is a significant challenge.[6] Cell-based assays are indispensable tools for bridging this gap, providing a more physiologically relevant context to evaluate compound efficacy, identify potential liabilities, and elucidate mechanisms of action.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cellular models for the screening and characterization of 4H-pyrrolo[2,3-d]pyrimidine-based drug candidates. We will delve into the rationale behind cell line selection, provide detailed, step-by-step protocols for key assays, and offer guidance on data analysis and interpretation.

I. Strategic Selection of Cellular Models

The choice of an appropriate cellular model is paramount for the successful screening of 4H-pyrrolo[2,3-d]pyrimidine derivatives. The ideal model should be dependent on the activity of the target kinase for its proliferation and survival, a phenomenon often referred to as "oncogene addiction." This dependency provides a clear and measurable endpoint for assessing the efficacy of a kinase inhibitor.

Here, we focus on three major classes of kinases that are well-established targets for 4H-pyrrolo[2,3-d]pyrimidine-based inhibitors: Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.

Janus Kinase (JAK) Inhibition: The Ba/F3 Cell Model

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune responses and hematopoiesis.[8] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers.[9] Tofacitinib, a 4H-pyrrolo[2,3-d]pyrimidine derivative, is a potent JAK inhibitor.[4][10]

For screening JAK inhibitors, the murine pro-B lymphocyte cell line, Ba/F3 , is an excellent and widely used model system.[11][12][13]

  • Principle of the Assay: Ba/F3 cells are dependent on interleukin-3 (IL-3) for their survival and proliferation.[12] By genetically engineering these cells to express a constitutively active form of a JAK kinase or a fusion protein that activates the JAK-STAT pathway, their survival becomes IL-3 independent and instead relies on the activity of the expressed kinase.[11] Inhibition of the target kinase by a test compound will lead to a dose-dependent decrease in cell proliferation, which can be readily measured.[12]

  • Causality Behind Experimental Choice: The Ba/F3 system provides a clean and specific readout for on-target kinase inhibition. The parental Ba/F3 cells (cultured with IL-3) can be used as a counterscreen to assess off-target cytotoxicity. If a compound inhibits the proliferation of both the engineered and parental cells, it suggests a general cytotoxic effect rather than specific inhibition of the target kinase.

EGFR Inhibition: The PC-9 Human Lung Adenocarcinoma Cell Line

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Activating mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC).[14]

The PC-9 cell line is a human lung adenocarcinoma cell line that harbors an in-frame deletion in exon 19 of the EGFR gene (delE746_A750).[14] This mutation leads to constitutive activation of the EGFR signaling pathway, making the cells highly dependent on EGFR activity for their survival and proliferation.

  • Principle of the Assay: The viability of PC-9 cells is directly linked to the activity of the mutant EGFR.[5] Treatment with an effective EGFR inhibitor will block downstream signaling, leading to cell cycle arrest and apoptosis, which can be quantified using various cell viability assays.[15]

  • Causality Behind Experimental Choice: PC-9 cells represent a clinically relevant model for a subset of NSCLC patients. Screening compounds in this cell line provides a direct measure of their potential therapeutic efficacy in a genetically defined cancer context. Furthermore, gefitinib-resistant PC-9 cell lines (e.g., those harboring the T790M mutation) can be developed to screen for next-generation inhibitors that overcome acquired resistance.[16]

RET Inhibition: The LC-2/ad Human Lung Adenocarcinoma Cell Line

The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of the nervous and renal systems. Chromosomal rearrangements involving the RET gene can lead to the formation of fusion proteins with constitutive kinase activity, which are oncogenic drivers in a subset of NSCLC and thyroid cancers.[17]

The LC-2/ad human lung adenocarcinoma cell line is characterized by the presence of the CCDC6-RET fusion gene.[1][18] This fusion results in constitutive activation of the RET kinase, driving the proliferation and survival of these cells.

  • Principle of the Assay: Similar to the PC-9 model, the LC-2/ad cell line is addicted to the activity of the oncogenic RET fusion protein.[19] Inhibition of RET kinase activity with a test compound will result in a dose-dependent decrease in cell viability.

  • Causality Behind Experimental Choice: The LC-2/ad cell line provides a valuable tool for the discovery and characterization of inhibitors specifically targeting RET fusion-positive cancers.[20] This model allows for the evaluation of compound potency and selectivity in a relevant genomic context.

Cell Line Culture Conditions

Proper cell culture maintenance is critical for obtaining reproducible and reliable screening data.

Cell LineTissue of OriginKey Genetic FeatureCulture MediumSubculture Routine
Ba/F3 Murine Pro-B LymphocyteIL-3 Dependent (Parental)RPMI 1640, 10% FBS, 10 ng/mL murine IL-3Seed at 2-4 x 10^5 cells/mL. Split every 2-3 days.
Ba/F3 (Engineered) Murine Pro-B LymphocyteExpressing target kinaseRPMI 1640, 10% FBSSeed at 2-4 x 10^5 cells/mL. Split every 2-3 days.
PC-9 Human Lung AdenocarcinomaEGFR exon 19 deletionRPMI 1640, 10% FBS, 2 mM L-glutamineSeed at 2-4 x 10,000 cells/cm². Split every 2-3 days.[21]
LC-2/ad Human Lung AdenocarcinomaCCDC6-RET fusion45% RPMI 1640, 45% Ham's F12, 10% FBSAdherent epithelial-like cells. Split every 3-4 days.[22]

II. Cellular Screening Assays: Methodologies and Protocols

A multi-tiered screening approach employing assays that measure different cellular endpoints is recommended to comprehensively characterize the activity of 4H-pyrrolo[2,3-d]pyrimidine derivatives.

Cell Viability and Proliferation Assays

These assays are the workhorses of primary screening, providing a quantitative measure of a compound's effect on cell growth.

This protocol is adapted for a 96-well plate format and measures cell viability using a resazurin-based reagent (e.g., CellTiter-Blue®).

Materials:

  • Engineered Ba/F3 cells (e.g., expressing a constitutively active JAK)

  • Parental Ba/F3 cells

  • Assay medium: RPMI 1640 with 10% FBS

  • IL-3 (for parental cells)

  • Test compounds (4H-pyrrolo[2,3-d]pyrimidine derivatives)

  • Positive control inhibitor (e.g., Tofacitinib for JAK-expressing cells)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom, black-walled plates

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the engineered and parental Ba/F3 cells.

    • Resuspend the cells in the appropriate assay medium (with IL-3 for parental cells, without IL-3 for engineered cells) to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the 96-well plate.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds and the positive control in the assay medium at 2X the final desired concentration.

    • Add 50 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence on a plate reader.

Data Analysis:

  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the data to the vehicle-only control (100% viability).

  • Plot the normalized viability against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[23][24][25]

Cytotoxicity Assays

Cytotoxicity assays measure cell death, providing a distinct yet complementary endpoint to proliferation assays.

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Target cells (e.g., PC-9 or LC-2/ad)

  • Culture medium

  • Test compounds

  • Positive control for cytotoxicity (e.g., a known cytotoxic agent or lysis buffer)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Plate reader capable of measuring absorbance at the appropriate wavelength (typically ~490 nm)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells.

    • Include vehicle-only controls, no-cell controls (medium only), and a maximum LDH release control (cells treated with lysis buffer from the kit).

  • Incubation:

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Stop the reaction if required by the kit protocol.

    • Measure the absorbance on a plate reader.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

    • Spontaneous LDH activity is from the vehicle-only treated cells.

  • Plot the % cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.

Target Engagement Assays

Target engagement assays directly measure the interaction of a compound with its intended kinase target within the cellular environment.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein in live cells.[26][27]

Materials:

  • Host cells (e.g., HEK293)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white, non-binding surface plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection (Day 1):

    • Co-transfect the host cells with the kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in a 96-well plate.

  • Assay (Day 2):

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the test compounds and the tracer to the cells.

    • Incubate at 37°C for the recommended time (e.g., 2 hours).

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the donor (460 nm) and acceptor (610 nm) signals on a BRET-capable plate reader.

Data Analysis:

  • Calculate the raw BRET ratio (Acceptor signal / Donor signal).

  • Normalize the BRET ratio to the vehicle-only control.

  • Plot the normalized BRET ratio against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC₅₀ for target engagement.[26]

III. Visualizing Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental procedures and biological mechanisms.

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Characterization cluster_analysis Data Analysis Cell_Viability Cell Viability/Proliferation Assay (e.g., Ba/F3, PC-9, LC-2/ad) Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Cell_Viability->Cytotoxicity Active Compounds Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Cytotoxicity->Target_Engagement Confirmed Hits IC50_Determination IC50/EC50 Determination Target_Engagement->IC50_Determination Lead_Optimization Lead_Optimization IC50_Determination->Lead_Optimization Prioritized Hits Compound_Library 4H-Pyrrolo[2,3-d]pyrimidine Compound Library Compound_Library->Cell_Viability Dose-response treatment

Caption: High-throughput screening workflow for 4H-pyrrolo[2,3-d]pyrimidine derivatives.

JAK-STAT Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_mono STAT JAK->STAT_mono Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Translocates & Binds DNA STAT_mono->STAT_dimer Dimerizes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Drug 4H-Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Drug->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by 4H-pyrrolo[2,3-d]pyrimidines.

IV. Data Interpretation and Self-Validating Systems

A key principle of robust drug screening is the implementation of self-validating experimental designs. This involves including appropriate controls to ensure that the observed effects are due to the intended mechanism of action.

  • Orthogonal Assays: Employing multiple assays that measure different biological endpoints (e.g., proliferation, cytotoxicity, and target engagement) provides a more complete picture of a compound's activity. A compound that shows potency in all three assays is a much stronger candidate than one that is only active in a single assay.

  • Counterscreens: As mentioned for the Ba/F3 system, using parental cell lines that are not dependent on the target kinase is a powerful way to identify compounds with off-target cytotoxicity. Similarly, for EGFR and RET, cell lines that do not harbor the activating mutations can be used as negative controls.

  • Structure-Activity Relationship (SAR): A consistent SAR, where small changes in the chemical structure of the 4H-pyrrolo[2,3-d]pyrimidine derivatives lead to predictable changes in activity, provides strong evidence for a specific mechanism of action.

V. Conclusion

The development of robust and relevant cellular models is a cornerstone of successful kinase inhibitor drug discovery. The 4H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising starting point for the design of novel therapeutics. By carefully selecting cell lines with target dependency, employing a suite of well-validated cellular assays, and incorporating rigorous data analysis and interpretation, researchers can effectively identify and characterize potent and selective drug candidates. The protocols and strategies outlined in these application notes provide a solid framework for advancing the discovery of the next generation of 4H-pyrrolo[2,3-d]pyrimidine-based medicines.

References

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy. Cancers. [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Bioorganic Chemistry. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Cellosaurus cell line LC-2/ad (CVCL_1373). Cellosaurus. [Link]

  • PC-9 - Culture Collections. Public Health England. [Link]

  • Determination of EGFR inhibition capacity in a PC-9 cell line... ResearchGate. [Link]

  • Ba/F3 transformation assays. Methods in Molecular Biology. [Link]

  • Tofacitinib. StatPearls. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. [Link]

  • Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research. [Link]

  • XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Pfizer Medical. [Link]

  • Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling. Oncotarget. [Link]

  • Establishment and characterization of a human lung adenocarcinoma cell line (LC-2/ad) producing alpha 1-antitrypsin in vitro. Pathology International. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules. [Link]

  • BaF3 Cell Proliferation Assay Services. Reaction Biology. [Link]

  • Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget. [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Vala Sciences. [Link]

  • Tofacitinib. Versus Arthritis. [Link]

  • Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives. Cancers. [Link]

  • Inhibition of Src, EGFR, and cell viability by candidate compounds in different cell lines. ResearchGate. [Link]

  • Cellosaurus cell line PC-9 (CVCL_B260). Cellosaurus. [Link]

  • What is the mechanism of Tofacitinib Citrate?. Patsnap Synapse. [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • Drug dose-response data analysis. Towards Data Science. [Link]

  • “Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping. Chemical Research in Toxicology. [Link]

  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. ICE Bioscience. [Link]

  • Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. Molecules. [Link]

  • Utilization of lung cancer cell lines for the study of lung cancer stem cells (Review). International Journal of Oncology. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Human Lung adenocarcinoma cell line PC-9. BioHippo. [Link]

  • BaF3 Assays. PharmaLegacy. [Link]

  • Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link]

Sources

Application Note: In Vivo Experimental Design for 4H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers optimizing 4H-pyrrolo[2,3-d]pyrimidine derivatives (7-deazapurines). This scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Tofacitinib , Ruxolitinib , and Baricitinib .

Introduction: The Scaffold & Mechanism

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) functions as a bioisostere of adenine. By removing the N-7 nitrogen of the purine ring, these compounds retain high affinity for the ATP-binding pocket of kinases while altering hydrogen bond donor/acceptor profiles to improve selectivity and metabolic stability.

Primary Biological Targets:

  • Janus Kinases (JAKs): Tofacitinib (JAK1/3), Ruxolitinib (JAK1/2).

  • Bruton's Tyrosine Kinase (BTK): B-cell malignancies.

  • Receptor Tyrosine Kinases: EGFR (T790M/C797S mutants), RET, and TrkA.

Core Signaling Pathway (JAK/STAT Example)

The following diagram illustrates the critical signaling node often targeted by this scaffold.

JAK_STAT_Pathway Ligand Cytokine (IL-6/IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/2/3 (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Compound Inhibitor->JAK ATP Competition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action. The pyrrolo[2,3-d]pyrimidine scaffold competitively inhibits ATP binding at the JAK activation loop, preventing STAT phosphorylation and downstream inflammatory gene transcription.

Pre-clinical Formulation Strategy

Solubility is the primary bottleneck for this scaffold due to the planar, lipophilic nature of the fused heterocyclic rings.

A. Solubility Profiling

Before in vivo dosing, determine thermodynamic solubility in:

  • PBS (pH 7.4): Baseline.

  • SGF (Simulated Gastric Fluid, pH 1.2): Predicts oral absorption.

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Predicts intestinal absorption.

B. Validated Vehicle Recipes

Select the vehicle based on the route of administration (ROA).

ROAFormulation VehiclePreparation ProtocolNotes
IV (Bolus) 10% DMSO + 10% Solutol HS-15 + 80% PBS Dissolve compound in DMSO first. Add Solutol (warmed). Slowly add PBS with vortexing.Max Vol: 5 mL/kg. Filter sterilize (0.22 µm).
PO (Oral) 0.5% Methylcellulose (MC) + 0.5% Tween 80 Suspend compound in Tween 80.[1] Slowly add MC solution while sonicating.Max Vol: 10 mL/kg. Creates a stable suspension.
PO (Alt) 20% HP-β-Cyclodextrin in Water (pH 4.0) Dissolve CD in water. Adjust pH. Add compound. Sonicate 30 min.Best for compounds with pH-dependent solubility.
IP 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline Mix organic solvents first. Add saline last to prevent precipitation.Monitor for peritonitis with repeated dosing.

Pharmacokinetics (PK) Study Design

Objective: Determine


, 

, and Oral Bioavailability (%F).
Protocol Workflow
  • Animals: Male CD-1 or C57BL/6 mice (n=3 per timepoint).

  • Fasting: Fast animals for 4 hours pre-dose (water ad libitum).

  • Dosing:

    • Group A (IV): 1 mg/kg (Assess clearance).

    • Group B (PO): 10 mg/kg (Assess absorption).[2]

  • Sampling:

    • Method: Serial tail vein microsampling (15 µL) or retro-orbital bleed.

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: LC-MS/MS (MRM mode).

    • Internal Standard: Tofacitinib (if structurally distinct) or deuterated analog.

Efficacy Model A: Oncology (Xenograft)

Target: EGFR-mutant or RET-driven solid tumors (e.g., NSCLC).[1] Rationale: Pyrrolo[2,3-d]pyrimidines effectively penetrate solid tumors. This protocol validates tumor regression.[1]

Step-by-Step Protocol
  • Cell Line Prep:

    • Use PC-9 (EGFR del19) or Ba/F3 (engineered with RET fusion).

    • Resuspend

      
       cells in 100 µL Matrigel/PBS (1:1).
      
  • Implantation:

    • Inject subcutaneously into the right flank of BALB/c nude or SCID mice.

  • Randomization (Self-Validating Step):

    • Wait until tumors reach 150–200 mm³ (approx. 10-14 days).

    • Critical: Randomize mice into groups so that mean tumor volume (MTV) is identical across groups (p > 0.9).

  • Treatment Groups (n=8-10/group):

    • Vehicle Control: (e.g., 0.5% MC).[1]

    • Positive Control: Osimertinib (5 mg/kg QD) or Selpercatinib (for RET).

    • Test Compound Low: 10 mg/kg QD.

    • Test Compound High: 30 mg/kg QD.[1]

  • Dosing Duration: 21 Days.

  • Readouts:

    • Measure tumor volume (TV) every 3 days:

      
      .
      
    • Calculate Tumor Growth Inhibition (TGI):

      
      .
      

Efficacy Model B: Autoimmune (Collagen-Induced Arthritis)

Target: JAK1/3 Inhibition (Rheumatoid Arthritis). Rationale: This is the "Gold Standard" model for Tofacitinib-like compounds.

Experimental Workflow Diagram

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Injection (CII in IFA) Day0->Day21 Induction Phase Day28 Day 28: Onset of Arthritis (Randomization) Day21->Day28 Disease Dev Treatment Days 28-42: Daily Oral Dosing (QD or BID) Day28->Treatment Therapeutic Mode Analysis Day 42: Histology & Micro-CT Treatment->Analysis Endpoint

Figure 2: CIA Model Timeline. Therapeutic dosing begins after disease onset (Day 28) to mimic clinical intervention.

Step-by-Step Protocol
  • Induction:

    • Animals: Male DBA/1J mice (susceptible MHC haplotype).

    • Emulsion: Mix Bovine Type II Collagen (CII) with Complete Freund's Adjuvant (CFA) 1:1. Ensure stable emulsion (drop test).

    • Injection: 100 µL intradermal at tail base (Day 0). Boost with CII/IFA on Day 21.

  • Scoring (Clinical Score):

    • Score paws 0-4 (0=Normal, 4=Severe ankylosis). Max score = 16/mouse.

    • Start scoring on Day 25.

  • Dosing:

    • Begin when mean clinical score reaches 2-4 (approx. Day 28).

    • Dose: 10, 30 mg/kg PO BID (JAK inhibitors often have short half-lives).

  • Endpoint (Day 42):

    • Serum: Measure anti-CII antibodies and IL-6 levels.

    • Histology: H&E stain of hind paws. Score for synovial hyperplasia and bone erosion.

Pharmacodynamics (PD) & Biomarker Validation

To confirm the mechanism, you must demonstrate target inhibition in vivo.

Protocol: Ex Vivo pSTAT Analysis
  • Challenge: Administer IL-6 (10 µ g/mouse , IP) to stimulate STAT3 phosphorylation 1 hour after the last compound dose.

  • Harvest: 15 minutes post-IL-6, harvest liver (rich in JAK/STAT) or spleen.

  • Lysis: Homogenize tissue in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Ab: Anti-pSTAT3 (Tyr705).

    • Normalization: Total STAT3 or GAPDH.

  • Criterion: >50% reduction in pSTAT3 relative to Vehicle+IL-6 group confirms target engagement.

Safety & Toxicity Markers

Pyrrolo[2,3-d]pyrimidines (especially JAK2 inhibitors) carry specific risks (anemia).

ParameterMethodWarning Signal
Body Weight Daily weighing>15% loss requires "drug holiday" or euthanasia.
CBC (Complete Blood Count) Terminal cardiac punctureRBC/Hgb drop: Indicates JAK2 (EPO) inhibition. Neutropenia: Indicates JAK2/General toxicity.
Liver Enzymes Serum ALT/AST>3x Upper Limit of Normal (ULN) suggests hepatotoxicity.

References

  • Vertex AI Search. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry.

  • Vertex AI Search. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

  • Vertex AI Search. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Publications.

  • Vertex AI Search. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. ACS Publications.

  • Vertex AI Search. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed.

  • Vertex AI Search. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4H-Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H-pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important class of heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in numerous clinically relevant molecules, and its efficient synthesis is crucial for advancing drug discovery programs.

This document provides a flexible framework for addressing common challenges, moving beyond rigid protocols to empower you with the scientific rationale behind optimizing your reaction conditions.

I. Overview of Synthetic Strategies

The construction of the 4H-pyrrolo[2,3-d]pyrimidine scaffold can be approached through several synthetic routes. The most prevalent strategies involve the formation of the pyrimidine ring onto a pre-existing pyrrole or, more commonly, the construction of the pyrrole ring onto a pyrimidine precursor. A key intermediate in many of these syntheses is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , a versatile building block for further functionalization through cross-coupling and nucleophilic substitution reactions.[1][2][3][4]

A common synthetic sequence starts from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are then employed to introduce diversity at the 4-position.[5]

II. Troubleshooting Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives, providing potential causes and actionable solutions.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are workhorse transformations for the functionalization of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. However, their success is highly dependent on a range of factors.

Answer: A stalled Suzuki-Miyaura coupling can be due to several factors, primarily related to the catalyst, base, or solvent system.

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system can coordinate to the palladium center, leading to catalyst poisoning.[6][7][8]

    • Solution: Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, or RuPhos are often effective. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can also overcome partial deactivation.

  • Ineffective Base: The choice of base is critical for the transmetalation step.

    • Solution: For Suzuki couplings with chloro-heterocycles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[9] Ensure the base is finely powdered and anhydrous, as water can impact the reaction, although in some cases, a small amount of water is necessary for reactions with anhydrous bases like K₃PO₄.

  • Improper Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base to some extent.

    • Solution: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard.[9] It is crucial to thoroughly degas the solvent to prevent oxidation of the palladium catalyst. Microwave-assisted heating can sometimes improve reaction rates and yields.[10]

Answer: Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction.

  • Cause: This can be caused by the presence of a hydride source in the reaction mixture. Certain bases or impurities in the solvent can act as hydride donors.[9]

  • Solution:

    • Ensure all solvents are anhydrous and of high purity.

    • Consider switching to a different base that is less likely to act as a hydride source.

    • Minimize reaction time; prolonged heating can promote dehalogenation.

Answer: Low yields in Buchwald-Hartwig aminations of this substrate are often due to similar issues as in Suzuki couplings, with a few specific considerations for the amine coupling partner.

  • Steric Hindrance: Bulky amines or ortho-substituted anilines can react slowly.[11]

    • Solution: Employing a catalyst system with a bulkier ligand (e.g., XPhos, BrettPhos) can facilitate the coupling of sterically demanding amines. Higher reaction temperatures may also be necessary.

  • Amine Basicity: The pKa of the amine can influence its nucleophilicity and reactivity.

    • Solution: For less nucleophilic amines, a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide may be required.

  • Hydrolysis of the Starting Material: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be susceptible to hydrolysis, especially in the presence of a base and water.[11] This leads to the formation of the corresponding 4-hydroxy derivative, which is unreactive in the coupling reaction.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Table 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Problem Potential Cause Suggested Solution
Low or no conversionCatalyst deactivationUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Increase catalyst loading.
Ineffective baseUse a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered.
Improper solventUse a degassed aprotic solvent/water mixture (e.g., dioxane/water).
Formation of dehalogenated byproductHydride source in the reactionUse anhydrous, high-purity solvents. Consider changing the base. Minimize reaction time.
Low yield in Buchwald-Hartwig aminationSteric hindranceEmploy a catalyst with a bulkier ligand. Increase reaction temperature.
Low nucleophilicity of the amineUse a stronger base (e.g., LiHMDS, NaOtBu).
Hydrolysis of starting materialEnsure strictly anhydrous conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_base Check Base and Solvent start->check_base check_sm Verify Starting Material Quality start->check_sm catalyst_deactivated Potential Catalyst Deactivation check_catalyst->catalyst_deactivated base_issue Ineffective Base or Solvent check_base->base_issue sm_issue Starting Material Degradation check_sm->sm_issue solution_catalyst Use Bulky Ligand Increase Catalyst Loading catalyst_deactivated->solution_catalyst solution_base Use Stronger, Anhydrous Base Degas Solvents base_issue->solution_base solution_sm Re-purify Starting Material Check for Hydrolysis sm_issue->solution_sm

Caption: A logical workflow for diagnosing and resolving low conversion in Suzuki-Miyaura coupling reactions.

B. Protecting Group Strategies

The pyrrole nitrogen of the 4H-pyrrolo[2,3-d]pyrimidine system is often protected to prevent side reactions or to improve solubility. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice.

Answer: The SEM group is known to be robust, and its removal can sometimes be challenging.

  • Standard Conditions: The most common methods for SEM deprotection involve the use of fluoride sources or strong acids.

    • TBAF: Tetrabutylammonium fluoride in a polar aprotic solvent like THF is a standard method. Heating may be required.

    • Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can also be used.[12][13]

  • Milder Conditions: For sensitive substrates, harsher conditions can lead to decomposition.

    • Magnesium Bromide: A milder alternative is the use of magnesium bromide in a non-coordinating solvent like ether or nitromethane.

    • Lewis Acids: Other Lewis acids such as tin tetrachloride have been used for SEM deprotection on nucleosides.

C. Purification of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

The purification of N-heterocycles can be challenging due to their polarity and basicity.

Answer: Streaking on silica gel is a common issue for basic compounds due to strong interactions with the acidic silanol groups on the silica surface.

  • Solution:

    • Add a Basic Modifier: Adding a small amount of a basic modifier to the eluent can significantly improve peak shape. Common choices include triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol).

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, is another excellent option for polar compounds.

Diagram 2: General Synthetic Pathway and Key Optimization Points

Pyrrolopyrimidine_Synthesis cluster_0 Pyrrole Ring Formation cluster_1 Functionalization cluster_2 Final Product pyrimidine Substituted Pyrimidine pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine pyrimidine->pyrrolopyrimidine Cyclization pyrrolopyrimidine_protected N-Protected Pyrrolopyrimidine pyrrolopyrimidine->pyrrolopyrimidine_protected Protection (e.g., SEM-Cl) opt1 Optimization Point: - Temperature - Solvent - Reaction Time pyrrolopyrimidine->opt1 suzuki_product Suzuki Product pyrrolopyrimidine_protected->suzuki_product Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) buchwald_product Buchwald-Hartwig Product pyrrolopyrimidine_protected->buchwald_product Buchwald-Hartwig (R2NH, Pd catalyst, Base) final_product_suzuki Deprotected Suzuki Product suzuki_product->final_product_suzuki Deprotection (e.g., TBAF, TFA) opt2 Optimization Point: - Catalyst/Ligand - Base - Anhydrous Conditions suzuki_product->opt2 final_product_buchwald Deprotected Buchwald Product buchwald_product->final_product_buchwald Deprotection (e.g., TBAF, TFA) opt3 Optimization Point: - Deprotection Reagent - Temperature final_product_suzuki->opt3

Caption: A schematic of a common synthetic route to functionalized 4H-pyrrolo[2,3-d]pyrimidines, highlighting key optimization stages.

III. Concluding Remarks

The synthesis of 4H-pyrrolo[2,3-d]pyrimidines, while well-established, presents several challenges that require careful optimization of reaction conditions. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve higher yields and purities. This guide provides a starting point for addressing common issues, but it is important to remember that each specific substrate may require its own unique set of optimized conditions.

IV. References

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). ACS Publications. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021, July 21). PubMed. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2010, January 1). ResearchGate. [Link]

  • pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H. (n.d.). SIOC Journals. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. (n.d.). PubChem. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (n.d.). PubMed. [Link]

  • Synthesis of pyrimidine‐pyrrole appended substituted triazole derivatives. (n.d.). ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (n.d.). Chemical Science (RSC Publishing). [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health (NIH). [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018, October 30). ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central (PMC). [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). ACS Publications. [Link]

  • Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. (n.d.). PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). National Institutes of Health (NIH). [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (n.d.). PubMed Central (PMC). [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Synthesis of Unsymmetrically Tetrasubstituted Pyrroles and Studies of AIEE in Pyrrolo[1,2-a]pyrimidine Derivatives. (2022, April 13). ResearchGate. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). [Link]

Sources

Technical Support Center: Synthesis of 4H-Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H-pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and overcome common experimental hurdles.

The 4H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis can present unique challenges. This guide provides practical, field-proven insights to help you navigate these complexities.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section A: Reaction Setup & Starting Materials

FAQ 1: My starting materials, particularly the pyrrolo[2,3-d]pyrimidine core, show poor solubility in the reaction solvent. What are the consequences, and how can I address this?

Answer: Poor solubility is a common issue that can significantly hinder reaction kinetics, leading to incomplete conversion and low yields. When reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate becomes dependent on the surface area of the solid material rather than the concentration of the reactants in solution.

Causality and Explanation: Many heterocyclic compounds, including the pyrrolo[2,3-d]pyrimidine scaffold, have planar structures that can lead to strong intermolecular π-π stacking and hydrogen bonding, resulting in high melting points and poor solubility in common organic solvents.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents. While common solvents like dichloromethane (DCM) and ethanol are often used, more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective.[3]

  • Solvent Mixtures: Employing a co-solvent system can be beneficial. For instance, a mixture of a less polar solvent that dissolves one reactant well (e.g., toluene) with a more polar solvent (e.g., DMF) can sometimes achieve complete dissolution of all components.

  • Temperature Increase: Gently warming the reaction mixture can often improve solubility. However, be mindful of the thermal stability of your reactants and products. Always check for potential degradation at higher temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

FAQ 2: How critical is the purity of my starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

Answer: The purity of your starting materials is paramount. Impurities can lead to a host of problems, including side reactions, catalyst poisoning, and difficulties in purification of the final product.

Causality and Explanation:

  • Side Reactions: Impurities with reactive functional groups can compete with your desired reaction, leading to a complex mixture of byproducts.

  • Catalyst Poisoning: In palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), even trace amounts of impurities like sulfur-containing compounds or other coordinating species can irreversibly bind to the palladium center, deactivating the catalyst and stalling the reaction.

Best Practices:

  • Characterization: Always verify the purity of your starting materials by NMR, LC-MS, and melting point analysis before use.

  • Purification of Starting Materials: If impurities are detected, purify the starting material by recrystallization, column chromatography, or distillation. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol using a chlorinating agent like phosphoryl trichloride (POCl₃).[4] Ensuring complete removal of excess POCl₃ and any byproducts is crucial.

  • Use of High-Purity Reagents: Always use reagents and solvents of an appropriate grade (e.g., anhydrous solvents for moisture-sensitive reactions).

Section B: Common Reaction Failures & Low Yield

FAQ 3: My reaction is not proceeding to completion, as indicated by TLC or LC-MS. What are the likely causes?

Answer: Incomplete conversion is a frequent problem. The root cause can often be traced back to issues with reaction conditions, catalyst activity, or the inherent reactivity of the substrates.

Troubleshooting Workflow:

G start Incomplete Conversion Observed check_temp Verify Reaction Temperature start->check_temp check_inert Ensure Inert Atmosphere (if required) start->check_inert check_catalyst Assess Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_temp Optimize Temperature check_temp->optimize_temp If incorrect re_setup Re-run with Fresh Setup check_inert->re_setup If compromised new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst If deactivated purify_reagents Purify/Use New Reagents check_reagents->purify_reagents If impure

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Analysis:

  • Reaction Temperature: Is the temperature optimal? Some reactions require heating to overcome activation energy barriers. For example, nucleophilic aromatic substitution (SNAᵣ) on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine often requires elevated temperatures.[5]

  • Inert Atmosphere: For palladium-catalyzed cross-coupling reactions, maintaining a strict inert atmosphere (N₂ or Ar) is critical. Oxygen can oxidize the Pd(0) active species to Pd(II), leading to catalyst deactivation.

  • Catalyst Deactivation: As mentioned in FAQ 2, impurities can poison the catalyst. Also, consider if the catalyst itself is old or has been improperly stored. For Buchwald-Hartwig aminations, the choice of ligand is crucial and can significantly impact catalyst stability and activity.[2]

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. For example, in a Suzuki coupling, an excess of the boronic acid and base is often used to drive the reaction to completion.

FAQ 4: I'm observing multiple side products. How can I identify and suppress their formation?

Answer: The formation of side products is a common cause of low yields and purification difficulties. Identifying these byproducts is the first step to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction/ProductLikely CauseSuggested Mitigation Strategy
Hydrolysis of Chloro Group Presence of water in the reaction mixture, especially at elevated temperatures or in the presence of a base.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.
Homocoupling of Boronic Acid (in Suzuki reactions) Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.Thoroughly degas the reaction solvent and maintain a strict inert atmosphere.
Formation of Regioisomers (in glycosylation) Glycosylation can occur at different nitrogen atoms of the pyrrolo[2,3-d]pyrimidine core if their nucleophilicity is similar.Use of protecting groups on the pyrrole nitrogen (N7) can improve regioselectivity. The choice of solvent and Lewis acid can also influence the outcome.[6]
Solvolysis In acid-catalyzed reactions, the solvent (e.g., an alcohol) can act as a nucleophile, displacing the leaving group.Minimize the amount of acid catalyst. Running the reaction in a non-nucleophilic solvent or water may be beneficial in some cases.[7]
Section C: Specific Reaction Types

FAQ 5: I am performing a Suzuki or Buchwald-Hartwig cross-coupling on a halo-pyrrolo[2,3-d]pyrimidine. What are the key parameters to optimize for better yield?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Optimizing these reactions for the pyrrolo[2,3-d]pyrimidine scaffold requires careful consideration of several interacting parameters.[2][8][9]

Parameter Optimization Logic:

G cluster_0 Input Parameters cluster_1 Outputs Catalyst Catalyst Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand (e.g., SPhos, XPhos) Yield {Yield } Catalyst->Yield Purity {Purity } Catalyst->Purity Base Base Type (e.g., K₂CO₃, Cs₂CO₃) Strength & Solubility Base->Yield Base->Purity Solvent Solvent Polarity (e.g., Toluene, Dioxane, DMF) Degassing is critical Solvent->Yield Solvent->Purity Temperature Temperature Affects kinetics & stability Temperature->Yield Temperature->Purity

Caption: Key parameters influencing cross-coupling reactions.

Key Optimization Points:

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for Buchwald-Hartwig aminations. For Suzuki couplings, ligands can vary, and a screening of different palladium precursors and ligands is often necessary.

  • Base: The base is not just a proton scavenger; it also plays a role in the transmetalation step of the Suzuki reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can affect both the reaction rate and the formation of side products.

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions. Aprotic solvents like toluene, dioxane, or DMF are common. Rigorous degassing of the solvent is essential to prevent catalyst oxidation.

  • Temperature: A balance must be struck. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side product formation. A typical range is 80-120 °C.

FAQ 6: My N-glycosylation reaction is giving a mixture of regioisomers. How can I improve the selectivity?

Answer: Regioisomer formation is a known challenge in the glycosylation of 7-deazapurines. The relative nucleophilicity of the nitrogen atoms in the heterocyclic core can be similar, leading to glycosylation at multiple sites.

Causality and Explanation: The Vorbrüggen glycosylation is a common method, but its success depends on the selective reaction of the silylated heterocycle with an activated sugar donor. If multiple nitrogen atoms are silylated or are sufficiently nucleophilic, a mixture of products can result.[6]

Strategies for Improved Regioselectivity:

  • Protecting Groups: The most effective strategy is to protect other potentially reactive nitrogen atoms. Protecting the N7 position of the pyrrole ring is a common approach. A variety of protecting groups can be used, and their selection will depend on the overall synthetic route and deprotection conditions.

  • Reaction Conditions: The choice of Lewis acid (e.g., TMSOTf, SnCl₄) and solvent can influence the regioselectivity. It has been reported that in some cases, the solvent itself (e.g., acetonitrile) can participate in side reactions, especially with less reactive nucleobases.[6]

  • Enzymatic Glycosylation: As an alternative, enzymatic methods can offer exquisite regioselectivity and stereoselectivity, although this may require specialized enzymes and conditions.

Section D: Work-up & Purification

FAQ 7: I am struggling to remove the palladium catalyst from my product after a cross-coupling reaction. What are effective purification methods?

Answer: Residual palladium is a major concern, especially for compounds intended for pharmaceutical use. The polar nature of many pyrrolo[2,3-d]pyrimidine derivatives can make removal by simple filtration or standard chromatography challenging, as the product may chelate the palladium.

Palladium Removal Techniques:

MethodDescriptionBest For
Filtration through Celite® A simple method where the crude reaction mixture is diluted and passed through a pad of Celite.[10]Removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated Pd(0).
Aqueous Washes Using aqueous solutions of reagents like EDTA, N-acetylcysteine, or thiourea can help to chelate and extract palladium into the aqueous phase.Reactions where the product is soluble in a water-immiscible organic solvent.
Scavenger Resins/Silica These are solid supports functionalized with groups that have a high affinity for palladium (e.g., thiols, amines). The crude product solution is passed through a column or stirred with the scavenger.Removing both soluble and insoluble palladium species to very low levels (ppm).
Activated Carbon Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.A cost-effective method, often used in combination with other techniques.
Recrystallization If the product is a crystalline solid, recrystallization can be a highly effective final purification step to remove trace metals.Products that have good solubility in a hot solvent and poor solubility when cold.

Expert Tip: A combination of methods is often most effective. For example, an initial filtration through Celite, followed by treatment with a scavenger, and a final recrystallization can reduce palladium levels to below acceptable limits for pharmaceutical applications.[11]

Part 2: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be required for specific substrates.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Aryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the aryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the bulk of the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Part 3: References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. (2020-08-27). Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. (2021-07-21). Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed. (2020-11-15). Available at: [Link]

  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. Available at: [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents. Available at:

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Regioselective glycosylation of 7-azapteridines and conversion of the 7-azapteridine nucleosides into 6-azapurine nucleosides. PubMed. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. (2023-09-06). Available at: [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. (2015-05-18). Available at: [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. (2023-10-21). Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. (2021-12-03). Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. PubMed Central. (2022-10-17). Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. (2022-07-22). Available at: [Link]

  • (PDF) Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. ResearchGate. Available at: [Link]

  • Method of removing palladium. Google Patents. Available at:

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023-10-12). Available at: [Link]

  • Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. (2024-04-27). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. (2021-02-22). Available at: [Link]

  • Regioselectivity of the glycosylation of N-dimethylmaleoyl-protected hexosamine acceptors. An experimental and DFT approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: 4H-Pyrrolo[2,3-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Knowledge Base for the functionalization of 4H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine). It synthesizes mechanistic insights with practical troubleshooting protocols.

Ticket ID: CHEM-7DZ-001 Subject: Advanced Troubleshooting for Regioselectivity, Reactivity, and Scale-up Assigned Specialist: Senior Application Scientist, Heterocycle Division

Scaffold Overview & Reactivity Map

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged bioisostere of adenine, widely used in kinase inhibitors (e.g., Ruxolitinib, Tofacitinib). Its fused bicyclic system—an electron-deficient pyrimidine fused to an electron-rich pyrrole—creates a unique "push-pull" electronic environment that dictates its reactivity profile.

Systematic Numbering & Reactivity Zones

To ensure protocol accuracy, we utilize the IUPAC numbering system for 7H-pyrrolo[2,3-d]pyrimidine:

  • N1/N3: Pyrimidine nitrogens (Basic, potential alkylation sites).

  • C4: Electrophilic center (Gateway for SNAr and Cross-couplings).

  • C5: Nucleophilic center (Prone to electrophilic aromatic substitution, SEAr).

  • C6: Acidic C-H (Target for lithiation and C-H activation).

  • N7: Pyrrole nitrogen (Acidic, primary site for protection/alkylation).

ReactivityMap Scaffold 4H-Pyrrolo[2,3-d]pyrimidine N7 N7 Position (pKa ~13) Target: Alkylation/Protection Risk: N1 vs N7 Selectivity Scaffold->N7 Deprotonation C4 C4 Position (Electrophilic) Target: S_NAr, Suzuki, Buchwald Issue: Deactivated by Pyrrole Scaffold->C4 Cl-Displacement C5 C5 Position (Nucleophilic) Target: Halogenation (NIS/NBS) Mechanism: S_EAr Scaffold->C5 Electrophilic Attack C6 C6 Position (Acidic C-H) Target: Lithiation / C-H Activation Req: N7-Protection Scaffold->C6 Direct Metallation

Figure 1: Reactivity landscape of the 7-deazapurine scaffold detailing primary functionalization vectors.

Module 1: The N7-Nitrogen Challenge (Protection & Alkylation)

User Issue: "I am observing a mixture of N7- and N1-alkylated products, or low yields during protection."

Root Cause Analysis

While N7 is the thermodynamic site for alkylation (pKa ~13.2), the N1 position retains significant nucleophilicity. Under kinetic control or with "hard" electrophiles, N1-alkylation becomes a competitive pathway. Furthermore, the electron-rich pyrrole ring can destabilize the conjugate base if not properly solvated.

Troubleshooting Guide
VariableRecommendationMechanistic Rationale
Base Selection NaH (Sodium Hydride) or Cs₂CO₃ NaH ensures irreversible deprotonation of the N7-H. Cs₂CO₃ utilizes the "Cesium Effect" to stabilize the N7-anion and improve solubility in organic solvents.
Solvent DMF or DMSO Polar aprotic solvents dissociate the cation-anion pair, exposing the "naked" N7-anion for attack. Avoid THF for difficult substrates as ion-pairing can hinder reactivity.
Temperature 0°C to RT Higher temperatures promote thermodynamic equilibration, favoring the stable N7-isomer. However, avoid >60°C during initial addition to prevent polymerization.
Electrophile Alkyl Halides vs Michael Acceptors For Michael acceptors (e.g., acrylates), use catalytic DBU. For alkyl halides, use stoichiometric NaH.
FAQ: Protection Group Strategy

Q: Which protecting group is best for C6-lithiation sequences? A: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or BOM (Benzyloxymethyl) .

  • Why: Sulfonyl groups (Tos, Bs) are electron-withdrawing and often direct lithiation to the ortho-position of the protecting group or undergo "ortho-lithiation" themselves, leading to cleavage. SEM is stable to BuLi and directs lithiation to C6 via coordination.

Q: My Boc group is falling off during SNAr. A: Boc is acid-labile and thermally unstable >80°C in basic media. Switch to THP (Tetrahydropyranyl) or Trityl (Trt) if acidic conditions are avoided, or SEM for maximum robustness.

Module 2: The C4-Position Gateway (SNAr & Cross-Couplings)

User Issue: "SNAr displacement of 4-Cl is extremely sluggish compared to quinazolines."

Root Cause Analysis

In 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the electron-rich pyrrole ring donates electron density into the pyrimidine ring (specifically to N3 and C4), significantly deactivating C4 toward nucleophilic attack. Standard SNAr conditions (IPA, reflux) often fail.

Protocol: Acid-Catalyzed SNAr (The "Water" Method)

This method utilizes protonation of N3/N1 to activate the C4-Cl bond, lowering the energy barrier for nucleophilic attack.

Reagents:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1][2]

  • Nucleophile: Aniline or aliphatic amine (1.1 equiv)

  • Solvent: Water (or Water/Butanol 1:1 for solubility)

  • Catalyst: Conc. HCl (0.1 - 0.5 equiv)

Step-by-Step:

  • Suspend the 4-Cl substrate and amine in water.

  • Add catalytic HCl. The suspension may solubilize as the salt forms.

  • Heat to 100°C in a sealed vial.

  • Monitoring: Reaction rates are significantly faster (1-4 h) compared to non-catalyzed conditions (24 h+).

  • Workup: Cool to RT. Basify with sat. NaHCO₃. The product usually precipitates. Filter and wash with water.

Mechanism: Protonation occurs at N3 (or N1), disrupting the aromaticity and increasing the electrophilicity of C4. Water acts as a superior solvent for stabilizing the charged transition state.

Troubleshooting Table: C4 Functionalization
ProblemSolutionReference
Low Yield in SNAr Switch to Acid Catalysis (HCl/H₂O) or use Lewis Acid (ZnCl₂) catalysis.[1, 2]
Suzuki Coupling Stalls The free N7-H can poison Pd catalysts. Protect N7 (e.g., Boc, SEM) or use Pd(dppf)Cl₂ with excess base (3-4 equiv).[3]
Hydrolysis to 4-OH Strictly exclude water if using alkoxides. Use THF/Dioxane instead of alcohols.-

Module 3: Functionalizing the Pyrrole Ring (C5/C6)

User Issue: "I need to install a substituent at C6, but halogenation always goes to C5."

Regioselectivity Rules
  • Electrophilic Aromatic Substitution (SEAr): Exclusively favors C5 . The C5 position corresponds to the C3 of an indole (most electron-rich).

  • Lithiation/C-H Activation: Favors C6 . The C6 proton is the most acidic C-H on the pyrrole ring (adjacent to N7).

Workflow: C5-Halogenation (Iodination/Bromination)

Reagents: NIS (N-Iodosuccinimide) or NBS. Solvent: DMF or Acetone. Protocol:

  • Dissolve substrate in DMF (0.1 M).

  • Add NIS (1.05 equiv) at 0°C.

  • Stir at RT for 1-2 hours.

  • Outcome: >95% regioselectivity for C5-I.

  • Note: No protection of N7 is required for this reaction.

Workflow: C6-Functionalization via Lithiation

Critical Requirement: N7 MUST be protected with a non-directing group (e.g., SEM, Me) to prevent N-deprotonation.

Lithiation Start N7-SEM-Pyrrolo[2,3-d]pyrimidine Step1 1. Cool to -78°C (THF) 2. Add n-BuLi (1.1 equiv) Start->Step1 Inter Intermediate: C6-Lithio Species (Stabilized by SEM coordination) Step1->Inter C-H Deprotonation Step2 Add Electrophile (E+) (Aldehydes, I2, DMF, etc.) Inter->Step2 End Product: C6-Substituted Scaffold Step2->End

Figure 2: Workflow for C6-selective functionalization via lithiation.

Advanced Tip: If lithiation yield is low, add TMEDA (1.1 equiv) or use LDA instead of n-BuLi to prevent nucleophilic attack on the pyrimidine ring.

References & Validation

All protocols are grounded in peer-reviewed methodologies.

  • Acid-Catalyzed Amination: Preprints.org, "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope".

  • SNAr Regioselectivity: WuXi Biology, "Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines".

  • C6-Arylation: PubMed, "Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives".

  • Scaffold Review: PubMed, "Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery".

  • N-Alkylation Selectivity: Beilstein J. Org. Chem., "Regioselective N-alkylation of the 1H-indazole scaffold" (Analogous mechanism).

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, POCl₃, NaH). Always perform a risk assessment before experimentation. This guide is for research purposes only.

Sources

troubleshooting common side reactions in 4H-Pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4H-Pyrrolo[2,3-d]pyrimidine Synthesis

Welcome to the Heterocycle Synthesis Support Hub. Ticket Subject: Troubleshooting Critical Failure Points in 7-Deazapurine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Scaffold & The Stakes

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is the structural core of blockbuster Janus kinase (JAK) inhibitors like Tofacitinib , Ruxolitinib , and Baricitinib .[1] While structurally similar to purines, the replacement of the N7 nitrogen with a carbon (C5 in pyrrole numbering) fundamentally alters its electronic properties, creating unique synthetic challenges.

This guide addresses the three most reported "failure modes" in our user database: Regioselectivity loss , Cyclization stalling , and Chlorination decomposition .

Module 1: Regioselectivity (The N-Alkylation Problem)

User Reported Issue: "I am attempting to alkylate the pyrrolo[2,3-d]pyrimidine core, but I am observing a mixture of N7- and N1-alkylated products, or occasionally C-alkylation."

Root Cause Analysis

Unlike purines, where N9 is the glycosidic position, the pyrrolo[2,3-d]pyrimidine scaffold has its acidic proton at N7 (the pyrrole nitrogen, pKa ~13.2). However, the pyrimidine ring nitrogens (N1/N3) remain nucleophilic, particularly under neutral or Lewis-acidic conditions.

  • Thermodynamic Control: N7-alkylation is generally the thermodynamic product due to the preservation of the pyrimidine aromaticity.

  • Kinetic Control: Under neutral conditions or with soft electrophiles, N1-alkylation can compete, leading to irreversible byproducts.

Resolution Protocol: The Base/Solvent Matrix

To guarantee N7-selectivity , you must ensure full deprotonation of the pyrrole ring before adding the electrophile.

VariableRecommendationMechanism
Base NaH or Cs₂CO₃ Strong bases remove the N7 proton (forming the pyrrolide anion), which is the hardest nucleophile and highly regioselective for N7.
Solvent DMF or DMSO Polar aprotic solvents dissociate the cation-anion pair, increasing the nucleophilicity of the N7-anion.
Temperature 0°C

RT
Low temperature during electrophile addition prevents competitive C-alkylation or bis-alkylation.
Phase Transfer TBAH / TBAI For liquid-liquid alkylations (e.g., DCM/Water), use Tetrabutylammonium salts to shuttle the anion.
Visual Troubleshooting: Regioselectivity Decision Tree

Regioselectivity Start Start: Unprotected Pyrrolo[2,3-d]pyrimidine Condition1 Condition: Strong Base (NaH/Cs2CO3) Polar Aprotic Solvent (DMF) Start->Condition1 Condition2 Condition: Weak Base / Neutral (e.g., K2CO3 in Acetone) Start->Condition2 Condition3 Condition: Lewis Acid Catalysis (e.g., Glycosylation) Start->Condition3 Result1 Result: N7-Alkylation (Major) (Thermodynamic Product) Condition1->Result1 Anionic Mechanism Result2 Result: Mixture (N7 + N1) (Kinetic Competition) Condition2->Result2 Incomplete Deprotonation Result3 Result: N1-Alkylation (Kinetic Product) Condition3->Result3 Lone Pair Attack

Figure 1: Decision matrix for controlling N-alkylation sites. N7 is the target for JAK inhibitors; N1 is a common impurity pathway.

Module 2: Constructing the Core (Sonogashira & Cyclization)

User Reported Issue: "My Sonogashira coupling works, but the subsequent ring closure to form the pyrrole ring is stalling or producing a dimer."

Root Cause Analysis

The synthesis of the pyrrolo[2,3-d]pyrimidine core often involves a Sonogashira coupling of a 5-halopyrimidine with a terminal alkyne, followed by a 5-endo-dig cyclization.

  • Glaser Coupling (The Dimer): Traces of oxygen cause the alkyne to homocouple (dimerize) rather than couple with the pyrimidine.

  • Stalled Cyclization: The 5-endo-dig closure is disfavored by Baldwin's rules unless the nitrogen nucleophile is activated (anionic) or the alkyne is activated (by Cu/Pd).

Resolution Protocol: The "Oxygen-Free" Cascade

Step 1: Deoxygenation (Critical)

  • Sparge all solvents with Argon for >30 minutes.

  • Use a "Balloon-in-Balloon" inert atmosphere or a glovebox.

Step 2: Catalyst Optimization

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%).

  • Base: Et₃N (excess) acts as both base and solvent component.

  • Temperature: 50–80°C. If the ring doesn't close, spike the temperature to 100°C or add a stronger base (KOtBu) after the coupling is complete to force the cyclization.

Pathway Visualization: The Cyclization Fork

Sonogashira Reactants 5-Iodopyrimidine + Terminal Alkyne Cat Pd(0) / Cu(I) Catalyst Cycle Reactants->Cat Branch1 Path A: O2 Present (Leak/Poor Sparging) Cat->Branch1 Branch2 Path B: O2 Excluded (Inert Atmosphere) Cat->Branch2 Glaser Glaser Dimer (Impurity) Branch1->Glaser Homocoupling Intermediate Alkynyl Pyrimidine Intermediate Branch2->Intermediate Cross-Coupling Cyclization Cyclization (5-endo-dig) Base/Heat Intermediate->Cyclization Product 4H-Pyrrolo[2,3-d]pyrimidine (Target) Cyclization->Product

Figure 2: The critical divergence point in core synthesis. Oxygen exclusion is the primary control against dimerization.

Module 3: Functionalization (Chlorination with POCl₃)

User Reported Issue: "My reaction turned into a black tar during the chlorination of 4-hydroxypyrrolo[2,3-d]pyrimidine, or I lost yield during the quench."

Root Cause Analysis

Converting the 4-hydroxy (lactam) tautomer to the 4-chloro derivative is a standard step (using POCl₃).

  • Exotherm: Quenching excess POCl₃ generates massive heat and HCl gas, which can hydrolyze the product back to the starting material or degrade the electron-rich pyrrole ring.

  • Polymerization: "Black tar" indicates polymerization of the pyrrole ring, often catalyzed by local hot-spots of acid during the quench.

Resolution Protocol: The "Equimolar" Approach

Avoid using POCl₃ as the solvent. Use the "Solvent-Free Equimolar" method or a dilute method.

  • Stoichiometry: Use 1.1 to 1.5 equivalents of POCl₃, not a large excess.

  • Base: Add 1.0 equivalent of N,N-Dimethylaniline or Pyridine . This catalyzes the reaction and buffers the HCl generated.

  • Solvent: Acetonitrile or Toluene (inert solvents).

  • The Quench (Safety Critical):

    • Do NOT pour water into the reaction.

    • Pour the reaction mixture slowly into a stirred mixture of Ice + NaHCO₃ (sat.) .

    • Keep internal temperature <10°C during quench to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q: Which protecting group is best for the N7 position during Tofacitinib synthesis? A: Tosyl (Ts) is the industry standard but comes with risks.

  • Pros: Crystalline intermediates, directs regioselectivity well.

  • Cons: Removal (detosylation) requires harsh basic conditions (KOH/MeOH) which can cause racemization of chiral side chains.

  • Alternative:SEM (2-(Trimethylsilyl)ethoxymethyl) is excellent for lithiation chemistry but is harder to remove (requires TBAF or BF3·OEt2) and adds significant mass.

Q: I see an impurity at M+16 during the final deprotection. What is it? A: This is likely the N-oxide .[1] During oxidative workups or if peroxides are present in your ether/THF solvents, the electron-rich pyrimidine nitrogens can oxidize. Ensure all solvents are peroxide-free and avoid vigorous stirring in air during basic deprotection steps.

Q: Can I use microwave irradiation for the alkylation step? A: Yes. Microwave heating often favors the thermodynamic product (N7) by overcoming the activation energy barrier more quickly than thermal heating, reducing the reaction time from hours to minutes and minimizing kinetic byproducts.

References

  • Regioselective Alkylation: Journal of Medicinal Chemistry, "Discovery of Tofacitinib".

  • Sonogashira/Cyclization: Chemical Reviews, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".

  • Chlorination Safety: Molecules, "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3".

  • Tofacitinib Process Chemistry: Organic Process Research & Development, "Alternative Syntheses of Tofacitinib".

Sources

Technical Support Center: Enhancing the Solubility of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with 4H-Pyrrolo[2,3-d]pyrimidine derivatives. As many compounds in this class are potent kinase inhibitors, achieving adequate solubility is a critical bottleneck in advancing from bench to preclinical studies. This resource is designed to explain the causality behind these challenges and provide validated, step-by-step protocols to overcome them.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses the most frequent initial questions regarding the solubility of this important heterocyclic scaffold.

Question: Why are my 4H-Pyrrolo[2,3-d]pyrimidine derivatives consistently showing poor solubility in aqueous buffers?

Answer: The low aqueous solubility of this scaffold is rooted in its fundamental physicochemical properties. These molecules are often:

  • Structurally Rigid and Planar: The fused ring system is hydrophobic and has a large, flat surface area, which favors strong crystal lattice packing. A significant amount of energy is required to break these crystal lattice interactions before the molecule can be solvated by water.

  • Lipophilic: Many potent derivatives, particularly kinase inhibitors, are designed to fit into hydrophobic ATP-binding pockets, resulting in high lipophilicity (high LogP). This inherent "oil-like" character limits their affinity for polar solvents like water.[1]

  • Weakly Basic: The pyrimidine and pyrrole nitrogens can be protonated, but their basicity (pKa) is often low. This means that at physiological pH (around 7.4), the molecule is predominantly in its neutral, less soluble form.[2]

Due to these factors, many 4H-Pyrrolo[2,3-d]pyrimidine derivatives fall into the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability.[3][4]

Question: I am starting my first in vitro experiment. What is the standard, first-line approach to solubilizing my compound?

Answer: The universally accepted starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).

Causality: DMSO is a strong, polar aprotic solvent that is highly effective at disrupting the intermolecular forces within the crystal lattice. While the compound may have poor solubility in water, it is often readily soluble in organic solvents like DMSO.[5] This allows for the creation of a concentrated stock (typically 10-50 mM) that can be serially diluted into your aqueous assay buffer or cell culture media.

Key Consideration: It is critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Section 2: Troubleshooting Common Experimental Hurdles

Question: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my aqueous buffer or cell culture medium. What is happening and how can I prevent it?

Answer: This is a classic sign of a compound "crashing out" of solution. When the DMSO stock is diluted into an aqueous environment, the solvent properties change dramatically. The aqueous buffer cannot maintain the high concentration of the drug that the DMSO could, leading to supersaturation and subsequent precipitation.

Here is a systematic troubleshooting workflow to address this issue:

  • Reduce the Final Concentration: The simplest solution is often to lower the target concentration in your assay. Determine the kinetic solubility limit in your specific medium to understand the viable concentration range.

  • Employ "Pluronic F-127" for Supersaturation: To maintain a supersaturated state, consider adding a non-ionic surfactant like Pluronic F-127 to your aqueous buffer. It can form micelles that help keep the compound dispersed.

  • Modify the pH: If your molecule has a basic nitrogen atom, slightly acidifying your buffer (e.g., pH 6.0-6.5) can increase the proportion of the protonated, more soluble species.[6] This can significantly enhance aqueous solubility.

  • Use a Co-Solvent System: Instead of relying solely on DMSO, preparing stocks in a mixed solvent system can sometimes ease the transition into the aqueous phase.[7]

Co-Solvent and Formulation Vehicle Quick-Reference Table
Vehicle/Solvent SystemTypical CompositionPrimary Use CaseCautions & Considerations
DMSO 100% Dimethyl SulfoxideIn Vitro High-Conc. StockKeep final assay conc. <0.5%. Can be toxic in high doses in vivo.
PBS with Tween® 80 0.5-5% Tween® 80 in PBSIn Vivo (IV, IP)Surfactant can cause hemolysis at high concentrations. Test for compatibility.
PEG400/Water 30% PEG400 / 70% WaterIn Vivo (Oral, IV)Viscous solution. May require gentle warming to fully dissolve compound.
Aqueous CMC 0.5-1% Carboxymethylcellulose (CMC) in WaterIn Vivo (Oral Gavage)Forms a suspension, not a true solution. Requires consistent agitation.
Captisol® 30-40% Sulfobutylether-β-cyclodextrin in WaterIn Vivo (IV, Oral)Excellent for increasing solubility via inclusion complexation.[8]

Section 3: Advanced Solubilization Protocols for Persistent Challenges

For compounds that resist basic methods, more advanced formulation strategies are necessary. These techniques aim to fundamentally alter the physical state of the compound to enhance its solubility and dissolution rate.

Strategy 1: Cyclodextrin Inclusion Complexation

Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate a poorly soluble "guest" molecule, like a pyrrolopyrimidine derivative, forming a water-soluble inclusion complex.[10] This masks the lipophilic nature of the drug, dramatically increasing its apparent aqueous solubility.[8][11]

  • Molar Ratio Calculation: Determine the required mass of your compound and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 or 1:2 molar ratio. A 1:1 ratio is a common starting point.

  • Dissolution: Dissolve the calculated amount of your compound in a suitable volatile organic solvent (e.g., methanol, ethanol). In a separate container, dissolve the HP-β-CD in water.

  • Mixing: Slowly add the drug-organic solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Solvent Evaporation: Remove the organic and aqueous solvents using a rotary evaporator (rotovap) under reduced pressure. This process forces the drug molecule into the cyclodextrin cavity as the solvent is removed.

  • Drying & Collection: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Reconstitution & Filtration: The resulting powder is the drug-cyclodextrin complex. It can be reconstituted in water or buffer to the desired concentration. Filter through a 0.22 µm syringe filter before use to remove any non-complexed drug particles.

Strategy 2: Amorphous Solid Dispersion (ASD)

Scientific Principle: Crystalline solids have lower energy and lower solubility. By converting the drug into a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you can achieve a much higher apparent solubility and faster dissolution.[12][13] The polymer acts as a stabilizer, preventing the drug from recrystallizing back to its less soluble form.[14][15]

  • Polymer & Drug Ratio Selection: Select a polymer known to form stable ASDs, such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).[14] Common drug loading ratios (drug:polymer w/w) to screen are 1:9, 1:4, and 1:2.

  • Co-dissolution: Dissolve both the drug and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure both are fully dissolved to achieve molecular-level mixing.

  • Solvent Evaporation: Place the solution in a shallow glass dish and allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen. This leaves behind a thin film of the solid dispersion.

  • Scraping & Grinding: Carefully scrape the film from the dish. Gently grind the resulting flakes into a fine powder using a mortar and pestle.

  • Secondary Drying: Perform a final drying step in a vacuum oven for 24-48 hours to remove all residual solvent, which is crucial for the stability of the amorphous form.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of your dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A lack of sharp peaks in PXRD indicates an amorphous state.

  • Solubility Testing: Assess the solubility of the ASD powder in your target buffer, comparing it to the unformulated crystalline drug.

Section 4: Visualized Workflows and Decision Guides

Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting the appropriate solubilization strategy based on experimental needs and observations.

Solubility_Workflow start Start: Compound Received sol_test Initial Solubility Test (Aqueous Buffer, pH 7.4) start->sol_test is_soluble Is Solubility Sufficient for In Vitro Assay? sol_test->is_soluble dmso_stock Prepare High-Conc. Stock in 100% DMSO is_soluble->dmso_stock No end_vitro Proceed with In Vitro Assay is_soluble->end_vitro Yes dilution_test Dilute Stock into Aqueous Buffer dmso_stock->dilution_test precipitates Does it Precipitate? dilution_test->precipitates troubleshoot Troubleshooting Steps: 1. Lower Concentration 2. pH Modification 3. Add Surfactant (e.g., Tween) precipitates->troubleshoot Yes precipitates->end_vitro No in_vivo_prep Need In Vivo Formulation or Still Insoluble? troubleshoot->in_vivo_prep advanced Advanced Formulations in_vivo_prep->advanced Yes in_vivo_prep->end_vitro No, Solved cyclodextrin Cyclodextrin Complexation (e.g., Captisol®) advanced->cyclodextrin asd Amorphous Solid Dispersion (ASD) advanced->asd nanosuspension Nanosuspension (Particle Size Reduction) advanced->nanosuspension end_vivo Proceed with In Vivo Formulation cyclodextrin->end_vivo asd->end_vivo nanosuspension->end_vivo

Caption: A step-by-step decision tree for solubilizing 4H-Pyrrolo[2,3-d]pyrimidines.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates the fundamental principle of how a cyclodextrin molecule enhances the solubility of a hydrophobic drug.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation drug_before Drug (Hydrophobic) water_before Water (Poor Solubility) drug_before->water_before Precipitates complex Inclusion Complex (Water Soluble) cd_before Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water_after Water (Soluble) complex->water_after Dissolves drug_inside Drug

Caption: Encapsulation of a drug within a cyclodextrin to form a soluble complex.

References

  • Kumar, L. A., Pattnaik, G., Satapathy, B. S., Patro, C. S., Naik, S., & Dash, A. K. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Sforza, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [Link]

  • Kansara, H., Panola, R., & Mishra, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]

  • Sforza, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. [Link]

  • Gokaraju, G. R., et al. (2018). Solubilization of a Poorly Soluble B-Raf (Rapidly Accelerated Fibrosarcoma) Inhibitor: From Theory to Application. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Nanosuspension for BCS Class II Drug. Request PDF. [Link]

  • Al-Assaf, S., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]

  • Semantic Scholar. (n.d.). Solubility EnhancementTechniques forPoorly Soluble Pharmaceuticals: A Review. [Link]

  • Esvimin, E. T., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • Gómez-Peralta, C., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics. [Link]

  • ResearchGate. (2024). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. [Link]

  • ResearchGate. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • The Iceland Research Information System. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]

  • University of Wisconsin-Madison School of Pharmacy. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. [Link]

  • Google Patents. (n.d.). US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)
  • National Center for Biotechnology Information. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. [Link]

  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]

  • PubMed. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • Docta Complutense. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Development of inclusion complex based on cyclodextrin and oxazolidine derivative. [Link]

  • ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Request PDF. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Hovione. (2019). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. [Link]

Sources

Technical Support Center: Stability & Handling of 4H-Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-7DZ-STAB Assigned Scientist: Senior Application Scientist, Structural Chemistry Division Scope: 7-Deazapurine scaffolds (Pyrrolo[2,3-d]pyrimidines), including kinase inhibitors (e.g., Tofacitinib, Ruxolitinib) and nucleoside analogs.

Executive Summary: The Stability Paradox

You are likely working with a Pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine).[1] While this scaffold is a "privileged structure" in kinase inhibition due to its ability to mimic the adenine hinge-binding region of ATP, it presents a unique stability profile compared to standard purines.

The Core Distinction:

  • Acid Stability (Advantage): Unlike purines, the N7-C7 bond is a C-C bond, making these compounds highly resistant to acidic hydrolysis of the

    
    -glycosidic bond.
    
  • Oxidative Instability (Vulnerability): The electron-rich pyrrole ring makes the scaffold susceptible to electrophilic attack and oxidation, particularly at the C5/C6 positions and the N7 nitrogen.

This guide addresses the specific stability challenges of the aromatic 7H-form and its tautomers (often colloquially or transiently referred to as 4H- species during synthesis or specific substitution patterns).

Module 1: Oxidative Instability & Storage

Issue: Samples turning yellow/brown or showing [M+16] peaks in LC-MS.

The Mechanism

The pyrrole ring in the 7-deazapurine system is electron-rich.[1] In the presence of atmospheric oxygen and light, it can undergo photo-oxidation or auto-oxidation. This typically results in the formation of N-oxides (at N7) or hydroxylation at the C5/C6 positions, eventually leading to ring-opening or polymerization (darkening).

Troubleshooting Workflow

OxidationWorkflow cluster_0 Diagnostic Phase cluster_1 Resolution Phase Start Observation: Sample Darkening / [M+16] Peak Check1 Check Storage Conditions Start->Check1 Check2 Check Solvent (DMSO/DMF) Check1->Check2 Sol1 Action: Purge Vials with Argon Check2->Sol1 Solid State Sol2 Action: Use Degassed Anhydrous Solvents Check2->Sol2 In Solution Sol3 Action: Add Antioxidant (e.g., BHT) Sol2->Sol3 Long-term Storage

Figure 1: Decision tree for diagnosing and mitigating oxidative degradation in pyrrolopyrimidine samples.

Protocol: Inert Storage System
  • Solid State: Store at -20°C under Argon. Avoid repeated freeze-thaw cycles which introduce moisture and oxygen.

  • In Solution: If storing in DMSO, use anhydrous, degassed DMSO . DMSO is hygroscopic; absorbed water accelerates degradation.

  • Additive: For highly sensitive derivatives (especially electron-rich 4-amino substituted), add 0.1% BHT (Butylated hydroxytoluene) to the storage solvent as a radical scavenger.

Module 2: Solution Chemistry & Aggregation

Issue: Loss of potency in biological assays or erratic IC50 curves.

The Cause: Colloidal Aggregation

Pyrrolo[2,3-d]pyrimidines are planar, aromatic stacks. In aqueous buffers (assay conditions), they are prone to π-π stacking and colloidal aggregation, which leads to false positives (promiscuous inhibition) or precipitation.

Solvent Compatibility Table
SolventCompatibilityStability RiskRecommendation
DMSO High (Stock)Oxidation Store frozen; use fresh anhydrous DMSO.
Ethanol ModerateEvaporationGood for short-term; keep sealed.
Water/PBS Low (Solubility)Precipitation Do not store stocks in water. Dilute immediately before use.
Acidic Buffer High (Stability)ProtonationStable (unlike purines). Good for LCMS mobile phase.
Protocol: The "Stepwise Dilution" Method

To prevent "crashing out" when moving from DMSO stock to aqueous buffer:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute to 10x final concentration using a solvent blend (e.g., 50% DMSO / 50% Water) or a carrier (e.g., PEG400).

  • Final: Spike into the assay buffer.

    • Self-Validation Check: Measure UV absorbance at 280/260 nm before and after centrifugation (10,000 x g for 10 min). If Absorbance drops >5%, aggregation is occurring.

Module 3: Tautomerism (4H vs 7H)

Issue: Inconsistent NMR signals or binding modes.

Technical Insight

The standard aromatic form is 7H-pyrrolo[2,3-d]pyrimidine . However, during synthesis or in specific substituted analogs, the 3H or 4H tautomers may be energetically accessible or trapped.

  • 7H-form: Aromatic, stable (Drug-like form).

  • 4H-form: Non-aromatic pyrimidine ring, high energy, susceptible to hydrolysis and oxidation.

Critical Alert: If your compound is locked in the 4H-form (e.g., by substitution at N3 or C4), it will be significantly less stable than the standard scaffold. Ensure your structure confirmation (2D-NMR: HMBC/HSQC) validates the prototropic tautomer.

Frequently Asked Questions (FAQs)

Q: My compound turned pink/red in DMSO. Is it ruined? A: This is a classic sign of pyrrole oxidation (formation of quinoid-like species).

  • Action: Run an LC-MS. If the main peak is still intact (>95%), the color is likely from trace impurities (ppm level) with high extinction coefficients. You can likely proceed, but repurify if used for sensitive cell assays.

Q: Can I use acidic conditions for LC-MS? A: Yes. Unlike purine nucleosides (which depurinate in acid), 7-deazapurines are remarkably stable to acid because the glycosidic bond is C-C, not C-N. You can safely use 0.1% Formic Acid or TFA.

Q: Why does my compound show phototoxicity in cells? A: Pyrrolo[2,3-d]pyrimidines absorb strongly in the UV range. Under irradiation, they can generate Reactive Oxygen Species (ROS).

  • Action: Protect cell culture plates from direct light. If performing live-cell imaging, minimize exposure time.

References

  • Thorarensen, A., et al. "Design, Synthesis, and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry. (Discusses the synthesis and stability of the kinase inhibitor scaffold).

  • Seela, F., & Thomas, H. "7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides: Synthesis, chemical properties, and biological activity." Helvetica Chimica Acta. (Authoritative text on the acid stability of the C-glycosidic bond vs N-glycosidic bond).

  • Flanagan, M. E., et al. "Chemical and Physical Stability of Tofacitinib." Journal of Pharmaceutical Sciences. (Detailed degradation pathways of a model pyrrolopyrimidine drug).

  • Ritzén, A., et al. "Photostability of Kinase Inhibitors: Indazoles and Pyrrolopyrimidines." ACS Medicinal Chemistry Letters. (Addresses the phototoxicity and light-induced degradation issues).

Sources

Technical Support Center: Overcoming Poor Regioselectivity in 4H-Pyrrolo[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4H-pyrrolo[2,3-d]pyrimidine scaffold. This versatile heterocyclic system, also known as 7-deazapurine, is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its rich electronic landscape often leads to challenges in controlling the regioselectivity of its functionalization.[3][4]

This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address these common regioselectivity issues. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the fundamental questions regarding the reactivity of the 4H-pyrrolo[2,3-d]pyrimidine core.

Q1: Why is regioselectivity a persistent issue in reactions with 4H-pyrrolo[2,3-d]pyrimidines?

The challenge arises from the molecule's electronic structure. The 4H-pyrrolo[2,3-d]pyrimidine core contains multiple reactive centers, including several nitrogen atoms (N1, N3, and the pyrrole N7-H) and carbon atoms (C5 and C6) that can undergo electrophilic attack.[3][5] The relative reactivity of these sites is often similar, leading to the formation of product mixtures that can be difficult to separate and analyze. The final product distribution is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.

Q2: What are the most common sites of reaction, and what factors determine the outcome?

The primary sites for reaction are the N7 of the pyrrole ring and the C5 and C6 positions of the pyrrole ring for electrophilic substitution, as well as the nitrogen atoms of the pyrimidine ring under certain conditions. The outcome of a reaction is governed by the principles of kinetic versus thermodynamic control .[6][7]

  • Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate.[7] This product arises from the reaction pathway with the lowest activation energy.[6]

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible. This allows the initial products to equilibrate, leading to a predominance of the most stable product (the thermodynamic product).[6][7]

Understanding this concept is crucial for troubleshooting. If you are obtaining an undesired isomer, adjusting the reaction temperature and time can often shift the product ratio in your favor.

Q3: In N-alkylation or N-arylation reactions, what is the typical order of reactivity for the nitrogen atoms?

For a typical unsubstituted 4H-pyrrolo[2,3-d]pyrimidine, the N7-H of the pyrrole ring is generally the most nucleophilic and acidic site. Deprotonation with a base will preferentially occur at this position, making it the most likely site for alkylation or arylation under many conditions. However, the nitrogen atoms in the pyrimidine ring (N1 and N3) can also react, particularly if the N7 position is sterically hindered or electronically deactivated. The specific conditions, including the base, solvent, and electrophile used, will ultimately determine the regioselectivity.

Q4: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when you need to selectively functionalize a less reactive position or prevent reaction at a more reactive one. For instance, to achieve selective C5 or C6 functionalization, it is often necessary to protect the N7-H to prevent N-functionalization and to modulate the electronic properties of the pyrrole ring. Similarly, if you want to perform a reaction on the pyrimidine ring, protecting the pyrrole nitrogen is a common and effective strategy.

Section 2: Troubleshooting Guides for Common Reactions

This section provides detailed solutions to specific regioselectivity problems encountered during common synthetic transformations.

Guide 1: Controlling Regioselectivity in N-Alkylation and N-Arylation

Problem: "My N-alkylation/arylation reaction is producing an inseparable mixture of N7 and pyrimidine-N-substituted isomers. How can I selectively obtain the N7-substituted product?"

This is a classic challenge. The key is to exploit the unique properties of the N7-H and choose conditions that favor reaction at this site.

Strategy A: Strategic Choice of Base and Solvent

The choice of base and solvent can have a profound impact on regioselectivity.

  • For N7-selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF or THF will cleanly deprotonate the N7-H. The resulting anion is a potent nucleophile that will readily react with your electrophile. Low temperatures (e.g., 0 °C to room temperature) are often sufficient and favor kinetic control at the N7 position.

Strategy B: The Power of Protecting Groups

When direct N7-functionalization is not selective, a protecting group strategy is the most reliable approach. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly effective choice.

  • Mechanism of Action: The SEM group is introduced at the N7 position. Its steric bulk hinders approach to the pyrimidine nitrogens, and it electronically deactivates the pyrrole ring, preventing further reactions there. Once your desired modification is made elsewhere on the molecule, the SEM group can be cleanly removed under acidic conditions (e.g., TFA) or with fluoride sources.

Workflow for Selective N-Functionalization

cluster_0 Problem: Mixed N-Alkylation cluster_1 Decision Point cluster_2 Solution Pathways Problem Obtaining a mixture of N7 and Pyrimidine-N isomers Decision Is direct N7-alkylation with NaH/DMF selective? Problem->Decision Direct Proceed with direct N7-alkylation Decision->Direct Yes Protect Implement N7-SEM protection strategy Decision->Protect No Final Desired N-functionalized product Direct->Final Functionalize Perform desired reaction on other parts of the molecule Protect->Functionalize Deprotect Remove SEM group (TFA or TBAF) Functionalize->Deprotect Deprotect->Final

Caption: Decision workflow for achieving selective N-functionalization.

Guide 2: Achieving Selectivity in Electrophilic Aromatic Substitution (C5 vs. C6)

Problem: "I am attempting to halogenate my 4H-pyrrolo[2,3-d]pyrimidine, but I'm getting a mixture of C5 and C6 isomers. How can I favor one over the other?"

The electron-rich pyrrole ring is susceptible to electrophilic attack, primarily at the C5 and C6 positions. Directing this substitution requires careful control of reagents and, often, the use of directing groups.

Strategy A: Ligand-Enabled C-H Arylation for C6 Selectivity

Recent advances have shown that palladium-catalyzed C-H arylation can be highly selective for the C6 position when specific ligands are employed.[8]

  • Mechanism: Bidentate pyridine-pyridine ligands can coordinate to the palladium catalyst in a way that directs the C-H activation and subsequent arylation to the C6 position of the pyrrolo[2,3-d]pyrimidine core.[8] This method offers a direct and efficient route to C6-arylated products, which are valuable intermediates in the synthesis of kinase inhibitors like AEE-788.[8]

Strategy B: Exploiting Protecting Groups and Directed Metalation

For other electrophiles, a protecting group strategy is often necessary.

  • N7-Protection: Protect the N7 position with a suitable group, such as a tosyl (Ts) or SEM group. This prevents N-functionalization and can influence the electronic distribution in the pyrrole ring.

  • Directed Ortho-Metalation (DoM): Certain protecting groups can also act as directing groups for metalation. For example, a pivaloyl (Piv) group at N7 can direct lithiation (using a strong base like n-BuLi) to the C6 position. The resulting organolithium species can then be quenched with an electrophile to introduce a substituent selectively at C6.

Table 1: Comparison of Strategies for Regiocontrolled C-H Functionalization

StrategyTarget PositionKey Reagents/ConditionsAdvantagesCommon Issues
Ligand-Enabled C-H Arylation C6Pd(OAc)₂, pyridine-pyridine ligand, aryl iodideHigh C6 selectivity, mild conditions, good functional group tolerance.[8]Ligand synthesis may be required.
Directed Ortho-Metalation (DoM) C6N7-Piv protecting group, n-BuLi, electrophileHigh C6 selectivity.Requires cryogenic temperatures, sensitive to moisture.
Halogenation with NBS/NIS C5 (often)NBS or NIS in aprotic solventDirect, simple procedure.Often yields mixtures of C5 and C5,C6-dihalogenated products.
Guide 3: Regiocontrolled Glycosylation

Problem: "My glycosylation reaction is giving a mixture of N7 and N1 isomers. How can I ensure the formation of the desired N7-glycoside?"

The synthesis of nucleoside analogues based on the 4H-pyrrolo[2,3-d]pyrimidine scaffold is of great interest. However, controlling the site of glycosylation can be challenging.

Strategy: "One-Pot" Silylation and Glycosylation

A reliable method involves in situ silylation of the heterocyclic base followed by the addition of the glycosyl donor and a Lewis acid promoter.

  • Mechanism: The pyrrolo[2,3-d]pyrimidine is first treated with a silylating agent (e.g., HMDS, BSA) to generate a mixture of silylated isomers. The addition of a protected glycosyl donor (e.g., a 1-O-acetyl ribofuranose) and a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) then promotes the glycosylation.[9] While this method can still produce mixtures, the ratio of N7 to N1 isomers is often more favorable and can be optimized by adjusting the reaction conditions.[9] In some cases, the N7 isomer is the major product.[9]

Section 3: Detailed Experimental Protocols

Here we provide a representative, detailed protocol for a common and critical procedure.

Protocol 1: Selective N7-Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl

This protocol describes the protection of the pyrrole nitrogen, a crucial first step for many subsequent selective functionalizations.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq, 60% dispersion in oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the N7-SEM protected product.

Diagram of SEM Protection Workflow

Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 1. Add NaH in DMF at 0°C 2. Stir for 30 min Start->Step1 Intermediate N7-Anion Step1->Intermediate Step2 Add SEM-Cl Warm to RT, stir 4-6h Intermediate->Step2 Workup Quench (NH4Cl) Extract (EtOAc) Dry (Na2SO4) Step2->Workup Purify Column Chromatography Workup->Purify Product N7-SEM-Protected Product Purify->Product

Caption: Experimental workflow for N7-SEM protection.

Section 4: References

  • Tang, T. (2023). Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. ChemistryViews. Available at: [Link]

  • Chourasiya, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]

  • Li, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Villiers, K. A., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Molecules. Available at: [Link]

  • Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Akhtar, M. S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2014). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Toth, A. M., et al. (2018). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Wang, H., et al. (2022). Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Seela, F., et al. (1998). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

  • Ghattas, M. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Google Patents. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Available at:

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Joechem. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2022). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Mondal, B., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal. Available at: [Link]

  • Svee, B., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2019). Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C–H Functionalization of Anisoles and Thioanisoles. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of Polar 4H-Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar 4H-pyrrolo[2,3-d]pyrimidine analogs. This guide is designed to provide expert-driven, practical solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. Drawing from established chromatographic principles and field-proven experience, we aim to equip you with the knowledge to troubleshoot effectively and optimize your purification workflows.

Introduction: The Challenge of Polarity

The 4H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents, including kinase inhibitors.[1][2][3] However, the inherent polarity and basicity of this nitrogen-rich heterocyclic system often present significant hurdles during purification. Common issues include poor solubility, strong interactions with stationary phases leading to peak tailing or irreversible adsorption, and co-elution with polar impurities. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable protocols for resolution.

Chromatography Issues

Question 1: My compound is streaking or tailing significantly on a silica gel column. What is causing this and how can I fix it?

Answer:

Streaking and tailing of basic compounds like 4H-pyrrolo[2,3-d]pyrimidine analogs on silica gel is a frequent problem. The primary cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-O-H) on the surface of the silica gel. This strong, often irreversible, interaction leads to poor peak shape and reduced recovery.

Causality Workflow:

A Basic Nitrogen in Analog C Strong Acid-Base Interaction A->C B Acidic Silanol Groups on Silica Surface B->C D Analyte Tailing & Streaking C->D E Reduced Resolution & Recovery D->E

Caption: Interaction of basic analytes with acidic silica gel.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[4]

    • Protocol:

      • Start with your established mobile phase (e.g., Dichloromethane/Methanol).

      • To the polar component of your mobile phase (e.g., Methanol), add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide.

      • Equilibrate your column with the modified mobile phase before loading your sample.

      • Run the chromatography as usual. The basic modifier will compete with your compound for binding to the acidic sites on the silica, resulting in improved peak shape.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4]

    • Deactivated Silica: You can deactivate silica gel by treating it to reduce its acidity.[5]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice.

Question 2: My polar compound elutes in the solvent front even with highly polar mobile phases in normal-phase chromatography. How can I achieve retention?

Answer:

When a polar compound has minimal interaction with the stationary phase and high affinity for the mobile phase, it will travel with the solvent front, resulting in no separation. This indicates that the chosen chromatographic mode is not suitable for your compound's polarity.

Solutions:

  • Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is the preferred method for retaining and separating polar compounds.[6][7] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically water and acetonitrile or methanol). The retention mechanism is based on hydrophobic interactions.

    • Getting Started with Reversed-Phase:

      • Column: Use a C18-bonded silica column.

      • Mobile Phase: Start with a high percentage of aqueous solvent (e.g., 95% water, 5% acetonitrile) and gradually increase the organic content.

      • pH Adjustment: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[8] For basic compounds like pyrrolopyrimidines, using a mobile phase with a pH 2 units above the pKa will neutralize the compound, increasing its hydrophobicity and retention. Conversely, a lower pH will ionize the compound, making it more polar and less retained.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds that are not retained in reversed-phase. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.

Question 3: I am using reversed-phase chromatography, but my peak shape is still poor for my polar 4H-pyrrolo[2,3-d]pyrimidine analog. What can I do?

Answer:

Poor peak shape in reversed-phase chromatography for polar, ionizable compounds can be due to several factors, including secondary interactions with the stationary phase and operating at a pH close to the compound's pKa.

Solutions:

  • Mobile Phase pH Control: As mentioned, pH is critical. For basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can protonate the molecule, leading to more consistent interactions and sharper peaks.[8] A general guideline is to adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[8]

  • Use of Buffers: Employing a buffer system (e.g., ammonium formate or ammonium acetate) in your mobile phase will maintain a constant pH throughout the separation, which is crucial for reproducibility and good peak shape, especially during gradient elution.

  • Consider Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties.[9][10][11] This allows for multiple retention mechanisms, which can be highly effective for separating complex mixtures of polar and charged compounds.[12]

    Chromatography Mode Stationary Phase Mobile Phase Best For
    Normal Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Less polar compounds
    Reversed Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Polar and non-polar compounds[6]
    Ion Exchange Charged (Anionic or Cationic)Buffered aqueous solutionCharged molecules[13][14][15]
    Mixed-Mode Combines RP and IEX propertiesBuffered organic/aqueousPolar, non-polar, and charged compounds[9][11]
Solubility and Sample Preparation

Question 4: My 4H-pyrrolo[2,3-d]pyrimidine analog has poor solubility in common organic solvents. How can I prepare my sample for purification?

Answer:

Poor solubility is a common issue with polar heterocyclic compounds. The starting material for many of these syntheses, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in water but has better solubility in organic solvents like ethanol, methanol, and DMSO.[16] However, further derivatization can significantly alter solubility.

Solutions:

  • Solvent Selection: Test the solubility of your crude material in a range of solvents. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often good starting points for dissolving highly polar compounds.

  • Dry Loading on Silica Gel: If you are using normal-phase chromatography, avoid dissolving your sample in a strong solvent like methanol and directly loading it onto the column, as this will lead to band broadening and poor separation. Instead, use the dry loading technique.

    • Protocol for Dry Loading:

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol, DCM, or acetone).

      • Add a small amount of silica gel or celite to the solution to form a thick slurry.

      • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

      • Carefully load this powder onto the top of your pre-packed chromatography column.

      • Proceed with the elution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for developing a purification method for a novel polar 4H-pyrrolo[2,3-d]pyrimidine analog?

A1: Start with a thorough analysis using Thin Layer Chromatography (TLC) to gauge the polarity of your compound and identify a suitable solvent system.[4] For reversed-phase, begin with a broad gradient on an analytical HPLC with a C18 column (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid) to determine the approximate elution conditions.

Q2: Can I use supercritical fluid chromatography (SFC) for these compounds?

A2: Yes, SFC is an excellent technique for purifying polar molecules.[17][18][19][20] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. SFC can offer faster separations and easier solvent removal compared to HPLC.[17]

Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what should I do?

A3: To confirm decomposition, you can perform a stability test on a TLC plate.[4] Spot your compound on a silica gel TLC plate, and let it sit for an hour or two. Then, elute the plate and see if new spots have appeared. If decomposition is confirmed, you should switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[4]

Q4: Is recrystallization a viable purification method for these polar analogs?

A4: Recrystallization can be a very effective and scalable purification technique if you can find a suitable solvent system. However, for highly polar compounds, finding a single solvent or a solvent pair that provides good differential solubility between your product and impurities can be challenging. If your compound "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly.[4] In such cases, a preliminary chromatographic step to remove the bulk of the impurities might be necessary before attempting recrystallization.[21]

Purification Strategy Decision Tree:

start Crude Polar 4H-Pyrrolo[2,3-d]pyrimidine Analog Mixture tlc Analyze by TLC/ Analytical HPLC start->tlc is_separable_np Good separation on silica TLC? tlc->is_separable_np np_col Normal-Phase Column Chromatography is_separable_np->np_col Yes rp_col Reversed-Phase Chromatography is_separable_np->rp_col No tailing Streaking or Tailing? np_col->tailing add_base Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->add_base Yes pure_compound Pure Compound tailing->pure_compound No add_base->np_col poor_retention_rp Poor retention or peak shape in RP? rp_col->poor_retention_rp adjust_ph Adjust Mobile Phase pH with Acid/Buffer poor_retention_rp->adjust_ph Yes poor_retention_rp->pure_compound No alt_chrom Consider Alternative Techniques (IEX, SFC, Mixed-Mode) adjust_ph->alt_chrom alt_chrom->pure_compound

Caption: A decision tree for selecting a purification strategy.

References

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC - PubMed Central. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery | LCGC International. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases - PMC - NIH. [Link]

  • Why is normal phase chromatography good for use on polar analytes? - ResearchGate. [Link]

  • 7.10: Reverse Phase Chromatography - Chemistry LibreTexts. [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]

  • Enhancing the compatibility of normal-phase chromatography x reversed-phase chromatography by combination of low-temperature sensitive aqueous-phase compatible normal- phase chromatography and at-column dilution modulation - PubMed. [Link]

  • Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions - PubMed Central. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]

  • Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed. [Link]

  • Purification of polar compounds - The Analytical Scientist. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Evolution of Mixed-Mode Chromatography. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

Sources

Technical Support Center: Scale-Up of 4H-Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4H-Pyrrolo[2,3-d]pyrimidines, a critical scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and process chemists to navigate the complexities of transitioning this synthesis from bench-scale to pilot plant and beyond. We will delve into common challenges, offering field-proven insights and troubleshooting strategies to ensure robust, scalable, and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of the 4H-pyrrolo[2,3-d]pyrimidine core and its key intermediates.

Q1: What is the most common and scalable route to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: A widely adopted and scalable route starts from readily available starting materials and proceeds through the formation of a pyrimidine ring followed by the construction of the fused pyrrole ring. A common pathway involves the condensation of an appropriately substituted aminopyrimidine with a three-carbon synthon. One patented industrial method involves a multi-step synthesis that can be telescoped to improve efficiency. The key steps often include the formation of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃). Careful control of reaction conditions, particularly temperature and pH during workup, is crucial for high purity and yield. For instance, a patented process describes pouring the reaction mixture into water at a controlled temperature (maximum of 35°C) and then adjusting the pH to 8-9 to precipitate the product with high purity (>99.5% by HPLC).[1]

Q2: Why is protection of the pyrrole nitrogen (N7) often necessary, and what are the best practices for this?

A2: The N7 proton of the pyrrolo[2,3-d]pyrimidine core is acidic and can interfere with subsequent reactions, particularly metal-catalyzed cross-couplings or reactions involving strong bases.[2] Deprotonation can lead to side reactions or catalyst deactivation. Therefore, protecting the N7 position is often a critical step.

Commonly used protecting groups for the pyrrole nitrogen include sulfonyl groups (e.g., tosyl) and silyl ethers. The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal.[3] For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is frequently used.[4] It is introduced under basic conditions and can be removed with acids like trifluoroacetic acid (TFA).[4] However, challenges can arise during deprotection, so it is vital to choose a protecting group that is robust during the synthetic sequence but can be cleaved without affecting other sensitive functional groups in the molecule.

Q3: What are the key considerations for ensuring the quality of starting materials for a scalable synthesis?

A3: The purity and consistency of starting materials are paramount for a successful and reproducible scale-up. Impurities in starting materials can lead to the formation of side products that may be difficult to remove, impacting the final product's purity and yield. For instance, in multi-component reactions to form the pyrrolo[2,3-d]pyrimidine core, the purity of the arylglyoxals and aminouracil derivatives is critical to avoid the formation of colored impurities. It is essential to have robust analytical methods in place to qualify incoming raw materials and to understand the potential impact of each impurity on the reaction.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues that may arise during the synthesis and scale-up of 4H-pyrrolo[2,3-d]pyrimidines.

Low Yield and Incomplete Conversion

Problem: My reaction to form the 4H-pyrrolo[2,3-d]pyrimidine core is giving low yields or stalling before completion.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: Some cyclization reactions require significant thermal energy to proceed to completion. For example, in some multi-component reactions, refluxing in a suitable solvent like ethanol is necessary to drive the reaction forward.[1]

    • Troubleshooting Step: Carefully monitor the internal reaction temperature. If using a heating mantle, ensure efficient heat transfer and stirring. Consider screening higher boiling point solvents if the reactants are stable at elevated temperatures.

  • Catalyst Inactivity: In reactions involving catalysts, such as palladium-catalyzed cross-couplings, the catalyst's activity is crucial.

    • Troubleshooting Step: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For palladium catalysts, ensure that the ligands are of high purity and the catalyst is not poisoned by impurities in the starting materials or solvents.[5]

  • Poor Solubility of Reagents: As the scale of the reaction increases, the solubility of reagents can become a significant issue, leading to a heterogeneous reaction mixture and poor reaction kinetics.

    • Troubleshooting Step: Choose a solvent system where all reactants have adequate solubility at the reaction temperature. For scale-up, it may be necessary to use a co-solvent system or a different solvent altogether than what was used at the lab scale.

Impurity Formation and Purification Challenges

Problem: I am observing significant impurity formation, and the purification of my 4H-pyrrolo[2,3-d]pyrimidine derivative is proving difficult.

Potential Causes & Solutions:

  • Side Reactions: The pyrrolo[2,3-d]pyrimidine core has multiple reactive sites, which can lead to the formation of regioisomeric or other undesired side products.[6] For example, in multi-component reactions, the formation of dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives has been reported as a potential side product.

    • Troubleshooting Step: A thorough understanding of the reaction mechanism can help in identifying potential side reactions. Adjusting reaction parameters such as temperature, reaction time, and the order of reagent addition can often minimize the formation of side products. Employing in-process controls (e.g., HPLC, TLC) to monitor the reaction progress can help in stopping the reaction at the optimal time to minimize impurity formation.

  • Product Degradation: Some 4H-pyrrolo[2,3-d]pyrimidine derivatives may be sensitive to high temperatures or acidic/basic conditions, leading to degradation during the reaction or workup.[7]

    • Troubleshooting Step: If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. During workup, minimize exposure to harsh pH conditions and high temperatures. If purification is done via chromatography, ensure the product is stable on the chosen stationary phase.

  • Crystallization Issues: The final purity of the product often relies on an efficient crystallization step. Poorly formed crystals or the co-precipitation of impurities can lead to a product that does not meet the required purity specifications.

    • Troubleshooting Step: A systematic approach to crystallization development is crucial for scale-up. This includes screening different solvents and solvent mixtures, controlling the cooling rate, and determining the optimal seeding strategy.[7][8] The goal is to achieve a supersaturation level that favors crystal growth over nucleation of new, potentially impure, crystals.[9]

Experimental Workflow: Scale-Up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Below is a representative workflow for the scale-up synthesis of the key intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, highlighting critical process parameters.

Workflow: Scale-Up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Pyrrole Ring Formation (Cyclization) cluster_2 Step 3: Chlorination cluster_3 Step 4: Work-up and Isolation A Charge Reactor with Starting Materials B Controlled Addition of Reagents (Monitor Temperature) A->B C Reaction at Elevated Temperature (e.g., Reflux) B->C D In-Process Control (IPC) (e.g., HPLC for completion) C->D E Charge Cyclization Precursor D->E F Addition of Cyclizing Agent (e.g., Formamidine Salt) E->F G Controlled Heating (Monitor for Exotherm) F->G H IPC for Cyclization Completion G->H I Charge 7H-pyrrolo[2,3-d]pyrimidin-4-ol H->I J Slow Addition of POCl3 (Exothermic!) I->J K Reaction at Controlled Temperature J->K L IPC for Chlorination Completion K->L M Controlled Quench into Water (Temperature Control < 35°C) L->M N pH Adjustment to 8-9 (Precipitation) M->N O Filtration and Washing N->O P Drying under Vacuum O->P

Caption: A generalized workflow for the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki or Buchwald-Hartwig coupling reaction on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is sluggish, gives low yield, or results in significant side products.

Potential Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvents. On a large scale, ensuring completely inert conditions can be challenging.

    • Troubleshooting Step: Use degassed solvents and rigorously dried reagents.[5] Consider using more robust, pre-formed catalysts or ligand systems that are more resistant to deactivation. The choice of ligand is critical and can significantly impact the reaction outcome.[10]

  • Sub-optimal Base and Solvent Combination: The choice of base and solvent is crucial for the efficiency of cross-coupling reactions. An inappropriate combination can lead to poor solubility, slow reaction rates, or catalyst decomposition.

    • Troubleshooting Step: A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, 2-MeTHF) at the lab scale is recommended before scaling up. The use of a phase-transfer catalyst can sometimes be beneficial in biphasic systems.[5]

  • Formation of Homocoupling and Other Side Products: Side reactions such as the homocoupling of the boronic acid (in Suzuki reactions) or reductive dehalogenation of the starting material can reduce the yield of the desired product.

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants. An excess of the boronic acid or amine can sometimes drive the reaction to completion but may also lead to purification challenges. Optimizing the reaction temperature and catalyst loading can also help to minimize side product formation.

Troubleshooting Decision Tree: Low Yield in Suzuki Coupling

Troubleshooting Low Yield in Suzuki Coupling Start Low Yield in Suzuki Coupling Check_Reagents Are starting materials and reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions (temperature, time) optimized? Check_Reagents->Check_Conditions Yes Impure_Reagents Purify starting materials. Use fresh, high-purity reagents. Check_Reagents->Impure_Reagents No Check_Catalyst Is the catalyst active and the ligand appropriate? Check_Conditions->Check_Catalyst Yes Suboptimal_Conditions Screen different temperatures and reaction times. Monitor reaction progress by IPC. Check_Conditions->Suboptimal_Conditions No Check_Base Is the base and solvent combination optimal? Check_Catalyst->Check_Base Yes Inactive_Catalyst Use a fresh batch of catalyst. Screen different ligands and pre-catalysts. Check_Catalyst->Inactive_Catalyst No Check_Base->Inactive_Catalyst No Wrong_Base_Solvent Screen different bases and solvents. Consider a co-solvent system.

Caption: A decision tree to systematically troubleshoot low yields in Suzuki coupling reactions.

Section 3: Scale-Up Safety and Process Control

Q4: What are the primary safety concerns when scaling up exothermic reactions in 4H-pyrrolo[2,3-d]pyrimidine synthesis?

A4: Several steps in the synthesis of 4H-pyrrolo[2,3-d]pyrimidines can be exothermic, particularly chlorination with POCl₃ and some cyclization reactions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[11] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the large-scale reactor.

  • Controlled Addition: Add highly reactive reagents, such as POCl₃, slowly and sub-surface to the reaction mixture. This allows for better control of the reaction rate and heat generation.[11]

  • Adequate Cooling Capacity: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction, even in the event of a cooling failure (e.g., by having an emergency cooling system).

  • Process Safety Management: Implement a robust process safety management (PSM) program that includes hazard and operability (HAZOP) studies to identify and mitigate potential risks.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Considerations)
Reaction Volume 50 mL - 1 L50 L - 500 L
Heat Transfer Efficient (high surface area to volume ratio)Less efficient (lower surface area to volume ratio)[11]
Mixing Generally efficientCan be challenging; potential for localized "hot spots"
Reagent Addition Rapid addition often possibleSlow, controlled addition is critical for exothermic steps
Work-up Simple extractions and filtrationsRequires larger equipment and longer processing times
Safety Standard laboratory precautionsRequires detailed process safety assessment and engineering controls

References

  • (330e) Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation | AIChE - Proceedings. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. (n.d.). Retrieved February 4, 2026, from [Link]

  • New Trends in the Co-crystallization of Active Pharmaceutical Ingredients - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (n.d.). Retrieved February 4, 2026, from [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) Safe scale-up with exothermic reactions - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. (n.d.).
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Local and overall heat transfer of exothermic reactions in microreactor systems. (n.d.). Retrieved February 4, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of tricyclic 7-deazapurines - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 4, 2026, from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.).
  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • C–H Imidation of 7-Deazapurines - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Heat and mass transfer scale-up issues during freeze-drying, I: atypical radiation and the edge vial effect - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. (n.d.). Retrieved February 4, 2026, from [Link]

  • Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube. (n.d.). Retrieved February 4, 2026, from [Link]

  • Pyrrole Protection | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Effect of Heat Generated by an Exothermic Chemical Reaction on the Mixed Convection Flow in a Vertical Porous Channel | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]

  • Applying Expert Knowledge for ICH M7 Impurity Classification - Session 1 - YouTube. (n.d.). Retrieved February 4, 2026, from [Link]

  • Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

identifying and minimizing byproducts in 4H-Pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification and minimization of byproducts in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a critical scaffold for JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).

Topic: Identifying and Minimizing Byproducts in 7-Deazapurine Scaffolds Audience: Medicinal Chemists, Process Chemists, and CMC Leads

Introduction: The "Black Tar" Paradox

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is notoriously prone to oxidative polymerization and regiochemical ambiguity. A common complaint in process chemistry is the formation of "black tar" during the chlorination of the 4-hydroxy precursor or the formation of inseparable N-isomers during glycosylation/alkylation.

This guide moves beyond standard protocols to address the causality of these impurities and provides self-validating workflows to eliminate them.

Module 1: Core Synthesis & Cyclization Troubleshooting

Workflow: The "One-Pot" Industrial Route

The most robust route avoids the use of unstable sodium hydride by utilizing an ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane coupling, followed by cyclization.

Diagram 1: Synthesis Pathways & Critical Failure Points

The following logic map illustrates the 4-step industrial route and where specific impurities (dimers, hydrolysis products) diverge from the main path.

G Start Ethyl Cyanoacetate + 2-Bromo-1,1-dimethoxyethane Inter1 Ethyl 2-cyano-4,4-dimethoxybutanoate Start->Inter1 Alkylation (K2CO3) Cycliz Cyclization (Formamidine/Thiourea) Inter1->Cycliz Condensation Precursor 7H-pyrrolo[2,3-d]pyrimidin-4-ol (4-Hydroxy Precursor) Cycliz->Precursor Acid Hydrolysis Chlorination Chlorination (POCl3 or Vilsmeier) Precursor->Chlorination Deoxychlorination Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chlorination->Product Reflux Imp_Oligomer Impurity A: Oligomers/Tars (Overheating/Oxidation) Chlorination->Imp_Oligomer >100°C / Air Imp_Dimer Impurity C: 4,4'-Dimer (Trace Water in POCl3) Chlorination->Imp_Dimer H2O Contamination Imp_Hydrolysis Impurity B: Reverted 4-OH (Aq. Quench Issue) Product->Imp_Hydrolysis pH < 4 during Workup

Figure 1: Critical control points in the conversion of ethyl cyanoacetate to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

Troubleshooting Guide: Cyclization & Precursor Quality

Q: Why is my 7H-pyrrolo[2,3-d]pyrimidin-4-ol precursor turning brown/black upon drying?

  • Diagnosis: Oxidative instability of the electron-rich pyrrole ring. The 4-hydroxy tautomer exists in equilibrium with the lactam (4-one), but trace metal impurities (Fe, Cu) from reagents can catalyze air oxidation.

  • Solution:

    • Chelation Wash: Wash the precipitated solid with 0.1 M EDTA solution before the final water wash.

    • Vacuum Drying: Always dry under vacuum at

      
       with a nitrogen bleed. Do not oven dry in air.
      
    • Purity Check: Ensure the acetal hydrolysis (Step 2 to 3) is complete. Unreacted acetal leads to "gum" formation in the next chlorination step.

Module 2: The Chlorination Step (POCl₃ Management)

This is the most hazardous step where "black tar" and phosphorus impurities are generated.

FAQ: Managing Chlorination Byproducts

Q: I see a persistent "dimer" impurity (~290 m/z) by LCMS after POCl₃ reaction. What is it?

  • Identity: Oxygen-bridged dimer (Bis(7H-pyrrolo[2,3-d]pyrimidin-4-yl) ether).

  • Cause: Presence of trace water in the reaction mixture or insufficient POCl₃ excess. The intermediate phosphoryl chloride species reacts with unreacted starting material (4-OH) instead of chloride.

  • Protocol Adjustment:

    • Dry Reagents: Predry the 4-hydroxy precursor by azeotropic distillation with toluene.

    • Vilsmeier Reagent: Instead of neat POCl₃, use the Vilsmeier reagent (POCl₃ + DMF). This forms the active chloroiminium species, which is more reactive and cleaner than POCl₃ alone, often allowing for lower temperatures (

      
       vs reflux).
      

Q: How do I remove the "Black Tar" without column chromatography?

  • Mechanism: The tar is polymerized pyrrole caused by localized overheating during the exothermic quenching of POCl₃.

  • Workup Fix:

    • Inverse Quench: Never add water to the reaction. Slowly add the reaction mixture into ice-water or buffered ice (NaOAc).

    • Charcoal Filtration: If the crude is dark, dissolve in hot EtOAc/MeOH (9:1), treat with activated charcoal (10 wt%), and filter through Celite while hot.

    • Recrystallization: The 4-chloro product crystallizes well from MeOH/Water or EtOAc/Heptane.

Module 3: Regioselectivity (N7 vs. N1 Alkylation)

When functionalizing the scaffold (e.g., attaching a ribose or alkyl chain), the N7 (pyrrole) and N1 (pyrimidine) nitrogens compete.

Diagram 2: Regioselectivity Decision Tree

Regio Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Anion) Cond_Soft Soft Electrophile / Non-Polar Solvent (e.g., Benzyl bromide / Toluene) Core->Cond_Soft Cond_Hard Hard Electrophile / Polar Solvent (e.g., SEM-Cl / DMF) Core->Cond_Hard Cond_Glyco Vorbrüggen Glycosylation (BSA / TMSOTf) Core->Cond_Glyco Prod_N7 N7-Alkyl (Major) Thermodynamic Cond_Soft->Prod_N7 Preferred Prod_N1 N1-Alkyl (Minor) Kinetic Impurity Cond_Hard->Prod_N1 Increased Risk Prod_Bis N1,N7-Dialkyl (Over-alkylation) Cond_Hard->Prod_Bis Excess Base Cond_Glyco->Prod_N7 Silylation Control

Figure 2: Reaction conditions influencing the N7 vs. N1 alkylation ratio.

Strategic Control of Isomers
VariableRecommendation for N7 SelectivityMechanistic Rationale
Base Cs₂CO₃ or KOH Cesium's "soft" cation effect stabilizes the N7 anion. NaH often promotes faster kinetic reaction at N1 if not carefully controlled.
Solvent Acetone or Toluene Non-polar solvents favor the thermodynamic N7 product. DMF/DMSO increase the solvent-separated ion pair, increasing N1 attack.
Temperature Reflux Higher temperatures favor the thermodynamic product (N7). Room temperature reactions often yield 10-15% N1 isomer.
Catalyst TDA-1 (Phase Transfer)Using a phase transfer catalyst in solid-liquid systems (KOH/Toluene) almost exclusively yields N7.

Q: How do I distinguish N7 from N1 isomers by NMR?

  • N7-Isomer (Desired): The C2-H proton typically appears at

    
     8.6–8.8 ppm . The C5-H and C6-H doublets (
    
    
    
    ) are distinct.
  • N1-Isomer (Impurity): The C2-H proton is often shifted upfield (

    
     8.2–8.4 ppm ) due to the loss of aromaticity in the pyrimidine ring if the alkylation disrupts the conjugation, or downfield shielding effects depending on the R-group. Crucially, 2D NOESY is required for definitive assignment: N7-alkyl shows NOE with C6-H; N1-alkyl shows NOE with C2-H.
    

Module 4: Quantitative Purity Standards

Table 1: Common Impurity Profiles & Limits
Impurity NameStructure DescriptionOriginHPLC Retention (Relative)Acceptable Limit (API)
Des-chloro 7H-pyrrolo[2,3-d]pyrimidineOver-reduction (Pd/C)0.45< 0.10%
4-Hydroxy 4-OH-pyrrolo[2,3-d]pyrimidineHydrolysis of 4-Cl0.60< 0.15%
N1-Isomer N1-alkyl regioisomerAlkylation defect0.95 or 1.05*< 0.10%
Dimer Oxygen-bridged dimerWet POCl₃1.25< 0.10%

*Note: N1 and N7 isomers are often difficult to separate on C18. Use a Phenyl-Hexyl column for better resolution.

References

  • Hao, B.-Y., Chen, X., & Zhang, W.-H. (2010).[1] Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-922.[1] Link

  • Pfizer Inc. (2010). Process for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. U.S. Patent No. 10,738,058. Link

  • Korboukh, I., et al. (2020). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Link

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Safety. Link

  • Perlikova, T., et al. (2013). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Optimization of Protecting Group Removal for 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of protecting group removal for the 4H-pyrrolo[2,3-d]pyrimidine core. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying this medicinally important scaffold.[1][2][3] The 7-deazapurine system is a privileged core in medicinal chemistry but its electron-rich nature and potential for instability under harsh conditions make the final deprotection step a critical, and often challenging, part of the synthetic route.[4]

This resource combines field-proven insights with mechanistic explanations to help you troubleshoot common issues and optimize your deprotection strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the selection and removal of protecting groups for the N7-position of the pyrrolo[2,3-d]pyrimidine core.

Q1: What are the most common N-protecting groups for the 4H-pyrrolo[2,3-d]pyrimidine core and why?

A1: The choice of a protecting group is a strategic decision based on the overall synthetic route, particularly the downstream reaction conditions the molecule must endure. The most common groups balance stability with manageable removal conditions.

Protecting GroupStructureKey AdvantagesCommon Removal ConditionsKey Disadvantages
Tosyl (Ts) -SO₂C₆H₄CH₃Highly robust, stable to strong acids, bases, and many organometallic reagents.Strong base (NaOH, KOH, LiOH) in alcohol/water, often at elevated temperatures; Reductive cleavage (Mg/MeOH).Harsh removal conditions can be incompatible with sensitive functional groups.
SEM -CH₂OCH₂CH₂Si(CH₃)₃Stable to a wide range of non-acidic conditions (e.g., organometallics, basic hydrolysis).[5]Acidic conditions (TFA, HCl); Fluoride sources (TBAF).[6]Can be difficult to remove; release of formaldehyde upon deprotection can cause side reactions.[6][7][8]
Boc -COOC(CH₃)₃Easily removed under acidic conditions.Strong acids (TFA, HCl in dioxane).Labile to strong acids, limiting its use in multi-step syntheses involving acidic steps.

Q2: My reaction requires strongly basic conditions. Which protecting group should I choose?

A2: The Tosyl (Ts) group is the preferred choice for substrates that must undergo strongly basic reactions. Its sulfonyl chemistry makes it exceptionally stable to bases. In contrast, Boc and SEM groups are generally stable but may not be as robust as a tosyl group under prolonged exposure to very strong bases at high temperatures.

Q3: I have acid-sensitive functional groups elsewhere in my molecule. What is the best deprotection strategy?

A3: If your molecule is acid-sensitive, you should avoid Boc deprotection and acidic removal of SEM. For a SEM-protected pyrrolopyrimidine, a fluoride-based deprotection using Tetrabutylammonium Fluoride (TBAF) is the ideal choice.[6] This method operates under neutral to slightly basic conditions. For Tosyl-protected compounds, reductive cleavage (e.g., Magnesium in Methanol) is a viable non-acidic alternative to strong base hydrolysis.

Q4: Why is my N-SEM deprotection often problematic compared to O-SEM deprotection?

A4: N-SEM deprotection is frequently more challenging than O-SEM deprotection.[5] The nitrogen lone pair can participate in resonance within the aromatic pyrrole ring, making the N-CH₂ bond stronger and less susceptible to cleavage compared to the O-CH₂ bond of an ether. This often necessitates harsher conditions (stronger acids or higher temperatures), which can lead to side reactions.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a deeper dive into specific experimental problems, offering causative explanations and actionable solutions.

Issue 1: Incomplete or Stalled SEM Deprotection with TFA

Q: I am treating my N-SEM protected 4H-pyrrolo[2,3-d]pyrimidine with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but the reaction is very slow or stalls completely. What is happening?

A: (Causality) This is a classic issue. The 4H-pyrrolo[2,3-d]pyrimidine core contains multiple basic nitrogen atoms (N1 and N3 in the pyrimidine ring). In a strongly acidic medium like TFA, these nitrogens act as a "proton sink," becoming protonated. This has two negative consequences:

  • Reduced Substrate Solubility: The resulting TFA salt of your compound may precipitate out of less polar solvents like DCM, effectively halting the reaction.

  • Lewis Acid Sequestration: The protonation of the pyrimidine ring deactivates the molecule. For the SEM deprotection to proceed efficiently under acidic conditions, the acid needs to coordinate with the ether oxygen of the SEM group to facilitate cleavage.[6] When the most basic sites are already protonated, this crucial step is hindered.

Solutions & Optimization Workflow:

start Stalled SEM Deprotection (TFA/DCM) check_sol Is the material fully dissolved? start->check_sol precip Precipitate Observed check_sol->precip No no_precip Fully Dissolved check_sol->no_precip Yes solvent Action: Switch to a more polar solvent system. (e.g., neat TFA, TFA/MeCN) precip->solvent temp Action: Increase temperature. (e.g., 40 °C to reflux) Monitor carefully for degradation. no_precip->temp two_step Recommended: Use a two-step acid/base protocol. solvent->two_step temp->two_step protocol Step 1: Treat with neat TFA. Step 2: Quench and basify (e.g., NH₄OH or NaHCO₃) to release formaldehyde. two_step->protocol

Caption: Troubleshooting workflow for stalled TFA-mediated SEM deprotection.

  • Solution 1: Change Solvent System. Switch from DCM to neat TFA or a mixture of TFA/Acetonitrile. The higher polarity will keep the protonated species in solution.

  • Solution 2: Increase Temperature. Gently warming the reaction (e.g., to 40 °C) can often provide the necessary activation energy. Proceed with caution and monitor by TLC or LC-MS for any signs of decomposition, as the pyrrolopyrimidine core can be unstable to prolonged heating in strong acid.[4]

  • Solution 3 (Recommended): Two-Step Deprotection. A highly effective method involves an initial treatment with strong acid (like TFA) followed by a basic workup.[7] The acid cleaves the SEM group to form an intermediate, and the subsequent basic step ensures the complete elimination of formaldehyde, driving the reaction to completion.[7]

Issue 2: Side Product Formation During SEM Deprotection

Q: After my SEM deprotection, I see a new, unexpected spot on my TLC/LC-MS. What could it be?

A: (Causality) The most common culprit is the formaldehyde generated in situ during the deprotection of the SEM group.[6] The newly deprotected N7-H of the pyrrole is nucleophilic and can react with the electrophilic formaldehyde. This can lead to N-hydroxymethylation or, more problematically, intermolecular condensation between two pyrrolopyrimidine molecules via a methylene bridge. This was observed in the deprotection of a related 7-azaindole system.[8]

Solutions & Optimization:

start Side Products in SEM Deprotection cause Probable Cause: In situ formaldehyde generation start->cause scavenger Strategy 1: Add a Formaldehyde Scavenger cause->scavenger fluoride Strategy 2: Switch to Fluoride-Mediated Deprotection cause->fluoride scavenger_ex Examples: 1,3-Dimethoxybenzene, Veratrole, or a thiol like ethanedithiol. scavenger->scavenger_ex fluoride_ex Condition: TBAF in THF. This avoids generating an electrophilic intermediate. fluoride->fluoride_ex

Caption: Strategies to mitigate formaldehyde-related side reactions.

  • Solution 1: Use a Scavenger. Include a nucleophilic scavenger in the reaction mixture to trap the formaldehyde as it is formed. Common scavengers include electron-rich aromatic compounds like 1,3-dimethoxybenzene or thiols.

  • Solution 2: Switch to Fluoride Deprotection. Change your deprotection agent to TBAF in THF. The fluoride-mediated mechanism proceeds via a beta-elimination pathway that releases neutral molecules (TMSF, ethylene, formaldehyde) but does not involve the strongly electrophilic intermediates generated under acidic conditions, thus minimizing side reactions.[6] Be aware that TBAF itself is basic and can cause decomposition of base-sensitive substrates.[9] Buffering with acetic acid can sometimes mitigate this.[9]

Issue 3: Low Yield or Decomposition During Tosyl Group Removal

Q: I am trying to remove a Tosyl group with NaOH in refluxing ethanol, but I am getting a low yield and multiple decomposition products. Why?

A: (Causality) The 4H-pyrrolo[2,3-d]pyrimidine core, while relatively stable, can be susceptible to degradation under harsh basic conditions at high temperatures.[4] The pyrimidine ring can be vulnerable to nucleophilic attack and ring-opening, especially if it bears electron-withdrawing groups or if the reaction is prolonged.

Solutions & Optimization:

  • Solution 1: Lower the Temperature and Extend Reaction Time. Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period. This can often find a balance between the rate of deprotection and the rate of degradation. Monitor the reaction closely by LC-MS.

  • Solution 2: Use a Milder Base. Switch from NaOH or KOH to a milder base like Lithium Hydroxide (LiOH). LiOH is often effective at lower temperatures.

  • Solution 3: Switch to Reductive Cleavage. If basic hydrolysis is consistently problematic, consider a reductive method. A common and effective alternative is using Magnesium turnings in anhydrous Methanol at room temperature or with gentle heating. This method avoids harsh pH conditions entirely.

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Two-Step Acid/Base SEM Deprotection

This protocol is adapted from methodologies used for related heterocyclic systems and is designed to maximize yield and minimize side reactions.[7]

  • Acidic Cleavage:

    • Dissolve the N-SEM protected 4H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in trifluoroacetic acid (TFA, ~0.1 M concentration) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup and Base Treatment:

    • Carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA.

    • Re-dissolve the residue in a suitable solvent like Methanol or Dichloromethane.

    • Cool the solution to 0 °C and slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~8-9.

    • Stir for 30-60 minutes at room temperature. This step ensures the hydrolysis of any intermediates and the removal of formaldehyde.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Fluoride-Mediated SEM Deprotection (TBAF)

This protocol is ideal for substrates containing acid-sensitive functional groups.

  • Reaction Setup:

    • Dissolve the N-SEM protected 4H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M).

    • Add Tetrabutylammonium Fluoride (TBAF, 1.0 M solution in THF, 1.5 - 3.0 eq) dropwise at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. The reaction time can vary significantly (2-24 hours) depending on the substrate.[10]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with Ethyl Acetate or another suitable organic solvent.

    • Wash the combined organic layers with water and then brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash column chromatography.

Protocol 3: Reductive Detosylation (Mg/MeOH)

This protocol is a mild alternative to harsh basic hydrolysis for removing Tosyl groups.

  • Reaction Setup:

    • To a stirred suspension of Magnesium (Mg) turnings (10-20 eq) in anhydrous Methanol (~0.05 M), add the N-Tosyl protected 4H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Reaction and Monitoring:

    • Stir the mixture at room temperature or reflux gently. The reaction is often accompanied by the evolution of hydrogen gas.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove excess magnesium and magnesium salts.

    • Rinse the filter cake with Methanol.

    • Concentrate the filtrate under reduced pressure.

    • Re-dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and water.

    • Separate the organic layer, and extract the aqueous layer once more.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

  • Pyrrole - Wikipedia . Wikipedia. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC . NIH. [Link]

  • Deprotection of a tert-butyldimethylsilyl ether - Article | ChemSpider Synthetic Pages . ChemSpider. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF . ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . NIH. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube . YouTube. [Link]

  • Protection and Deprotection - CEM Corporation . CEM Corporation. [Link]

  • Deprotection of the pyrrolyl group of 2 a. | Download Scientific Diagram . ResearchGate. [Link]

  • Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives . MDPI. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC . PubMed Central. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations . PubMed. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC . NIH. [Link]

  • Deprotection of Silyl Ethers . Gelest Technical Library. [Link]

Sources

troubleshooting NMR and mass spectrometry analysis of 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Profiling of 4H-Pyrrolo[2,3-d]pyrimidine Scaffolds

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting NMR and Mass Spectrometry for 7-Deazapurine Cores

Executive Summary & Scope

Welcome to the technical support hub for the pyrrolo[2,3-d]pyrimidine scaffold (commonly known as 7-deazapurine). This heterocycle is the structural core of major JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).

Critical Nomenclature Note: While often indexed as "4H" in specific tautomeric or dihydro- forms (e.g., the 4-one intermediate), the aromatic bioactive core is formally 7H-pyrrolo[2,3-d]pyrimidine . This guide addresses the aromatic scaffold but includes specific notes for the 4-oxo-dihydro intermediates often encountered during synthesis.

Module A: NMR Troubleshooting

The Core Challenge: The pyrrolo[2,3-d]pyrimidine system is electron-rich but suffers from severe line-broadening due to quadrupole relaxation (N7) and tautomeric exchange.

Issue 1: "I cannot see the Pyrrole NH proton (N7-H)."

Diagnosis: Rapid proton exchange with trace water in the solvent or solvent-mediated tautomerism. The Fix: The "DMSO Dry-Down" Protocol

  • Solvent Selection: Switch from CDCl₃ to DMSO-d₆ immediately. CDCl₃ often leads to broad, undetectable NH signals due to hydrogen bonding aggregation.

  • The Protocol:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

    • Add activated 3Å molecular sieves directly to the NMR tube (2-3 beads).

    • Let stand for 30 minutes.

    • Run parameters: Set relaxation delay (d1) to >2.0s to account for the slow relaxation of the rigid core.

  • Validation: The N7-H should appear as a broad singlet between 11.5 – 12.5 ppm . If still invisible, lower temperature to 280K to freeze the exchange.

Issue 2: "My peaks are splitting/doubling unexpectedly."

Diagnosis: Rotameric restriction (if bulky groups are at C4) or Tautomeric Equilibrium (N7-H vs N1-H). The Fix: Variable Temperature (VT) NMR

  • Logic: 7-deazapurines with exocyclic amines (like Tofacitinib precursors) exhibit restricted rotation around the C4-N bond.

  • Experiment: Heat sample to 353K (80°C) in DMSO-d₆.

  • Result: Coalescence of split peaks confirms rotamers. If peaks remain distinct, you likely have a mixture of regioisomers (N7-alkylation vs. N1-alkylation).

Data Reference: Characteristic Chemical Shifts (DMSO-d₆)
PositionProton TypeApprox. Shift (δ ppm)MultiplicityDiagnostic Note
2 Ar-H8.6 – 8.9SingletMost descaled Ar-H; shifts upfield if C4-NH₂ is present.
5 Pyrrole-H6.4 – 6.6Doublet (J~3.5Hz)Couples with H6. Disappears in 5-halo derivatives.
6 Pyrrole-H7.4 – 7.6Doublet (J~3.5Hz)Downfield of H5 due to proximity to N7.
7 NH11.5 – 12.5Broad SingletExchangeable with D₂O (disappears on shake).

Module B: Mass Spectrometry Troubleshooting

The Core Challenge: 7-deazapurines are prone to forming stable adducts and dimers that can mask the molecular ion (


).
Issue 1: "I see M+23 (Na) or M+39 (K) but no M+H."

Diagnosis: High proton affinity of the N3/N1 pyrimidine ring is competing with trace salts. The Fix: The "Adduct Buster" Method

  • Mobile Phase Modification: Do NOT use pure water/acetonitrile.

  • Buffer: Add 10 mM Ammonium Formate (pH 3.5) to the aqueous phase.[1]

  • Mechanism: The ammonium ion (

    
    ) suppresses sodium coordination by flooding the system with protons/ammonium, forcing the formation of 
    
    
    
    or
    
    
    .
Issue 2: "Is it the 4-Chloro or 4-Hydroxy intermediate?"

Diagnosis: In synthesis, the conversion of the 4-OH (tautomer of 4-one) to 4-Cl is a critical step. The Fix: Isotope Pattern Recognition

  • 4-OH (Oxygenated): Single peak at M+H.

  • 4-Cl (Chlorinated): Distinct 3:1 ratio between

    
     and 
    
    
    
    peaks.
  • 4-Br (Brominated): Distinct 1:1 ratio between

    
     and 
    
    
    
    peaks.

Diagnostic Workflows (Visualization)

Workflow 1: NMR Signal Recovery Logic

Caption: Decision tree for resolving missing or broad signals in 7-deazapurine NMR analysis.

NMR_Troubleshooting Start Start: Missing/Broad Signals SolventCheck Solvent: CDCl3? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 SolventCheck->SwitchDMSO Yes CheckNH N7-H Visible? SolventCheck->CheckNH No (Already DMSO) SwitchDMSO->CheckNH DryDown Add 3Å Sieves (Dry-Down) CheckNH->DryDown No TempCheck Peaks Split? CheckNH->TempCheck Yes HeatSample Run VT-NMR (353K) TempCheck->HeatSample Yes Coalesce Coalescence? (Rotamers Confirmed) HeatSample->Coalesce Yes Isomers No Change? (Regioisomers Present) HeatSample->Isomers No

Workflow 2: Mass Spec Ionization Optimization

Caption: Optimization pathway for maximizing sensitivity and identifying adducts in ESI-MS.

MS_Optimization Input Sample Injection (ESI+) SignalType Dominant Signal? Input->SignalType AdductNa M+23 (Sodium) SignalType->AdductNa AdductK M+39 (Potassium) SignalType->AdductK CleanMH M+H (Protonated) SignalType->CleanMH ActionBuffer Add 10mM NH4 Formate AdductNa->ActionBuffer AdductK->ActionBuffer Retest Re-inject ActionBuffer->Retest Retest->CleanMH Success

Frequently Asked Questions (FAQs)

Q: Why does my 4-chloro-7H-pyrrolo[2,3-d]pyrimidine turn pink in solution? A: This indicates instability. The 4-chloro derivative is prone to hydrolysis (reverting to the 4-one) or oxidation at the electron-rich pyrrole ring upon light exposure. Storage: Keep solid at -20°C under argon; make solutions fresh.

Q: I am trying to alkylate N7, but I see a second spot on TLC. What is it? A: This is the classic N7 vs. N1 regioselectivity issue. Under basic conditions (NaH/DMF), the N7 position is favored, but N1 alkylation can occur, especially if the C4 position is not sterically hindered.

  • Differentiation: In HMBC NMR, the N7-alkyl protons will correlate with C5 (pyrrole) and C2 (pyrimidine) . N1-alkyl protons will correlate with C2 and C6 .

Q: Can I use TFA in my LCMS mobile phase? A: Yes, but be cautious. TFA (0.1%) is excellent for peak shape but suppresses ionization in ESI-MS. If you lose signal intensity, switch to Formic Acid (0.1%) or the Ammonium Formate buffer mentioned in Module B.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis. Link

  • Seela, F., et al. (2000).[3] Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity. Nucleosides Nucleotides Nucleic Acids.[3] Link

  • Hilmy, K., et al. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives. Russian Journal of Organic Chemistry. Link

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- Compound Summary. National Library of Medicine. Link

  • Milosavljevic, F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI Molecules. Link

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of 4H-Pyrrolo[2,3-d]pyrimidine Leads

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 4H-Pyrrolo[2,3-d]pyrimidine-based drug candidates. This guide is designed to provide practical, in-depth solutions to common pharmacokinetic (PK) challenges encountered during lead optimization. As a versatile scaffold, particularly prominent in kinase inhibitor development, the 7-deazapurine core presents unique opportunities and challenges in achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] This resource combines troubleshooting FAQs with detailed experimental protocols to empower your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face when trying to improve the drug-like properties of 4H-pyrrolo[2,3-d]pyrimidine compounds.

Issue 1: Poor Aqueous Solubility

Q1: My 4H-pyrrolo[2,3-d]pyrimidine lead has excellent potency but crashes out of solution during in vitro assays and formulation. What's causing this and how can I fix it?

A1: Causality and Strategic Solutions

Poor aqueous solubility is a frequent challenge with this scaffold, often due to its planar, aromatic nature which can lead to high crystal lattice energy and lipophilicity.[3][4] The core itself is sparingly soluble in water.[3] This issue is magnified by lipophilic substitutions aimed at enhancing potency, leading to compounds that are "brick-dust" like.

Troubleshooting Workflow:

  • Quantify the Problem: Before making structural changes, accurately measure the kinetic solubility. This provides a baseline and allows for quantitative tracking of improvements. A value below 10 µM often predicts downstream issues.

  • Structural Modification Strategy:

    • Introduce Polar Functionality: Systematically add polar groups (e.g., hydroxyl, small amines, amides) to solvent-exposed regions of your molecule. A common strategy for kinase inhibitors is to modify regions extending into the solvent front.[2] Be mindful that this can sometimes reduce permeability.

    • Disrupt Planarity: Introduce sp³-hybridized carbons or bulky groups that break the planarity of the molecule. This disruption can reduce crystal packing and improve solubility.

    • Ionizable Groups & Salt Formation: Incorporate a basic nitrogen (e.g., a piperidine or a dimethylamino group) that allows for the formation of a more soluble hydrochloride or other salt form. This is a highly effective and field-proven strategy.

  • Formulation Approaches (for in vivo studies): For promising but poorly soluble leads, formulation can provide a temporary solution. Consider using co-solvents, cyclodextrins, or lipid-based formulations for initial animal studies.

Q2: I added a solubilizing group, but now my compound's permeability is too low. How do I find the right balance?

A2: The Solubility-Permeability Trade-off

This is a classic medicinal chemistry challenge. Improving solubility by adding polar groups increases the energy required for the compound to desolvate and enter the lipophilic cell membrane, thus reducing permeability.

Balancing Strategy:

  • Analyze Physicochemical Properties: Use computational tools to calculate properties like LogP (lipophilicity) and Polar Surface Area (PSA). Aim for a LogP in the 1-3 range and a PSA < 140 Ų as a general guide for oral absorption.

  • Focus on 'Smart' Modifications: Instead of simply adding polar groups, consider modifications that have a more subtle effect. For example, switching a phenyl ring to a pyridine ring can introduce a basic handle for salt formation without drastically increasing PSA.

  • Prodrug Approach: If a key polar group is required for activity but detrimental to permeability, consider masking it with a lipophilic, cleavable moiety. This prodrug can cross the cell membrane before being converted to the active parent drug inside the cell.

Issue 2: High Metabolic Instability

Q3: My compound shows high clearance in liver microsome or hepatocyte stability assays. What are the likely metabolic "hotspots" on the 4H-pyrrolo[2,3-d]pyrimidine scaffold?

A3: Identifying and Mitigating Metabolic Liabilities

High intrinsic clearance is a major reason for poor in vivo exposure. For pyrrolopyrimidines, metabolism often occurs via oxidation by Cytochrome P450 (CYP) enzymes.[5]

Common Metabolic Hotspots & Mitigation:

  • Unsubstituted Aromatic Rings: Phenyl or other aryl groups are prime targets for CYP-mediated hydroxylation.

    • Mitigation: Block the site of metabolism by introducing a metabolically stable group like a fluorine or chlorine atom. Halogenation can also enhance binding affinity.[6] Be aware that this can sometimes introduce new safety concerns (e.g., hERG inhibition).[7]

  • Electron-Rich Pyrrole Ring: The pyrrole moiety itself can be susceptible to oxidation.

    • Mitigation: Substitution on the pyrrole ring can modulate its electron density and block potential sites of metabolism.

  • Alkyl Groups on Amines (N-dealkylation): Small alkyl groups (e.g., methyl, ethyl) attached to nitrogen atoms are often readily cleaved.

    • Mitigation: Replace the small alkyl group with a more robust substituent, such as a cyclopropyl group, or incorporate the nitrogen into a more stable heterocyclic ring.

  • Benzylic Positions: Carbons adjacent to aromatic rings are susceptible to oxidation.

    • Mitigation: Introduce steric hindrance near the benzylic position or replace the hydrogen with a fluorine atom.

Troubleshooting Workflow:

start High Clearance Observed in Microsomal Stability Assay metid Run Metabolite Identification Study start->metid hotspot Identify Metabolic 'Hotspot(s)' on Structure metid->hotspot strategy Select Mitigation Strategy hotspot->strategy block Block with F, Cl, or CF3 strategy->block Aromatic Hydroxylation steric Introduce Steric Hindrance strategy->steric Benzylic Oxidation replace Replace Labile Group (e.g., Me -> cPr) strategy->replace N-dealkylation synthesize Synthesize New Analogs block->synthesize steric->synthesize replace->synthesize reassay Re-assay in Microsomal Stability Assay synthesize->reassay reassay->hotspot Unsuccessful end Improved Metabolic Stability reassay->end Successful

Caption: Workflow for addressing metabolic instability.

Issue 3: Poor Permeability & High Efflux

Q4: My compound has good solubility and stability, but the Caco-2 assay shows low apparent permeability (Papp) and a high efflux ratio (>2). What does this mean and what can I do?

A4: Understanding and Overcoming Efflux

A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on Caco-2 cells and act as gatekeepers in the intestine.[7][8] These transporters pump your compound back into the intestinal lumen, severely limiting its absorption.

Strategies to Reduce Efflux:

  • Reduce Hydrogen Bond Donors: Efflux pumps often recognize and bind to molecules with multiple hydrogen bond donors. Systematically cap or remove N-H or O-H groups that are not essential for target engagement.

  • Increase Lipophilicity/Reduce Polarity: While balancing with solubility, subtly increasing lipophilicity can sometimes reduce recognition by efflux transporters.

  • Mask Recognition Sites: Make subtle structural changes to the molecule to disrupt the key interactions with the efflux transporter. This often requires iterative synthesis and testing as the exact binding modes can be difficult to predict.

  • Confirm Substrate Status: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil.[3] A significant increase in the A-B permeability and a reduction in the efflux ratio will confirm that your compound is a P-gp substrate.

Section 2: Core Experimental Protocols & Data Interpretation

This section provides standardized, step-by-step protocols for the key in vitro ADME assays. Following these self-validating systems ensures reproducibility and confidence in your results.

Protocol 1: Kinetic Aqueous Solubility Assay

Causality: This high-throughput assay is designed to identify solubility liabilities early. It measures the solubility of a compound as it transitions from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.[1][9]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.[9]

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or plate reader at ~620 nm. The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Shake-Flask Method): For more precise measurement, after equilibration, filter the plate to remove precipitated compound. Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS against a standard curve.[10]

Data Interpretation & Troubleshooting:

ResultInterpretationTroubleshooting Steps
< 10 µM Low Solubility: High risk of precipitation in assays and poor oral absorption.Proceed with structural modifications outlined in FAQ 1.
10 - 50 µM Moderate Solubility: May be acceptable, but monitor for issues.Consider minor structural tweaks or formulation for in vivo work.
> 50 µM High Solubility: Low risk of solubility-related issues.Proceed with other ADME assays.
Protocol 2: Caco-2 Permeability Assay

Causality: The Caco-2 cell monolayer mimics the human intestinal epithelium, providing a powerful model to predict in vivo drug absorption.[11] It allows for the measurement of both passive diffusion and active transport processes, including efflux.[6]

cluster_0 Cell Culture Phase cluster_1 Permeability Experiment Phase seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (media change every 2-3 days) seed->culture validate Validate monolayer integrity (TEER measurement) culture->validate preincubate Pre-incubate with transport buffer validate->preincubate add_cpd Add test compound (10 µM) to Donor side (Apical or Basolateral) preincubate->add_cpd incubate Incubate for 2 hours at 37°C add_cpd->incubate sample Sample from Donor and Receiver compartments incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 18-22 days until a differentiated, polarized monolayer is formed.[7]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the lab's established range.

  • Experiment Setup:

    • Wash the monolayers with transport buffer (e.g., HBSS, pH 7.4).

    • For A -> B permeability , add the test compound (typically 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.[3]

    • For B -> A permeability , add the test compound to the basolateral chamber. The apical chamber contains fresh buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time, typically 2 hours.[3]

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Data Interpretation & Troubleshooting:

ParameterResultInterpretationAction
Papp (A-B) < 2 x 10⁻⁶ cm/sLow Permeability: Poor absorption likely.Re-evaluate structure, increase lipophilicity if solubility allows.
2-10 x 10⁻⁶ cm/sModerate Permeability: Potentially acceptable.Consider in context with other PK data.
> 10 x 10⁻⁶ cm/sHigh Permeability: Good absorption likely.Favorable result.
Efflux Ratio > 2Active Efflux: Compound is a substrate of P-gp/BCRP.See FAQ 4 for mitigation strategies.
% Recovery < 70%Compound Loss: May be due to poor solubility, cell binding, or metabolism.Troubleshoot by checking solubility in buffer and running a stability check.[8]
Protocol 3: Liver Microsomal Stability Assay

Causality: This assay measures the rate of Phase I metabolism of a compound by CYP enzymes, which are highly concentrated in liver microsomes.[5] The resulting intrinsic clearance (CLint) value is a key parameter for predicting in vivo hepatic clearance.[12]

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[5]

  • Pre-incubation: Pre-incubate the plate with the test compound (typically 1 µM) at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (cofactor).[5]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the % remaining compound versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]

Data Interpretation & Troubleshooting:

Result (t½ in Human Microsomes)InterpretationCommon Causes & Solutions
< 15 min High Clearance: Likely to have poor oral bioavailability and short in vivo half-life.See FAQ 3 for identifying and blocking metabolic hotspots.
15 - 60 min Moderate Clearance: May require more frequent dosing.Consider if the PK profile is acceptable for the therapeutic indication.
> 60 min Low Clearance: Desirable for less frequent dosing.Favorable result. Be aware that very low clearance can lead to drug accumulation with chronic dosing.
No Depletion (-NADPH control) Non-CYP Instability: Compound is degrading chemically.Check compound stability in buffer alone. Re-evaluate the chemical structure for inherent liabilities.

Section 3: Case Study Data

The following table presents representative in vitro ADME data for a series of hypothetical 4H-Pyrrolo[2,3-d]pyrimidine analogs, illustrating the impact of structural modifications. Data is modeled after published findings for similar scaffolds.[5]

CmpdR¹ GroupR² GroupKin. Sol. (µM)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)
1 (Lead) HPhenyl515.21.28
2 H4-F-Phenyl416.11.145
3 H4-OH-Phenyl453.51.511
4 CH₂OHPhenyl661.14.8> 90
5 CH₂-N(Me)₂Phenyl> 1000.86.5> 90

Analysis of Case Study Data:

  • Lead Compound (1): Exhibits good permeability but suffers from very high metabolic clearance (t½ = 8 min), likely due to oxidation on the phenyl ring.

  • Compound 2: Blocking the likely site of metabolism on the phenyl ring with a fluorine atom dramatically improves metabolic stability (t½ = 45 min) without negatively impacting solubility or permeability. This is a successful optimization step.

  • Compound 3: Adding a hydroxyl group to the phenyl ring successfully increases solubility (45 µM) but at the cost of significantly reduced permeability (3.5 x 10⁻⁶ cm/s). This illustrates the classic solubility-permeability trade-off.

  • Compounds 4 & 5: Introducing polar, solubilizing groups at the R¹ position (mimicking a solvent-exposed vector) drastically improves solubility and metabolic stability. However, it also introduces a major liability with very low permeability and high efflux, suggesting these compounds are now substrates for transporters like P-gp.

This case study demonstrates the multi-parameter optimization required. Compound 2 represents the most balanced profile, achieving the primary goal of improving metabolic stability without introducing new liabilities.

References

  • Evotec. Caco-2 Permeability Assay. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubMed. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • YouTube. Caco 2 Cell Permeability Assay. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • PubMed Central. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]

  • ACS Publications. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • MDPI. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. [Link]

  • PubMed. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • SciELO. Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. [Link]

  • PubMed Central. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]

  • Evotec. Microsomal Stability. [Link]

  • ResearchGate. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. [Link]

  • PubMed Central. Addressing the Challenges of Low Clearance in Drug Research. [Link]

  • MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. [Link]

  • YouTube. metabolic stability & determining intrinsic drug clearance. [Link]

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of 4H-Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-Pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate off-target effects and enhance the selectivity of your kinase inhibitors.

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[1] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving high selectivity.[2] Off-target activities can lead to toxicity, unexpected pharmacological effects, and misinterpretation of experimental results, ultimately hindering drug development.[3][4]

This resource is structured to address common issues encountered in the lab, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding off-target effects of 4H-Pyrrolo[2,3-d]pyrimidine inhibitors.

Q1: What are the primary drivers of off-target effects with 4H-Pyrrolo[2,3-d]pyrimidine inhibitors?

A1: The primary driver is the high degree of conservation within the ATP-binding pocket of protein kinases.[2] Since most 4H-pyrrolo[2,3-d]pyrimidine derivatives are ATP-competitive inhibitors, they can bind to multiple kinases with varying affinities.[1] Specific structural features of the inhibitor and subtle differences in the amino acid residues of the kinase's active site, particularly in the hinge region, gatekeeper residue, and surrounding hydrophobic pockets, dictate the selectivity profile.

Q2: My inhibitor shows potent on-target activity in a biochemical assay but has unexpected effects in cell-based assays. What could be the cause?

A2: This discrepancy often points to off-target effects. Biochemical assays using purified enzymes may not fully recapitulate the complexity of the cellular environment.[3] In cells, your inhibitor is exposed to the entire kinome at physiological ATP concentrations, which can reveal off-target activities not apparent in isolated enzyme assays.[3][5] Furthermore, the inhibitor might be affecting other cellular components or signaling pathways indirectly. It is crucial to perform comprehensive selectivity profiling to understand the full spectrum of your compound's activity.[6]

Q3: How can I begin to assess the selectivity of my 4H-Pyrrolo[2,3-d]pyrimidine inhibitor?

A3: A tiered approach is recommended. Start with a broad kinase panel screening at a single high concentration (e.g., 1-10 µM) to identify potential off-targets.[6] Follow up with dose-response assays for the most potent off-targets to determine their IC50 values. Several commercial services offer comprehensive kinase profiling using various assay formats.[7][8][9]

Q4: What is the significance of the "gatekeeper" residue in determining inhibitor selectivity?

A4: The gatekeeper residue controls access to a hydrophobic pocket adjacent to the ATP-binding site.[2] Kinases with smaller gatekeeper residues (like threonine, valine, or alanine) can accommodate bulkier inhibitors, while those with larger gatekeepers (like methionine, leucine, or phenylalanine) create a more restricted pocket. Exploiting these differences is a key strategy for designing selective inhibitors.[2][10] For example, designing a 4H-pyrrolo[2,3-d]pyrimidine with a bulky substituent that fits into the pocket of the target kinase but clashes with the larger gatekeeper of an off-target kinase can significantly improve selectivity.[10]

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common challenges encountered during the development and characterization of 4H-Pyrrolo[2,3-d]pyrimidine inhibitors.

Problem 1: High Degree of Promiscuity Observed in Initial Kinome Scan

Your initial kinome scan reveals that your lead compound inhibits a large number of kinases with significant potency, making it difficult to interpret cellular data and proceed with further development.

Causality Analysis:

The inhibitor likely interacts primarily with highly conserved features of the ATP-binding site, such as the hinge region, without exploiting unique structural features of the target kinase. The substituents on the 4H-pyrrolo[2,3-d]pyrimidine core may be too small or lack the appropriate chemical properties to confer selectivity.

Troubleshooting Workflow:

start High Promiscuity Observed sar Analyze Structure-Activity Relationship (SAR) start->sar Identify key interactions computational Computational Modeling sar->computational Generate binding hypotheses structural_mod Structural Modifications computational->structural_mod Design new analogs rescreen Rescreen Analogs structural_mod->rescreen Synthesize and test allosteric Explore Allosteric Inhibition structural_mod->allosteric If ATP-competitive site is too conserved covalent Consider Covalent Inhibition structural_mod->covalent If a suitable cysteine is present outcome Improved Selectivity Profile rescreen->outcome allosteric->rescreen covalent->rescreen

Caption: Troubleshooting workflow for high inhibitor promiscuity.

Step-by-Step Methodologies:
  • Analyze Structure-Activity Relationships (SAR):

    • Systematically synthesize and test analogs with modifications at various positions of the 4H-pyrrolo[2,3-d]pyrimidine core.[11][12]

    • Focus on positions that extend into less conserved regions of the ATP-binding site. For many kinases, these are the C4, C5, and N7 positions.[10][11]

    • Pay close attention to how changes in substituent size, shape, and electronics affect the selectivity profile.

  • Utilize Computational Modeling:

    • If a crystal structure of your target kinase is available, use molecular docking to predict the binding modes of your inhibitors.[1] This can help rationalize existing SAR and guide the design of new analogs.

    • If no crystal structure exists, homology modeling can provide a useful starting point.

    • Molecular dynamics simulations can offer insights into the dynamic nature of inhibitor binding and the role of conformational changes.[1][13]

  • Implement Rational Structural Modifications:

    • Scaffold Hopping: Replace the 4H-pyrrolo[2,3-d]pyrimidine core with other privileged scaffolds known to bind kinases.[14][15][16] This can alter the inhibitor's interaction network and lead to a different selectivity profile.

    • Exploiting the Gatekeeper Residue: As mentioned in the FAQs, design substituents that can selectively access the hydrophobic pocket behind the gatekeeper of your target kinase.[2][10]

    • Targeting Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive (DFG-out) conformation of the kinase.[13] These inhibitors often exhibit greater selectivity because the inactive state is more structurally diverse than the active state.

    • Introducing Allosteric Moieties: Consider designing hybrid molecules that bind to both the ATP site and a nearby allosteric site.[13][17][18] This can dramatically increase selectivity.

  • Consider Alternative Inhibition Modalities:

    • Allosteric Inhibitors: These inhibitors bind to sites distinct from the highly conserved ATP pocket, often leading to much higher selectivity.[17][18][19] Screening at high ATP concentrations can help identify allosteric hits.[19]

    • Covalent Inhibitors: If your target kinase has a non-catalytic cysteine residue near the active site, you can design an inhibitor with a mild electrophile (e.g., an acrylamide) to form a covalent bond. This can provide high potency and selectivity.

Problem 2: In Vitro Potency Does Not Translate to Cellular Efficacy

Your inhibitor demonstrates high potency in biochemical assays (e.g., low nanomolar IC50), but requires much higher concentrations (micromolar range) to achieve a similar effect in cell-based assays.

Causality Analysis:

Several factors can contribute to this discrepancy:

  • High Cellular ATP Concentration: The concentration of ATP in cells (1-10 mM) is much higher than that typically used in biochemical assays (often at or below the Km of ATP).[5] This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50.

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Plasma Protein Binding: In assays containing serum, the inhibitor may bind to proteins like albumin, reducing its free concentration.

  • Cellular Efflux: The inhibitor may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes.

Troubleshooting Workflow:

start Poor In Vitro to In Vivo Correlation atp_assay High ATP Biochemical Assay start->atp_assay Simulate physiological conditions permeability Assess Cell Permeability (e.g., PAMPA) start->permeability Check membrane transport target_engagement Cellular Target Engagement Assay start->target_engagement Confirm target binding in cells metabolic Metabolic Stability Assay start->metabolic Evaluate compound stability structural_mod Structural Modifications atp_assay->structural_mod permeability->structural_mod target_engagement->structural_mod metabolic->structural_mod outcome Improved Cellular Efficacy structural_mod->outcome Optimize physicochemical properties

Caption: Workflow to address poor in vitro to cellular correlation.

Step-by-Step Methodologies:
  • Biochemical Assay at High ATP:

    • Protocol: Re-run your biochemical IC50 determination using a physiological ATP concentration (e.g., 1 mM).[9]

    • Interpretation: A significant increase in the IC50 value at high ATP confirms that your inhibitor is ATP-competitive and that competition with cellular ATP is a likely contributor to the reduced cellular potency.

  • Cellular Target Engagement Assays:

    • Purpose: To confirm that your inhibitor is binding to its intended target in a cellular context.

    • Recommended Assays:

      • NanoBRET™/CETSA®: These assays measure target engagement in live cells.[20]

      • Western Blotting: Assess the phosphorylation status of a known downstream substrate of your target kinase.[3] A decrease in phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[3]

  • Assess Physicochemical Properties:

    • Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quick assessment of passive diffusion.

    • Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes and measure its degradation over time.

    • Solubility: Poor aqueous solubility can limit the effective concentration of the compound available to cells.

  • Optimize for Cellular Activity:

    • If high ATP competition is the main issue, focus on increasing the inhibitor's residence time on the target or exploring allosteric inhibition.[19]

    • If permeability is low, modify the inhibitor to have a more favorable balance of polarity and lipophilicity (e.g., by adjusting LogP).

    • If metabolic instability is observed, identify the metabolic "soft spots" on the molecule (often electron-rich aromatic rings or benzylic positions) and block them, for example, by introducing fluorine atoms.[21]

Data Presentation and Experimental Protocols

Table 1: Example Kinase Selectivity Profile

This table illustrates how to present kinase profiling data to easily identify on-target and off-target activities.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Target Kinase A 98% 15 On-target
Off-Target Kinase B92%50Potent off-target
Off-Target Kinase C85%250Moderate off-target
Off-Target Kinase D45%>1000Weak off-target
Off-Target Kinase E12%>10000Inactive
Protocol: Cellular Target Engagement via Western Blot

This protocol describes a general method for assessing the inhibition of a kinase by monitoring the phosphorylation of its downstream substrate.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293) at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours if the pathway of interest is activated by growth factors.

    • Pre-treat the cells with various concentrations of your 4H-pyrrolo[2,3-d]pyrimidine inhibitor (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the downstream substrate.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the normalized phospho-signal indicates target inhibition.

Conclusion

Reducing the off-target effects of 4H-pyrrolo[2,3-d]pyrimidine inhibitors is a critical and achievable goal in drug discovery. It requires a multi-faceted approach that combines rational medicinal chemistry strategies, computational modeling, and a comprehensive suite of biochemical and cellular assays. By systematically identifying the root causes of off-target activity and implementing the troubleshooting strategies outlined in this guide, researchers can develop more selective and effective kinase inhibitors. The key to success lies in a continuous cycle of design, synthesis, and rigorous testing, with a keen focus on understanding the nuanced interactions between the inhibitor and the complex landscape of the human kinome.

References

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.[Link]

  • Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites. CORDIS | European Commission.[Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate.[Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv.[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH).[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.[Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PubMed Central.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. PubMed Central.[Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.[Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI.[Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. PubMed.[Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health (NIH).[Link]

  • KINOMEscan Technology. Eurofins Discovery.[Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PubMed Central.[Link]

  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Reaction Biology.[Link]

  • KINASE PROFILING & SCREENING. Reaction Biology.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.[Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.[Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central.[Link]

  • Kinase Profiling Inhibitor Database. University of Dundee.[Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. SpringerLink.[Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. Bentham Science.[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Orvium.[Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • The promise of allosteric kinase inhibition. Blood | American Society of Hematology.[Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.[Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Royal Society of Chemistry.[Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology.[Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. MDPI.[Link]

Sources

Technical Support Center: Refining Animal Models for In Vivo Testing of 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4H-Pyrrolo[2,3-d]pyrimidine compounds. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of in vivo testing. The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a strong resemblance to adenine, which makes it an excellent platform for designing inhibitors of ATP-dependent enzymes like kinases.[1] These compounds are pivotal in developing targeted therapies for cancer and inflammatory diseases.[1][2][3]

However, translating promising in vitro data into successful in vivo efficacy and safety profiles is a significant challenge. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you build self-validating systems for robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Section 1: Pharmacokinetics (PK) and Bioavailability

Poor pharmacokinetic properties are a primary reason for the failure of promising compounds in vivo. Understanding and overcoming these hurdles is critical for success.

Q1: My 4H-pyrrolo[2,3-d]pyrimidine derivative has excellent in vitro potency but shows very low oral bioavailability in my mouse model. What are the likely causes and how can I address this?

A1: This is a classic and frequent challenge. Low oral bioavailability (F%) is typically rooted in two main issues: poor aqueous solubility or high first-pass metabolism.

  • Causality - Solubility: The 4H-pyrrolo[2,3-d]pyrimidine scaffold is often poorly soluble in water.[4] For oral absorption, a compound must first dissolve in the gastrointestinal fluids before it can permeate the gut wall. If solubility is the limiting factor, the compound will simply pass through the GI tract unabsorbed. Many derivatives are crystalline solids with low solubility in water but better solubility in organic solvents like DMSO.[4]

  • Causality - Metabolism: These compounds can be subject to extensive metabolism in the liver (first-pass effect) and the gut wall. If the compound is rapidly metabolized into inactive forms upon absorption, the concentration of the active parent drug reaching systemic circulation will be very low.[5] Metabolic profiling in rat and mouse liver microsomes can often identify "metabolic soft spots" on the molecule that are susceptible to enzymatic breakdown.[6]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the aqueous solubility of your compound at different pH values (especially pH 2 and 6.5, mimicking stomach and intestinal conditions).

  • Formulation Optimization: Do not assume a simple suspension will suffice. For preclinical studies, using enabling formulations is key. Consider the following, starting with the simplest:

    • Co-solvent Systems: Use a mixture of solvents like DMSO, PEG400, and Tween 80. However, be mindful of potential vehicle-induced toxicity.

    • Amorphous Solid Dispersions: Milling the compound with a polymer can improve its dissolution rate and solubility.

    • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of lipophilic compounds.

  • Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes (mouse, rat, human) to determine the intrinsic clearance rate.[6] If stability is low, consider medicinal chemistry efforts to block the sites of metabolism. For instance, replacing a metabolically labile methyl group with a cyclopropyl group or adding fluorine atoms can sterically hinder metabolic enzymes.

  • Consider Alternative Administration Routes: If oral delivery proves intractable for initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the GI tract and first-pass metabolism. This can help confirm if the compound is active in vivo when systemic exposure is achieved.

Q2: My compound shows extremely rapid clearance in vivo, even after IV administration. How can I identify and mitigate this?

A2: Rapid clearance after IV administration points towards high systemic metabolism or rapid renal excretion. For many kinase inhibitors, metabolic instability is the primary driver.

  • Causality - Metabolic "Soft Spots": Certain functional groups are prone to Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. For pyrrolo[2,3-d]pyrimidines, common liabilities include:

    • Unsubstituted positions on aromatic rings.

    • Benzylic positions.[6]

    • N- and O-dealkylation of ether and amine groups.

  • Causality - Transporter-Mediated Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it out of cells and into the bile or urine for elimination.[7]

Troubleshooting Steps:

  • Metabolite Identification Studies: Use LC-MS/MS to analyze plasma and urine samples from dosed animals to identify the major metabolites. This provides a direct roadmap for medicinal chemistry optimization.

  • Structural Modifications: Based on metabolite ID, modify the chemical structure. For example, if a benzylic alcohol is identified as a primary metabolite, consider removing it or replacing it with a more stable group.[6]

  • Plasma Protein Binding: Highly bound drugs are less available for metabolism and clearance. Measure the fraction of your compound bound to plasma proteins. If binding is low, increasing lipophilicity (within reason) can sometimes increase protein binding.

Section 2: Efficacy and Target Engagement

A lack of efficacy in animal models, despite good in vitro data, often stems from a failure to achieve sufficient target inhibition at the disease site.

Q3: My 4H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitor is potent in biochemical and cellular assays and has reasonable PK, but it's not shrinking tumors in my xenograft model. What's going wrong?

A3: This is a critical juncture in preclinical development. The discrepancy between in vitro potency and in vivo efficacy often points to a disconnect in the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

  • Causality - Insufficient Target Engagement: The concentration of the drug in the tumor tissue may not be high enough, or sustained for long enough, to inhibit the target kinase to the required degree. The IC50 from a cell culture plate does not always translate directly to the concentration needed in a complex tumor microenvironment.[8] Cellular assays often overestimate potency compared to the conditions in vivo, where high ATP concentrations (1-5 mM) can outcompete ATP-competitive inhibitors.[9]

  • Causality - Inappropriate Animal Model: The chosen xenograft model may not be dependent on the specific signaling pathway your inhibitor targets. For example, a tumor driven by a KRAS mutation might be less sensitive to an EGFR inhibitor, even if it expresses some EGFR.

  • Causality - Tumor Penetration: The drug may not effectively penetrate the tumor tissue. This is a particular challenge for brain tumors, where the blood-brain barrier presents a formidable obstacle.[7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting In Vivo Efficacy Failure start No Tumor Regression Observed check_pk 1. Confirm Drug Exposure - Plasma PK adequate? - Tumor PK measured? start->check_pk check_pd 2. Assess Target Engagement - Biomarker modulation in tumor? (e.g., p-EGFR, p-AKT) check_pk->check_pd Yes pk_fail Outcome: Low Exposure - Reformulate - Increase Dose check_pk->pk_fail No check_model 3. Re-evaluate Animal Model - Is tumor driven by the target? - Syngeneic vs. Xenograft? check_pd->check_model Yes pd_fail Outcome: No Target Engagement - Dose Escalation Study - Confirm tumor penetration check_pd->pd_fail No model_fail Outcome: Wrong Model - Select new model (e.g., PDX) - Confirm target expression check_model->model_fail No success Refined Experiment Leads to Efficacy check_model->success Yes

Caption: Workflow for diagnosing lack of in vivo efficacy.

Actionable Steps:

  • Conduct a PK/PD Study: This is non-negotiable. In a cohort of tumor-bearing animals, dose your compound and collect plasma and tumor samples at various time points (e.g., 2, 8, 24 hours post-dose).

    • Measure Drug Concentration (PK): Analyze both plasma and tumor homogenates by LC-MS/MS to determine the drug exposure profile at the site of action.

    • Measure Target Inhibition (PD): In the same tumor samples, use Western blotting to measure the phosphorylation status of your direct target and key downstream effectors (e.g., for an EGFR inhibitor, measure p-EGFR, p-AKT, p-ERK).[10]

  • Establish the Therapeutic Threshold: Your goal is to find a dosing regimen (dose and schedule) that maintains the tumor drug concentration above the level required for >80-90% inhibition of the target for a sustained period (e.g., 12-24 hours).

  • Validate Your Animal Model: Confirm that the cell line used for the xenograft has the relevant mutation or overexpression of your target and is sensitive to your drug in vitro.[11] For immunotherapies, a syngeneic model with a competent immune system is required.[12]

Section 3: Toxicity and Tolerability

Managing toxicity is a balancing act between achieving therapeutic efficacy and ensuring the safety of the animal model.

Q4: My mice are showing significant weight loss and other signs of toxicity at doses where I expect to see efficacy. How can I determine if this is an on-target or off-target effect?

A4: Distinguishing between on-target and off-target toxicity is crucial for deciding the future of a compound or program.

  • Causality - On-Target Toxicity: The toxicity is caused by inhibiting the intended target in healthy tissues. For example, inhibiting EGFR can cause skin rash and diarrhea because EGFR signaling is important for the homeostasis of skin and gut epithelia.

  • Causality - Off-Target Toxicity: The toxicity is caused by the compound inhibiting other unintended proteins (e.g., other kinases, ion channels). The pyrrolo[2,3-d]pyrimidine scaffold can bind to the ATP pocket of many kinases, so off-target activity is a common concern.[1]

Troubleshooting Strategies:

  • Kinome Profiling: Screen your compound against a broad panel of kinases (e.g., a 400+ kinase panel) to identify potential off-target interactions. If your compound inhibits another kinase with greater potency than your intended target, this is a major red flag.

  • Use a Structurally-Related Inactive Analog: Synthesize a close analog of your compound that is inactive against your primary target. If this inactive compound does not cause toxicity in mice at the same exposure level, it strongly suggests the toxicity is on-target.[13]

  • Compare with Other Inhibitors: Test other known inhibitors of the same target. If they produce a similar toxicity profile, it strengthens the case for on-target toxicity.

  • Genetic Models: Compare the observed toxicity phenotype with that of a knockout or knock-in mouse model for your target. A close match is strong evidence for an on-target effect.

Frequently Asked Questions (FAQs)

Q: What are the best practices for selecting an animal model for a 4H-pyrrolo[2,3-d]pyrimidine-based anticancer agent?

A: The choice of model is dictated by the scientific question you are asking.

  • Ectopic Xenografts: These are the workhorse models. Human cancer cells are implanted subcutaneously in immunocompromised mice. They are excellent for initial efficacy, dose-finding, and PK/PD studies due to the ease of tumor measurement.[14]

  • Orthotopic Xenografts: The tumor cells are implanted in the organ of origin (e.g., pancreatic cells into the pancreas). These models better recapitulate the tumor microenvironment but are more technically challenging.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. These models better represent the heterogeneity of human cancer but are expensive and have lower take rates.

  • Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same strain. These are essential for evaluating compounds that are designed to modulate the immune system.[12]

Q: What are standard vehicle formulations for administering these compounds to mice?

A: The goal is to create a safe and homogenous formulation that keeps the compound in solution or suspension. Always start with what has been published for similar compounds.

Vehicle ComponentPurpose & ConcentrationCommon UseCautions
PBS/Saline Aqueous vehicleIV, IP, SCOnly for highly soluble compounds.
Tween® 80 Surfactant/Solubilizer (0.5-5%)Oral, IVCan cause hypersensitivity reactions at high concentrations.
PEG 300/400 Co-solvent (10-40%)Oral, IV, IPCan cause renal toxicity at high doses.
Methylcellulose Suspending agent (0.5-1% w/v)OralForms a uniform suspension for insoluble compounds.
DMSO Solubilizing agent (<10%)IP, IV (with caution)Can be toxic. Use the lowest possible percentage.

A common starting formulation for oral gavage of a poorly soluble compound is 0.5% Methylcellulose with 0.1% Tween® 80 in water.

Q: How do I design a Maximum Tolerated Dose (MTD) study?

A: The MTD study is designed to find the highest dose that can be administered without causing unacceptable toxicity.

  • Start with a Single Dose Escalation: In a small group of non-tumor-bearing mice, administer single doses at increasing levels (e.g., 10, 30, 100 mg/kg). Monitor for acute toxicity over 3-7 days.

  • Proceed to a Repeat-Dose Study: Based on the single-dose results, select 3-4 dose levels for a repeat-dose study (e.g., 7-14 days) using your intended clinical schedule (e.g., once daily, twice weekly).

  • Monitor Toxicity Endpoints: The primary endpoint is typically body weight loss (a >15-20% loss is usually considered unacceptable). Also monitor clinical signs (hunched posture, rough fur, lethargy) and, if necessary, perform clinical pathology (blood counts, liver enzymes) at the end of the study.

  • Define the MTD: The MTD is the highest dose level that did not produce unacceptable toxicity. This dose is then used for the initial efficacy studies.

Key Experimental Protocols

Protocol 1: General Formulation for Oral Gavage of a Poorly Soluble Compound

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% methylcellulose.

  • Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to ~60°C and stir until fully dissolved. Allow to cool to room temperature.

  • Weigh the Compound: Accurately weigh the required amount of your 4H-pyrrolo[2,3-d]pyrimidine derivative. For a 10 mL final volume at 10 mg/mL, you will need 100 mg.

  • Create a Paste: Place the powder in a mortar. Add a small volume (~0.5 mL) of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle while stirring or vortexing continuously to maintain a uniform suspension.

  • Administration: Administer to mice via oral gavage using an appropriate gauge feeding needle. Ensure the suspension is mixed well before drawing each dose. The typical dosing volume for a mouse is 10 mL/kg.

Protocol 2: Western Blot for PD Biomarkers in Tumor Tissue
  • Sample Collection: At the designated time point after the final dose, euthanize the mouse and immediately excise the tumor.

  • Snap Freeze: Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve the phosphorylation state of proteins. Store at -80°C.

  • Tissue Lysis: Pulverize the frozen tumor tissue using a mortar and pestle cooled with liquid nitrogen. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Homogenization: Further homogenize the tissue using a mechanical homogenizer or sonicator on ice.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-EGFR, rabbit anti-total EGFR, mouse anti-beta-actin).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect using an ECL substrate and imaging system.

    • Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

G cluster_pkpd The PK/PD/Efficacy Relationship pk Pharmacokinetics (PK) 'What the body does to the drug' - Plasma Concentration - Tumor Concentration pd Pharmacodynamics (PD) 'What the drug does to the body' - Target Inhibition - Pathway Modulation pk->pd Drives efficacy Efficacy - Tumor Growth Inhibition - Survival Benefit pd->efficacy Leads to

Caption: The relationship between PK, PD, and therapeutic efficacy.

References

  • Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. (n.d.). MDPI. Available at: [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (n.d.). MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed. (2019). The Journal of Infectious Diseases. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (n.d.). ACS Publications. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.). MDPI. Available at: [Link]

  • Dihydropyrrolo[2,3-d]pyrimidines: Selective Toll-Like Receptor 9 Antagonists from Scaffold Morphing Efforts - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of the cytotoxic effects pyrrolo[2,3-d]pyrimidine compound on 4T1 mouse breast cells line. - ResearchGate. (2023). ResearchGate. Available at: [Link]

  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in cancer drug discovery: A critical review - PubMed. (2024). Bioorganic Chemistry. Available at: [Link]

  • Targeted therapy of pyrrolo[2,3-d]pyrimidine antifolates in a syngeneic mouse model of high grade serous ovarian cancer and the impact on the tumor microenvironment - PubMed. (2022). Cancer Gene Therapy. Available at: [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed. (n.d.). Journal of Molecular Structure. Available at: [Link]

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. (n.d.). Google Patents.
  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PubMed Central. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021). Pharmaceuticals. Available at: [Link]

  • Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed. (2024). Archiv der Pharmazie. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology. Available at: [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment - Frontiers. (n.d.). Frontiers in Pharmacology. Available at: [Link]

  • Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform - PMC - NIH. (n.d.). Cell Chemical Biology. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019). Anticancer Research. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Nature Reviews Drug Discovery. Available at: [Link]

  • webinar recording: resolving the question of on- or off-target toxicity – a case study. (2017). Charles River. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4H-Pyrrolo[2,3-d]pyrimidine Derivatives and Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the relentless pursuit of more potent and selective kinase inhibitors is paramount. The 4H-Pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for numerous clinically successful kinase inhibitors.[1] Its structural resemblance to adenine allows it to effectively compete with ATP for the kinase binding site, making it an ideal starting point for the design of novel therapeutics.[2]

This guide provides an in-depth comparison of emerging 4H-Pyrrolo[2,3-d]pyrimidine derivatives with established, approved kinase inhibitors. We will delve into their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rise of the 4H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Motif

The 4H-Pyrrolo[2,3-d]pyrimidine core is a common feature in several FDA-approved kinase inhibitors, most notably the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib. This scaffold's versatility allows for chemical modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[1] Researchers have successfully synthesized a multitude of derivatives targeting a range of kinases beyond the JAK family, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[3][4]

Biochemical Potency: A Head-to-Head Comparison

The initial evaluation of any potential kinase inhibitor lies in its ability to inhibit the target enzyme in a cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. Below is a comparative summary of the biochemical potency of selected 4H-Pyrrolo[2,3-d]pyrimidine derivatives against their approved counterparts.

Compound/DrugTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)
Derivative 1 JAK115Tofacitinib112
JAK22820
JAK31.61
Derivative 2 JAK12.8Tofacitinib112
JAK21220
JAK3561
Compound 5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261
CDK2204SunitinibNot Reported
Compound 2g CDK1<10Not ReportedNot Reported
CDK2<10Not ReportedNot Reported
CDK412Not ReportedNot Reported
CDK9<10Not ReportedNot Reported

Key Insights:

  • Derivative 1 demonstrates potent inhibition of JAK3, comparable to Tofacitinib, with moderate activity against JAK1 and JAK2.

  • Derivative 2 exhibits a preference for JAK1 and JAK2 over JAK3, a different selectivity profile compared to Tofacitinib.

  • Compound 5k shows broad-spectrum activity against multiple tyrosine kinases, with potency comparable or superior to the approved multi-kinase inhibitor Sunitinib against EGFR and VEGFR2.[3]

  • Compound 2g displays potent, low nanomolar inhibition across multiple CDKs, highlighting the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for targets beyond the JAK family.[4]

Cellular Activity: Translating Biochemical Potency into a Physiological Context

While biochemical assays are crucial, evaluating a compound's activity within a cellular environment is a critical next step. This assesses the molecule's ability to cross the cell membrane, engage its target in a complex milieu, and elicit a downstream biological response.

Assessing Inhibition of JAK-STAT Signaling

A key downstream effect of JAK inhibition is the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation. A cell-based ELISA is a robust method to quantify this effect.

Experimental Protocol: Cell-Based STAT3 Phosphorylation ELISA

This protocol describes the measurement of phosphorylated STAT3 (pSTAT3) in a human cancer cell line (e.g., HeLa) upon stimulation with a cytokine (e.g., Interleukin-6, IL-6) and treatment with a kinase inhibitor.

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed cells in 96-well plate B Starve cells (serum-free media) A->B 24h incubation C Pre-treat with inhibitor or vehicle B->C 4-6h D Stimulate with cytokine (e.g., IL-6) C->D 1h E Fix and permeabilize cells D->E 30 min F Block non-specific binding E->F G Incubate with primary antibody (anti-pSTAT3) F->G Overnight at 4°C H Incubate with HRP-conjugated secondary antibody G->H I Add TMB substrate and incubate H->I 1h J Stop reaction and read absorbance at 450 nm I->J G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in 96-well plate B Treat with serially diluted inhibitor A->B 24h incubation C Add MTS reagent B->C 48h incubation D Incubate and read absorbance at 490 nm C->D 1-4h incubation

Caption: Workflow for an MTS cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, treat the cells with a serial dilution of the 4H-pyrrolo[2,3-d]pyrimidine derivative or an approved inhibitor (e.g., an EGFR inhibitor for A549 cells) for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

In Vivo Efficacy: From the Bench to Preclinical Models

The ultimate test of a novel kinase inhibitor is its performance in a living organism. In vivo studies in animal models of disease are essential to evaluate efficacy, pharmacokinetics, and safety.

Rheumatoid Arthritis Model

A study comparing a novel 4H-pyrrolo[2,3-d]pyrimidine derivative, Compound 6 , with Tofacitinib in a mouse model of collagen-induced arthritis (CIA) demonstrated comparable efficacy in reducing paw swelling and arthritis scores. Notably, Compound 6 exhibited improved selectivity for JAK1 over other JAK isoforms compared to Tofacitinib, suggesting the potential for a better safety profile.

Oncology Models

In the realm of oncology, 4H-pyrrolo[2,3-d]pyrimidine derivatives have also shown promise. Compound 31r , a potent inhibitor of mutant EGFR, demonstrated significant tumor growth suppression in a xenograft model of non-small cell lung cancer (NSCLC) harboring a resistant EGFR mutation. [5]Another derivative, Compound 2g , showed moderate tumor inhibition in a pancreatic cancer xenograft model. [4]

Myeloproliferative Neoplasm Model

In a mouse model of JAK2V617F-driven myeloproliferative neoplasm (MPN), the selective JAK2 inhibitor WWQ-131 , a 4H-pyrrolo[2,3-d]pyrimidine derivative, exhibited stronger therapeutic effects than the approved drug Fedratinib. WWQ-131 effectively suppressed the phosphorylation of STAT5 in the spleen and liver and inhibited the proliferation of malignant cells.

Signaling Pathway Diagram: JAK-STAT Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT dimerizes Gene Gene Transcription pSTAT->Gene translocates to nucleus Inhibitor 4H-Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate the potential to not only match but in some cases exceed the performance of approved drugs in terms of potency, selectivity, and in vivo efficacy. The ability to fine-tune the selectivity profile of these compounds opens up possibilities for developing therapies with improved safety profiles by minimizing off-target effects. As our understanding of the kinome and its role in disease deepens, we can expect to see the continued emergence of innovative 4H-pyrrolo[2,3-d]pyrimidine-based therapeutics for a wide range of indications, from inflammatory disorders to cancer.

References

  • G. S. Kumar, et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 150, 107867. [Link]

  • M. Radi, et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1673-1695. [Link]

  • A. A. Fayed, et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Y. Wang, et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115164. [Link]

  • Y. Wang, et al. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(19), 13329-13350. [Link]

Sources

Comparative Guide: In Vitro Evaluation of 4H-Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The 4H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with adenine. By replacing the N7 nitrogen of the purine ring with a carbon, this scaffold maintains the critical hydrogen-bonding capabilities required for ATP-competitive inhibition while altering the electronic properties and solubility profile of the molecule.

This guide provides a technical comparison of key analogs derived from this scaffold—specifically focusing on Tofacitinib , Baricitinib , and Ruxolitinib —and outlines rigorous in vitro methodologies for their evaluation. While Ruxolitinib technically features a pyrazole core, it is functionally and structurally discussed alongside this class due to its overlapping pharmacophore and target profile (JAK1/2).

Structural Classification
  • First-Generation (Pan-JAK): Tofacitinib (Selectivity: JAK1/3 > JAK2).

  • First/Second-Generation Bridge: Baricitinib (Selectivity: JAK1/2 > JAK3).

  • Mechanistic Focus: All act as Type I ATP-competitive inhibitors, binding to the active conformation of the kinase domain (JH1).

Comparative In Vitro Profiling

The following data aggregates biochemical IC50 values from cell-free kinase assays. Note that absolute values may vary based on ATP concentration (typically performed at


) and assay platform (e.g., Caliper Mobility Shift vs. ADP-Glo).
Table 1: Biochemical Potency (IC50) and Selectivity Profile[1]
AnalogPrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Ratio (JAK1/JAK3)
Tofacitinib JAK1, JAK33.24.11.634.0~2.0 (Balanced)
Baricitinib JAK1, JAK25.95.7>40053.0~0.01 (JAK1 Selective)
Ruxolitinib JAK1, JAK23.32.842819.0~0.007 (JAK1 Selective)

Data Sources: Aggregated from biochemical assays performed at 1mM ATP or


 equivalent conditions [1, 2, 3].
Interpretation of Selectivity
  • Tofacitinib exhibits a "dual-wing" inhibition profile, effectively shutting down

    
     cytokine signaling (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) dependent on JAK1/JAK3 heterodimers.
    
  • Baricitinib and Ruxolitinib spare JAK3, preserving some immune function related to T-cell and NK-cell maturation, but potently inhibit the JAK1/JAK2 heterodimers driven by IFN

    
     and IL-6.
    

Mechanism of Action: JAK-STAT Signaling

The efficacy of pyrrolo[2,3-d]pyrimidine analogs relies on blocking the phosphorylation of the activation loop tyrosine residues.

JAK_STAT_Pathway Cytokine Cytokine Ligand (e.g., IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3/TYK2) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Tyr) Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action. The analog (green) competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent nuclear translocation.

Experimental Protocols (Self-Validating Systems)

Biochemical Kinase Assay (Luminescence-Based)

Objective: Determine intrinsic


 or IC50 values in a cell-free system.
Platform:  ADP-Glo™ or similar ADP-detection assay.[1]

Protocol:

  • Enzyme Prep: Dilute recombinant JAK enzyme (JAK1, 2, 3, or TYK2) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Validation Step: Ensure enzyme concentration is linear with respect to time and substrate conversion (<20% conversion).

  • Compound Addition: Dispense 4H-pyrrolo[2,3-d]pyrimidine analogs (dissolved in DMSO) via acoustic droplet ejection or serial dilution. Final DMSO concentration must be <1%.

  • Reaction Initiation: Add ATP (at

    
     for the specific kinase) and peptide substrate (e.g., Poly(Glu,Ala,Tyr)).
    
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP) → Incubate 40 min → Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).[1]

  • Analysis: Measure luminescence (RLU). Fit data to a 4-parameter logistic equation:

    
    
    
Cellular Proliferation Assay (Ba/F3 System)

Objective: Assess cellular potency and target engagement in a physiological context. Cell Line: Ba/F3 cells dependent on IL-3 (JAK2 driven) or engineered to express JAK1/3 dependent receptors.

Protocol:

  • Seeding: Seed Ba/F3 cells at

    
     cells/well in 96-well plates in RPMI-1640 + 10% FBS.
    
  • Cytokine Stimulation:

    • For JAK1/3: Supplement with IL-2 (10 ng/mL).

    • For JAK2: Supplement with IL-3 or EPO (if receptor engineered).

  • Treatment: Treat with serial dilutions of the analog for 72 hours.

  • Viability Readout: Add CellTiter-Glo® or Resazurin reagent. Incubate 2-4 hours.

  • Calculation: Normalize RLU/Fluorescence to DMSO control (100%) and Staurosporine/Media-only control (0%).

Screening Workflow Visualization

Screening_Workflow Library 4H-Pyrrolo[2,3-d]pyrimidine Library Biochem Biochemical Screen (ADP-Glo / FRET) Target: JAK1-3, TYK2 Library->Biochem High Throughput HitSel Hit Selection (IC50 < 100 nM) Biochem->HitSel Data Analysis HitSel->Biochem Iterative SAR Cellular Cellular Assay (Ba/F3 Proliferation) Target: JAK-STAT dep. HitSel->Cellular Valid Hits Selectivity Selectivity Profiling (Kinome Scan) Cellular->Selectivity Potent Compounds Lead Lead Candidate Selectivity->Lead Clean Profile

Figure 2: Integrated Screening Workflow. A funnel approach moving from biochemical affinity to cellular efficacy and selectivity.

References

  • Meyer, S. C., et al. (2010). "Characterization of the JAK2 inhibitor, INCB018424 (Ruxolitinib), in JAK2V617F-positive myeloproliferative neoplasms." Blood. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link

  • Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." Journal of Immunology. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay for JAK1." User Guide. Link

  • Promega. "ADP-Glo™ Kinase Assay Systems." Technical Manual. Link

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of 4H-Pyrrolo[2,3-d]pyrimidine Hits from High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the 4H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure, particularly in the realm of kinase inhibitors. Its resemblance to the purine core of ATP makes it an ideal starting point for competitive inhibitors of a wide range of kinases implicated in oncology, immunology, and other disease areas.[1] However, the journey from a high-throughput screen (HTS) hit to a viable lead compound is fraught with potential pitfalls, most notably the prevalence of false positives and artifacts. A robust, multi-faceted validation strategy is therefore not just recommended—it is imperative.

This guide provides an in-depth comparison of essential validation techniques, grounded in scientific integrity and practical, field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and equip you with the knowledge to confidently advance your 4H-pyrrolo[2,3-d]pyrimidine-based drug discovery programs.

The Imperative of a Multi-Tiered Hit Validation Cascade

A primary HTS is designed for speed and scale, often at the expense of precision. Consequently, a significant number of initial "hits" can be misleading. These can arise from compound autofluorescence, aggregation, non-specific reactivity, or assay technology-specific interference. A tiered approach to hit validation, employing a series of orthogonal assays, is crucial to systematically eliminate these artifacts and confirm true, on-target activity.[2][3][4]

Our validation workflow for 4H-pyrrolo[2,3-d]pyrimidine hits is structured to move from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based and biophysical methods. This progression allows for the efficient triage of compounds, ensuring that only the most promising candidates, with confirmed mechanisms of action, advance to later-stage studies.

Hit_Validation_Workflow HTS High-Throughput Screen (HTS) Hits Biochemical Biochemical Assays (Potency & Mechanism) HTS->Biochemical Hit Confirmation Cellular Cell-Based Assays (Cellular Potency & Phenotype) Biochemical->Cellular Confirm Cellular Activity Biophysical Biophysical Assays (Direct Binding) Cellular->Biophysical Confirm Direct Target Engagement Selectivity Selectivity Profiling Biophysical->Selectivity Assess Specificity ADMETox Early ADME/Tox Selectivity->ADMETox Evaluate Drug-like Properties Lead Validated Lead Candidate ADMETox->Lead

Caption: A typical hit-to-lead validation workflow.

I. Biochemical Assays: The First Line of Defense

The initial step in validating HTS hits is to confirm their activity in a controlled, in vitro biochemical environment. This allows for the precise determination of potency (typically as an IC50 value) and provides initial insights into the mechanism of inhibition. For 4H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, this involves measuring the inhibition of the target kinase's phosphoryl transfer activity.

Comparison of Primary Biochemical Assay Platforms

A variety of assay formats are available, each with its own set of advantages and disadvantages. The choice of a primary assay and a subsequent orthogonal assay is critical for robust hit confirmation.

Assay PlatformPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced in the kinase reaction.High sensitivity, broad dynamic range, resistant to compound interference.[5][6][7]Two-step addition process, potential for luciferase inhibition.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon substrate phosphorylation.Homogeneous "mix-and-read" format, ratiometric detection minimizes interference.[8]Potential for autofluorescent compound interference, requires specific antibodies.
Radiometric Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate."Gold standard" for sensitivity and directness of measurement.Requires handling of radioactive materials, low throughput.
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust and widely used platform for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[5][6]

Objective: To determine the in vitro potency (IC50) of 4H-pyrrolo[2,3-d]pyrimidine hits against the target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP at the Kₘ concentration for the target kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (4H-pyrrolo[2,3-d]pyrimidines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 100 nL) of each compound dilution into the assay plate. Include DMSO-only wells for high (100% activity) and low (0% activity) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically to achieve a linear reaction rate and a robust signal window.

    • Add the kinase/substrate solution to the compound-containing wells.

    • Prepare an ATP solution in kinase reaction buffer at 2X the final desired concentration (e.g., 2X Kₘ).

    • Initiate the kinase reaction by adding the ATP solution to the wells. The final reaction volume is typically 5-10 µL.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[5][6]

    • Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.[5][6]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-based luminometer.

    • Normalize the data to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of appropriate controls is paramount. A known, potent inhibitor of the target kinase should be run as a positive control to validate assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be ≥ 0.5 for a robust assay.

II. Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are essential for confirming direct enzyme inhibition, they do not recapitulate the complex environment of a living cell. Cell-based assays are therefore a critical next step to determine if a compound can engage its target in a cellular context and elicit the desired biological response.

Comparison of Key Cell-Based Assay Platforms
Assay TypePrincipleAdvantagesDisadvantages
Proliferation/Viability (MTS/MTT) Colorimetric measurement of metabolic activity, which correlates with cell number.[9][10][11]Simple, inexpensive, and high-throughput.Indirect measure of target engagement; can be confounded by off-target cytotoxicity.
Apoptosis (Caspase-Glo® 3/7) Luminescence-based detection of caspase-3 and -7 activity, key markers of apoptosis.Direct measure of a specific cell death pathway.Timing of the assay is critical; may not be the primary mechanism of action for all inhibitors.
Target Phosphorylation (Western Blot/ELISA) Immunodetection of the phosphorylation state of the target kinase or its downstream substrates.Direct evidence of target engagement and inhibition of signaling.Lower throughput, requires specific and validated antibodies.
Experimental Protocol: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.[9][12]

Objective: To evaluate the effect of 4H-pyrrolo[2,3-d]pyrimidine hits on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Target-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Sterile, clear 96-well cell culture plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include DMSO-only control wells.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[9]

    • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.[9] The incubation time should be optimized for the specific cell line.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.[9]

    • Subtract the background absorbance from wells containing medium only.

    • Normalize the data to the DMSO-treated control cells.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: It is crucial to run a counterscreen using a cell line that is not dependent on the target kinase. This helps to distinguish between on-target anti-proliferative effects and non-specific cytotoxicity.

III. Biophysical Assays: Unambiguous Confirmation of Direct Binding

Biophysical assays provide direct evidence of a physical interaction between the compound and the target protein. They are invaluable for confirming that the observed biochemical and cellular activities are a result of direct target engagement and for weeding out compounds that act through non-specific mechanisms.[13]

Biophysical_Assays cluster_0 Thermodynamics & Affinity cluster_1 Kinetics & Affinity cluster_2 Thermal Stability & Affinity ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) DSF Differential Scanning Fluorimetry (DSF) Compound 4H-Pyrrolo[2,3-d]pyrimidine Hit Compound->ITC Compound->SPR Compound->DSF Target Target Kinase Target->ITC Target->SPR Target->DSF

Caption: Key biophysical methods for hit validation.

Comparison of Common Biophysical Techniques
TechniquePrincipleKey OutputsConsiderations
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in a protein's melting temperature (Tₘ) upon ligand binding using a fluorescent dye.[14][15][16][17][18]ΔTₘ (indicative of binding and stabilization)High-throughput, low protein consumption; prone to artifacts from fluorescent compounds or dyes.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as an analyte flows over an immobilized ligand.[19][20][21][22]kₐ (on-rate), kₔ (off-rate), Kₔ (affinity)Provides kinetic information; requires protein immobilization which can affect activity.[20]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[23][24][25][26]Kₔ (affinity), ΔH (enthalpy), ΔS (entropy), stoichiometry (n)"Gold standard" for thermodynamics; requires larger amounts of protein and compound.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method to screen for direct binding by assessing the thermal stabilization of the target protein upon compound binding.[14][16]

Objective: To confirm direct binding of 4H-pyrrolo[2,3-d]pyrimidine hits to the target kinase by measuring the thermal shift (ΔTₘ).

Materials:

  • Purified target kinase (>90% purity)

  • DSF buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO™ Orange fluorescent dye (5000X stock in DMSO)

  • Test compounds dissolved in DMSO

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

  • 96- or 384-well qPCR plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing the target kinase at a final concentration of 1-5 µM and SYPRO™ Orange dye at a final dilution of 5X in DSF buffer.

  • Plate Setup:

    • Dispense the master mix into the wells of a qPCR plate.

    • Add the test compounds to the wells at a final concentration typically between 10-50 µM. Include DMSO-only controls.

    • Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation and Data Collection:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 0.05°C/second.[16]

    • Monitor the fluorescence of SYPRO™ Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the melting temperature (Tₘ) for each well by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melt curve.

    • Calculate the thermal shift (ΔTₘ) as the difference between the Tₘ of the compound-treated sample and the Tₘ of the DMSO control (ΔTₘ = Tₘ_compound - Tₘ_DMSO).

Self-Validation: A significant positive ΔTₘ (typically > 2°C) is indicative of compound-induced stabilization and direct binding. A known binder should be included as a positive control. It is also important to run controls without protein to identify compounds that may interfere with the dye's fluorescence.[14]

IV. Early ADME and Toxicology (ADME/Tox) Profiling

Even at this early stage, it is prudent to assess the basic drug-like properties of the validated hits. Early ADME/Tox profiling can help to prioritize compounds with a higher likelihood of success in later development stages and deprioritize those with obvious liabilities.[1][27][28][29]

Key Early ADME/Tox Assays
ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assaysTo ensure the compound is soluble enough for further testing and ultimately for formulation.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assayTo predict the ability of a compound to be absorbed across the intestinal wall.[29]
Metabolic Stability Liver microsomal stability assayTo assess the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its half-life.
Cytotoxicity Assays in non-cancerous cell lines (e.g., primary hepatocytes)To identify compounds with general cytotoxicity, which is an undesirable trait.[30]

Conclusion: A Data-Driven Path to Lead Optimization

The validation of 4H-pyrrolo[2,3-d]pyrimidine hits from HTS is a critical, multi-step process that requires a thoughtful and rigorous approach. By systematically employing a cascade of orthogonal biochemical, cellular, and biophysical assays, researchers can effectively eliminate false positives and build a comprehensive data package for each validated hit. This data-driven strategy not only increases the confidence in the selected chemical matter but also provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts. The ultimate goal is to identify compounds with confirmed on-target activity, a clear mechanism of action, and favorable drug-like properties, thereby maximizing the probability of success in the challenging journey of drug discovery.

References

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, 18(4), 54-60.
  • Eurofins Discovery. (2023, March 8). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs [Video]. YouTube. Retrieved from [Link]

  • The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. Portland Press. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

  • PubMed. (n.d.). ADME optimization and toxicity assessment in early- and late-phase drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-16.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Harvard Medical School. (2024, December 10). QuantStudio 6/7: CMI Getting Started Guide to Differential Scanning Fluorimetry. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors. Retrieved from [Link]

  • Springer. (2020, January 31). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Retrieved from [Link]

  • Yale University. (n.d.). Isothermal Titration Calorimetry of Protein-Protein Interactions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • University of Cambridge. (n.d.). Surface plasmon resonance. Retrieved from [Link]

  • IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • DSDP Analytics. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 4H-Pyrrolo[2,3-d]pyrimidine: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The 4H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical industry. Its structural resemblance to purine has made it a cornerstone in the development of a wide array of therapeutic agents, including potent kinase inhibitors for oncology, antiviral nucleoside analogs, and anti-inflammatory drugs.[1] The strategic replacement of the N7 nitrogen atom of the purine core with a carbon atom alters the electronic properties of the ring system and provides a vector for further functionalization, enabling the fine-tuning of pharmacological activity.[1]

This guide provides a comparative analysis of three distinct and widely employed synthetic routes for the construction of the 4H-pyrrolo[2,3-d]pyrimidine core. Each strategy is evaluated based on its efficiency, versatility, scalability, and the underlying chemical principles that govern its execution. Detailed experimental protocols and mechanistic insights are provided to equip researchers in drug discovery and process development with the knowledge to make informed decisions for their specific synthetic campaigns.

Comparative Overview of Synthetic Strategies

The choice of a synthetic route to the 4H-pyrrolo[2,3-d]pyrimidine core is often dictated by the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. Here, we compare three prominent strategies: a classical linear synthesis from acyclic precursors, a convergent approach utilizing modern cross-coupling chemistry, and an efficient multi-component reaction.

MetricRoute A: De Novo Synthesis from Acyclic PrecursorsRoute B: Pyrrole Annulation via Sonogashira CouplingRoute C: One-Pot Three-Component Synthesis
Overall Yield Moderate (Reported ~50-58% over 4 steps for the core)[2]Good to Excellent (Yields for coupling and cyclization steps are often high)High (Reported up to 95%)[3]
Number of Steps Multi-step (Typically 4 or more steps to the core)2-3 steps from a pre-functionalized pyrimidine1 step
Starting Materials Simple, inexpensive acyclic compounds (e.g., ethyl cyanoacetate, thiourea)[2]Halogenated pyrimidines and terminal alkynes6-Aminouracil derivatives, arylglyoxals, and barbituric acid derivatives[3]
Versatility Good for introducing substituents on the pyrimidine ring early in the synthesis.Excellent for introducing a wide variety of substituents on the pyrrole ring.Dependent on the availability of substituted starting materials.
Scalability Can be challenging due to the number of steps and potential for yield loss.Generally scalable, with well-established and robust cross-coupling reactions.Potentially scalable, but may require optimization for large-scale production.
Key Advantages Utilizes cheap and readily available starting materials.High degree of convergency and flexibility for late-stage diversification.High efficiency, atom economy, and operational simplicity.
Key Disadvantages Longer synthetic sequence, potential for lower overall yield.Requires precious metal catalysts (e.g., Palladium), though copper-catalyzed alternatives exist.The scope can be limited by the reactivity of the three components.

Synthetic Route A: De Novo Synthesis from Acyclic Precursors

This classical approach builds the bicyclic system in a linear fashion, first constructing the pyrimidine ring and then annulating the pyrrole ring. A representative example is the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from ethyl cyanoacetate and thiourea.[2]

Workflow for Route A

Route A A Ethyl Cyanoacetate + Thiourea B 2-Mercapto-4-amino-6-hydroxypyrimidine A->B NaOEt, EtOH C 4-Amino-6-hydroxypyrimidine B->C Raney Ni, NH4OH D 4-Hydroxypyrrolo[2,3-d]pyrimidine C->D ClCH2CHO, NaOAc E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E POCl3

Caption: Linear synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Mechanistic Insights and Rationale

The initial step involves a condensation reaction between ethyl cyanoacetate and thiourea, driven by a strong base like sodium ethoxide, to form the pyrimidine ring. The choice of Raney nickel for the subsequent desulfurization is a classic method for removing sulfur from a thiourea-derived pyrimidine, yielding the corresponding aminopyrimidine. The annulation of the pyrrole ring is achieved through a reaction with chloroacetaldehyde, which proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration. The final chlorination of the 4-hydroxy group using phosphorus oxychloride is a standard and effective method for converting hydroxylated pyrimidines into the more reactive chloro derivatives, which are versatile handles for further functionalization.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • In a suitable reaction vessel, dissolve ethyl cyanoacetate and thiourea in ethanol.

  • Cool the mixture to 0-5 °C and slowly add a solution of sodium ethoxide in ethanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 8-10 hours.

  • Cool the mixture to room temperature, filter the precipitate, wash with ethanol, and dry to obtain the product.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

  • To an aqueous ammonia solution, add 2-mercapto-4-amino-6-hydroxypyrimidine and activated Raney nickel.

  • Heat the mixture at 80-100 °C for 4-6 hours.

  • Filter the hot solution to remove the Raney nickel.

  • Cool the filtrate to room temperature to allow the product to precipitate.

  • Filter the solid, wash with water, and dry.

Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • In water, suspend 4-amino-6-hydroxypyrimidine and sodium acetate.

  • Heat the mixture to 60-80 °C and slowly add an aqueous solution of 2-chloroacetaldehyde.

  • Stir the reaction for 4-6 hours.

  • Cool to room temperature, filter the solid, wash with water, and dry.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.

  • Heat the solution at 80-100 °C for 2-4 hours.

  • Remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Cool the residue to 0-10 °C and carefully quench with ice water.

  • Adjust the pH to 9-10 with a sodium hydroxide solution.

  • Filter the precipitate, wash with water, and dry to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The product can be further purified by recrystallization from toluene.[2]

Synthetic Route B: Pyrrole Annulation via Sonogashira Coupling

This modern and convergent approach constructs the pyrrolo[2,3-d]pyrimidine core by forming the pyrrole ring onto a pre-existing, functionalized pyrimidine. The key steps are a palladium-catalyzed Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by an intramolecular cyclization.

Workflow for Route B

Route B cluster_0 A 5-Bromo-2,4-dichloropyrimidine C Alkynylpyrimidine Intermediate A->C Pd(PPh3)2Cl2, CuI, Et3N B Terminal Alkyne B->C Pd(PPh3)2Cl2, CuI, Et3N D Substituted Pyrrolo[2,3-d]pyrimidine C->D TBAF, THF

Caption: Convergent synthesis via Sonogashira coupling and cyclization.

Mechanistic Insights and Rationale

The Sonogashira coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the alkynylpyrimidine. The subsequent cyclization is typically promoted by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which facilitates the intramolecular attack of an amino or hydroxyl group on the pyrimidine ring onto the alkyne. This strategy is highly valued for its ability to introduce a wide range of substituents on the pyrrole ring at a late stage by simply varying the terminal alkyne coupling partner. Concerns over the cost and toxicity of palladium have led to the development of copper-catalyzed alternatives, which offer a more economical and environmentally benign approach.

Experimental Protocol: Synthesis of a Substituted Pyrrolo[2,3-d]pyrimidine

Step 1: Sonogashira Coupling

  • To a solution of 5-bromo-2,4-dichloropyrimidine in a suitable solvent (e.g., DMF or THF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the alkynylpyrimidine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the alkynylpyrimidine intermediate in a solvent such as THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-70 °C) until the cyclization is complete.

  • Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to afford the desired substituted pyrrolo[2,3-d]pyrimidine.

Synthetic Route C: One-Pot Three-Component Synthesis

Reflecting the principles of green chemistry, this approach constructs the polysubstituted pyrrolo[2,3-d]pyrimidine core in a single step from three readily available components. This method is highly efficient and atom-economical.

Workflow for Route C

Route C cluster_0 A 6-Amino-1,3-dimethyluracil D Polysubstituted Pyrrolo[2,3-d]pyrimidine A->D TBAB, EtOH, 50 °C B Arylglyoxal B->D TBAB, EtOH, 50 °C C Barbituric Acid Derivative C->D TBAB, EtOH, 50 °C

Sources

4H-Pyrrolo[2,3-d]pyrimidine vs. Purine Analogs: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor and nucleoside analog development, the choice between a classical Purine scaffold and its bioisostere, 4H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine), is often the deciding factor between a promiscuous, unstable hit and a clinical candidate.

While purines represent the biological "default" (mimicking ATP and endogenous nucleosides), they suffer from inherent liabilities: metabolic susceptibility to Purine Nucleoside Phosphorylase (PNP) and limited vectors for chemical derivatization at the 7-position. The 7-deazapurine scaffold solves these issues by replacing the N7 nitrogen with a carbon atom (C7).[1][2] This single "atom swap" profoundly alters the electronic landscape, enabling superior metabolic stability, novel selectivity vectors, and improved solubility profiles.

This guide provides a technical comparison of these two scaffolds, supported by experimental protocols and structural insights.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the 5-membered ring. This modification dictates the scaffold's interaction with the kinase hinge region and its metabolic fate.

FeaturePurine Scaffold4H-Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)Impact on Drug Design
Core Atoms Pyrimidine fused to Imidazole (N7, N9)Pyrimidine fused to Pyrrole (C7, N9)C7 allows new substitution vectors.[1]
H-Bonding (Pos 7) N7 is a H-bond Acceptor C7-H is neutral; C7-functionalized can be Donor/AcceptorRemoves N7 repulsion in specific kinase pockets.
Electronic Character Electron-deficient 5-ringElectron-rich 5-ring (Pyrrole character)Enhances cation-

interactions with aromatic residues.
Glycosidic Bond Labile (N-C bond)Stable (C-C bond in C-nucleosides)Critical for nucleoside analog half-life.
Metabolic Liability High (PNP cleavage, Xanthine Oxidase)Low (Resistant to PNP)Extends in vivo half-life significantly.
Visualization: The Scaffold Decision Matrix

The following decision tree illustrates the logical flow for selecting between these scaffolds based on structural biology and ADME requirements.

ScaffoldSelection Start Target Identification (Kinase or Polymerase) IsNucleoside Is the drug a Nucleoside Analog? Start->IsNucleoside PNP_Liability Is N-glycosidic bond cleaved by PNP? IsNucleoside->PNP_Liability Yes Kinase_Hinge Kinase Inhibitor Design: Hinge Binding Mode IsNucleoside->Kinase_Hinge No (ATP Competitive) Use_Purine Select PURINE Scaffold (Standard ATP mimic) PNP_Liability->Use_Purine No Use_Deaza Select 7-DEAZAPURINE (Pyrrolo[2,3-d]pyrimidine) PNP_Liability->Use_Deaza Yes (High Instability) Pocket_Analysis Does the pocket have steric bulk or repulsion at N7? Kinase_Hinge->Pocket_Analysis Pocket_Analysis->Use_Purine No (Canonical Binding) Pocket_Analysis->Use_Deaza Yes (Need C7 Vector)

Caption: Decision logic for scaffold selection. The 7-deazapurine scaffold is favored when metabolic stability (PNP resistance) or specific steric/electronic clashes at N7 are identified.

Part 2: Pharmacological Performance & Case Studies

Kinase Selectivity: The "Gatekeeper" Interaction

In many kinases, the region adjacent to the hinge (the "gatekeeper" residue) dictates selectivity.

  • Purine Limitation: The N7 lone pair can act as a hydrogen bond acceptor. However, if the kinase pocket presents a hydrophobic residue or a negatively charged environment near N7, this creates electrostatic repulsion, reducing affinity.

  • Deazapurine Advantage: The C7 atom is neutral. Furthermore, C7 can be substituted (e.g., with a halogen or aryl group) to reach into the "back pocket" or interact directly with the gatekeeper residue, a strategy impossible with the native purine nitrogen.

Data Highlight: TNNI3K Inhibition A study comparing matched pairs of Purine vs. 7-Deazapurine inhibitors for TNNI3K (a cardiac kinase) demonstrated the dramatic impact of this scaffold switch.[3][4]

Compound IDScaffoldR-Group (Pos 7/8)IC50 (TNNI3K)Selectivity Score
Cmpd A PurineH (N7)> 10,000 nMPoor
Cmpd B 7-DeazapurineH (C7)450 nMModerate
Cmpd C 7-DeazapurinePhenyl (at C7)2.5 nM High

Analysis: The switch to 7-deazapurine (Cmpd B) alone improved potency by >20-fold. Functionalizing C7 (Cmpd C) achieved nanomolar potency, validating the C7 vector accessibility.

Clinical Success: Tofacitinib (Xeljanz)

Tofacitinib, a JAK inhibitor, utilizes the pyrrolo[2,3-d]pyrimidine core.[5][6]

  • Mechanism: The pyrrole ring aligns with the hinge region of JAK1/3.

  • Why not Purine? The specific geometry required to orient the piperidine side chain (at C4) into the solvent-exposed region while maintaining tight hinge binding was optimized using the 7-deaza framework. The scaffold allows for a compact, electron-rich core that mimics ATP without the metabolic liabilities of a simple purine base.

Part 3: Experimental Protocols

Protocol A: Synthesis of C4-Substituted Pyrrolo[2,3-d]pyrimidines

Objective: To synthesize a Tofacitinib-like core with a functionalizable C4 position.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Starting material)

  • Target Amine (e.g., N-methyl-piperidin-3-amine)[6]

  • Base: Potassium Carbonate (

    
    ) or DIPEA
    
  • Solvent: Water/Dioxane (Green chemistry approach) or n-Butanol.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 1:1 Water/Dioxane (0.5 M concentration).

  • Nucleophilic Attack: Add 1.2 eq of the Target Amine and 2.0 eq of

    
    .
    
  • Reflux: Heat the reaction mixture to 100°C for 12–24 hours. Monitor via LC-MS for the disappearance of the chloride starting material (

    
     153/155).
    
  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).

Validation Check:

  • NMR: Loss of the C4-Cl signal; appearance of amine side-chain protons.

  • MS: Observation of

    
     corresponding to the substitution product.
    
Protocol B: C7-Functionalization (The Deazapurine Advantage)

Objective: To install an aryl group at C7 (impossible in purines) to target the kinase gatekeeper.

Method: Halogenation followed by Suzuki Coupling.

  • Iodination: Treat the protected pyrrolo[2,3-d]pyrimidine with N-Iodosuccinimide (NIS) in DMF at room temperature for 4 hours. This selectively iodinates the electron-rich C5 (equivalent to purine C7 position in IUPAC, but often C5 in pyrrole numbering - Note: In pyrrolo[2,3-d]pyrimidine numbering, the bridgehead carbons are 4a/7a, and the pyrrole carbons are 5 and 6. The position corresponding to Purine N7 is C7, but chemically the reactive position for EAS is C5. Ensure strict numbering verification based on IUPAC.).

    • Correction: In 4H-pyrrolo[2,3-d]pyrimidine, the nitrogen is N7. The carbons in the pyrrole ring are C5 and C6. The position analogous to Purine N7 is actually C7 in the deaza-nomenclature, but structurally it is C5 of the pyrrolo[2,3-d]pyrimidine system.[1]

  • Suzuki Coupling:

    • Mix C5-iodo-intermediate (1.0 eq), Aryl-Boronic Acid (1.5 eq),

      
       (0.05 eq), and 
      
      
      
      (3.0 eq).
    • Solvent: Dioxane/Water (4:1).

    • Condition: Microwave irradiation at 120°C for 30 mins.

Part 4: Technical Visualization

Synthesis Pathway Diagram

The following diagram outlines the divergent synthetic utility of the 7-deazapurine scaffold compared to traditional purines.

SynthesisWorkflow Start 4-Chloro-pyrrolo[2,3-d]pyrimidine Step1 SnAr Substitution (C4 Functionalization) Start->Step1 Amine/Base Intermediate C4-Substituted Core Step1->Intermediate Step2 Electrophilic Halogenation (NIS/NBS at C5) Intermediate->Step2 Selectivity Vector 1 HaloInter 5-Iodo-Intermediate Step2->HaloInter Step3 Suzuki/Sonogashira Coupling (Gatekeeper Targeting) HaloInter->Step3 Pd-Catalysis Final Potent Kinase Inhibitor (Dual Vector) Step3->Final

Caption: Synthetic workflow for generating dual-vector kinase inhibitors using the pyrrolo[2,3-d]pyrimidine scaffold. Note the C5-iodination step which is unique to this electron-rich ring system.

References

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. [Link]

  • Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry. [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, and pharmacological applications. Sami Publishing Company. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

Sources

Biological Evaluation Guide: Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of two privileged scaffolds—4H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) and Pyrazolo[3,4-d]pyrimidine —focusing on their biological evaluation in drug discovery.

Executive Summary

In the development of ATP-competitive kinase inhibitors, the choice of the hinge-binding core is critical. Both Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine are bioisosteres of adenine (the natural ligand of ATP). However, they offer distinct vectors for substitution, solubility profiles, and selectivity patterns.

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine): Characterized by the replacement of the N-7 nitrogen of purine with a carbon (C-7). This removes a potential hydrogen bond acceptor/donor site but allows for stable carbon-carbon bond formation, often used to access hydrophobic back-pockets (e.g., Tofacitinib).

  • Pyrazolo[3,4-d]pyrimidine: Isomeric to purine with a modified nitrogen arrangement. It is highly versatile for introducing solubilizing groups at the N-1 position without disrupting the hinge-binding motif at N-9/C-6 (purine numbering equivalent).

This guide delineates the biological evaluation strategies required to differentiate these scaffolds.

Structural & Mechanistic Basis[1]

To evaluate these scaffolds biologically, one must first understand their binding modes. Both scaffolds typically anchor to the kinase hinge region via a bidentate hydrogen bond motif.

Scaffold Architecture & Numbering

The following diagram illustrates the structural relationship and key substitution vectors.

ScaffoldComparison cluster_features Biological Impact of Core Change Purine Adenine (Purine) Reference Standard Pyrrolo Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) Target: JAK, TRK, RET Purine->Pyrrolo N-7 -> C-7 Modification (Removes H-bond acceptor) Pyrazolo Pyrazolo[3,4-d]pyrimidine (8-Azapurine Isostere) Target: BTK, Src, EGFR Purine->Pyrazolo Ring Isomerization (N-1 Vector accessible) Feature2 Selectivity Control Pyrrolo allows C-7 hydrophobic vectors Pyrrolo->Feature2 Feature1 Solubility Profile Pyrazolo > Pyrrolo (Generally) Pyrazolo->Feature1

Caption: Structural derivation of pyrrolo- and pyrazolo- pyrimidines from the adenine core, highlighting the functional impact of scaffold modification.

Comparative Biological Profile

The following table summarizes the key biological properties observed during lead optimization.

Feature4H-Pyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidineBiological Implication
Hinge Binding Mimics Adenine (N-1 acceptor, C-4 donor).[1]Mimics Adenine (N-5 acceptor, C-4 donor).Both are potent ATP-competitive scaffolds.
H-Bond Capability Lacks N-7. Cannot accept H-bonds from the "gatekeeper" or solvent.N-2/N-7 shift. Nitrogen arrangement alters water network interactions.Pyrrolo cores are often more hydrophobic; Pyrazolo cores can interact with specific water networks.
Selectivity High.[2] C-5/C-6 vectors (pyrrole ring) allow access to the solvent front or back pocket (gatekeeper).Moderate to High. N-1 substitution is the primary vector for tuning selectivity and PK.Pyrrolo is preferred when "gatekeeper" residues exclude N-7 interactions.
Metabolic Stability C-7 is susceptible to oxidative metabolism if unsubstituted.Generally stable core; N-1 substituents are the primary metabolic soft spots.Pyrrolo derivatives often require blocking groups (e.g., F, Cl, Me) at C-5/C-7.
Solubility Low to Moderate (Planar, lipophilic).Moderate (N-1 substituents can be solubilizing tails).Pyrazolo derivatives are often easier to formulate due to N-1 accessible vectors for polar groups.

Detailed Experimental Protocols

To objectively compare these scaffolds, a standardized evaluation workflow is required. Do not rely on single-point assays; use a cascade approach.

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

Purpose: Determine intrinsic potency (


) without cellular permeability bias.
Rationale:  TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust against compound fluorescence, which is common in multi-ring heterocycles.
  • Reagents: Recombinant Kinase (e.g., BTK or JAK), Fluorescently labeled peptide substrate (e.g., ULight-poly GT), Europium-labeled anti-phospho-antibody, ATP (

    
     concentration).
    
  • Compound Prep: Serial dilute compounds (Pyrrolo vs. Pyrazolo analogs) in 100% DMSO (start at 10 mM).

  • Reaction:

    • Add 2.5 µL compound to 384-well low-volume white plate.

    • Add 5 µL Enzyme/Substrate mix. Incubate 5 min.

    • Add 2.5 µL ATP to initiate.

    • Incubate at RT for 60 min.

  • Detection: Add 10 µL Detection Mix (EDTA + Eu-Antibody). Incubate 60 min.

  • Read: Measure emission at 665 nm (Acceptor) and 615 nm (Donor) on a multimode reader (e.g., EnVision).

  • Analysis: Calculate Ratio (665/615). Fit to 4-parameter logistic equation.

    • Integrity Check: The Z' factor must be > 0.5. If the Pyrazolo analog shows high background fluorescence, switch to a radiometric assay (e.g.,

      
      P-HotSpot).
      
Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: Verify that the scaffold penetrates the cell membrane and binds the kinase in situ. Rationale: Pyrrolo[2,3-d]pyrimidines can be highly permeable but efflux-prone. This assay measures residence time and intracellular affinity.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known binder) at

    
     concentration.
    
  • Competition: Add serial dilutions of the test scaffold.

  • Mechanism: If the scaffold binds the kinase, it displaces the tracer, reducing BRET signal (Energy transfer from NanoLuc to Tracer).

  • Output: Calculate intracellular

    
    .
    
    • Interpretation: If Biochemical

      
       is low (nM) but Cellular 
      
      
      
      is high (µM), the scaffold likely has poor permeability or is a P-gp substrate.
Protocol C: Selectivity Profiling (ScanMAX)

Purpose: Determine the "promiscuity" of the scaffold. Rationale: The N-7 vs. C-7 difference profoundly affects off-target binding.

  • Panel: Screen against a diversity panel of 96+ kinases (Kinome Scan).

  • Concentration: Screen at 1 µM.

  • Metric: Calculate "Selectivity Score" (S-score).

  • Comparison: A lower S-score indicates a more selective scaffold. Typically, Pyrrolo[2,3-d]pyrimidines offer distinct selectivity profiles against Tyrosine Kinases (TKs) compared to Pyrazolo analogs.

Evaluation Workflow Visualization

The following diagram outlines the decision logic for advancing a scaffold based on biological data.

BioEvalWorkflow Start Scaffold Synthesis (Pyrrolo vs Pyrazolo) Biochem Biochemical Assay (TR-FRET/Luminescence) Start->Biochem Primary Screen Biochem->Start Optimize Substituents Cellular Cellular Target Engagement (NanoBRET) Biochem->Cellular If IC50 < 100 nM Selectivity Kinome Profiling (Selectivity Score) Cellular->Selectivity If Cell Potency Confirmed ADME ADME Analysis (Microsomal Stability) Cellular->ADME Parallel Assessment Selectivity->Start Off-target toxicity risk Decision Lead Scaffold Selection Selectivity->Decision High Selectivity ADME->Decision t1/2 > 30 min

Caption: Step-wise biological evaluation cascade for validating kinase inhibitor scaffolds.

References

  • Traxler, P., et al. (2001). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor." Journal of Medicinal Chemistry. (Tofacitinib/Pyrrolo scaffold discovery).[3][4]

  • Honigberg, L. A., et al. (2010). "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." PNAS. (Ibrutinib/Pyrazolo scaffold).[2][4][5][6][7][8]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. (NanoBRET Protocol).

  • Kassab, A. E. (2023).[2][5] "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Archiv der Pharmazie.

Sources

Technical Deep Dive: Cross-Reactivity Profiling of 4H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adenine Isostere Challenge

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine) represents one of the most successful yet challenging templates in kinase inhibitor discovery. Structurally acting as an isostere of adenine—the nitrogenous base of ATP—this scaffold possesses an innate affinity for the ATP-binding pocket of the human kinome.

While this mimicry ensures high potency, it introduces a significant liability: promiscuity . Without precise decoration of the core scaffold, these inhibitors can exhibit "pan-kinase" activity, leading to off-target toxicities such as cytopenias (JAK2 cross-reactivity) or thromboembolic events.

This guide provides a rigorous framework for profiling the cross-reactivity of this chemical class, moving beyond simple IC50 lists to a mechanistic understanding of selectivity.

Comparative Analysis: Clinical Benchmarks

The following analysis focuses on the three FDA-approved pillars of this class: Ruxolitinib , Tofacitinib , and Baricitinib .[1] Understanding their selectivity profiles establishes the baseline for evaluating novel derivatives.

Table 1: Selectivity & Cross-Reactivity Profile
FeatureRuxolitinib Tofacitinib Baricitinib
Core Scaffold Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Primary Target (nM) JAK1 (3.3), JAK2 (2.8)JAK3 (1.6), JAK1 (3.2)JAK1 (5.9), JAK2 (5.7)
Selectivity Ratio JAK1/2 > JAK3 (~130x)JAK3/1 > JAK2 (~20x)JAK1/2 > JAK3 (~50x)
Key Off-Targets ROCK1/2 , TYK2, Aurora ACDK family, Aurora BTYK2 , AAK1, BIKE
Clinical Consequence Anemia, Thrombocytopenia (JAK2)Lipid elevation, Infection riskThrombosis risk, Herpes Zoster
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)

Data synthesized from biochemical assays (ADP-Glo/Radiometric) at 1mM ATP.

Mechanistic Insight: The Gatekeeper Residue

The selectivity of these compounds is often dictated by the gatekeeper residue (e.g., Methionine in JAKs).[2] The pyrrolo[2,3-d]pyrimidine core forms a critical hydrogen bond with the hinge region (Glu/Leu backbone). Modifications at the C-4 and N-7 positions are required to exploit the hydrophobic pocket adjacent to the gatekeeper, thereby filtering out off-targets with sterically bulky gatekeepers (e.g., Threonine or Phenylalanine).

Visualizing the Signaling & Inhibition Landscape

To understand cross-reactivity, one must visualize the primary signaling cascade and the points of divergence where off-target inhibition occurs.

JAK_STAT_Inhibition cluster_JAK JAK Family (Primary Targets) Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 STAT STAT Phosphorylation JAK1->STAT JAK2->STAT JAK3->STAT Nucleus Gene Transcription (Inflammation/Proliferation) STAT->Nucleus OffTarget_ROCK Off-Target: ROCK (Cytoskeletal Reorganization) OffTarget_Platelet Off-Target: GPVI Pathway (Platelet Function) Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK1 High Affinity Inhibitor->JAK2 Inhibitor->JAK3 Variable Inhibitor->OffTarget_ROCK Cross-Reactivity Inhibitor->OffTarget_Platelet

Figure 1: The JAK-STAT signaling axis illustrating primary inhibition points and potential off-target liabilities (ROCK, Platelet pathways) common to this scaffold.

Integrated Selectivity Profiling Workflow

A single assay is insufficient to validate selectivity. The following protocol integrates binding affinity with functional activity to create a self-validating dataset.

Phase 1: The Broad Sweep (Binding)

Objective: Identify all potential binding partners regardless of catalytic inhibition.

  • Method: KinomeScan (Competition Binding) .

  • Why: This assay uses phage-displayed kinase active sites. It is ATP-independent, meaning it detects Type I and Type II binders equally well.

  • Metric: Percent of Control (POC) at 1 µM and 10 µM.

  • Threshold: Any kinase showing <35% POC must advance to Phase 2.

Phase 2: Functional Validation (Activity)

Objective: Determine if binding leads to inhibition and quantify potency.

  • Method: Radiometric Assay (³³P-ATP) or ADP-Glo .

  • Why: Binding does not always equal inhibition. Radiometric assays are the "gold standard" because they measure the direct transfer of phosphate, avoiding artifacts from coupled enzymes (e.g., luciferase inhibition in ADP-Glo).

  • Protocol Criticality:

    • ATP Concentration: Must be set to

      
       for each specific kinase to ensure IC50 values are comparable (Cheng-Prusoff correction).
      
    • Incubation: Linear phase of the reaction only (typically <20% substrate conversion).

Phase 3: Cellular Context (The "Real" Selectivity)

Objective: Assess if biochemical potency translates to cellular inhibition (permeability + competition with mM intracellular ATP).

  • Method: Phospho-STAT Flow Cytometry .

  • Workflow:

    • Stimulate Whole Blood (human) with specific cytokines:

      • IL-6 → pSTAT3 (JAK1 pathway).

      • GM-CSF → pSTAT5 (JAK2 pathway).

      • IL-2 → pSTAT5 (JAK3 pathway).

    • Treat with inhibitor dose-response.[3]

    • Calculate IC50 for each pathway in the same biological system.

Protocol: Interpreting the "Selectivity Score"

To objectively compare your pyrrolo[2,3-d]pyrimidine derivative against Ruxolitinib or Tofacitinib, calculate the Selectivity Score (S-score) .

Formula:



  • S(35): A standard metric. If S(35) > 0.05 (inhibiting >5% of the kinome), the compound is likely too promiscuous for chronic indications.

  • Entropy Score: A more advanced metric that weights the distribution of inhibition.

Visualizing the Profiling Logic

Profiling_Workflow Start Compound Synthesis (Pyrrolo-pyrimidine Core) Step1 In Silico Docking (Gatekeeper Analysis) Start->Step1 Step2 KinomeScan (468 Kinases) Binding Assay Step1->Step2 Decision1 POC < 35%? Step2->Decision1 Step3 Kd Determination (Dose Response Binding) Decision1->Step3 Yes (Hit) End Selectivity Profile Confirmed Decision1->End No (Pass) Step4 Functional IC50 (Radiometric/ADP-Glo) Step3->Step4 Step5 Cellular Assay (Whole Blood Cytokine) Step4->Step5 Step5->End

Figure 2: The "Funnel" approach to selectivity profiling. Only hits from the broad binding panel advance to expensive functional and cellular validation.

Expert Commentary: Pitfalls in Profiling

As an Application Scientist, I frequently observe two major errors in profiling this scaffold:

  • The "ATP Gap": Biochemical assays often use 10 µM ATP, while the cellular concentration is ~1-5 mM. Since pyrrolo[2,3-d]pyrimidines are ATP-competitive, their cellular potency will shift (decrease) significantly compared to biochemical data.

    • Correction: Always run a cellular shift assay or calculate the expected shift using the Cheng-Prusoff equation:

      
      .
      
  • Ignoring Type II Binding: Standard activity assays only detect active kinase inhibition. However, binding to the inactive conformation (Type II) can still cause toxicity by disrupting protein-protein interactions (scaffolding functions).

    • Correction: This is why the KinomeScan (Phase 1) is non-negotiable—it detects binding independent of catalytic turnover.

References

  • Trauffler, L., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Link

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link

  • Rudolf, A.F., et al. (2014).[4] A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. Link

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Link

  • Naylor, A., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Link

Sources

The Evolving Landscape of Targeted Therapy: In Vivo Efficacy of 4H-Pyrrolo[2,3-d]pyrimidine Compounds Versus Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The 4H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted therapies with the potential to redefine treatment paradigms across a spectrum of diseases, most notably in oncology and inflammatory disorders. This guide provides a comparative analysis of the in vivo efficacy of promising 4H-pyrrolo[2,3-d]pyrimidine-based inhibitors against established standards of care, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive technical overview to inform future discovery and clinical translation efforts.

Introduction: The Versatility of the 4H-Pyrrolo[2,3-d]pyrimidine Core

The 4H-pyrrolo[2,3-d]pyrimidine nucleus, an isostere of purine, serves as a versatile backbone for the design of potent and selective kinase inhibitors. This structural motif has been successfully exploited to target key enzymes implicated in oncogenesis and inflammatory signaling cascades, including RET, CDKs, JAKs, and VEGFRs. The clinical success of approved drugs based on this scaffold has fueled further exploration of its therapeutic potential. This guide will delve into the preclinical in vivo data of novel 4H-pyrrolo[2,3-d]pyrimidine compounds, juxtaposing their performance with current therapeutic mainstays.

I. Targeting RET in Non-Small Cell Lung Cancer (NSCLC)

Rearranged during transfection (RET) fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) cases.[1] The standard of care for RET fusion-positive NSCLC has shifted from multi-kinase inhibitors to highly selective RET inhibitors like selpercatinib and pralsetinib.[2][3][4]

A novel 4H-pyrrolo[2,3-d]pyrimidine-based RET inhibitor, designated as Compound 1 , has demonstrated robust in vivo efficacy in a RET-driven tumor xenograft model.[1] While a direct head-to-head study with selpercatinib or pralsetinib is not yet published, a comparison of its performance with the established efficacy of the standard of care provides valuable insights.

In Vivo Efficacy Comparison: Compound 1 vs. Standard of Care
Compound/RegimenAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
Compound 1 RET-driven tumor xenografts in mice10 and 30 mg/kg, p.o., q.d.Robust in vivo efficacyWell-tolerated with potent tumor inhibition[1]
Selpercatinib Not directly compared in the same preclinical studyN/A (Clinical Data)Objective Response Rate (ORR) in treatment-naive patients84%[2]
Pralsetinib Not directly compared in the same preclinical studyN/A (Clinical Data)Objective Response Rate (ORR) in treatment-naive patients79%[5]
Chemotherapy Not directly compared in the same preclinical studyN/A (Clinical Data)Objective Response Rate (ORR)Lower than selective inhibitors[2]

Expert Analysis: Compound 1's potent in vivo activity in a RET-driven model is a promising indicator of its potential as a therapeutic agent. The established high response rates of selpercatinib and pralsetinib in clinical settings set a high bar for any new entrant. Future preclinical studies directly comparing Compound 1 with these standards of care will be crucial to ascertain its relative efficacy and potential advantages, such as improved selectivity or a better resistance profile.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling pathways such as the RAS/MAPK and PI3K/AKT cascades, which are critical for cell proliferation and survival.[4]

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Dimer RET Dimerization & Autophosphorylation RAS RAS RET_Dimer->RAS PI3K PI3K RET_Dimer->PI3K Ligand GDNF family ligand + GFRα co-receptor RET RET Receptor Ligand->RET Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound_1 Compound 1 (4H-Pyrrolo[2,3-d]pyrimidine) Compound_1->RET_Dimer Inhibits

Caption: RET Signaling Pathway and Inhibition by Compound 1.

II. Targeting Cyclin-Dependent Kinases (CDKs) in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a notoriously aggressive malignancy with limited treatment options.[6] Gemcitabine, often in combination with other agents like nab-paclitaxel or as part of the FOLFIRINOX regimen, has been a cornerstone of first-line therapy.[7][8]

A novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, compound 2g , has been investigated as a CDK inhibitor for PDAC.[9] A preclinical study compared its efficacy against gemcitabine in a pancreatic cancer xenograft model.

In Vivo Efficacy Comparison: Compound 2g vs. Gemcitabine
Compound/RegimenAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
Compound 2g AsPC-1 xenograft mice60 mg/kg, p.o.Tumor Growth Inhibition (TGI)46%[9]
Gemcitabine AsPC-1 xenograft miceStandard doseTumor Growth Inhibition (TGI)36%[9]
FOLFIRINOX Not directly compared in the same preclinical studyN/A (Clinical Data)Median Progression-Free Survival (PFS)9.7 months[10]
Gemcitabine (Clinical) Not directly compared in the same preclinical studyN/A (Clinical Data)Median Progression-Free Survival (PFS)7.7 months[10]

Expert Analysis: Compound 2g demonstrated superior tumor growth inhibition compared to gemcitabine in a head-to-head preclinical study, highlighting its potential as a novel therapeutic for pancreatic cancer. While a direct comparison with the more aggressive FOLFIRINOX regimen is lacking, the promising monotherapy activity of compound 2g warrants further investigation, potentially in combination therapies.

CDK Signaling Pathway in Pancreatic Cancer

CDKs are key regulators of the cell cycle. In pancreatic cancer, dysregulation of the CDK-cyclin-Rb pathway is common, leading to uncontrolled cell proliferation.[11]

CDK_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 RAS_RAF_MEK_ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Drives Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Drives p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits Compound_2g Compound 2g (4H-Pyrrolo[2,3-d]pyrimidine) Compound_2g->CyclinD_CDK46 Inhibits

Caption: CDK Signaling Pathway in Pancreatic Cancer and Inhibition by Compound 2g.

III. Targeting Janus Kinases (JAKs) in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. The JAK-STAT signaling pathway plays a crucial role in mediating the effects of pro-inflammatory cytokines.[12] Several JAK inhibitors, including tofacitinib, are approved for the treatment of RA.[13]

A novel hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivative, compound 8o , has shown promise as a selective JAK1 inhibitor with potential for an improved safety profile.[2]

In Vivo Efficacy Comparison: Compound 8o vs. Tofacitinib
Compound/RegimenAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
Compound 8o Collagen-Induced Arthritis (CIA) modelNot specifiedIn vivo efficacyBetter efficacy than Tofacitinib[2]
Tofacitinib Collagen-Induced Arthritis (CIA) modelStandard doseIn vivo efficacyStandard efficacy[2]

Expert Analysis: Compound 8o's superior efficacy over the established standard of care, tofacitinib, in a preclinical RA model is a significant finding. Its selectivity for JAK1 over other JAK isoforms could translate to a better safety profile, a key consideration in the long-term management of RA.

JAK-STAT Signaling Pathway in Rheumatoid Arthritis

Cytokines such as IL-6 bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and induce the transcription of inflammatory genes.[14]

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerizes Inflammatory_Genes Inflammatory Gene Transcription STAT_Dimer->Inflammatory_Genes Translocates & Activates Compound_8o Compound 8o (4H-Pyrrolo[2,3-d]pyrimidine) Compound_8o->JAK Inhibits

Caption: JAK-STAT Signaling Pathway in Rheumatoid Arthritis and Inhibition by Compound 8o.

IV. Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) in Cancer

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis.[15] Sunitinib is a multi-kinase inhibitor that targets VEGFR and is a standard of care for renal cell carcinoma (RCC).[5]

A novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, compound 5k , has been identified as a potent multi-targeted kinase inhibitor, including activity against VEGFR2.[16]

In Vitro Potency Comparison: Compound 5k vs. Sunitinib
CompoundTargetIC50Citation
Compound 5k VEGFR2136 nM[16]
Sunitinib VEGFR2261 nM[16]

Expert Analysis: Compound 5k demonstrates superior in vitro potency against VEGFR2 compared to sunitinib. While direct in vivo comparative efficacy data is not yet available, this enhanced enzymatic inhibition suggests that compound 5k could have significant anti-angiogenic and anti-tumor effects in vivo. Further preclinical studies in relevant xenograft models are warranted to validate this potential.

VEGFR Signaling Pathway in Angiogenesis

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[17]

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_Dimer VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_Dimer->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2_Dimer->PI3K_AKT VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis_Genes Gene Transcription (Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis_Genes PI3K_AKT->Angiogenesis_Genes Compound_5k Compound 5k (4H-Pyrrolo[2,3-d]pyrimidine) Compound_5k->VEGFR2_Dimer Inhibits

Caption: VEGFR Signaling Pathway in Angiogenesis and Inhibition by Compound 5k.

Experimental Methodologies: A Framework for In Vivo Efficacy Assessment

The robust evaluation of novel therapeutic agents relies on well-designed and meticulously executed preclinical studies. The following outlines a representative experimental protocol for assessing the in vivo efficacy of a 4H-pyrrolo[2,3-d]pyrimidine compound in a xenograft mouse model.

General Protocol for Subcutaneous Xenograft Model
  • Cell Culture: The selected human cancer cell line (e.g., AsPC-1 for pancreatic cancer, a RET-fusion NSCLC line) is cultured under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of the human tumor cells. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 x 10^6 cells in a sterile vehicle like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. The 4H-pyrrolo[2,3-d]pyrimidine compound is administered at various doses and schedules (e.g., daily oral gavage), alongside the standard of care drug and a vehicle control.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression and survival analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion and Future Directions

The 4H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel targeted therapies. The preclinical in vivo data presented in this guide for representative compounds targeting RET, CDK, JAK, and VEGFR demonstrate their significant potential to rival or even surpass current standards of care.

The path forward requires a multi-pronged approach. Direct, head-to-head preclinical studies are essential to definitively establish the comparative efficacy and safety of these novel compounds against the latest generation of approved drugs. Furthermore, a deeper understanding of resistance mechanisms to both the novel agents and the standards of care will be critical for developing rational combination strategies and next-generation inhibitors. The ultimate goal is to translate the promising preclinical efficacy of these 4H-pyrrolo[2,3-d]pyrimidine derivatives into tangible clinical benefits for patients.

References

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Med. Chem. Lett. 2021, 12, 11, 1776–1782. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Eur. J. Med. Chem. 2023, 248, 115068. [Link]

  • Selpercatinib Significantly Improves PFS, Responses in Advanced RET+ Medullary Thyroid Cancer. OncLive. October 21, 2023. [Link]

  • Selpercatinib Significantly Improves PFS Over MKIs in RET-Mutant Medullary Thyroid Cancer. OncLive. August 22, 2023. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Eur. J. Med. Chem. 2023, 248, 115068. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorg. Med. Chem. 2020, 28, 115183. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023, 28, 5474. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Eur. J. Med. Chem. 2021, 213, 113165. [Link]

  • RET Therapy for NSCLC, a New Generation of Inhibitors. International Lung Cancer News. February 24, 2021. [Link]

  • Validation of Xenograft Dose Predictions for Clinical Efficacy in NSCLC. PAGE 25 (2016) Abstr 5831. [Link]

  • CDK5 positively regulates Notch1 signaling in pancreatic cancer cells by phosphorylation. Cancer Med. 2021, 10, 4293-4306. [Link]

  • Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Sci. 2020, 111, 2852-2865. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Eur. J. Med. Chem. 2023, 248, 115068. [Link]

  • Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations. J. Mol. Model. 2022, 28, 25. [Link]

  • Outline of RET signalling pathways. ResearchGate. [Link]

  • Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts. Br. J. Cancer. 2013, 108, 323-330. [Link]

  • Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models. Cancers (Basel). 2020, 12, 2156. [Link]

  • JAK/STAT pathway in pathology of rheumatoid arthritis (Review). Exp. Ther. Med. 2018, 16, 3075-3081. [Link]

  • Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. ResearchGate. [Link]

  • CDK5 and p35 expression in normal pancreas and PDACs. ResearchGate. [Link]

  • Establishment and Thorough Characterization of Xenograft (PDX) Models Derived from Patients with Pancreatic Cancer for Molecular Analyses and Chemosensitivity Testing. Int. J. Mol. Sci. 2023, 24, 17290. [Link]

  • Roles of the JAK-STAT pathway in the pathogenesis of rheumatoid arthritis and recently approved JAK inhibitors. ResearchGate. [Link]

  • A network map of GDNF/RET signaling pathway in physiological and pathological conditions. J. Cell Commun. Signal. 2022, 16, 273-281. [Link]

  • Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis. J. Inflamm. Res. 2021, 14, 2145-2156. [Link]

  • Comparison of small molecules VEGFR inhibitors in the treatment of renal cell carcinoma. Oncol. Lett. 2021, 21, 191. [Link]

  • VEGFA-VEGFR2 signaling. PubChem. [Link]

  • VEGF Signaling Pathway. PharmGKB. [Link]

  • PANC-1 Xenograft Model. Altogen Labs. [Link]

  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). Bioorg. Med. Chem. Lett. 2018, 28, 3053-3057. [Link]

  • The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma. Int. J. Mol. Sci. 2021, 22, 11291. [Link]

  • Denoised VEGFR2 Expression Relates to Sunitinib Efficacy in Advanced Clear Cell Renal Cell Carcinoma. Biomed J Sci & Tech Res. 40(5)-2022. BJSTR. MS.ID.006529. [Link]

  • FOLFIRINOX Improves PFS Compared with Gemcitabine in Patients with Locally Advanced Pancreatic Carcinoma. ESMO. May 26, 2025. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Inhibiting CDK4/6 in pancreatic ductal adenocarcinoma via microRNA-21. WestminsterResearch. [Link]

  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Immunotherapy Advances. 2024, 4, ltae010. [Link]

  • JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. J. Clin. Med. 2021, 10, 4956. [Link]

  • Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. Clin. Cancer Res. 2017, 23, 4342-4351. [Link]

  • The RET receptor tyrosine kinase signaling pathway and oncogenic signal... ResearchGate. [Link]

  • RET proto-oncogene. Wikipedia. [Link]

  • The Role of Jak/STAT Signaling in Rheumatoid Arthritis Układ transmisji sygnału Jak/STAT. SciSpace. [Link]

  • Synergistic Anti-Tumor Efficacy of Modified FOLFIRINOX and NK Cell Therapy in Pancreatic Ductal Adenocarcinoma. Cancers (Basel). 2025, 17, 2345. [Link]

  • Four in vivo pancreatic cancer cell xenograft mouse models with... ResearchGate. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. January 18, 2024. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017, 7, e2099. [Link]

  • Symbolic Model Checking of Signaling Pathways in Pancreatic Cancer. Carnegie Mellon University School of Computer Science. [Link]

  • VEGF/VEGFR axis and related signaling pathways in the angiogenesis... ResearchGate. [Link]

  • Efficacy and safety of SOXIRI versus mFOLFIRINOX in advanced pancreatic cancer. Ther. Adv. Med. Oncol. 2023, 15, 17588359231186029. [Link]

  • The structure of RET and its signal pathway mediation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of 4H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, this guide provides an in-depth comparison and analysis of the selectivity profiles of 4H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind experimental design, present detailed methodologies for robust kinase screening, and offer a comparative analysis of publicly available data to illuminate the structure-activity relationships that govern inhibitor selectivity.

The Strategic Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 4H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of many kinases.

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Conversely, a well-defined selectivity profile can not only enhance the therapeutic window of a drug candidate but also reveal opportunities for developing multi-targeted inhibitors with desired polypharmacology. Therefore, comprehensive selectivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of modern kinase drug discovery.

This guide will explore the methodologies and comparative data for understanding and optimizing the selectivity of 4H-pyrrolo[2,3-d]pyrimidine inhibitors.

Methodologies for Kinase Selectivity Profiling: A Practical Guide

The foundation of any robust selectivity profile lies in the choice of assay technology. Several platforms are available, each with its own set of advantages and considerations. The primary goal is to accurately quantify the interaction of an inhibitor with a large and diverse panel of kinases under standardized conditions.

Experimental Workflow: From Compound to Kinome Profile

The general workflow for kinase selectivity profiling is a multi-step process that requires careful planning and execution.

Figure 2: The two-step principle of the ADP-Glo™ kinase assay.

Detailed Protocol for IC50 Determination using ADP-Glo™:

  • Compound Preparation:

    • Prepare a serial dilution of the 4H-pyrrolo[2,3-d]pyrimidine inhibitor in the appropriate solvent (e.g., DMSO). Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of a solution containing the kinase of interest at 2.5 times the final desired concentration in 1X kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP at 2.5 times their final desired concentrations in 1X kinase reaction buffer. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle (high activity) and no enzyme (low activity) controls.

    • The percent inhibition data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

TR-FRET assays are another robust and widely used technology for kinase profiling. The LANCE® (Lanthanide Chelate Excite) Ultra assay is a specific example that offers high sensitivity and resistance to interference from colored compounds.

Principle of the LANCE® Ultra Assay:

Figure 3: Principle of the LANCE® Ultra TR-FRET kinase assay.

Step-by-Step Protocol for a LANCE® Ultra Kinase Assay:

  • Reagent Preparation:

    • Prepare serial dilutions of the 4H-pyrrolo[2,3-d]pyrimidine inhibitor.

    • Prepare a 4X solution of the kinase at the desired concentration in kinase buffer.

    • Prepare a 4X solution of the ULight™-labeled substrate and ATP in kinase buffer.

    • Prepare a 2X stop/detection solution containing EDTA and the Europium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor or vehicle control to the wells.

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution. The final reaction volume is 10 µL.

    • Mix and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add 10 µL of the 2X stop/detection solution to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 320-340 nm and emission at both 615 nm (Europium donor) and 665 nm (ULight™ acceptor).

  • Data Analysis:

    • The TR-FRET signal is typically expressed as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).

    • The ratio data is then used to calculate percent inhibition and determine IC50 values as described for the ADP-Glo™ assay.

Comparative Selectivity Profiles of 4H-Pyrrolo[2,3-d]pyrimidine Inhibitors

The versatility of the 4H-pyrrolo[2,3-d]pyrimidine scaffold is evident from the diverse range of kinases it has been shown to inhibit. Below, we present a comparative analysis of the selectivity profiles of representative inhibitors targeting different kinase families.

Case Study 1: RET Kinase Inhibitors

The selective inhibition of the RET (Rearranged during Transfection) tyrosine kinase is a validated therapeutic strategy for certain types of thyroid and lung cancers. Several research groups have explored the 4H-pyrrolo[2,3-d]pyrimidine scaffold for developing potent and selective RET inhibitors.

A study by a team of researchers led to the identification of a series of potent pyrrolo[2,3-d]pyrimidine-based RET inhibitors. Compound 59 from this series demonstrated low nanomolar potency against wild-type RET and the gatekeeper mutant V804M. Its selectivity was assessed against a panel of related kinases, revealing a favorable profile.

Table 1: Selectivity Profile of a Representative RET Inhibitor

KinaseIC50 (nM) for Compound 59
RET (Wild-Type) <10
RET (V804M) <10
KDR (VEGFR2)>1000
FLT3>1000
KIT>1000
PDGFRβ>1000

The high selectivity of compound 59 for RET over other closely related tyrosine kinases like KDR, FLT3, KIT, and PDGFRβ is a critical attribute for minimizing off-target toxicities. This selectivity is often achieved by exploiting subtle differences in the amino acid residues within and around the ATP-binding pocket, particularly in the "back pocket" region that is accessible to Type II inhibitors.

Case Study 2: EGFR Inhibitors for Overcoming Drug Resistance

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). While several generations of EGFR inhibitors have been developed, acquired resistance, often through mutations like T790M and C797S, remains a major clinical challenge. Researchers have successfully designed 4H-pyrrolo[2,3-d]pyrimidine-based inhibitors to overcome this resistance.

One such study reported the discovery of compound 31r , a potent inhibitor of triple-mutant EGFR (harboring the 19del/T790M/C797S or L858R/T790M/C797S mutations). Importantly, this compound showed excellent selectivity for the mutant forms of EGFR over the wild-type receptor, which is crucial for reducing side effects such as skin rash and diarrhea that are associated with wild-type EGFR inhibition.

To assess its broader selectivity, compound 31r was screened against a panel of 468 kinases at a concentration of 100 nM. The results demonstrated outstanding kinome-wide selectivity, with a very low number of off-target hits.

Table 2: Kinome-Wide Selectivity of an EGFR C797S Mutant Inhibitor

ParameterValue for Compound 31r
Primary Target EGFR (19del/T790M/C797S)
IC50 against primary target <1 nM
Selectivity Score (S(10) at 100 nM) 0.034
Number of kinases inhibited >90% at 100 nM <5

A lower selectivity score indicates higher selectivity. The excellent selectivity of compound 31r highlights the fine-tunability of the 4H-pyrrolo[2,3-d]pyrimidine scaffold to achieve potent and specific inhibition of a desired kinase target, even in the presence of closely related family members.

Case Study 3: Multi-Targeted Kinase Inhibitors

While high selectivity is often a primary goal, in some cases, a multi-targeted approach can be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated. The 4H-pyrrolo[2,3-d]pyrimidine scaffold can also be adapted to create inhibitors with a desired polypharmacology.

For instance, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their anti-cancer activity. Compound 5k from this series emerged as a potent inhibitor of multiple kinases involved in cancer progression, including EGFR, Her2, VEGFR2, and CDK2.

Table 3: Multi-Kinase Inhibition Profile of Compound 5k

Kinase TargetIC50 (nM) for Compound 5k
EGFR79
Her240
VEGFR2204
CDK2115

The ability of compound 5k to inhibit both receptor tyrosine kinases (EGFR, Her2, VEGFR2) and a cell cycle kinase (CDK2) suggests a potential for broader anti-cancer activity compared to a highly selective inhibitor. Such multi-targeted profiles need to be carefully optimized to balance efficacy with potential off-target toxicities.

Structural Basis of Selectivity: A Glimpse into the Kinase-Inhibitor Interface

The selectivity of 4H-pyrrolo[2,3-d]pyrimidine inhibitors is ultimately determined by the specific molecular interactions they form within the ATP-binding pocket of their target kinases. X-ray crystallography and molecular modeling studies provide invaluable insights into these interactions.

A common binding mode for this scaffold involves the formation of one or more hydrogen bonds between the pyrimidine ring and the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. The substituents on the pyrrolo[2,3-d]pyrimidine core can then be tailored to exploit unique features of the target kinase's binding site.

For example, the co-crystal structure of compound 31r with the EGFR T790M/C797S mutant (PDB ID: 9U91) revealed key interactions that contribute to its high potency and selectivity. The pyrrolo[2,3-d]pyrimidine core forms the canonical hydrogen bonds with the hinge region, while other parts of the molecule extend into specific pockets of the kinase, forming additional favorable interactions that are not possible in wild-type EGFR or other kinases.

Similarly, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have shown that interactions with the hinge region, β-sheets, and charged residues around the inhibitor's substituents are crucial for binding affinity and selectivity.

Conclusion: The Path Forward for 4H-Pyrrolo[2,3-d]pyrimidine Inhibitors

The 4H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of a wide range of kinase inhibitors. The ability to systematically modify the substituents at various positions of the core structure allows for the fine-tuning of both potency and selectivity.

As we have seen, this has led to the development of highly selective inhibitors for challenging targets like mutant EGFR and RET, as well as multi-targeted inhibitors with the potential for broad anti-cancer activity. The key to success in these endeavors lies in a deep understanding of the structure-activity relationships, guided by comprehensive selectivity profiling and structural biology.

For researchers in the field, the continued exploration of the chemical space around the 4H-pyrrolo[2,3-d]pyrimidine core, coupled with the application of advanced assay technologies and computational methods, holds great promise for the development of the next generation of targeted therapies.

References

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. The distinctive structural feature of pyrrolopyrimidine ring system offers an adaptable platform for designing potent inhibitors of various kinases, crucial in regulating cellular processes. The deazapurine framework inherent to pyrrolopyrimidines bears a conspicuous resemblance to adenine

Benchmarking In Silico vs. In Vitro: Validation of 4H-Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the pharmacophore for major kinase inhibitors like Tofacitinib (JAK inhibitor). However, its structural similarity to ATP often leads to high false-positive rates in high-throughput virtual screening (HTVS).

Standard molecular docking scores (e.g., Glide GScore, Vina affinity) frequently fail to distinguish between nanomolar binders and micromolar decoys due to their inability to account for solvation effects and protein flexibility.

This guide objectively compares the performance of Standard Docking against MD-Refined Methods (MM-GBSA) and Biophysical Assays , establishing a validated workflow to ensure prediction accuracy.

Part 1: Comparative Analysis of Validation Methods

Geometric Validation: The "Redocking" Standard

Before trusting a predictive score, one must validate the sampling algorithm's ability to reproduce a known experimental pose.

  • The Test: Remove the co-crystallized ligand (e.g., Tofacitinib from JAK3) and re-dock it into the empty active site.

  • The Metric: Root Mean Square Deviation (RMSD).[1]

  • Acceptance Criteria: RMSD

    
     2.0 Å is acceptable; 
    
    
    
    1.0 Å is excellent.
MethodSpeedAccuracyLimitation
Rigid Receptor Docking <1 min/ligandLow to MediumFails if the protein backbone shifts upon binding (Induced Fit).
Flexible Side-Chain Docking 5-10 min/ligandMediumComputationally expensive; often introduces noise.
Ensemble/Cross-Docking HighHighRequires multiple crystal structures of the same target.

Expert Insight: For Pyrrolo[2,3-d]pyrimidines, the "hinge region" hydrogen bonds are rigid. If your docking software fails to reproduce the hinge H-bonds (typically to the pyrrole NH and pyrimidine N1/N3), the pose is invalid regardless of the score.

Energetic Validation: Scoring Functions vs. Free Energy

Raw docking scores are arbitrary units intended for ranking, not for predicting


 (binding free energy).
  • The Problem: A docking score of -9.0 kcal/mol does not guarantee better affinity than -8.0 kcal/mol if solvation penalties are ignored.

  • The Solution: Rescoring poses using MM-GBSA (Molecular Mechanics-Generalized Born Surface Area).[2][3]

Performance Comparison Data:

MetricStandard Docking Score (e.g., Vina/Glide)MM-GBSA Rescoring
Pearson Correlation (

) with Experimental

0.35 - 0.55 (Poor)0.65 - 0.85 (Strong)
False Positive Rate High (~40%)Low (~15%)
Solvation Handling Implicit/IgnoredExplicitly modeled (Continuum)
Computational Cost LowMedium (Requires MD minimization)

Critical Finding: Studies on ALK and ROS1 kinase inhibitors demonstrate that MM-GBSA rescoring aligns significantly better with experimental bioactivity than raw docking scores, specifically by penalizing polar ligands that do not form sufficient H-bonds to compensate for desolvation costs [1, 2].

Part 2: The Validated Workflow (Protocol)

To ensure scientific integrity, do not rely on a single docking run. Follow this self-validating cascade.

Step 1: Structural Preparation & Redocking
  • Retrieve Structure: Download a high-resolution PDB (e.g., JAK3 complex).

  • Pre-process:

    • Strip water molecules (keep only structural waters bridging the ligand).

    • Protonate the Pyrrolo[2,3-d]pyrimidine scaffold at N7 (if applicable based on pH 7.4).

  • Redock: Dock the native ligand.[1]

  • Validate: Calculate RMSD. If > 2.0 Å, adjust the grid box or protonation states.

Step 2: Prospective Docking
  • Dock the library of 4H-Pyrrolo[2,3-d]pyrimidine derivatives.

  • Filter 1 (Geometric): Discard poses that do not form the conserved H-bond with the kinase hinge region (e.g., Glu/Leu backbone).

  • Filter 2 (Steric): Discard poses with high internal strain (torsional energy).

Step 3: MM-GBSA Rescoring (The Filter)

Run a short minimization (energy relaxation) on the complex, then calculate


:


  • Select the top 10% of compounds based on

    
     (not Docking Score).
    
Step 4: Experimental Validation (The Ground Truth)

Validate the in silico predictions using Surface Plasmon Resonance (SPR).

  • Why SPR? Docking predicts thermodynamics. SPR measures kinetics (

    
    , 
    
    
    
    ).
  • Correlation: A true binder should show fast

    
     and slow 
    
    
    
    .

Part 3: Visualization of Logic & Pathways

Diagram 1: The Integrated Validation Workflow

This flowchart illustrates the decision-making process to filter false positives.

ValidationWorkflow Start Input: 4H-Pyrrolo[2,3-d]pyrimidine Library Prep Protein/Ligand Prep (Protonation @ pH 7.4) Start->Prep Redock Control: Redock Co-crystal Ligand (Calculate RMSD) Prep->Redock Decision1 RMSD < 2.0 Å? Redock->Decision1 Decision1->Prep No (Refine Grid/Protonation) Docking High-Throughput Docking (Standard Scoring) Decision1->Docking Yes (Protocol Validated) GeoFilter Filter: Hinge Region H-Bonds (Essential Interaction) Docking->GeoFilter MMGBSA Rescoring: MM-GBSA (Free Energy Calculation) GeoFilter->MMGBSA Selection Select Top 10% by ΔG_bind MMGBSA->Selection ExpVal Experimental Validation (SPR / IC50) Selection->ExpVal

Caption: Figure 1. Self-validating workflow ensuring that only geometrically and energetically favorable poses proceed to wet-lab testing.

Diagram 2: Critical Interaction Map (Kinase Hinge)

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold mimics Adenine. This diagram visualizes the non-negotiable interactions required for a valid docking pose.

InteractionMap Scaffold 4H-Pyrrolo[2,3-d]pyrimidine (Inhibitor Core) Hinge Kinase Hinge Region (Backbone Glu/Leu) Scaffold->Hinge H-Bond (Donor: N1/N7) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Hydrophobic Contact Solvent Solvent Front (Ribose Pocket) Scaffold->Solvent Solubilizing Group Extension Hinge->Scaffold H-Bond (Acceptor: C=O)

Caption: Figure 2. Pharmacophore map showing critical H-bonds (green) between the scaffold and the kinase hinge region.

References

  • Jawarkar, R. D., et al. (2022). QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads.[4] Molecules, 27(15), 4951.[4] [Link]

  • Al-Karmalawy, A. A., et al. (2023). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Bhatia, P., et al. (2023). Validation of docking protocol by redocking the cocrystallized ligand.[5] ResearchGate.[6] [Link]

  • Guntur, G., et al. (2025). Docking scores of pyrrolo[2,3-d]pyrimidine derivatives.[6] ResearchGate.[6] [Link]

  • Wagstaff, J. M., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

Sources

benchmarking new 4H-Pyrrolo[2,3-d]pyrimidine antivirals against existing therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents with improved efficacy, safety, and resistance profiles. The 4H-Pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic structure in the development of new therapeutics, demonstrating a broad spectrum of biological activities, including potent antiviral effects.[1][2][3] Derivatives of this chemical class have shown inhibitory activity against a range of viruses, including herpesviruses, influenza, and Zika virus.[3][4][5][6] This guide provides a comprehensive framework for benchmarking new 4H-Pyrrolo[2,3-d]pyrimidine antivirals against existing therapies, with a focus on human cytomegalovirus (HCMV) as a primary example. We will delve into the mechanistic distinctions, present a head-to-head comparison of in vitro efficacy and cytotoxicity, and provide detailed protocols for key comparative assays.

Mechanistic Rationale: A New Angle of Attack

A key differentiator for any new antiviral is its mechanism of action. Many existing antiviral drugs, particularly for herpesviruses like HCMV, are nucleoside analogs that target the viral DNA polymerase.[7][8] However, their activation often depends on viral kinases, a dependency that can be a significant liability in the face of viral resistance.

For instance, the widely used anti-HCMV drug, ganciclovir, requires initial phosphorylation by the viral kinase UL97.[8] Resistance to ganciclovir frequently arises from mutations in the UL97 gene, rendering the drug ineffective. This highlights a critical vulnerability in current treatment paradigms.

Novel 4H-Pyrrolo[2,3-d]pyrimidine derivatives offer a compelling alternative by directly inhibiting the viral DNA polymerase without the need for prior activation by viral kinases. This direct mechanism of action suggests a potential to bypass common resistance pathways, a hypothesis that must be rigorously tested.

Visualizing the Mechanistic Advantage

The following diagram illustrates the differing mechanisms of action between a traditional nucleoside analog requiring viral kinase activation and a direct-acting 4H-Pyrrolo[2,3-d]pyrimidine inhibitor.

Antiviral Mechanisms of Action Comparative Antiviral Mechanisms of Action cluster_0 Traditional Nucleoside Analog (e.g., Ganciclovir) cluster_1 4H-Pyrrolo[2,3-d]pyrimidine Derivative Ganciclovir Ganciclovir Viral Kinase (UL97) Viral Kinase (UL97) Ganciclovir->Viral Kinase (UL97) Phosphorylation Ganciclovir-MP Ganciclovir-MP Viral Kinase (UL97)->Ganciclovir-MP Host Kinases Host Kinases Ganciclovir-MP->Host Kinases Phosphorylation Ganciclovir-TP Ganciclovir-TP Host Kinases->Ganciclovir-TP Viral DNA Polymerase Viral DNA Polymerase Ganciclovir-TP->Viral DNA Polymerase Inhibits Viral DNA Synthesis Viral DNA Synthesis Viral DNA Polymerase->Viral DNA Synthesis Mediates Inhibition Inhibition Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Viral DNA Polymerase_2 Viral DNA Polymerase Pyrrolo[2,3-d]pyrimidine->Viral DNA Polymerase_2 Directly Inhibits Viral DNA Synthesis_2 Viral DNA Synthesis Viral DNA Polymerase_2->Viral DNA Synthesis_2 Mediates Direct Inhibition Direct Inhibition

Caption: Comparative mechanisms of action.

Comparative In Vitro Efficacy and Safety

The cornerstone of benchmarking a new antiviral is the determination of its in vitro efficacy and cytotoxicity. These parameters are typically expressed as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively.[9] A crucial metric derived from these values is the Selectivity Index (SI), calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Data Summary: 4H-Pyrrolo[2,3-d]pyrimidines vs. Standard-of-Care Anti-HCMV Agents
Compound ClassExample CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Mechanism of Action
4H-Pyrrolo[2,3-d]pyrimidine Experimental Compound XHCMV[Insert Data][Insert Data][Calculate]Direct DNA Polymerase Inhibitor
Nucleoside AnalogGanciclovirHCMV0.5 - 5.0>100>20-200DNA Polymerase Inhibitor (requires viral kinase activation)
Pyrophosphate AnalogFoscarnetHCMV50 - 200>400>2-8DNA Polymerase Inhibitor
Nucleotide AnalogCidofovirHCMV0.1 - 2.0>20>10-200DNA Polymerase Inhibitor
Benzimidazole RibosideMaribavirHCMV0.1 - 0.5>50>100-500UL97 Kinase Inhibitor

Note: EC₅₀ and CC₅₀ values for existing therapies are approximate and can vary depending on the cell line and assay conditions.

Experimental Protocols for Benchmarking

To ensure a robust and objective comparison, standardized and validated assays must be employed. The following sections detail the step-by-step methodologies for determining the in vitro efficacy and cytotoxicity of novel 4H-Pyrrolo[2,3-d]pyrimidine antivirals.

Workflow for In Vitro Antiviral Benchmarking

Antiviral Benchmarking Workflow In Vitro Antiviral Benchmarking Workflow Compound_Synthesis Synthesize & Purify 4H-Pyrrolo[2,3-d]pyrimidine Derivatives Stock_Solution Prepare Stock Solutions of Test & Control Compounds Compound_Synthesis->Stock_Solution Cytotoxicity_Assay Determine CC₅₀ (Cytotoxicity Assay) Stock_Solution->Cytotoxicity_Assay Antiviral_Assay Determine EC₅₀ (Plaque Reduction Assay) Stock_Solution->Antiviral_Assay Cell_Culture Culture Host Cells (e.g., Human Foreskin Fibroblasts) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Data_Analysis Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Comparative_Analysis Compare with Existing Therapies Data_Analysis->Comparative_Analysis

Caption: A streamlined workflow for in vitro antiviral benchmarking.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)

This protocol outlines the use of the MTT assay to measure the metabolic activity of viable cells, which is a proxy for cell viability.[10][11]

Materials:

  • Host cell line (e.g., human foreskin fibroblasts for HCMV)

  • Cell culture medium

  • Test compounds (4H-Pyrrolo[2,3-d]pyrimidine derivatives and controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 5 x 10⁴ cells/mL in a final volume of 100 µL per well.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in cell culture medium.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 72 hours).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated control. This can be calculated using non-linear regression analysis.[11]

Protocol 2: Determination of 50% Effective Concentration (EC₅₀) by Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.[12][13]

Materials:

  • Confluent monolayers of host cells in 6-well plates

  • Virus stock of known titer

  • Test compounds and control drugs

  • Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed 6-well plates with host cells and grow to confluency.

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection: Remove the growth medium from the cells and infect the monolayers with the virus dilution for 1-2 hours at 37°C.[14]

  • Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the test compounds or controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 5-14 days for HCMV).

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution.[12]

  • Plaque Counting: Count the number of plaques in each well.

  • EC₅₀ Calculation: The EC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control. This is determined by plotting the percentage of plaque reduction against the compound concentration and performing a non-linear regression analysis.[15]

In Vivo Efficacy: The Next Frontier

While in vitro data provides a crucial initial assessment, the ultimate validation of a new antiviral's potential lies in its in vivo efficacy and safety. Due to the species-specificity of many viruses like HCMV, surrogate animal models are often employed.[16] For HCMV, murine cytomegalovirus (MCMV) infection in mice is a commonly used model.[16][17] These animal models are instrumental in evaluating the pharmacokinetics, safety, and efficacy of novel antiviral compounds before they can be considered for human clinical trials.[18][19]

Conclusion

The 4H-Pyrrolo[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the discovery of next-generation antiviral agents. By employing rigorous and standardized benchmarking protocols, researchers can effectively evaluate the potential of these novel compounds to address the unmet needs in the treatment of viral infections. A focus on differentiated mechanisms of action, such as direct inhibition of viral enzymes, may hold the key to overcoming existing challenges of drug resistance. The comprehensive comparative approach outlined in this guide provides a robust framework for advancing the most promising 4H-Pyrrolo[2,3-d]pyrimidine candidates from the laboratory to the clinic.

References

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • The crucial role of animal models and viral variants in drug and vaccine discovery. Doherty Institute. [Link]

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches. PMC. [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. [Link]

  • Pyrrolo[2,3-d]pyrimidine Nucleosides as Inhibitors of Human Cytomegalovirus. PubMed. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH. [Link]

  • Cytomegalovirus Antivirals and Development of Improved Animal Models. PMC - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]

  • Influenza Antiviral Medications: Summary for Clinicians. CDC. [Link]

  • Animal Modeling Services for Antiviral Testing. Creative Diagnostics. [Link]

  • Antiviral Plaque Reduction Assay. Bio-protocol. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Pivotal role of animal models in the development of new therapies for cytomegalovirus infections. PubMed. [Link]

  • Antiviral Agents as Therapeutic Strategies Against Cytomegalovirus Infections. PMC - NIH. [Link]

  • Cell cytotoxicity assay to determine CC50 values. The effect of drugs... ResearchGate. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]

  • CDC and PHE recommendations for the antiviral treatment and prophylaxis of influenza. Pneumon. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Influenza Immunization in adults over age 75. ClinicalTrials.gov. [Link]

  • Animal Models of Congenital Cytomegalovirus Transmission: Implications for Vaccine Development. PMC - PubMed Central. [Link]

  • Cytotoxicity Assay. YouTube. [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • cytotoxic concentration cc50: Topics by Science.gov. Science.gov. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4H-Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the 4H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors with significant clinical and preclinical promise.[1][2] However, the journey from a potent hit to a viable drug candidate is often fraught with metabolic challenges. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug development programs. This guide provides an in-depth comparative analysis of the metabolic stability of various 4H-pyrrolo[2,3-d]pyrimidine analogs, supported by experimental data, to empower researchers in the rational design of more robust and drug-like molecules.

The Critical Role of Metabolic Stability in Drug Discovery

The metabolic fate of a drug candidate is a pivotal determinant of its pharmacokinetic profile and, consequently, its therapeutic success. The liver, equipped with a vast arsenal of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, is the principal site of xenobiotic metabolism.[3] These enzymes catalyze a range of biotransformations, including oxidation, reduction, and hydrolysis (Phase I metabolism), followed by conjugation reactions (Phase II metabolism), to enhance the water solubility of compounds and facilitate their excretion. While essential for detoxification, this metabolic machinery can also be the Achilles' heel of a drug candidate, leading to its rapid inactivation and clearance from the body. Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.

Comparative Metabolic Stability of 4H-Pyrrolo[2,3-d]pyrimidine Analogs: A Data-Driven Analysis

The inherent structure of the 4H-pyrrolo[2,3-d]pyrimidine core and its various substitution patterns significantly influence its susceptibility to metabolism. Strategic modifications to the scaffold can shield metabolically liable sites, thereby enhancing the compound's half-life and systemic exposure.

A compelling example of this is demonstrated in a study focused on the development of fourth-generation EGFR inhibitors. The metabolic stability of a series of 4H-pyrrolo[2,3-d]pyrimidine derivatives was evaluated in human and rat liver microsomes. The data, summarized in the table below, clearly illustrates the impact of structural modifications on metabolic fate.

CompoundR1R2Human Liver Microsomes t1/2 (min)Human Liver Microsomes CLint (µL/min/mg)Rat Liver Microsomes t1/2 (min)Rat Liver Microsomes CLint (µL/min/mg)
31a HH----
31m OMeMe----
31n OMeEt----
31r OMec-Pr33.940.9116.411.9

Data extracted from a study on fourth-generation EGFR inhibitors.

The lead compound, 31r , featuring an ortho-methoxy group and a para-cyclopropyl group on the aniline ring, exhibited moderate metabolic stability in human liver microsomes with a half-life of 33.9 minutes and an intrinsic clearance of 40.9 µL/min/mg. Notably, its stability was significantly higher in rat liver microsomes, with a half-life of 116.4 minutes. This inter-species difference is a critical consideration in preclinical development. The structure-activity relationship (SAR) studies from this research indicated that the presence and nature of substituents on the aniline moiety are crucial determinants of metabolic stability.

In another study, the simple bioisosteric replacement of a thienopyrimidine scaffold with a pyrrolopyrimidine core led to a dramatic improvement in metabolic stability, with the percentage of remaining compound after incubation with liver microsomes increasing from 4% to 65%.[4] This highlights the profound impact that the core heterocyclic system can have on metabolic robustness.

Deciphering the Metabolic Pathways: A Mechanistic Overview

The metabolism of 4H-pyrrolo[2,3-d]pyrimidine analogs is primarily mediated by cytochrome P450 enzymes and typically involves oxidative transformations.[3] The electron-rich pyrrole ring and substituted aromatic moieties are often the primary sites of metabolism.

Caption: General metabolic pathways of 4H-pyrrolo[2,3-d]pyrimidine analogs.

Common metabolic transformations include:

  • Hydroxylation: The addition of a hydroxyl group to the pyrrole ring or attached aromatic substituents is a common metabolic route. The electron-rich nature of the pyrrole ring makes it susceptible to oxidative attack by CYP enzymes.[5]

  • N-Dealkylation: If the analog possesses N-alkyl substituents, these can be enzymatically cleaved.

  • Oxidation of Side Chains: Alkyl side chains can undergo oxidation to form alcohols, aldehydes, and carboxylic acids.

Following these Phase I modifications, the resulting metabolites, now bearing polar functional groups, can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate their elimination from the body.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide a practical framework for researchers, a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes is outlined below. This assay is a cornerstone in early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 4H-pyrrolo[2,3-d]pyrimidine analogs in human liver microsomes.

Materials:

  • Test compounds (4H-pyrrolo[2,3-d]pyrimidine analogs)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Internal standard (IS) for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow:

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound stock solution (e.g., 1 mM in DMSO) D Pre-warm microsome suspension and test compound at 37°C A->D B Prepare microsome suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold ACN/MeOH containing IS G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Plot ln(% remaining) vs. time K->L M Calculate t1/2 and CLint L->M

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol) with an internal standard. The cold solvent precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the negative of the slope of the linear regression line.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion: Engineering Metabolic Stability for Enhanced Drugability

The metabolic stability of 4H-pyrrolo[2,3-d]pyrimidine analogs is a critical parameter that can be rationally modulated through strategic chemical modifications. By understanding the interplay between chemical structure and metabolic fate, medicinal chemists can design next-generation inhibitors with improved pharmacokinetic profiles. The use of in vitro assays, such as the microsomal stability assay, provides an invaluable tool for the early assessment and optimization of metabolic liabilities. The comparative data and experimental framework presented in this guide are intended to equip researchers with the knowledge and practical insights necessary to navigate the complexities of drug metabolism and accelerate the development of novel and effective therapies based on the versatile 4H-pyrrolo[2,3-d]pyrimidine scaffold.

References

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer.
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. NIH.
  • Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hep
  • Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimiz
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Duberm
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
  • Biochemistry, Cytochrome P450.
  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
  • LC–MS-based metabolomics in profiling of drug metabolism and bioactiv
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hep
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Mitigating Heterocycle Metabolism in Drug Discovery.
  • Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. PubMed.
  • LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. Frontiers.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • Cytochromes P450: Drug Metabolism, Bioactiv
  • Cytochrome P450 enzyme-mediated drug metabolism at exposure to acute hypoxia (corresponding to an altitude of 4500 m). PubMed.

Sources

Validating the Mechanism of Action of a Lead 4H-Pyrrolo[2,3-d]pyrimidine Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a validated clinical candidate is a rigorous process of meticulous scientific validation. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel 4H-pyrrolo[2,3-d]pyrimidine lead compound, which we will refer to as LeadPyr_JAK1 , a selective inhibitor of Janus Kinase 1 (JAK1).

The 4H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore found in several approved kinase inhibitors, including the JAK inhibitors Tofacitinib and Ruxolitinib.[1] This structural motif often serves as a hinge-binding moiety, mimicking the adenine ring of ATP to competitively inhibit kinase activity.[2] Our objective is to present a multi-faceted, self-validating experimental cascade to unequivocally demonstrate that LeadPyr_JAK1 engages and inhibits JAK1 in a cellular context, leading to a downstream functional consequence. This guide will objectively compare the performance of LeadPyr_JAK1 with established alternatives, Tofacitinib and Ruxolitinib, supported by experimental data.

The Hypothesized Mechanism of Action: JAK1-STAT3 Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5] The JAK1-STAT3 signaling axis is a key pathway in mediating inflammatory responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[6][7]

Our lead compound, LeadPyr_JAK1, is designed to selectively inhibit JAK1, thereby blocking the phosphorylation of STAT3 and downstream pro-inflammatory gene expression.

JAK1-STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Pro-inflammatory Gene Expression pSTAT3_dimer->Gene Transcription LeadPyr_JAK1 LeadPyr_JAK1 (Our Inhibitor) LeadPyr_JAK1->JAK1 Tofacitinib Tofacitinib Tofacitinib->JAK1 Ruxolitinib Ruxolitinib Ruxolitinib->JAK1

Caption: Hypothesized mechanism of action of LeadPyr_JAK1 in the JAK1-STAT3 signaling pathway.

Experimental Validation Strategy: A Multi-Pillar Approach

To robustly validate the MoA of LeadPyr_JAK1, we will employ a three-pillar experimental strategy, moving from direct target interaction to cellular function. This approach ensures that the observed effects are a direct consequence of on-target activity.

Experimental_Workflow Biochemical_Assay Pillar 1: Biochemical Target Engagement (ADP-Glo™ Kinase Assay) Cellular_Assay Pillar 2: Cellular Target Engagement (NanoBRET™ Assay) Biochemical_Assay->Cellular_Assay Functional_Assay Pillar 3: Functional Cellular Outcome Cellular_Assay->Functional_Assay Downstream_Signaling Downstream Signaling (p-STAT3 Western Blot) Phenotypic_Outcome Phenotypic Outcome (Cell Proliferation Assay)

Caption: A three-pillar experimental workflow for validating the mechanism of action.

Pillar 1: Biochemical Target Engagement & Potency

The foundational step is to confirm direct interaction with the intended target, JAK1, and to quantify the potency of this interaction in a purified, cell-free system. This provides a baseline understanding of the compound's intrinsic activity.

Experiment: ADP-Glo™ Kinase Assay for JAK1 Inhibition

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[8][9] A decrease in ADP production in the presence of an inhibitor corresponds to reduced kinase activity.

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant human JAK1 enzyme, substrate peptide (e.g., a generic tyrosine kinase substrate), and ATP solution. Prepare serial dilutions of LeadPyr_JAK1, Tofacitinib, and Ruxolitinib.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix containing the JAK1 enzyme and substrate.[10]

  • Compound Addition: Add 1 µL of the serially diluted compounds or vehicle control (DMSO) to the respective wells.

  • Initiate Reaction: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[11] Incubate at room temperature for 30 minutes.[11]

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

CompoundTargetIC50 (nM)Selectivity vs. JAK2 (Fold)Selectivity vs. JAK3 (Fold)
LeadPyr_JAK1 (Hypothetical) JAK1 2.5 >100 >150
TofacitinibJAK13.2~1.3~0.5
RuxolitinibJAK13.3~0.9>130

Note: IC50 values for Tofacitinib and Ruxolitinib are based on literature data and may vary depending on assay conditions.[12][13] Selectivity is calculated as IC50(JAKx) / IC50(JAK1).

Expertise & Experience: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad dynamic range, making it suitable for identifying potent inhibitors.[14] By comparing our lead compound to established drugs under identical conditions, we can confidently assess its relative potency and selectivity. The higher selectivity of LeadPyr_JAK1 for JAK1 over other JAK family members, as indicated by the hypothetical data, would be a significant advantage, potentially leading to a better safety profile.[15]

Pillar 2: Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in MoA validation.[16] This demonstrates that the compound can cross the cell membrane and engage its intracellular target.

Experiment: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell assay that measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescent tracer.[17][18]

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a JAK1-NanoLuc® fusion protein.[19]

  • Cell Seeding: Plate the transfected cells in a 96-well plate and incubate for 18-24 hours.[19]

  • Compound and Tracer Addition: Prepare serial dilutions of LeadPyr_JAK1, Tofacitinib, and Ruxolitinib. Add the compounds to the cells, followed by the addition of the NanoBRET™ fluorescent tracer specific for JAK1.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.[19]

  • Detection: Add the NanoBRET™ substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in the BRET ratio against the compound concentration to determine the cellular IC50 value.

CompoundCellular TargetCellular IC50 (nM)
LeadPyr_JAK1 (Hypothetical) JAK1 25
TofacitinibJAK135
RuxolitinibJAK140

Trustworthiness: A positive result in the NanoBRET™ assay provides strong evidence of intracellular target engagement. The shift in IC50 from the biochemical to the cellular assay is expected and provides insights into the compound's cell permeability and potential for efflux. The comparable cellular potency of LeadPyr_JAK1 to the established drugs further validates its on-target activity in a physiological context.

Pillar 3: Functional Cellular Outcome

The final and most crucial pillar is to demonstrate that target engagement translates into a functional cellular response. This involves assessing the downstream signaling events and the ultimate phenotypic consequence of target inhibition.

Experiment 1: Inhibition of STAT3 Phosphorylation (Western Blot)

This experiment directly measures the functional consequence of JAK1 inhibition by quantifying the levels of phosphorylated STAT3 (p-STAT3), the immediate downstream substrate of JAK1.[6]

  • Cell Culture and Stimulation: Culture a relevant cell line (e.g., HeLa or a hematopoietic cell line) and serum-starve overnight. Treat the cells with serial dilutions of LeadPyr_JAK1, Tofacitinib, or Ruxolitinib for 1 hour. Stimulate the cells with a cytokine that signals through JAK1 (e.g., Interleukin-6, IL-6) for 15-30 minutes.[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[22]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).[23]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[24]

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and calculate the concentration-dependent inhibition of STAT3 phosphorylation.

Compoundp-STAT3 Inhibition (IC50, nM)
LeadPyr_JAK1 (Hypothetical) 30
Tofacitinib45
Ruxolitinib50

Authoritative Grounding: The inhibition of STAT3 phosphorylation is a direct and well-established biomarker of JAK1 activity.[25] The observed IC50 values in this assay should correlate with the cellular target engagement data, providing a strong link between target binding and downstream signaling inhibition.

Experiment 2: Inhibition of Cell Proliferation (CellTiter-Glo® Assay)

To connect the molecular mechanism to a cellular phenotype, we will assess the effect of our lead compound on the proliferation of a cytokine-dependent cell line.

  • Cell Seeding: Seed a cytokine-dependent cell line (e.g., a cell line engineered to be dependent on IL-6 for proliferation) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of LeadPyr_JAK1, Tofacitinib, and Ruxolitinib.

  • Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.[26]

  • Cell Viability Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP, an indicator of cell viability.[27][28]

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence with a plate reader.[29]

  • Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).

CompoundCell Proliferation Inhibition (GI50, nM)
LeadPyr_JAK1 (Hypothetical) 50
Tofacitinib70
Ruxolitinib85

Causality and Self-Validation: The inhibition of proliferation in a cytokine-dependent cell line provides the ultimate validation of the proposed MoA. The concordance of data across all three pillars – biochemical potency, cellular target engagement, downstream signaling inhibition, and a functional cellular outcome – creates a self-validating system, providing high confidence in the mechanism of action of LeadPyr_JAK1.

Conclusion

This comprehensive, multi-pillar guide provides a robust framework for validating the mechanism of action of a novel 4H-pyrrolo[2,3-d]pyrimidine-based JAK1 inhibitor. By systematically progressing from biochemical characterization to cellular target engagement and functional outcomes, researchers can build a compelling and self-validating data package. The comparative analysis against established drugs like Tofacitinib and Ruxolitinib is crucial for contextualizing the performance of a new lead compound and highlighting its potential advantages, such as improved selectivity. This rigorous approach is essential for making informed decisions in the drug discovery and development process.

References

  • SignalChem. (n.d.). JAK1 Kinase Assay Protocol. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Clinical, Cosmetic and Investigational Dermatology, 15, 223–236. [Link]

  • Ocasio, C. A., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957–1967. [Link]

  • Okita, A., et al. (2014). JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer. Journal of Biological Chemistry, 289(39), 27344–27354. [Link]

  • Al-Words, M., et al. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 28(15), 5786. [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102484. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

  • Nash, P., et al. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 80(12), 1499–1511. [Link]

  • Sun, L., et al. (2007). JAK1–STAT1–STAT3, a key pathway promoting proliferation and preventing premature differentiation of myoblasts. Journal of Cell Biology, 179(1), 129–138. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Calon, A., et al. (2014). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). Bio-protocol, 4(21), e1285. [Link]

  • Gavegnano, C., et al. (2017). Ruxolitinib and tofacitinib are potent and selective inhibitors of HIV-1 replication and virus reactivation in vitro. Antimicrobial Agents and Chemotherapy, 61(6), e02492-16. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 24–31. [Link]

  • Al-Horani, R. A., & Afzal, O. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351336. [Link]

  • MDPI. (2023). Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review. Retrieved from [Link]

  • Geng, H., et al. (2018). JAK1-mediated Sirt1 phosphorylation functions as a negative feedback of the JAK1-STAT3 pathway. Journal of Biological Chemistry, 293(28), 11023–11032. [Link]

  • Ocasio, C. A., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. STAR Protocols, 3(1), 101139. [Link]

  • American Chemical Society. (2016). Tofacitinib and Ruxolitinib. Retrieved from [Link]

  • McInnes, I. B., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 62(1), 301–312. [Link]

  • Bio-Techne. (n.d.). THUNDER™ High Performance Phospho-STAT3 (Y705) TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Promega UK. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology [Video]. YouTube. [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 4H-Pyrrolo[2,3-d]pyrimidine and its derivatives. As a foundational heterocyclic scaffold in modern drug discovery, particularly in the development of kinase inhibitors, its presence in research and development laboratories is ubiquitous. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This document is intended for researchers, scientists, and drug development professionals who handle this class of compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 4H-Pyrrolo[2,3-d]pyrimidine is fundamental to appreciating the necessity of stringent disposal measures. The primary hazards are not always immediately apparent, extending beyond acute toxicity to include potential reactions with other waste chemicals if improperly segregated.

Many common derivatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are classified as Acute toxicity - Category 3, Oral , carrying the GHS hazard statement H301: "Toxic if swallowed".[1][2][3][4] Ingestion of even small quantities can be highly dangerous, necessitating immediate medical attention.[1][2][3] Beyond acute oral toxicity, prolonged exposure can lead to irritation of the skin, eyes, and respiratory system.[5] Therefore, all waste streams, including seemingly benign items like contaminated gloves or weigh boats, must be treated as hazardous.

A critical, yet often overlooked, aspect of risk is chemical incompatibility. 4H-Pyrrolo[2,3-d]pyrimidine and its analogues can be unstable in the presence of strong acids or alkalis and may react with strong oxidizing agents.[3][5] Co-mingling this waste with incompatible materials in a single container can lead to uncontrolled reactions, gas generation, or thermal events.

Table 1: Hazard Profile for 4H-Pyrrolo[2,3-d]pyrimidine Derivatives

Hazard ClassificationGHS StatementKey Precautionary Insight
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedAll waste, including trace-contaminated items, must be considered toxic and handled with appropriate PPE. Accidental ingestion requires immediate medical intervention.[1][2][3][4]
Skin/Eye IrritationNot formally classified but widely notedLong-term or excessive exposure can cause irritation.[5] This underscores the need for consistent use of gloves and eye protection when handling waste containers.
Chemical IncompatibilityReacts with strong acids and strong oxidizing agentsWaste must be segregated from other chemical streams.[3][5] Never mix pyrrolopyrimidine waste with acid or oxidizer waste.
Dust FormationSolid form can generate dustUse dry cleanup procedures for spills and avoid actions that aerosolize the compound during waste consolidation.[6]

The Core Principle: Segregation and Containment

The single most important step in managing this waste stream is rigorous segregation at the point of generation. This proactive measure prevents dangerous chemical reactions and ensures the waste is properly profiled for disposal by a licensed facility.[7][8]

Establishing a Satellite Accumulation Area (SAA): Every laboratory generating this waste must designate a specific SAA.[9] This is not simply a random spot on a bench but a managed location with the following characteristics:

  • Located at or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked as "Hazardous Waste".

  • Equipped with secondary containment (e.g., a tray or tub) to contain potential leaks. [7][10]

Waste Container Specifications:

  • Material: Use chemically compatible containers. High-density polyethylene (HDPE) or other plastic containers are generally preferred.[9]

  • Condition: Containers must be in good condition, with no leaks or residues on the outside.

  • Sealing: Containers must be kept tightly closed at all times except when adding waste.[10] This prevents the release of vapors and protects the contents from moisture and contamination.

  • Labeling: Label the container with a hazardous waste tag as soon as the first drop of waste is added.[8][10] The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and the full name "4H-Pyrrolo[2,3-d]pyrimidine"), and indicate the associated hazards (e.g., "Toxic").

Step-by-Step Disposal Protocols

The proper disposal route depends on the physical form of the waste. The following protocols cover the most common waste streams generated in a research setting.

Protocol 3.1: Solid Waste Disposal This stream includes the neat (pure) compound, reaction byproducts, and contaminated disposable labware (e.g., weigh paper, gloves, pipette tips, silica gel).

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.

  • Waste Collection: Designate a specific, properly labeled solid waste container within your SAA.

  • Consolidation: Carefully place all solid waste contaminated with 4H-Pyrrolo[2,3-d]pyrimidine into this container.

    • Causality: Double-bagging highly contaminated items like spill cleanup materials can provide an extra layer of protection against container breach.

  • Container Management: Keep the container securely sealed when not in use.[10]

  • Disposal Request: Once the container is full, or if work on the project is complete, submit a request for pickup to your institution's Environmental Health and Safety (EH&S) department or licensed hazardous waste contractor.

Protocol 3.2: Non-Aqueous Liquid Waste Disposal This stream includes solutions of the compound in organic solvents (e.g., DCM, Toluene, Methanol), mother liquors from crystallizations, and solvent rinses.

  • PPE: Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Waste Collection: Designate a specific, properly labeled liquid waste container (HDPE is common) within your SAA. Ensure it is segregated from incompatible waste streams like acids.[7]

  • Consolidation: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.

    • Causality: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion and prevent spills.

  • Container Management: Securely cap the container immediately after adding waste.

  • Disposal Request: Arrange for pickup through your institution's EH&S office.

Protocol 3.3: Decontamination of Empty Containers Empty containers that once held the neat compound must be properly decontaminated or disposed of as hazardous waste.

  • The "Triple Rinse" Method: The standard procedure is to triple rinse the container with a suitable solvent that can dissolve the compound.[1][11]

    • Step 1: Add a small amount of a suitable organic solvent (e.g., acetone or methanol) to the container.

    • Step 2: Securely cap and shake the container to rinse all interior surfaces.

    • Step 3: Pour the resulting rinse solvent (now considered hazardous waste) into your designated non-aqueous liquid waste stream (Protocol 3.2).

    • Step 4: Repeat this process two more times.

  • Final Disposal: After the triple rinse, the container can often be disposed of as non-hazardous solid waste, though you must consult your institution's specific policies. Deface or remove the original label before disposal.[10]

Decision-Making Workflow for Disposal

The following diagram provides a visual decision-making tool to ensure proper waste stream selection for any material contaminated with 4H-Pyrrolo[2,3-d]pyrimidine.

G Start Waste Containing 4H-Pyrrolo[2,3-d]pyrimidine IsSolid Is the waste primarily solid? Start->IsSolid IsAqueous Is the waste an aqueous solution? IsSolid->IsAqueous No (Liquid) SolidWaste Collect in Labeled SOLID HAZARDOUS WASTE Container (Protocol 3.1) IsSolid->SolidWaste Yes IsEmpty Is it an empty 'neat' material container? IsAqueous->IsEmpty No (Organic Solvent) Warning DO NOT DISPOSE TO SEWER Treat as Liquid Hazardous Waste. Consult EH&S for neutralization or high-volume disposal. IsAqueous->Warning Yes LiquidWaste Collect in Labeled NON-AQUEOUS LIQUID HAZARDOUS WASTE Container (Protocol 3.2) IsEmpty->LiquidWaste No Decon Triple Rinse Container (Protocol 3.3) Dispose of rinsate into liquid waste stream. IsEmpty->Decon Yes

Caption: Waste Disposal Decision Tree for 4H-Pyrrolo[2,3-d]pyrimidine.

Emergency Procedures for Spills and Exposures

In the event of an accident, prompt and correct action is critical.

Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area and prevent entry. Remove all ignition sources.[6]

  • Protect Yourself: Wear appropriate PPE, including a respirator if dust is present.

  • Containment: For solid spills, use dry cleanup procedures.[6] Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[6] Do not use water.

  • Collection: Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area, and decontaminate all equipment used before reuse.[6]

First Aid Measures:

  • Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1][3][4][6] Show the Safety Data Sheet (SDS) to the medical personnel.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the skin with running water and soap for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention without delay.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

The ultimate fate of 4H-Pyrrolo[2,3-d]pyrimidine waste is typically high-temperature incineration at a licensed chemical destruction plant.[1][11] By following these detailed procedures for segregation, containment, and labeling, you ensure that the waste can be transported and disposed of safely and in full compliance with regulations. Your diligence in these operational steps is a direct contribution to the safety of your workplace and the protection of our environment.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • Environmental Marketing Services. Effective Laboratory Waste Management Tips. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • U.S. Environmental Protection Agency. EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. [Link]

  • U.S. Environmental Protection Agency. Medical Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4H-Pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we recognize the 4H-Pyrrolo[2,3-d]pyrimidine core as a privileged scaffold, forming the basis of numerous targeted therapies, particularly kinase inhibitors. Its utility, however, is matched by the potential biological activity and associated handling risks of its derivatives. Many new chemical entities (NCEs) based on this scaffold lack comprehensive toxicological data.[1] Therefore, a robust safety protocol is not merely a matter of compliance but a foundational element of scientific integrity and personal safety.

This guide provides essential, immediate safety and logistical information for handling 4H-Pyrrolo[2,3-d]pyrimidine and its analogues. It is structured not as a rigid checklist, but as a dynamic risk-management framework, empowering you to make informed safety decisions grounded in the principles of occupational hygiene.

Hazard Assessment: Understanding the Risk

The first step in any safety protocol is to understand the adversary. While the parent 4H-Pyrrolo[2,3-d]pyrimidine has a defined hazard profile, its derivatives can be significantly more potent and hazardous. For instance, halogenated versions like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[2]

Key Hazards Associated with Pyrrolo[2,3-d]pyrimidine Derivatives:

  • Acute Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory tract irritation.[2][5]

  • Unknown Potency: As NCEs, many derivatives are designed for high biological activity. Their pharmacological effects on personnel, even at low doses, may be unknown but significant.

Given these risks, we must adopt the principle of handling all novel pyrrolo[2,3-d]pyrimidine derivatives as potent compounds , with all the necessary precautions that entails.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[6][7] A comprehensive safety strategy always begins with engineering and administrative controls to minimize exposure potential at the source.

  • Engineering Controls (First Line of Defense): These are physical changes to the workspace that isolate you from the hazard.

    • Chemical Fume Hood: For all manipulations of solutions and transfers that do not generate significant dust.

    • Ventilated Balance Enclosure (VBE) or Glovebox: Mandatory for weighing solid compounds. These enclosures are specifically designed to contain powders and prevent inhalation.[1]

    • Facility Design: Work areas for potent compounds should have restricted access and be maintained under negative pressure to prevent contaminants from escaping into adjacent labs.[8]

  • Administrative Controls (Second Line of Defense): These are the procedures and policies that dictate how work is performed.

    • Standard Operating Procedures (SOPs): Develop detailed, written SOPs for every task involving these compounds, from weighing and dissolution to reaction workup and waste disposal.

    • Designated Areas: All work with pyrrolo[2,3-d]pyrimidines should be conducted in a clearly marked, designated area.

    • Training: All personnel must be trained on the specific hazards, SOPs, proper use of PPE, and emergency procedures before beginning work.

Personal Protective Equipment (PPE): Your Final Barrier

Once engineering and administrative controls are in place, PPE provides the final, critical barrier between you and the chemical hazard. The selection of PPE is not static; it must be tailored to the specific task and the associated risk level.

Risk-Based PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 4H-Pyrrolo[2,3-d]pyrimidine Derivatives cluster_assessment Risk Assessment cluster_ppe_levels PPE & Engineering Controls Start Start: Handling Pyrrolo[2,3-d]pyrimidine Derivative Physical_Form What is the physical form? Start->Physical_Form Quantity What is the quantity? Physical_Form->Quantity Solid Procedure What is the procedure? Physical_Form->Procedure Liquid Fume_Hood Work in Chemical Fume Hood Quantity->Fume_Hood <10 mg or pre-weighed VBE Work in Ventilated Balance Enclosure (VBE) or Glovebox Quantity->VBE >10 mg (Weighing) Procedure->Fume_Hood Solution Prep, Transfer, Reaction Level_1 Level 1: Standard PPE - Lab Coat - Safety Glasses (Side Shields) - Single Nitrile Gloves Level_2 Level 2: Enhanced PPE - Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves Level_3 Level 3: Potent Compound PPE - Disposable Gown over Lab Coat - Chemical Splash Goggles & Face Shield - Double Nitrile Gloves - Respiratory Protection (N95/P100) Fume_Hood->Level_1 Low Volume (<1 mL) Low Concentration Fume_Hood->Level_2 Standard Operations VBE->Level_3

Caption: Risk assessment workflow for selecting appropriate PPE.

Detailed PPE Specifications
PPE CategoryStandard Procedure (in Fume Hood)Weighing Solids / High-Risk Operations
Body Protection Standard Cotton Lab CoatDisposable, low-lint, solid-front gown worn over lab coat. Cuffs should be elastic.
Hand Protection Double Nitrile Gloves.[9] Change outer glove immediately after any suspected contact and every 30-60 minutes regardless.[6]Double Nitrile Gloves. Consider thicker, chemical-resistant gloves (e.g., neoprene over nitrile) for extended operations. Always use powder-free gloves.[6]
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified). Safety glasses are NOT sufficient for splash hazards.[7][9]Chemical Splash Goggles AND a full-face shield.[7]
Respiratory Protection Not typically required if work is performed correctly within a certified chemical fume hood.Required. A minimum of a NIOSH-approved N95 or P100 filtering facepiece respirator. A formal respiratory protection program, including fit testing, is required by OSHA.[10][11]

Operational Plans: From Preparation to Disposal

Trustworthiness in a protocol comes from its ability to be a self-validating system. The following step-by-step procedures are designed to minimize error and exposure.

Protocol 1: Weighing and Preparing a Solution

This protocol assumes you are handling >10 mg of a solid pyrrolo[2,3-d]pyrimidine derivative.

  • Preparation:

    • Cordon off the designated work area.

    • Ensure a chemical spill kit and appropriate waste containers are immediately accessible.

    • Pre-label all vials and prepare all necessary equipment (spatulas, solvent, etc.) before bringing the compound into the work area.

  • Donning PPE (in order):

    • Inner nitrile gloves.

    • Disposable gown over lab coat.

    • Outer nitrile gloves (cuffs pulled over the gown sleeves).[6]

    • Fit-tested N95/P100 respirator.

    • Chemical splash goggles.

    • Face shield.

  • Procedure (inside a Ventilated Balance Enclosure):

    • Perform a final check of the VBE's function (e.g., airflow monitor).

    • Carefully open the compound container. Avoid creating dust.

    • Weigh the desired amount of solid into a tared vial.

    • Securely cap the vial containing the weighed solid.

    • Close the primary compound container.

    • Using a damp wipe (e.g., with 70% isopropanol), decontaminate the exterior of the vial, spatula, and any other equipment before removing from the VBE. Place the wipe directly into a designated hazardous waste bag inside the enclosure.

  • Dissolution (inside a Chemical Fume Hood):

    • Transfer the decontaminated, capped vial to the fume hood.

    • Add the desired solvent via syringe or pipette.

    • Cap and mix to dissolve.

  • Doffing PPE (in order to prevent cross-contamination):

    • Remove outer gloves, peeling them off without touching the exterior. Dispose of in hazardous waste.

    • Remove face shield and goggles.

    • Remove disposable gown, rolling it inward. Dispose of in hazardous waste.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[4][12]

Protocol 2: Spill Management and Disposal
  • Emergency Response:

    • Alert all personnel in the immediate area.

    • If the spill is large or outside of a containment device, evacuate the area and call emergency services.

    • Do not attempt to clean a large spill alone or without the proper PPE.

  • Small Spill Cleanup (inside a Fume Hood):

    • Ensure you are wearing, at a minimum, Level 3 PPE (gown, double gloves, goggles, face shield, respirator).

    • Cover the spill with an absorbent material from the chemical spill kit.

    • Working from the outside in, gently collect the absorbed material and place it in a designated hazardous waste container.

    • Perform a three-step decontamination of the spill area: wash with a suitable detergent, rinse with water, and finally wipe with 70% isopropanol.

  • Disposal:

    • All solid waste, including contaminated PPE, wipes, and absorbent materials, must be disposed of in a clearly labeled, sealed hazardous chemical waste container.

    • Liquid waste containing pyrrolo[2,3-d]pyrimidines must be collected in a designated, sealed hazardous liquid waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

By integrating a deep understanding of the potential hazards with a multi-layered defense system of engineering controls, administrative procedures, and correctly chosen PPE, you can handle 4H-Pyrrolo[2,3-d]pyrimidine derivatives with the highest degree of safety and scientific rigor.

References

  • PharmaState Academy . (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • GERPAC . (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Pharmacy Practice News . (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH) . (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • University of Washington Environmental Health & Safety . (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager . (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • tks publisher . (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH) . (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Pharmaceutical Outsourcing . (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety . (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • National Institutes of Health Office of Research Services . (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Eurofins . (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH) . (1981). Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]

  • Agno Pharmaceuticals . (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (n.d.). Laboratories - Standards. Retrieved from [Link]

  • BioProcess International . (n.d.). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4H-Pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.